molecular formula C230H317N72O123P19S15 B15588228 Tofersen CAS No. 2088232-70-4

Tofersen

Cat. No.: B15588228
CAS No.: 2088232-70-4
M. Wt: 7128 g/mol
InChI Key: AZBXTZOFHIRMCD-SIVATHJTSA-N
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Description

Tofersen is under an intrathecally administered antisense oligonucleotide targeting the mutated SOD1 gene that causes amyotrophic lateral sclerosis (ALS). Although there were various causes of ALS, 2% of ALS cases are due to SOD1 mutations, with more than 200 SOD1 mutations documented. This compound was granted accelerated approval from the FDA on April 25, 2023, as the first treatment for adults with ALS caused by SOD1 mutation. Continual FDA approval is contingent on clinical benefits from ongoing trials, particularly the Phase 3 ATLAST study in people with presymptomatic SOD1-ALS. this compound demonstrated efficacy in reducing the concentration of SOD1 in CSF and of neurofilament light chains in plasma over 28 weeks, although the ALS Functional Rating Scale–Revised did not improve. However, it could potentially be due to the short timeframe of this compound treatment, and more longterm trials are being conducted to confirm this hypothesis.
This compound is an Antisense Oligonucleotide.
This compound is an antisense oligonucleoside directed against mutated forms of SOD1 used in the treatment of adults with amyotrophic lateral sclerosis with mutations in the SOD1 gene. This compound has been associated with minor liver test abnormalities during therapy but has not been linked instances of clinically apparent liver injury.

Properties

Key on ui mechanism of action

Tofersen is an antisense oligonucleotide that causes degradation of SOD1 mRNA through binding to SOD1 mRNA, which results in a reduction of SOD1 protein synthesis.

CAS No.

2088232-70-4

Molecular Formula

C230H317N72O123P19S15

Molecular Weight

7128 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl [(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C230H317N72O123P19S15/c1-98-52-283(220(314)266-178(98)231)139-42-109(407-430(333,445)373-66-124-114(47-144(391-124)288-60-106(9)201(308)280-228(288)322)412-435(338,450)380-72-129-118(51-148(396-129)296-91-259-151-185(238)247-85-253-191(151)296)416-439(342,454)383-79-135-160(170(360-34-24-350-14)209(400-135)291-55-101(4)181(234)269-223(291)317)417-426(325,326)369-77-133-166(176(366-40-30-356-20)213(402-133)299-94-262-154-188(241)250-88-256-194(154)299)424-443(346,458)385-81-137-162(172(362-36-26-352-16)214(405-137)300-95-263-155-195(300)271-217(242)274-204(155)311)419-427(327,328)368-75-131-164(174(364-38-28-354-18)210(399-131)292-56-102(5)182(235)270-224(292)318)422-441(344,456)382-74-130-158(304)168(358-32-22-348-12)207(398-130)293-62-108(11)203(310)282-230(293)324)120(387-139)64-372-431(334,446)409-111-44-141(285-57-103(6)198(305)277-225(285)319)389-122(111)67-374-432(335,447)410-112-45-142(286-58-104(7)199(306)278-226(286)320)390-123(112)68-375-433(336,448)411-113-46-143(287-59-105(8)200(307)279-227(287)321)392-125(113)69-377-438(341,453)415-117-50-147(295-90-258-150-184(237)246-84-252-190(150)295)394-127(117)70-378-434(337,449)408-110-43-140(284-53-99(2)179(232)267-221(284)315)388-121(110)65-376-437(340,452)414-116-49-146(294-89-257-149-183(236)245-83-251-189(149)294)395-128(116)71-379-436(339,451)413-115-48-145(289-61-107(10)202(309)281-229(289)323)393-126(115)73-381-440(343,455)423-165-132(401-212(175(165)365-39-29-355-19)298-93-261-153-187(240)249-87-255-193(153)298)76-370-429(331,332)420-163-138(406-215(173(163)363-37-27-353-17)301-96-264-156-196(301)272-218(243)275-205(156)312)82-386-444(347,459)425-167-134(403-216(177(167)367-41-31-357-21)302-97-265-157-197(302)273-219(244)276-206(157)313)78-371-428(329,330)418-161-136(404-211(171(161)361-35-25-351-15)297-92-260-152-186(239)248-86-254-192(152)297)80-384-442(345,457)421-159-119(63-303)397-208(169(159)359-33-23-349-13)290-54-100(3)180(233)268-222(290)316/h52-62,83-97,109-148,158-177,207-216,303-304H,22-51,63-82H2,1-21H3,(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H,346,458)(H,347,459)(H2,231,266,314)(H2,232,267,315)(H2,233,268,316)(H2,234,269,317)(H2,235,270,318)(H2,236,245,251)(H2,237,246,252)(H2,238,247,253)(H2,239,248,254)(H2,240,249,255)(H2,241,250,256)(H,277,305,319)(H,278,306,320)(H,279,307,321)(H,280,308,322)(H,281,309,323)(H,282,310,324)(H3,242,271,274,311)(H3,243,272,275,312)(H3,244,273,276,313)/t109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,207+,208+,209+,210+,211+,212+,213+,214+,215+,216+,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?,440?,441?,442?,443?,444?/m0/s1

InChI Key

AZBXTZOFHIRMCD-SIVATHJTSA-N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Challenge of SOD1-Mediated Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Tofersen in SOD1-ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure.[1] A subset of ALS cases is caused by mutations in the gene encoding superoxide (B77818) dismutase 1 (SOD1).[2] These mutations, which account for approximately 10-20% of familial ALS and 1-2% of sporadic cases, are understood to act through a toxic gain-of-function mechanism.[2][3] The mutant SOD1 protein misfolds and aggregates within motor neurons and astrocytes, contributing to cellular dysfunction, neurodegeneration, and disease progression.[2][4] this compound (QALSODY®) is a therapeutic agent designed specifically to target the root cause of SOD1-ALS.[5][6]

Core Mechanism of Action: Antisense Oligonucleotide-Mediated mRNA Degradation

This compound is an antisense oligonucleotide (ASO), a short, synthetic, single-stranded nucleic acid molecule engineered to bind to a specific messenger RNA (mRNA) sequence.[6][7] Its mechanism is designed to interrupt the production of the toxic SOD1 protein at the genetic level.[1][2]

The process unfolds as follows:

  • Target Binding : this compound is administered intrathecally to bypass the blood-brain barrier and reach the central nervous system.[1][4] It is designed to be complementary to the mRNA transcribed from the SOD1 gene, allowing it to bind with high specificity via Watson-Crick base pairing.[6]

  • RNase H Activation : The binding of the this compound ASO to the SOD1 mRNA creates an RNA-DNA duplex.[1] This hybrid structure is a substrate for Ribonuclease H (RNase H), a ubiquitously expressed cellular enzyme.[1][8]

  • mRNA Degradation : RNase H recognizes and cleaves the RNA strand of the hybrid duplex.[1][8] This act of degradation effectively destroys the SOD1 mRNA template.

  • Reduced Protein Synthesis : With the SOD1 mRNA degraded, it is no longer available for translation by ribosomes. This prevents the synthesis of the mutant SOD1 protein, reducing its overall levels and mitigating its downstream toxic effects on motor neurons.[1][4][7]

This "knock-down" of gene expression is the central therapeutic strategy of this compound.[9]

Tofersen_MoA cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) Hybrid This compound:mRNA Hybrid Duplex SOD1_mRNA->Hybrid Binding Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound->Hybrid Binding RNaseH RNase H Degradation mRNA Fragments (Degraded) RNaseH->Degradation Cleavage Hybrid->Degradation Cleavage Mutant_SOD1 Toxic Mutant SOD1 Protein Ribosome->Mutant_SOD1 Aggregation Protein Aggregation & Motor Neuron Toxicity Mutant_SOD1->Aggregation

Caption: this compound binds to SOD1 mRNA, leading to RNase H-mediated degradation and reduced protein synthesis.

Pharmacodynamic Effects: Evidence of Target Engagement

The efficacy of this compound's mechanism is quantified by measuring its effect on key biomarkers: total SOD1 protein in the cerebrospinal fluid (CSF) and neurofilament light chain (NfL) in plasma and CSF. NfL is a well-established biomarker of neuro-axonal injury; its reduction suggests a decrease in ongoing neuronal damage.[5][10][11]

Clinical trials have demonstrated robust and sustained reductions in these critical biomarkers.[5][12]

Biomarker & StudyTreatment GroupBaselineWeek 28 Change from BaselineReference(s)
CSF SOD1 Protein
Phase 1-2 (100mg Dose)This compoundN/A-33% to -36%[13][14]
Phase 3 VALOR (Early Start)This compoundN/A-29% to -33%[15][16]
Phase 3 VALOR (Delayed Start)PlaceboN/A+16%[16]
Plasma Neurofilament Light (NfL)
Phase 3 VALOR (Early Start)This compoundN/A-51% to -60%[15][16]
Phase 3 VALOR (Delayed Start)PlaceboN/A+20%[16]

Table 1: Summary of Key Biomarker Reductions with this compound Treatment.

Experimental Protocols: The VALOR Clinical Trial

The pivotal Phase 3 VALOR trial (NCT02623699) and its open-label extension (OLE) were instrumental in characterizing the effects of this compound.[17][18]

Study Design

The VALOR study was a 28-week, randomized, double-blind, placebo-controlled trial.[19] A total of 108 participants with SOD1-ALS were enrolled and randomized in a 2:1 ratio to receive either this compound or a placebo.[18][19] Upon completion of the 28-week period, 95 participants entered an open-label extension (OLE) study, where all individuals received this compound.[18] This design allowed for a comparison between those who started this compound early versus those who had a delayed start (i.e., the original placebo group).[18]

Patient Population

Participants were adults with a confirmed SOD1 gene mutation and a diagnosis of ALS.[17] The primary analysis was conducted on a sub-population of 60 participants predicted to have faster disease progression based on their specific SOD1 mutation and disease characteristics.[19]

Intervention

The treatment regimen consisted of an intrathecal administration of 100 mg of this compound.[17] This involved three loading doses approximately two weeks apart, followed by maintenance doses every four weeks.[17] Before each administration, 10 mL of CSF was extracted to prevent fluid overload.[4]

Endpoints
  • Primary Endpoint : The primary outcome measure for the 28-week VALOR trial was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score, a validated measure of disease progression.[17][20]

  • Secondary & Exploratory Endpoints : Key secondary endpoints included the change in total SOD1 concentration in CSF, plasma NfL levels, respiratory function (slow vital capacity), and muscle strength.[10][17]

While the VALOR trial did not achieve statistical significance on its primary endpoint at 28 weeks, trends favored this compound across multiple secondary measures.[17][21] The subsequent analysis of the OLE data, which provided a longer-term view, demonstrated that earlier initiation of this compound significantly slowed the decline in clinical function, respiratory function, and muscle strength compared to those who started treatment later.[18][22]

VALOR_Trial_Workflow Screening Patient Screening (SOD1-ALS Diagnosis) Randomization Randomization (2:1) Screening->Randomization GroupA Early Start Group (n=72) This compound 100mg Randomization->GroupA This compound GroupB Delayed Start Group (n=36) Placebo Randomization->GroupB Placebo Week28 28-Week Primary Analysis (VALOR Study End) GroupA->Week28 GroupB->Week28 OLE_Enroll Open-Label Extension (OLE) Enrollment (n=95) Week28->OLE_Enroll GroupA_OLE Continue this compound OLE_Enroll->GroupA_OLE From Early Start GroupB_OLE Crossover to this compound OLE_Enroll->GroupB_OLE From Delayed Start LongTerm Long-Term Follow-up & Analysis (Biomarkers, Clinical Function) GroupA_OLE->LongTerm GroupB_OLE->LongTerm

Caption: Workflow of the Phase 3 VALOR trial and its open-label extension (OLE) study.

Conclusion

This compound represents a targeted therapeutic strategy that directly addresses the underlying genetic cause of SOD1-ALS.[1][6] Its mechanism of action, the ASO-mediated degradation of SOD1 mRNA, leads to a significant and sustained reduction in the production of toxic SOD1 protein.[4][13] This target engagement is confirmed by robust reductions in CSF SOD1 and plasma NfL, a key indicator of decreased neurodegeneration.[11][17] While short-term clinical benefits were not statistically significant in the initial randomized trial, longer-term data from the open-label extension strongly suggest that early and sustained treatment with this compound slows the relentless progression of this devastating disease.[18][22]

References

The Genesis of Tofersen: A Targeted Antisense Oligonucleotide Therapy for SOD1-Mediated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. A subset of ALS cases, approximately 2%, is linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, which result in a toxic gain-of-function of the SOD1 protein.[1][2] Tofersen (formerly known as BIIB067), an antisense oligonucleotide (ASO), represents a pioneering therapeutic advancement for this specific form of ALS.[3] Developed by Ionis Pharmaceuticals and Biogen, this compound is designed to selectively bind to SOD1 messenger RNA (mRNA), promoting its degradation and thereby reducing the synthesis of the toxic mutant SOD1 protein.[2][4][5] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on the preclinical and clinical data that paved the way for its accelerated approval by the U.S. Food and Drug Administration (FDA) on April 25, 2023.[3][6][7]

The Scientific Rationale: Targeting a Genetic Driver of ALS

Mutations in the SOD1 gene are one of the most common genetic causes of familial ALS, accounting for 10-20% of familial cases and 1-2% of sporadic cases.[6] These mutations lead to the production of a misfolded SOD1 protein that acquires a toxic gain-of-function, contributing to motor neuron degeneration through mechanisms believed to include protein aggregation, mitochondrial dysfunction, and impaired axonal transport.[6][8] this compound was engineered to directly address this root cause. As an ASO, it is a short, synthetic strand of nucleic acids that binds with high specificity to the SOD1 mRNA, creating an RNA-DNA duplex that is a substrate for RNase H, a cellular enzyme that degrades the RNA strand.[4][5] This process effectively silences the SOD1 gene, reducing the production of both mutant and wild-type SOD1 protein.[4][5]

Preclinical Development: Establishing Proof-of-Concept

In Vitro and In Vivo Models

The development of this compound was built upon extensive preclinical research utilizing various models of SOD1-ALS. Transgenic mouse models expressing human SOD1 mutations, such as the SOD1G93A mouse, have been instrumental in studying disease pathogenesis and evaluating potential therapies.[9] These models recapitulate key features of human ALS, including progressive motor neuron loss and muscle weakness.[10]

Preclinical Efficacy of this compound

In preclinical studies involving SOD1G93A rodent models, a single intrathecal dose of this compound led to a significant reduction in SOD1 mRNA and protein levels for up to 10 weeks.[9] Administration of this compound in these models demonstrated a delay in disease onset, preservation of motor function, and an increase in survival.[9] Furthermore, improvements were observed in biomarkers such as compound motor action potentials (CMAP) and serum phosphorylated neurofilament heavy chain (pNFH).[9] Notably, these therapeutic effects were observed even when treatment was initiated after the onset of symptoms.[9] Early developmental studies by Ionis Pharmaceuticals in SOD1 rats showed that two different antisense oligonucleotides, administered intrathecally, resulted in rats maintaining their weight for up to 70 days longer and having an increased survival of up to 64 days compared to controls.[11]

Clinical Development: From Phase 1 to Regulatory Approval

The clinical development of this compound has encompassed a series of studies designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with SOD1-ALS.

Phase 1/2 Study

A Phase 1/2 randomized, placebo-controlled, dose-ascending study provided the initial evidence of this compound's safety and biological activity in humans.[6][12] The trial enrolled 50 participants with SOD1-ALS.[6][12] The results demonstrated that this compound was generally well-tolerated and led to a dose-dependent reduction in cerebrospinal fluid (CSF) SOD1 protein concentrations.[9][12] In the highest dose group (100 mg), a 36% reduction in CSF SOD1 was observed.[9]

The VALOR Study and Open-Label Extension

The pivotal Phase 3 VALOR trial was a 28-week, randomized, double-blind, placebo-controlled study that enrolled 108 participants with SOD1-ALS.[6][13][14] While the trial did not meet its primary endpoint of a statistically significant change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) score at 28 weeks, it did show positive trends across multiple secondary and exploratory endpoints.[6][13][14]

Critically, this compound demonstrated robust and sustained reductions in key biomarkers. At 28 weeks, treatment with this compound led to a significant reduction in CSF total SOD1 protein and plasma neurofilament light chain (NfL), a marker of axonal injury.[14] Data from the open-label extension (OLE) of the VALOR study, where all participants received this compound, provided further evidence of its clinical benefit.[13] Analysis of 12-month data showed that earlier initiation of this compound slowed the decline in clinical function, respiratory function, muscle strength, and quality of life compared to those who started treatment later.[6][15][16]

The ATLAS Study

The ongoing Phase 3 ATLAS study is a randomized, placebo-controlled trial evaluating the efficacy of this compound in presymptomatic individuals who are carriers of a SOD1 mutation and have elevated neurofilament levels, which is indicative of early disease activity.[6][17][18] The primary objective of this study is to determine if this compound can delay the onset of clinically manifest ALS.[17][18][19] This trial represents a significant step towards a potential paradigm shift in treating genetic forms of ALS, moving from treatment of active disease to pre-symptomatic intervention.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical and clinical development of this compound.

Table 1: Preclinical Efficacy of this compound in SOD1G93A Rodent Models

ParameterOutcomeReference
SOD1 mRNA and Protein LevelsSignificant reduction for up to 10 weeks after a single intrathecal dose.[9]
Disease OnsetIncreased time to disease onset.[9]
Motor FunctionPreserved motor function.[9]
SurvivalIncreased survival.[9]
Weight Maintenance (SOD1 Rat)Maintained weight up to 70 days longer than controls.[11]
Survival (SOD1 Rat)Increased survival of up to 64 days compared to controls.[11]

Table 2: Phase 1/2 Clinical Trial Results

Dose GroupCSF SOD1 Protein Concentration ReductionReference
20 mg1%[9]
40 mg27%[9]
60 mg21%[9]
100 mg36%[9]
Placebo3% decrease[9]

Table 3: VALOR Study and Open-Label Extension - Key Outcomes

EndpointResultReference
Primary Endpoint (28 weeks)
Change in ALSFRS-R Total ScoreDid not reach statistical significance.[6][13][14]
Biomarker Changes (28 weeks)
CSF Total SOD1 ProteinRobust reduction.[14]
Plasma Neurofilament Light Chain (NfL)Robust reduction.[14] 50% reduction by 12-16 weeks.[6][6][14]
12-Month OLE Data (Early vs. Delayed Start)
Clinical Function (ALSFRS-R)Slower decline with earlier initiation.[6][15][16]
Respiratory FunctionSlower decline with earlier initiation.[6][15][16]
Muscle StrengthSlower decline with earlier initiation.[6][15][16]
Quality of LifeSlower decline with earlier initiation.[6][15][16]

Table 4: Safety and Tolerability of this compound (VALOR and OLE)

Adverse Event ProfileDetailsReference
Most Common Adverse Events Procedural pain, headache, fall, back pain, and pain in extremity.[15][16]
Severity Most adverse events were mild to moderate.[15][16]
Serious Adverse Events Reported in 36.5% of participants who received this compound.[15][16]
Serious Neurologic Events Myelitis, radiculitis, aseptic meningitis, and papilledema reported in 6.7% of participants.[15][16]
Discontinuation due to Adverse Events 17.3% of participants.[15][16]

Experimental Protocols

Antisense Oligonucleotide Design

This compound is a 20-base antisense oligonucleotide with a phosphorothioate (B77711) backbone and 2'-O-methoxyethyl (MOE) modifications in the "wings" (the first five and last five nucleotides) and a central "gap" of ten unmodified deoxynucleotides. This "gapmer" design allows for the recruitment of RNase H to the mRNA-ASO duplex, leading to the degradation of the target mRNA. The specific sequence of this compound is complementary to a region in the 3' untranslated region of the human SOD1 mRNA.

SOD1-ALS Mouse Model Studies
  • Animal Model: The SOD1G93A transgenic mouse is a commonly used model. These mice express a human SOD1 gene with a glycine-to-alanine substitution at position 93.[9] Both mixed background (e.g., B6SJL) and congenic (e.g., C57BL/6J) strains are utilized.[20][21]

  • Administration: this compound is administered via intrathecal injection directly into the cerebrospinal fluid to bypass the blood-brain barrier.[9]

  • Outcome Measures:

    • Disease Onset: Typically defined by the age at which a defined level of motor deficit (e.g., hindlimb tremor or weakness) is observed.

    • Motor Function: Assessed using tests such as rotarod performance, grip strength, and gait analysis.

    • Survival: Defined as the age at which the animal reaches a humane endpoint due to disease progression.

    • Biomarker Analysis: Measurement of SOD1 protein levels in spinal cord tissue and neurofilament levels in plasma or CSF.

Clinical Trial Protocol (VALOR Study)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[14]

  • Participant Population: Adults with ALS and a confirmed SOD1 mutation.[14]

  • Intervention: Participants were randomized 2:1 to receive either this compound 100 mg or placebo.[14]

  • Administration: Intrathecal injection. The dosing regimen consisted of three loading doses administered approximately two weeks apart, followed by five maintenance doses every four weeks.[14]

  • Primary Endpoint: Change from baseline to Week 28 in the ALSFRS-R total score.[14]

  • Secondary Endpoints: Included changes in CSF total SOD1 concentration, plasma NfL levels, respiratory function (slow vital capacity), and muscle strength (handheld dynamometry).[14]

Neurofilament Light Chain (NfL) Measurement
  • Sample Collection: Blood (plasma or serum) or cerebrospinal fluid.

  • Assay Technology: Ultrasensitive immunoassays, such as the Single Molecule Array (Simoa) technology, are used to quantify the low concentrations of NfL in these biofluids.[22]

  • Clinical Utility: Elevated NfL levels are a sensitive marker of axonal damage and have been shown to correlate with disease progression and prognosis in ALS.[22][23][24] In the context of this compound, the reduction in plasma NfL served as a key biomarker of target engagement and biological effect, ultimately supporting the FDA's accelerated approval.[3][8]

Visualizations

Mechanism of Action of this compound

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation mRNA_Degradation mRNA Degradation RNase_H RNase H SOD1_mRNA:e->RNase_H:w Recruits Toxic_SOD1 Toxic Misfolded SOD1 Protein Ribosome->Toxic_SOD1 Aggregation Protein Aggregation & Motor Neuron Death Toxic_SOD1->Aggregation This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA RNase_H->mRNA_Degradation Tofersen_Development_Workflow Preclinical Preclinical Research (In vitro & SOD1 Models) Phase1_2 Phase 1/2 Trial (Safety & Dose Finding) Preclinical->Phase1_2 VALOR Phase 3 VALOR Trial (Efficacy & Safety) Phase1_2->VALOR ATLAS Phase 3 ATLAS Trial (Presymptomatic) Phase1_2->ATLAS OLE Open-Label Extension (Long-term Data) VALOR->OLE FDA_Approval Accelerated FDA Approval VALOR->FDA_Approval OLE->FDA_Approval Post_Marketing Post-Marketing Studies FDA_Approval->Post_Marketing VALOR_Trial_Design cluster_screening Screening & Enrollment cluster_treatment 28-Week Treatment Period cluster_endpoints Primary & Secondary Endpoints cluster_ole Open-Label Extension Enrollment SOD1-ALS Patients (n=108) Randomization Randomization (2:1) Enrollment->Randomization Tofersen_Arm This compound 100mg (n=72) Randomization->Tofersen_Arm Placebo_Arm Placebo (n=36) Randomization->Placebo_Arm Primary Primary Endpoint: Change in ALSFRS-R Tofersen_Arm->Primary Secondary Secondary Endpoints: CSF SOD1, Plasma NfL, Respiratory Function, etc. Tofersen_Arm->Secondary OLE_Phase All Participants Receive this compound Tofersen_Arm->OLE_Phase Placebo_Arm->Primary Placebo_Arm->Secondary Placebo_Arm->OLE_Phase

References

Tofersen: An Antisense Oligonucleotide Therapy for SOD1-Mediated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons. A subset of familial ALS cases, and a small percentage of sporadic cases, are caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. These mutations lead to a toxic gain-of-function of the SOD1 protein, resulting in protein misfolding, aggregation, and subsequent neuronal cell death. Tofersen (QALSODY™) is an antisense oligonucleotide (ASO) designed to specifically target and degrade SOD1 messenger RNA (mRNA), thereby reducing the production of the toxic SOD1 protein. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical trial data, and the experimental protocols utilized in its evaluation.

Introduction to this compound and SOD1-ALS

Mutations in the SOD1 gene are one of the most common genetic causes of ALS, accounting for approximately 10-20% of familial cases and 1-2% of sporadic cases.[1] The mutated SOD1 gene produces a misfolded SOD1 protein that tends to aggregate within motor neurons.[1][2] This aggregation is believed to trigger a cascade of detrimental cellular events, including oxidative stress, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and impaired axonal transport, ultimately leading to motor neuron degeneration.[3][4][5]

This compound is a synthetic strand of nucleic acid designed to be complementary to the SOD1 mRNA sequence.[1][6] By binding to the SOD1 mRNA, this compound triggers its degradation by the cellular enzyme RNase H, which effectively silences the gene and reduces the synthesis of the SOD1 protein.[6][7] This targeted approach aims to mitigate the root cause of SOD1-ALS.[8]

Mechanism of Action

This compound's mechanism of action is a prime example of RNA-targeted gene silencing. As an antisense oligonucleotide, it operates through the following sequence of events:

  • Intrathecal Administration : this compound is administered directly into the cerebrospinal fluid (CSF) via a lumbar puncture.[9][10][11] This delivery route ensures its distribution to the central nervous system, where it can act on motor neurons.[6]

  • Target Binding : this compound binds with high specificity to the SOD1 mRNA through Watson-Crick base pairing.[6][8]

  • RNase H Activation : The DNA-RNA hybrid formed by this compound and SOD1 mRNA is a substrate for RNase H, an endogenous enzyme.[6]

  • mRNA Degradation : RNase H cleaves the RNA strand of the hybrid, leading to the degradation of the SOD1 mRNA.[6][7]

  • Reduced Protein Synthesis : The destruction of the SOD1 mRNA prevents it from being translated into the SOD1 protein, thereby reducing the levels of both normal and toxic mutant SOD1 protein.[1][6][8]

This process is designed to alleviate the toxic effects of the mutant SOD1 protein and slow the progression of the disease.[6]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Tofersen_Nucleus This compound SOD1_mRNA->Tofersen_Nucleus Binding Degradation mRNA Degradation SOD1_mRNA->Degradation Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNase_H RNase H Tofersen_Nucleus->RNase_H RNase_H->Degradation Cleavage No_Translation Degradation->No_Translation Prevents Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Aggregation Protein Aggregation Toxic_SOD1->Aggregation Cell_Death Motor Neuron Degeneration Aggregation->Cell_Death Tofersen_Admin This compound (Intrathecal Admin) Tofersen_Admin->Tofersen_Nucleus

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Preclinical and Clinical Development

This compound's development was built on extensive preclinical research and a structured clinical trial program.

Preclinical Studies

Preclinical evaluation of this compound was conducted in rodent models of SOD1-ALS, specifically in SOD1-G93A transgenic rats.[6][12] These studies demonstrated that intrathecal administration of a this compound analog led to significant reductions in SOD1 mRNA and protein levels.[6]

Preclinical Model Key Findings Reference
SOD1-G93A RatsMaintained weight up to 70 days longer than controls.[12]
SOD1-G93A RatsIncreased survival of up to 64 days compared to controls.[12]
SOD1-G93A RatsReduced SOD1 mRNA by ~69% and protein by ~48% in the brain.[13]
SOD1-G93A RatsReduced human SOD1 protein in CSF by ~42%.[13]
SOD1-G93A RodentsIncreased time to disease onset and preserved motor function.[6]
Clinical Trials

The clinical development program for this compound included a Phase 1/2 ascending-dose study and the pivotal Phase 3 VALOR trial, along with its open-label extension (OLE).

This study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in 50 participants with SOD1-ALS.[1][8][9] The results demonstrated a dose-dependent reduction in CSF SOD1 protein concentrations.[1][8][9]

Dose Cohort Number of Participants (this compound:Placebo) Mean Change in CSF SOD1 from Baseline at Day 85 (Difference vs. Placebo) Reference
20 mg10:3+2 percentage points[1][8][9]
40 mg9:3-25 percentage points[1][8][9]
60 mg9:3-19 percentage points[1][8][9]
100 mg10:3-33 percentage points[1][8][9]

The VALOR trial was a 28-week, randomized, placebo-controlled study involving 108 participants with SOD1-ALS.[14] The primary endpoint, the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score at week 28, was not statistically significant.[14] However, this compound led to robust reductions in key biomarkers.[14]

Longer-term data from the OLE, where all participants received this compound, suggested a clinical benefit with earlier initiation of the therapy.[3][15]

Endpoint VALOR (28 Weeks) OLE (52 Weeks - Early vs. Delayed Start) Reference
Change in ALSFRS-R Score -6.98 (this compound) vs. -8.14 (Placebo) in faster-progressing subgroup (Difference: 1.2 points, p=0.97)-6.0 (Early) vs. -9.5 (Delayed) (Difference: 3.5 points)[6][11][15]
Change in % Predicted Slow Vital Capacity Not reported as primary-9.4% (Early) vs. -18.6% (Delayed) (Difference: 9.2 percentage points)[11][15]
Change in Handheld Dynamometry Megascore Not reported as primary-0.17 (Early) vs. -0.45 (Delayed) (Difference: 0.28)[11][15]
Reduction in CSF SOD1 Protein 29-40% reduction with this compound33% (Early) vs. 21% (Delayed) reduction[11][15]
Reduction in Plasma Neurofilament Light (NfL) ~60% reduction with this compound51% (Early) vs. 41% (Delayed) reduction[15][16]
Risk of Death or Permanent Ventilation (Hazard Ratio) Not reported as primary0.36 (favoring early start)[3]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for evaluating the pharmacodynamic effects of this compound. The following sections detail the methodologies for key assays used in the clinical trials.

Quantification of SOD1 Protein in Cerebrospinal Fluid

The concentration of SOD1 protein in CSF was a key pharmacodynamic biomarker to confirm target engagement.

  • Methodology : Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol :

    • Sample Collection : CSF is collected via lumbar puncture into polypropylene (B1209903) tubes and immediately frozen at -80°C until analysis.[17]

    • Assay Principle : A sandwich ELISA is employed. Wells are coated with a capture antibody specific for human SOD1.

    • Procedure :

      • CSF samples are thawed and added to the wells.

      • After an incubation period, any unbound material is washed away.

      • A detection antibody, also specific for SOD1 but conjugated to an enzyme (e.g., horseradish peroxidase), is added.

      • Following another incubation and wash step, a substrate is added, which is converted by the enzyme to produce a colorimetric signal.

      • The intensity of the signal, measured by a plate reader, is proportional to the amount of SOD1 in the sample.

    • Quantification : SOD1 concentration is determined by comparing the sample's signal to a standard curve generated from known concentrations of recombinant human SOD1 protein. A commercial kit such as the Cu/Zn SOD1 ELISA kit (e.g., eBioscience BMS222MST) can be utilized.[18]

    • Quality Control : It is crucial to ensure that CSF samples have minimal blood contamination, as red blood cells contain high levels of SOD1. Hemoglobin levels can be measured to assess contamination.[18]

SOD1_ELISA_Workflow start Start: CSF Sample step1 Coat plate with capture antibody start->step1 step2 Add CSF sample (containing SOD1) step1->step2 step3 Incubate and Wash step2->step3 step4 Add enzyme-linked detection antibody step3->step4 step5 Incubate and Wash step4->step5 step6 Add substrate step5->step6 step7 Measure colorimetric signal step6->step7 end End: Quantify SOD1 step7->end

Caption: Workflow for SOD1 protein quantification in CSF via ELISA.
Quantification of Neurofilament Light Chain (NfL)

NfL is a biomarker of neuroaxonal injury. Its levels in CSF and blood are elevated in ALS and are used to monitor disease progression and treatment response.

  • Methodology : Single Molecule Array (Simoa) immunoassay.

  • Protocol :

    • Sample Collection : CSF is collected as described above. Blood is collected in EDTA tubes, centrifuged to separate plasma, and stored at -80°C.[19]

    • Assay Principle : Simoa technology enables the detection of single protein molecules, offering ultra-high sensitivity compared to conventional immunoassays.[2][7]

    • Procedure :

      • Samples (plasma or CSF, typically diluted 1:4) are incubated with paramagnetic beads coated with an NfL-specific capture antibody.[7][20]

      • A biotinylated NfL detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate.

      • The beads are washed and loaded into a Simoa disc containing thousands of microwells, each large enough to hold a single bead.

      • A fluorogenic substrate is added. Wells containing a bead with an immunocomplex (and thus the SBG enzyme) will generate a fluorescent signal.

      • The instrument counts the number of "active" (fluorescent) wells versus "inactive" wells.

    • Quantification : At low concentrations, the ratio of active to total wells is proportional to the analyte concentration. At higher concentrations, the signal intensity is used for quantification. The concentration is calculated against a standard curve. Commercially available kits, such as the NF-light™ Advantage Kit from Quanterix, are used on a Simoa HD-X or SR-X analyzer.[2][7][20]

Signaling Pathways in SOD1-ALS

Mutant SOD1 protein aggregation disrupts several critical cellular pathways, contributing to motor neuron death. This compound, by reducing the levels of mutant SOD1, aims to ameliorate these downstream pathological effects.

SOD1_ALS_Signaling_Pathway Mutant_SOD1_mRNA Mutant SOD1 mRNA Mutant_SOD1_Protein Misfolded/Aggregated SOD1 Protein Mutant_SOD1_mRNA->Mutant_SOD1_Protein Translation This compound This compound This compound->Mutant_SOD1_mRNA Degrades Mitochondrial_Dysfunction Mitochondrial Dysfunction (Increased ROS) Mutant_SOD1_Protein->Mitochondrial_Dysfunction ER_Stress ER Stress & Unfolded Protein Response Mutant_SOD1_Protein->ER_Stress Proteasome_Impairment Proteasome Impairment Mutant_SOD1_Protein->Proteasome_Impairment Axonal_Transport_Defects Axonal Transport Defects Mutant_SOD1_Protein->Axonal_Transport_Defects Neuroinflammation Neuroinflammation Mutant_SOD1_Protein->Neuroinflammation Apoptosis Apoptosis & Motor Neuron Death Mitochondrial_Dysfunction->Apoptosis ER_Stress->Apoptosis Proteasome_Impairment->Apoptosis Axonal_Transport_Defects->Apoptosis Neuroinflammation->Apoptosis

Caption: Pathological pathways affected by mutant SOD1 aggregation.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of SOD1-ALS, being the first therapy to target a genetic cause of the disease. Its accelerated approval by the FDA was based on its consistent and robust effect on biomarkers of target engagement (CSF SOD1) and neurodegeneration (NfL).[1] While the primary clinical endpoint in the initial 28-week trial was not met, longer-term data from the open-label extension suggest that earlier initiation of this compound slows the decline in clinical function, respiratory function, and muscle strength.[3][15]

Ongoing studies, such as the ATLAS trial in presymptomatic carriers of SOD1 mutations, will be crucial in determining if early intervention with this compound can delay or even prevent the onset of clinical symptoms. The development of this compound underscores the potential of genetically targeted therapies for neurodegenerative diseases and highlights the importance of validated biomarkers in accelerating drug development and approval.

References

Preclinical Profile of Tofersen: A Deep Dive into SOD1 Mouse Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2] A subset of familial ALS cases, accounting for approximately 10-20%, and 1-2% of sporadic cases, are linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[3] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to its misfolding and aggregation within motor neurons and astrocytes, which contributes to cellular damage and disease progression.[3][4]

Tofersen (also known as BIIB067) is an antisense oligonucleotide (ASO) designed as a targeted therapy for SOD1-associated ALS.[3][5] ASOs are synthetic, single-stranded nucleic acid molecules that can bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1][6] This technical guide provides a comprehensive overview of the pivotal preclinical studies of this compound in SOD1 mouse models, which laid the groundwork for its clinical development.

Mechanism of Action

This compound is engineered to specifically bind to the mRNA transcribed from the SOD1 gene.[1][5] This binding event creates a DNA-RNA hybrid, which is a substrate for the cellular enzyme RNase H.[1][5] RNase H recognizes and cleaves the RNA strand of this hybrid, leading to the degradation of the SOD1 mRNA.[1][5] By promoting the destruction of SOD1 mRNA, this compound effectively reduces the production of the SOD1 protein, thereby mitigating the toxic effects of its mutant form.[1][5]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene Transcription Transcription SOD1_Gene->Transcription SOD1_mRNA SOD1 mRNA This compound This compound (ASO) SOD1_mRNA->this compound RNA_DNA_Hybrid SOD1 mRNA-Tofersen Hybrid Translation Translation SOD1_mRNA->Translation Transcription->SOD1_mRNA This compound->RNA_DNA_Hybrid Binds RNase_H RNase H RNA_DNA_Hybrid->RNase_H Degradation mRNA Degradation RNase_H->Degradation Mediates Reduced_Protein Reduced Toxic SOD1 Protein Degradation->Reduced_Protein Results in Toxic_SOD1 Toxic SOD1 Protein Translation->Toxic_SOD1

This compound's mechanism of action targeting SOD1 mRNA.

Experimental Protocols

The preclinical evaluation of this compound predominantly utilized transgenic rodent models that express a mutant human SOD1 gene, most commonly the SOD1G93A mouse and rat models.[6][7][8] These models recapitulate key features of human SOD1-ALS, including progressive motor neuron loss, muscle atrophy, and a shortened lifespan.[6][7]

Animal Models:

  • SOD1G93A Mice: These mice carry a high copy number of the human SOD1 gene with the G93A mutation and exhibit a rapid and aggressive disease course.[6]

  • SOD1G93A Rats: Similar to the mouse model, these rats overexpress the mutant human SOD1G93A protein.[4]

Drug Administration:

  • This compound was administered directly to the central nervous system to bypass the blood-brain barrier.

  • Intrathecal (IT) Injection: this compound was delivered into the cerebrospinal fluid (CSF) surrounding the spinal cord.[1]

  • Intracerebroventricular (ICV) Injection: In some studies, this compound was injected into the cerebral ventricles.[6]

Outcome Measures:

  • Survival: The primary endpoint was often the extension of lifespan.

  • Motor Function: Assessed using tests like the rotarod to measure motor coordination and endurance.[9]

  • Biomarkers:

    • SOD1 mRNA and Protein Levels: Measured in the brain and spinal cord tissue to confirm target engagement.

    • Neurofilament Levels: Phosphorylated neurofilament heavy chain (pNFH) and neurofilament light chain (NfL) were measured in serum and CSF as markers of axonal damage.[10][11]

    • Compound Muscle Action Potential (CMAP): An electrophysiological measure of the health of motor neurons and neuromuscular junctions.[12][13]

Preclinical_Workflow Model SOD1G93A Mouse/Rat Model Grouping Randomization into Treatment & Control Groups Model->Grouping Treatment This compound Administration (Intrathecal) Grouping->Treatment Control Placebo/Control ASO Administration Grouping->Control Monitoring Disease Progression Monitoring Treatment->Monitoring Control->Monitoring Motor Motor Function Tests (e.g., Rotarod) Monitoring->Motor Weight Body Weight Measurement Monitoring->Weight Endpoint Endpoint Analysis Monitoring->Endpoint Survival Survival Analysis Endpoint->Survival Biomarker Biomarker Analysis (SOD1, Neurofilaments) Endpoint->Biomarker Histo Histopathology (Motor Neuron Counts) Endpoint->Histo SOD1_ALS_Pathways Mutant_SOD1 Mutant SOD1 Gene Misfolded_Protein Misfolded SOD1 Protein & Aggregation Mutant_SOD1->Misfolded_Protein Oxidative_Stress Oxidative Stress Misfolded_Protein->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Misfolded_Protein->Mitochondrial_Dysfunction Axonal_Transport_Defects Axonal Transport Defects Misfolded_Protein->Axonal_Transport_Defects Neuroinflammation Neuroinflammation (Glial Cell Activation) Misfolded_Protein->Neuroinflammation Motor_Neuron_Death Motor Neuron Death Oxidative_Stress->Motor_Neuron_Death Mitochondrial_Dysfunction->Motor_Neuron_Death Glutamate_Excitotoxicity Glutamate Excitotoxicity Glutamate_Excitotoxicity->Motor_Neuron_Death Axonal_Transport_Defects->Motor_Neuron_Death Neuroinflammation->Motor_Neuron_Death

References

The Role of Tofersen in the Degradation of SOD1 mRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. A subset of familial ALS cases is caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, which lead to a toxic gain-of-function of the SOD1 protein. This toxicity is associated with protein misfolding and aggregation, which contributes to motor neuron degeneration. Tofersen is an antisense oligonucleotide (ASO) designed to address this underlying genetic cause of ALS. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in SOD1 mRNA degradation, and summarizes key clinical trial data and experimental methodologies.

Mechanism of Action: RNase H-Mediated Degradation of SOD1 mRNA

This compound is a 20-base pair antisense oligonucleotide that is chemically modified to enhance its stability and binding affinity. It is designed to specifically bind to the messenger RNA (mRNA) transcript of the SOD1 gene. This binding action prevents the translation of the SOD1 protein. The core mechanism of this compound involves the recruitment of RNase H, a ubiquitously expressed intracellular enzyme.

Upon intrathecal administration, this compound distributes throughout the central nervous system. Within the cells, this compound binds to its complementary sequence on the SOD1 mRNA, forming a DNA-RNA heteroduplex. This hybrid molecule is a substrate for RNase H, which selectively cleaves the RNA strand of the duplex. This cleavage results in the degradation of the SOD1 mRNA, thereby reducing the synthesis of the SOD1 protein. By lowering the levels of the mutant SOD1 protein, this compound aims to mitigate its toxic effects on motor neurons and slow the progression of ALS.

Tofersen_Mechanism cluster_nucleus Cell Nucleus SOD1_gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_gene->SOD1_mRNA Transcription Tofersen_ASO This compound (ASO) SOD1_mRNA->Tofersen_ASO Binding Degraded_mRNA Degraded SOD1 mRNA Fragments SOD1_mRNA->Degraded_mRNA RNase_H RNase H Tofersen_ASO->RNase_H Recruitment RNase_H->SOD1_mRNA Cleavage No_Protein Reduced SOD1 Protein Synthesis Degraded_mRNA->No_Protein Experimental_Workflow cluster_patient Patient cluster_analysis Biomarker Analysis cluster_outcome Outcome Assessment Patient SOD1-ALS Patient Administration Intrathecal Administration of this compound Patient->Administration CSF_Collection CSF & Plasma Collection Administration->CSF_Collection SOD1_mRNA_Analysis SOD1 mRNA Quantification (RT-qPCR) CSF_Collection->SOD1_mRNA_Analysis SOD1_Protein_Analysis SOD1 Protein Measurement (ELISA) CSF_Collection->SOD1_Protein_Analysis NfL_Analysis NfL Quantification (Simoa) CSF_Collection->NfL_Analysis PD_Effect Pharmacodynamic Effect (Target Engagement) SOD1_mRNA_Analysis->PD_Effect SOD1_Protein_Analysis->PD_Effect Neurodegeneration Marker of Neurodegeneration NfL_Analysis->Neurodegeneration Clinical_Benefit Potential Clinical Benefit PD_Effect->Clinical_Benefit Neurodegeneration->Clinical_Benefit SOD1_Toxicity_Pathway cluster_pathway SOD1 Toxic Gain-of-Function Pathway cluster_intervention Therapeutic Intervention Mutant_SOD1 Mutant SOD1 Protein Misfolding Protein Misfolding & Aggregation Mutant_SOD1->Misfolding Oxidative_Stress Oxidative Stress Misfolding->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Misfolding->Mitochondrial_Dysfunction Excitotoxicity Glutamate Excitotoxicity Misfolding->Excitotoxicity Motor_Neuron_Death Motor Neuron Death Oxidative_Stress->Motor_Neuron_Death Mitochondrial_Dysfunction->Motor_Neuron_Death Excitotoxicity->Motor_Neuron_Death This compound This compound Reduced_SOD1 Reduced Mutant SOD1 Synthesis This compound->Reduced_SOD1 Reduced_SOD1->Mutant_SOD1 Inhibits

Tofersen's Impact on Mutant SOD1 Protein Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of Tofersen, an antisense oligonucleotide (ASO) therapeutic, on the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1) protein, a key pathological hallmark in a subset of amyotrophic lateral sclerosis (ALS) cases. This document details the quantitative outcomes from clinical investigations, outlines the experimental protocols utilized to measure these effects, and visually represents the core biological and experimental processes.

Mechanism of Action

This compound is designed to address the root cause of SOD1-mediated ALS.[1] Mutations in the SOD1 gene lead to the production of a misfolded SOD1 protein that gains a toxic function.[2][3] This mutant protein is prone to misfolding and forming toxic aggregates within motor neurons and astrocytes, leading to cellular stress, neurodegeneration, and the progressive muscle weakness characteristic of ALS.[3][4][5]

This compound is an antisense oligonucleotide that selectively binds to the messenger RNA (mRNA) transcribed from the SOD1 gene.[4] This binding event triggers the degradation of the SOD1 mRNA by an enzyme called RNase H.[6][7] By destroying the mRNA blueprint, this compound effectively reduces the synthesis of the SOD1 protein, thereby decreasing the concentration of the toxic mutant protein and mitigating its downstream pathological effects, including aggregation and neuronal damage.[4][7]

Tofersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degradation mRNA Degradation (RNase H-mediated) SOD1_mRNA->Degradation Mutant_SOD1 Mutant SOD1 Protein Ribosome->Mutant_SOD1 Aggregation Protein Aggregation Mutant_SOD1->Aggregation Neurotoxicity Neurotoxicity & Cell Death Aggregation->Neurotoxicity This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Degradation->Ribosome Prevents Translation

Caption: this compound's mechanism of action in reducing mutant SOD1 protein.

Quantitative Data on this compound's Effects

Clinical trials have demonstrated this compound's ability to significantly reduce the levels of its target, SOD1 protein, in the cerebrospinal fluid (CSF), and to lower biomarkers of neuronal injury, such as neurofilament light chain (NfL).

Table 1: Reduction in CSF SOD1 Concentration

This table summarizes the dose-dependent reduction in CSF SOD1 protein levels observed in the Phase 1-2 study of this compound at Day 85.[8][9]

This compound DosePlacebo (n=12)20 mg (n=10)40 mg (n=9)60 mg (n=9)100 mg (n=10)
Mean % Change from Baseline -3%-1%-27%-21%-36%
Difference vs. Placebo (Percentage Points) N/A2-25-19-33
Table 2: Long-Term Reduction in Biomarkers (VALOR & Open-Label Extension)

This table presents the sustained reductions in CSF SOD1 and plasma neurofilament light (NfL) after 12 months of treatment, comparing earlier versus delayed initiation of this compound.[9][10]

BiomarkerEarly this compound StartDelayed this compound Start (6 months)
CSF SOD1 Protein Reduction 33%21%
Plasma Neurofilament Light (NfL) Reduction 51%41%

Experimental Protocols

The quantification of SOD1 protein levels and the characterization of its aggregation state are critical for evaluating the efficacy of therapeutics like this compound. Below are detailed protocols for key experimental assays.

Quantification of Total SOD1 Protein

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying total SOD1 protein in biological fluids like CSF.

  • Principle: This assay uses a pair of antibodies that bind to different epitopes on the SOD1 protein. One antibody captures the protein on a plate, and the other, linked to an enzyme, is used for detection. The enzyme converts a substrate into a measurable signal, the intensity of which is proportional to the amount of SOD1 present.

  • Methodology:

    • Coating: Microplate wells are coated with a capture antibody specific for human SOD1 and incubated overnight.

    • Blocking: The plate is washed, and a blocking buffer (e.g., BSA or non-fat milk) is added to prevent non-specific binding.

    • Sample Incubation: CSF samples and a standard curve of known SOD1 concentrations are added to the wells and incubated.

    • Detection Antibody: After washing, a biotinylated detection antibody specific for SOD1 is added.

    • Enzyme Conjugation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

    • Measurement: A stop solution is added, and the absorbance is read on a microplate reader. The concentration of SOD1 in the samples is calculated by comparison to the standard curve.[11]

B. Western Blot

Western blotting allows for the separation of proteins by size and their subsequent detection using specific antibodies.

  • Principle: Proteins from cell or tissue lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody against SOD1.

  • Methodology:

    • Protein Extraction: Proteins are extracted from cells or tissues using a lysis buffer (e.g., RIPA buffer).[12] Protein concentration is determined using a BCA assay.

    • SDS-PAGE: 20-30 µg of protein lysate per lane is loaded onto a polyacrylamide gel and separated by size via electrophoresis.[13]

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[11]

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for SOD1 (e.g., rabbit anti-SOD1) overnight at 4°C.[13][14]

    • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).[11]

    • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. Band intensity can be quantified using densitometry software.[11]

Detection and Quantification of SOD1 Aggregates

A. Cell-Based Aggregation Assay

This method uses cultured cells to model and quantify the formation of mutant SOD1 aggregates.

  • Principle: A cell line (e.g., HEK293) is engineered to express a fluorescently-tagged mutant SOD1 (e.g., SOD1-A4V-RFP).[15] Aggregate formation is induced, and the fluorescent puncta are quantified using high-content imaging.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the mutant SOD1 fusion protein are seeded in multi-well plates.[15][16]

    • Compound Treatment: Cells are pre-incubated with test compounds (like this compound or other potential inhibitors) for a set period (e.g., 24 hours).

    • Induction of Aggregation: A proteasome inhibitor (e.g., ALLN or MG132) is added to the media to induce the accumulation and aggregation of the misfolded mutant SOD1 protein.[15][16]

    • Fixation and Staining: After an incubation period (e.g., 16-24 hours), cells are fixed with paraformaldehyde and their nuclei are counterstained with a fluorescent dye like Hoechst.[16]

    • Imaging: The plates are imaged using a high-content automated microscope, capturing both the nuclei (e.g., blue channel) and the SOD1 aggregates (e.g., red channel).

    • Image Analysis: An image analysis algorithm identifies and counts the number of cells (based on nuclei) and the number and intensity of fluorescent aggregates within the cells.[15][16] The effect of a compound is determined by its ability to reduce the number or size of aggregates compared to an untreated control.

Aggregation_Assay_Workflow cluster_workflow Cell-Based SOD1 Aggregation Assay Workflow Start Seed HEK293 cells expressing mutant SOD1-RFP Treatment Pre-incubate with Test Compound (e.g., this compound) Start->Treatment Induction Add Proteasome Inhibitor (e.g., ALLN) to induce aggregation Treatment->Induction Incubation Incubate for 16-24 hours Induction->Incubation Fix_Stain Fix cells and counterstain nuclei with Hoechst Incubation->Fix_Stain Imaging High-Content Imaging (Red & Blue Channels) Fix_Stain->Imaging Analysis Image Analysis: Quantify aggregates per cell Imaging->Analysis End Evaluate Compound Efficacy Analysis->End

Caption: Workflow for a high-content, cell-based SOD1 aggregation assay.

B. Immunohistochemistry (IHC) for Tissue Aggregates

IHC is used to visualize the presence and location of SOD1 aggregates within fixed tissue sections, such as from the spinal cord.[17][18]

  • Principle: An antibody specific to aggregated or misfolded forms of SOD1 is used to stain tissue sections, revealing the location and morphology of the protein inclusions.

  • Methodology:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded spinal cord tissue is sectioned.[19]

    • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.[20]

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antibody binding sites.

    • Blocking: Endogenous peroxidase activity is quenched with H₂O₂, and non-specific binding is blocked with serum.[20]

    • Primary Antibody: Sections are incubated with a primary antibody that specifically recognizes aggregated SOD1.

    • Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-enzyme complex (e.g., HRP). A substrate like DAB is added to produce a colored precipitate at the site of the antibody binding.[20]

    • Counterstaining & Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, then dehydrated and mounted for microscopy.[20]

C. Seed Amplification Assay (SAA)

SAA, also known as Real-Time Quaking-Induced Conversion (RT-QuIC), is a highly sensitive method to detect prion-like seeding activity of SOD1 aggregates in biological samples.[21]

  • Principle: Minute quantities of SOD1 aggregates ("seeds") in a sample are used to template the conversion of a much larger pool of recombinant, soluble SOD1 substrate into amyloid fibrils. This amplification process is monitored in real-time using a fluorescent dye, Thioflavin T (ThT), which binds to the newly formed aggregates.[21][22]

  • Methodology:

    • Reaction Mixture: A reaction mixture is prepared in a multi-well plate containing recombinant human SOD1 substrate, ThT, and other buffer components.

    • Seeding: A small amount of the test sample (e.g., diluted brain homogenate or CSF) is added to each well.[21]

    • Amplification: The plate is incubated in a fluorescence plate reader at a set temperature with cycles of vigorous shaking followed by rest periods. The shaking provides the energy to fragment growing aggregates, creating more ends for further templated conversion.

    • Real-Time Monitoring: ThT fluorescence is measured at regular intervals. A positive sample will show a characteristic sigmoidal curve of increasing fluorescence as aggregates form, while a negative sample will show no increase.[22]

    • Analysis: Parameters such as the lag phase (time to initial fluorescence increase) and the maximum fluorescence intensity are used to quantify the seeding activity.[21]

Pathological Cascade of Mutant SOD1

The expression of mutant SOD1 initiates a cascade of events culminating in motor neuron death. The reduction of the mutant SOD1 protein by this compound is intended to interrupt this toxic cascade at its origin.

SOD1_Pathology Mutant_SOD1_Protein Mutant SOD1 Protein (Reduced by this compound) Misfolding Protein Misfolding & Destabilization Mutant_SOD1_Protein->Misfolding Oligomerization Formation of Soluble Oligomers Misfolding->Oligomerization Aggregation Formation of Insoluble Aggregates/Inclusions Oligomerization->Aggregation Proteasome_Dysfunction Proteasome Dysfunction Aggregation->Proteasome_Dysfunction Toxic Gain-of-Function Mitochondrial_Damage Mitochondrial Damage & Oxidative Stress Aggregation->Mitochondrial_Damage Axonal_Transport_Defects Axonal Transport Defects Aggregation->Axonal_Transport_Defects Neuroinflammation Neuroinflammation Aggregation->Neuroinflammation Neuron_Death Motor Neuron Death Proteasome_Dysfunction->Neuron_Death Mitochondrial_Damage->Neuron_Death Axonal_Transport_Defects->Neuron_Death Neuroinflammation->Neuron_Death

Caption: Pathological cascade initiated by mutant SOD1 protein aggregation.

References

Tofersen Early-Stage Clinical Trials: A Technical Analysis of a Novel Antisense Oligonucleotide for SOD1-Mediated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth review of the early-stage clinical trial results for Tofersen (formerly BIIB067 or IONIS-SOD1Rx), an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the trial's methodologies, quantitative outcomes, and the underlying mechanism of action.

Introduction: Targeting the Genetic Roots of ALS

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons.[1] Approximately 2% of all ALS cases are linked to mutations in the SOD1 gene, which are believed to result in a toxic gain-of-function of the SOD1 protein, leading to motor neuron death.[1][2] this compound is an ASO engineered to bind to the messenger RNA (mRNA) produced from the SOD1 gene. This binding triggers the degradation of the SOD1 mRNA by an enzyme called RNase H, which in turn reduces the synthesis of the SOD1 protein.[3][4][5][6] This targeted approach aims to decrease the toxicity associated with the mutant protein and slow disease progression.[3]

Core Mechanism of Action: RNAse H-Mediated Degradation

This compound's therapeutic strategy is centered on the specific knockdown of SOD1 protein expression. As a synthetic, single-stranded nucleic acid, it is designed to be complementary to the SOD1 mRNA sequence. Upon intrathecal administration into the cerebrospinal fluid (CSF), this compound enters motor neurons where it binds to its target mRNA, forming a DNA-RNA hybrid.[4][5] This hybrid is recognized and cleaved by the endogenous enzyme RNase H, leading to the degradation of the SOD1 mRNA.[4][7] The reduction in available mRNA templates results in decreased production of the mutant SOD1 protein, thereby mitigating its downstream toxic effects.[4]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNA_DNA_Hybrid This compound:SOD1 mRNA Hybrid SOD1_mRNA->RNA_DNA_Hybrid Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) This compound->RNA_DNA_Hybrid Binds Degradation mRNA Degradation RNA_DNA_Hybrid->Degradation RNase_H RNase H RNase_H->Degradation Cleaves Hybrid Reduced_Protein Reduced SOD1 Protein Production Degradation->Reduced_Protein Toxic_Protein Toxic SOD1 Protein Ribosome->Toxic_Protein Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (3:1) cluster_analysis Endpoint Analysis Screening Patients with SOD1-ALS Screened Randomize Randomization Screening->Randomize Placebo Placebo Group (n=12) Randomize->Placebo Tofersen_Arm This compound Active Arm Primary Primary Endpoints: Safety & Tolerability Placebo->Primary Dose_20 20 mg (n=10) Dose_40 40 mg (n=9) Dose_60 60 mg (n=9) Dose_100 100 mg (n=10) Dose_20->Primary Dose_40->Primary Dose_60->Primary Dose_100->Primary Secondary Secondary Endpoints: CSF SOD1 Concentration Primary->Secondary Exploratory Exploratory Endpoints: ALSFRS-R, SVC, Strength Secondary->Exploratory

References

Tofersen's Impact on Neurofilament Light Chain as a Biomarker in SOD1-ALS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death.[1] A subset of ALS cases, approximately 2%, is caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, referred to as SOD1-ALS.[2][3] These mutations result in a toxic gain-of-function of the SOD1 protein, contributing to motor neuron degeneration.[1][4][5] Tofersen (QALSODY™) is an antisense oligonucleotide (ASO) therapeutic specifically designed to target the root cause of SOD1-ALS.[1][4][5]

A significant challenge in the development of ALS therapeutics has been the lack of sensitive biomarkers that can reflect the underlying disease activity and response to treatment. Neurofilament light chain (NfL), a structural protein of neurons, has emerged as a promising biomarker of neuroaxonal damage.[6] When neurons are damaged, NfL is released into the cerebrospinal fluid (CSF) and blood, and its levels are correlated with the rate of disease progression and survival in ALS patients.[6][7]

This technical guide provides an in-depth analysis of the impact of this compound on NfL levels, supported by data from pivotal clinical trials. It details the mechanism of action of this compound, the role of NfL as a biomarker, the experimental protocols used in clinical studies, and the quantitative relationship between this compound treatment, NfL reduction, and clinical outcomes. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

This compound's Mechanism of Action

This compound is an antisense oligonucleotide, a synthetic single-stranded molecule of nucleic acids, designed to specifically bind to the messenger RNA (mRNA) produced from the SOD1 gene.[4][5][8] This binding event prevents the translation of SOD1 mRNA into the toxic SOD1 protein.

The mechanism proceeds as follows:

  • Intrathecal Administration : this compound is administered directly into the cerebrospinal fluid via a lumbar puncture.[4][9] This route of delivery bypasses the blood-brain barrier, allowing the drug to reach the central nervous system where the affected motor neurons reside.[4]

  • Target Binding : Within the central nervous system, this compound binds to a specific sequence of the SOD1 mRNA.[4][8]

  • mRNA Degradation : The binding of this compound to the SOD1 mRNA creates an RNA-DNA hybrid. This hybrid is recognized and degraded by a naturally occurring enzyme called RNase H.[8][10]

  • Reduced Protein Production : The degradation of the SOD1 mRNA prevents it from being used as a template for protein synthesis, thereby reducing the production of the toxic mutant SOD1 protein.[4][8][10]

By reducing the levels of the toxic SOD1 protein, this compound addresses the underlying pathology of SOD1-ALS, which in turn is expected to slow down the neurodegenerative process and the progression of the disease.[4]

Tofersen_Mechanism cluster_Neuron Motor Neuron SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Toxic_SOD1 Toxic SOD1 Protein SOD1_mRNA->Toxic_SOD1 Translation RNaseH RNase H SOD1_mRNA->RNaseH Degradation Neurodegeneration Toxic_SOD1->Degradation Toxicity This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA mRNA_Degradation mRNA Degradation RNaseH->mRNA_Degradation Cleaves mRNA mRNA_Degradation->Toxic_SOD1 Prevents Translation

This compound's Mechanism of Action in SOD1-ALS.

Neurofilament Light Chain as a Biomarker

Neurofilaments are cytoskeletal proteins that are abundant in neurons and are essential for maintaining axonal structure.[6] Neurofilament light chain (NfL) is one of the subunits of neurofilaments. In the event of neuroaxonal injury or degeneration, as occurs in ALS, NfL is released from damaged neurons into the CSF and subsequently into the bloodstream.[6]

Elevated levels of NfL in both CSF and plasma have been consistently observed in individuals with ALS and are correlated with:

  • Disease Severity and Progression : Higher NfL levels are associated with a faster rate of disease progression.[6][11]

  • Survival : Increased NfL concentrations are predictive of shorter survival times.[7]

  • Prognosis : NfL can serve as a prognostic biomarker, helping to stratify patients and predict future clinical decline.[6]

Given these characteristics, NfL is considered a valuable biomarker for monitoring the extent of neurodegeneration in ALS. A reduction in NfL levels in response to a therapeutic intervention would suggest a decrease in the rate of neuronal damage, indicating a positive treatment effect.[6] This premise formed the basis for using NfL as a key biomarker in the this compound clinical development program and was a cornerstone for its accelerated approval by the U.S. Food and Drug Administration (FDA).[9][12]

Clinical Trial Data: this compound's Effect on NfL

The clinical development of this compound has provided robust evidence of its impact on NfL levels. The Phase 3 VALOR trial and its open-label extension (OLE) have been pivotal in demonstrating this effect.

VALOR Trial and Open-Label Extension

The VALOR study was a randomized, double-blind, placebo-controlled trial that enrolled 108 participants with SOD1-ALS.[3][11] Participants were randomized to receive either this compound or a placebo for 28 weeks.[3] While the trial did not meet its primary clinical endpoint at 28 weeks, it showed significant reductions in both SOD1 protein and NfL levels in the this compound-treated group.[11][13][14]

Data from the integrated analysis of the VALOR trial and its OLE, where all participants received this compound, revealed that earlier initiation of the treatment led to more pronounced and sustained reductions in NfL, which were associated with a slowing of clinical decline.[11][15]

Table 1: Quantitative Impact of this compound on Biomarkers and Clinical Endpoints

ParameterEarly this compound StartDelayed this compound Start (Placebo then this compound)
Change in CSF SOD1 Protein 33% reduction21% reduction
Change in Plasma NfL 51% reduction41% reduction
Change in ALSFRS-R Score Slower declineFaster decline initially
Change in Respiratory Function Slower declineFaster decline initially
Change in Muscle Strength Slower declineFaster decline initially

Data based on 12-month findings from the VALOR and OLE studies.[14][15][16]

The data clearly demonstrates that this compound leads to a substantial reduction in plasma NfL, a key indicator of reduced neuroaxonal injury.[11][16] The FDA's accelerated approval of this compound was based on the determination that the observed reduction in plasma NfL is reasonably likely to predict a clinical benefit for patients with SOD1-ALS.[9][12]

Logical_Relationship This compound This compound Administration SOD1_Reduction Reduced SOD1 Protein Production This compound->SOD1_Reduction Leads to NfL_Reduction Reduced Plasma NfL Levels SOD1_Reduction->NfL_Reduction Results in Clinical_Benefit Slowing of Clinical Decline NfL_Reduction->Clinical_Benefit Predicts

Logical flow from this compound administration to clinical benefit.

Experimental Protocols

VALOR Study Methodology
  • Study Design : A Phase 3, randomized, double-blind, placebo-controlled study conducted over 28 weeks.[3]

  • Participants : 108 adult patients with a diagnosis of ALS and a confirmed SOD1 mutation.[3][11][17]

  • Intervention :

    • This compound 100 mg administered intrathecally.[11]

    • Dosing regimen consisted of three loading doses at 14-day intervals, followed by maintenance doses every 28 days.[9]

  • Biomarker Sample Collection :

    • Cerebrospinal fluid (CSF) and plasma samples were collected at baseline and at specified time points throughout the study.

  • Biomarker Analysis :

    • Concentrations of SOD1 protein in CSF and NfL in plasma and CSF were measured using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) platform.[18]

  • Clinical Assessments :

    • The primary efficacy endpoint was the change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score.[11][14]

    • Secondary and exploratory endpoints included changes in respiratory function (slow vital capacity), muscle strength, and quality of life.[19]

Experimental_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment Phase (28 Weeks) cluster_Followup Data Collection cluster_Analysis Analysis Screening Screening and Enrollment (SOD1-ALS Diagnosis) Randomization Randomization (2:1) Screening->Randomization Tofersen_Arm This compound 100mg (Intrathecal) Randomization->Tofersen_Arm Placebo_Arm Placebo (Intrathecal) Randomization->Placebo_Arm Biomarkers CSF and Plasma Collection (SOD1 and NfL Analysis) Tofersen_Arm->Biomarkers Clinical Clinical Assessments (ALSFRS-R, etc.) Tofersen_Arm->Clinical Placebo_Arm->Biomarkers Placebo_Arm->Clinical Data_Analysis Data Analysis and Endpoint Evaluation Biomarkers->Data_Analysis Clinical->Data_Analysis

Workflow of the VALOR Clinical Trial.
NfL Measurement Methodology

The quantification of NfL in biological fluids is typically performed using ultrasensitive immunoassay techniques. Several platforms are available, including:

  • Single Molecule Array (Simoa)

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Electrochemiluminescence (ECL) based assays

These assays utilize specific antibodies to capture and detect the NfL protein. The Simoa platform, for example, allows for the detection of single protein molecules, providing very high sensitivity, which is crucial for accurately measuring NfL concentrations, especially in plasma where they are lower than in CSF.[20][21]

Conclusion

The development and clinical evaluation of this compound have provided compelling evidence for the utility of neurofilament light chain as a responsive biomarker in SOD1-ALS. The significant reduction in plasma NfL observed in patients treated with this compound demonstrates a direct link between the drug's mechanism of action—the reduction of toxic SOD1 protein—and a decrease in the rate of neuroaxonal damage.

The acceptance of NfL reduction as a surrogate endpoint reasonably likely to predict clinical benefit by the FDA marks a pivotal moment in ALS therapeutic development. It not only facilitated the approval of this compound for SOD1-ALS but also sets a precedent for the use of biomarkers in future clinical trials for ALS and other neurodegenerative disorders. This advancement has the potential to accelerate the development of new therapies by providing earlier indications of treatment efficacy. The continued study of this compound and the long-term monitoring of NfL levels in treated patients will further solidify our understanding of this crucial biomarker and its role in the management of ALS.

References

The Genetic Basis of SOD1-Mediated ALS: A Technical Guide to Tofersen Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2] While most ALS cases are sporadic, about 5-10% are familial.[3] The discovery of mutations in the gene encoding copper-zinc superoxide (B77818) dismutase 1 (SOD1) in 1993 was a landmark finding, establishing the first genetic cause of ALS.[4][5] These mutations are found in approximately 10-20% of familial ALS cases and 1-2% of sporadic cases.[6][7]

The pathogenic mechanism of SOD1 mutations is not due to a loss of the enzyme's normal function but rather a toxic gain-of-function, leading to protein misfolding, aggregation, and cellular damage.[4][5][7] This understanding has paved the way for targeted therapeutic strategies. Tofersen (Qalsody™) is a prime example of such a strategy. It is an antisense oligonucleotide (ASO) designed specifically to reduce the production of the toxic SOD1 protein.[7][8] This guide provides an in-depth overview of the genetic and molecular underpinnings of SOD1-ALS and the mechanism, clinical data, and key experimental protocols associated with this compound therapy.

Molecular Pathogenesis of SOD1-Mediated ALS

The SOD1 enzyme is a crucial antioxidant that protects cells from damage caused by superoxide radicals.[3] However, over 150 mutations in the SOD1 gene have been linked to ALS.[7] These mutations are thought to confer a toxic gain-of-function by destabilizing the SOD1 protein structure.[9] This instability leads to a cascade of detrimental cellular events.

Key Pathogenic Mechanisms:

  • Protein Misfolding and Aggregation: Mutant SOD1 proteins are prone to misfolding and forming insoluble aggregates within motor neurons and glial cells.[7][10] These aggregates disrupt cellular processes and are a hallmark of SOD1-ALS pathology.[10]

  • Mitochondrial Dysfunction: The accumulation of mutant SOD1 is associated with significant mitochondrial damage.[11] This includes impaired energy production, altered calcium homeostasis, and increased production of reactive oxygen species (ROS), which exacerbates oxidative stress.[11]

  • Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins can trigger the unfolded protein response (UPR) and lead to chronic ER stress, a state that can ultimately initiate apoptosis (programmed cell death).[10]

  • Impaired Protein Degradation: SOD1 aggregates can overwhelm and impair the ubiquitin-proteasome system and autophagy, the cell's primary machinery for clearing damaged proteins, leading to a vicious cycle of protein accumulation.[10]

  • Neuroinflammation: The presence of mutant SOD1 can activate microglia and astrocytes, leading to a chronic inflammatory state that contributes to motor neuron injury.

SOD1_Pathogenesis cluster_Gene Genetic Level cluster_Protein Protein Level cluster_Cellular Cellular Dysfunction cluster_Outcome Final Outcome SOD1_Gene SOD1 Gene Mutation SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Misfolded_SOD1 Misfolded SOD1 Protein SOD1_mRNA->Misfolded_SOD1 Translation Aggregation SOD1 Aggregation Misfolded_SOD1->Aggregation Mitochondria Mitochondrial Dysfunction Aggregation->Mitochondria ER_Stress ER Stress Aggregation->ER_Stress Proteasome_Impairment Impaired Protein Degradation Aggregation->Proteasome_Impairment Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Neuron_Death Motor Neuron Death Mitochondria->Neuron_Death ER_Stress->Neuron_Death Proteasome_Impairment->Neuron_Death Oxidative_Stress->Neuron_Death

Caption: Pathogenic cascade in SOD1-mediated ALS.

This compound: A Targeted Antisense Oligonucleotide Therapy

This compound is a synthetic, single-stranded nucleic acid molecule, known as an antisense oligonucleotide (ASO), designed to specifically target the messenger RNA (mRNA) produced from the SOD1 gene.[6][10]

Mechanism of Action:

  • Administration: this compound is administered intrathecally, via a lumbar puncture, to bypass the blood-brain barrier and deliver the drug directly to the cerebrospinal fluid (CSF) where it can reach motor neurons.[12][13]

  • Target Binding: Within the motor neurons, this compound binds to a specific sequence on the SOD1 mRNA.[10][12] This binding event creates an RNA-DNA hybrid molecule.

  • RNase H-Mediated Degradation: The cell recognizes this hybrid molecule as foreign. An endogenous enzyme, RNase H1, is recruited to the site and specifically cleaves the SOD1 mRNA strand of the hybrid.[10][12]

  • Reduced Protein Production: The degradation of the SOD1 mRNA prevents it from being translated into the SOD1 protein by the ribosome. This results in a significant reduction in the synthesis of both mutant and wild-type SOD1 protein, thereby lowering the concentration of the toxic protein species and mitigating its downstream pathogenic effects.[6][13]

Tofersen_MOA cluster_Delivery Drug Delivery cluster_Cell Motor Neuron Tofersen_Admin This compound (ASO) Intrathecal Injection SOD1_mRNA SOD1 mRNA Tofersen_Admin->SOD1_mRNA Binds to target Hybrid This compound/mRNA Hybrid SOD1_mRNA->Hybrid Ribosome Ribosome SOD1_mRNA->Ribosome Normal Translation (Blocked) Degradation mRNA Degradation Hybrid->Degradation RNaseH RNase H1 Enzyme RNaseH->Hybrid Recognizes & Cleaves No_Protein Reduced SOD1 Protein Synthesis Degradation->No_Protein

Caption: this compound's mechanism of action in a motor neuron.

Clinical Efficacy and Biomarker Data

The clinical development of this compound, including the Phase 3 VALOR trial and its open-label extension (OLE), provided crucial data on its biological activity and clinical effects.[6][14] While the VALOR trial did not meet its primary clinical endpoint at 28 weeks, pre-specified analyses and longer-term data from the OLE showed evidence of clinical benefit, particularly with earlier initiation of treatment.[14]

Table 1: Biomarker Response to this compound

This table summarizes the key pharmacodynamic and neurodegenerative biomarker changes observed in clinical trials.

BiomarkerTrial PhaseTimepointResultCitation
CSF SOD1 Protein Phase 1/2 (100mg dose)12 Weeks37% reduction vs. placebo[15]
VALOR & OLE (Early Start)12 Months33% reduction from baseline
VALOR & OLE (Delayed Start)12 Months21% reduction from baseline
Plasma Neurofilament Light (NfL) VALOR & OLE (Early Start)12 Months51% reduction from baseline
VALOR & OLE (Delayed Start)12 Months41% reduction from baseline
Table 2: Clinical Outcome Measures (12-Month Data from VALOR & OLE)

This table presents the observed differences in clinical decline between participants who started this compound early versus those who delayed initiation by six months.

Clinical MeasureDifference (Early vs. Delayed Start)InterpretationCitation
ALSFRS-R Score Slower declineSlower progression of functional disability[6]
Respiratory Function (SVC) Slower declinePreservation of breathing capacity[6]
Muscle Strength (HHD) Slower declinePreservation of muscle strength[6]
Quality of Life (ALSAQ-40) Slower declineBetter maintenance of quality of life[6]

Note: ALSFRS-R (ALS Functional Rating Scale-Revised); SVC (Slow Vital Capacity); HHD (Hand-Held Dynamometry).

Table 3: Safety and Tolerability Profile

This table outlines the most common and significant adverse events (AEs) reported in the VALOR trial and its open-label extension.

Adverse Event TypeSpecific EventsIncidence (this compound Group)SeverityCitation
Most Common AEs Headache, procedural pain, fall, back pain, pain in extremityN/AMild to Moderate
Serious Neurologic Events Myelitis, radiculitis, aseptic meningitis, papilledema6.7%Serious
Treatment Discontinuation due to AE N/A17.3%N/A

Key Experimental Methodologies

Reproducible and validated experimental protocols are critical for both preclinical research and clinical trial sample analysis in the development of therapies like this compound.

Protocol 1: SOD1 Genotyping in Patient Samples

This protocol outlines a standard approach for identifying SOD1 mutations from patient blood or tissue samples, typically using Polymerase Chain Reaction (PCR) and sequencing.[16]

  • DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a commercial extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions. Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification: Amplify the coding exons and flanking intronic regions of the SOD1 gene.

    • Design primers specific to each of the five SOD1 exons.

    • Set up a PCR reaction mix containing template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR using a thermal cycler with the following general conditions: initial denaturation at 95°C, followed by 30-35 cycles of denaturation (95°C), annealing (e.g., 60°C, primer-dependent), and extension (72°C), and a final extension step.[16]

  • PCR Product Purification: Verify successful amplification via agarose (B213101) gel electrophoresis, expecting bands of a specific size.[16] Purify the PCR products using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products using a DNA sequencer.

  • Sequence Analysis: Align the resulting sequences to the human SOD1 reference sequence (NG_008689.1) using bioinformatics software (e.g., FinchTV, SnapGene) to identify any nucleotide variations (mutations).

Protocol 2: Quantification of Neurofilament Light Chain (NfL) in Plasma

NfL is a sensitive biomarker of neuro-axonal injury. The Single Molecule Array (Simoa) platform is a common high-sensitivity method for its quantification.

  • Sample Collection and Processing:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C within 2 hours of collection to separate plasma.

    • Aliquot the plasma into cryovials and store at -80°C until analysis to prevent degradation.

  • Simoa Assay Procedure (e.g., Quanterix NF-light® Assay):

    • Thaw plasma samples, calibrators, and controls on ice.

    • Load samples, reagents, and paramagnetic beads (coated with anti-NfL capture antibodies) onto the Simoa instrument.

    • Step 1 (Capture): Beads are mixed with the sample, allowing NfL proteins to bind to the capture antibodies.

    • Step 2 (Detection): Biotinylated anti-NfL detection antibodies are added, creating a sandwich complex.

    • Step 3 (Labeling): Streptavidin-β-galactosidase (SBG) conjugate is added, which binds to the biotin (B1667282) on the detection antibodies.

    • Step 4 (Sealing & Measurement): Beads are washed and loaded into a microwell array. Each well is sealed with oil and a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate is added. If an NfL molecule is present, the SBG enzyme cleaves the RGP substrate, producing a fluorescent signal.

  • Data Analysis: The instrument counts the number of "active" (fluorescent) wells versus "inactive" wells. The concentration of NfL in the sample is determined by interpolating the signal from a standard curve generated using calibrators of known concentrations.

Workflow_Biomarker cluster_Collection Sample Collection cluster_Assay Simoa Immunoassay cluster_Analysis Data Analysis Collect Collect Whole Blood (EDTA tube) Centrifuge Centrifuge to Separate Plasma Collect->Centrifuge Store Aliquot and Store Plasma at -80°C Centrifuge->Store Load Load Samples & Reagents into Simoa Store->Load Capture 1. Immunocapture of NfL on Beads Load->Capture Detect 2. Add Detection Antibody Capture->Detect Label 3. Add Enzyme Label (SBG) Detect->Label Measure 4. Isolate Beads & Measure Signal Label->Measure Calculate Calculate NfL Concentration Measure->Calculate StandardCurve Generate Standard Curve StandardCurve->Calculate

Caption: Experimental workflow for plasma NfL biomarker analysis.

Conclusion

The journey from the identification of SOD1 mutations to the approval of this compound exemplifies the power of genetic insights in developing targeted therapies for neurodegenerative diseases. This compound's ability to significantly lower its target protein, SOD1, and the associated downstream biomarker of neuronal injury, NfL, provides strong proof of its biological mechanism.[8] While the path to demonstrating unequivocal clinical efficacy has been complex, the data suggest that early intervention can slow the relentless progression of this devastating disease.[6] The continued study of this compound, particularly in pre-symptomatic individuals, and the application of its underlying principles to other genetic forms of ALS, represent a new and hopeful era in the fight against motor neuron disease.[8][17]

References

Cellular uptake and distribution of Tofersen in the CNS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Cellular Uptake and CNS Distribution of Tofersen

Introduction

This compound (QALSODY®) is an antisense oligonucleotide (ASO) therapeutic designed to treat amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] As a synthetic, single-stranded nucleic acid, this compound is engineered to bind specifically to the messenger RNA (mRNA) produced from the SOD1 gene.[2][3] This interaction leads to the degradation of the SOD1 mRNA, thereby reducing the synthesis of the toxic SOD1 protein that is a primary driver of motor neuron degeneration in this form of ALS.[1][4]

Due to their molecular properties, ASOs like this compound do not readily cross the blood-brain barrier.[1][5] Consequently, understanding the pharmacokinetics, biodistribution, and cellular uptake within the central nervous system (CNS) following direct administration is critical to evaluating its therapeutic efficacy. This technical guide provides a comprehensive overview of the distribution and cellular uptake of this compound within the CNS, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and pathway visualizations.

Administration and Distribution within the Central Nervous System

This compound is administered directly into the cerebrospinal fluid (CSF) via an intrathecal injection, typically through a lumbar puncture.[1][4] This delivery method bypasses the blood-brain barrier, allowing the drug to be distributed throughout the CNS.[1][6] The CSF facilitates the widespread circulation of this compound to the tissues of the brain and spinal cord.[3][7]

Studies in rodents, non-human primates (NHPs), and humans have consistently demonstrated that intrathecally administered this compound achieves broad distribution throughout the spinal cord and brain.[8][9] Autopsy studies from patients treated with this compound have confirmed its presence within CNS tissues.[10]

A first-in-human imaging trial utilizing a radiolabeled this compound proxy, [⁹⁹ᵐTc]Tc-MAG3-tofersen, with SPECT/CT imaging, provided in vivo visualization of its biodistribution.[8][9] These studies revealed consistent distribution patterns across species, with some kinetic differences. In rats and NHPs, brain concentrations of the tracer declined over the study period, whereas in humans, brain uptake continued to increase during the first four hours post-injection.[8][11] Clearance from the CNS eventually leads to peripheral uptake in the liver and kidneys.[9][11]

Cellular Uptake and Mechanism of Action

Once distributed within the CNS, this compound is taken up by various cell types, including the key cells implicated in ALS pathology: motor neurons and glial cells such as astrocytes.[1][12] The general mechanism for ASO entry into cells is through endocytosis.[13] Following uptake, this compound is released into the cytoplasm and nucleus where it can engage its target.[13]

The therapeutic action of this compound is initiated when it binds to its complementary sequence on the SOD1 mRNA. This binding forms a DNA-RNA heteroduplex, which is a substrate for the endogenous enzyme RNase H.[4][14] RNase H specifically recognizes and cleaves the RNA strand of this duplex, leading to the degradation of the SOD1 mRNA.[3][4] This process effectively halts the translation of the mRNA into the toxic SOD1 protein, reducing its accumulation within motor neurons and astrocytes.[1][3]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Translation Translation SOD1_mRNA->Translation RNaseH RNase H Enzyme SOD1_mRNA->RNaseH This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA This compound->RNaseH Toxic_SOD1 Toxic SOD1 Protein Translation->Toxic_SOD1 Aggregation Protein Misfolding & Aggregation Toxic_SOD1->Aggregation Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA Degradation->Translation Blocks Toxicity Cellular Dysfunction & Neurodegeneration Aggregation->Toxicity

Caption: this compound binds to SOD1 mRNA, leading to its degradation by RNase H and preventing toxic protein synthesis.

Quantitative Data on this compound Distribution and Activity

Quantitative analysis from clinical and preclinical studies provides key insights into the dose-response and biodistribution of this compound.

Table 1: Dose-Dependent Reduction of CSF SOD1 Concentration in Patients with SOD1-ALS

This table summarizes data from the Phase 1-2 trial, showing the change in CSF SOD1 concentration after 12 weeks of treatment with ascending doses of this compound.[15]

This compound Dose GroupMean Change from Baseline in CSF SOD1 Concentration (%)
Placebo-3%
20 mg-1%
40 mg-27%
60 mg-21%
100 mg-36%
Data adapted from the Phase 1-2 ascending-dose trial.[16][17]
Table 2: Biodistribution of Radiolabeled this compound in Non-Human Primates (NHP)

This table presents data from SPECT imaging studies in NHPs, indicating the distribution of the injected dose within the brain.[9][11]

CNS CompartmentPercentage of Injected Dose (%)
Brain~4% to 10%
Data derived from SPECT/CT imaging of [⁹⁹ᵐTc]Tc-MAG3-tofersen in cynomolgus monkeys.[9][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings related to this compound's pharmacokinetics and biodistribution.

Protocol 1: Intrathecal Administration in Clinical Setting

This protocol outlines the standard procedure for administering this compound to patients.[1][10][18]

  • Patient Preparation: Position the patient for a lumbar puncture. If clinically indicated, consider sedation and/or imaging to guide the needle placement.[10][18]

  • CSF Removal: Using aseptic technique, insert a lumbar puncture needle into the intrathecal space. Prior to injection, withdraw approximately 10 mL of CSF. This step is recommended to prevent fluid overload and reduce the risk of increased intracranial pressure.[1][10]

  • Drug Preparation: Allow the this compound vial (100 mg/15 mL) to warm to room temperature.[10] Inspect the solution to ensure it is clear, colorless to slightly yellow, and free of particulates.[18] Using a syringe, withdraw the full 15 mL content from the single-dose vial.[18]

  • Administration: Administer the 100 mg (15 mL) dose of this compound as an intrathecal bolus injection over a period of 1 to 3 minutes using the same lumbar puncture needle.[18]

  • Post-Procedure Monitoring: Evaluate the patient for any potential complications related to the lumbar puncture procedure.[10]

Clinical_Administration_Workflow Start Patient Evaluation Prep Prepare for Lumbar Puncture (Aseptic Technique) Start->Prep CSF_Draw Withdraw 10 mL CSF Prep->CSF_Draw Injection Intrathecal Bolus Injection (1-3 minutes) CSF_Draw->Injection Tofersen_Prep Prepare this compound Dose (100 mg / 15 mL) Tofersen_Prep->Injection Monitoring Post-Procedure Monitoring Injection->Monitoring End Procedure Complete Monitoring->End

Caption: Workflow for the intrathecal administration of this compound in a clinical setting.
Protocol 2: CNS Biodistribution Imaging using SPECT/CT

This protocol describes the methodology used for in vivo imaging of this compound distribution in preclinical and human studies.[8][11][19]

  • Radiotracer Synthesis: this compound is conjugated to a mercaptoacetyltriglycine (MAG3) moiety. This conjugate is then chelated with Technetium-99m ([⁹⁹ᵐTc]) to yield the radiotracer [⁹⁹ᵐTc]Tc-MAG3-tofersen with high purity (>99%).[8][11]

  • Subject Preparation and Dosing: For human studies, healthy volunteers are co-administered a therapeutic dose of unlabeled this compound (e.g., 100 mg) along with a microdose of [⁹⁹ᵐTc]Tc-MAG3-tofersen via intrathecal injection as described in Protocol 1.[8][19] For NHP studies, animals are anesthetized prior to the procedure.[19]

  • SPECT/CT Imaging: Subjects undergo whole-body SPECT/CT imaging at multiple time points post-injection (e.g., over the first 4-6 hours and at later points).[8]

  • Image Analysis: The acquired images are processed to quantify the concentration of the radiotracer in various CNS regions (e.g., spinal cord, different brain regions) and peripheral organs (liver, kidneys). This allows for the characterization of the drug's biodistribution and pharmacokinetic profile.[11]

Biodistribution_Study_Workflow cluster_prep Preparation cluster_exp Experiment This compound This compound Conjugation Conjugation This compound->Conjugation MAG3 MAG3 Moiety MAG3->Conjugation Tc99m [⁹⁹ᵐTc] Radiolabeling Radiolabeling Tc99m->Radiolabeling Conjugation->Radiolabeling Tracer [⁹⁹ᵐTc]Tc-MAG3-tofersen Radiolabeling->Tracer Injection Intrathecal Coadministration Tracer->Injection Imaging SPECT/CT Imaging (Multiple Timepoints) Injection->Imaging Analysis Data Analysis (Quantification) Imaging->Analysis Result Biodistribution & Pharmacokinetics Analysis->Result

Caption: Experimental workflow for this compound CNS biodistribution studies using a radiolabeled tracer.
Protocol 3: General Tissue Processing for Post-Mortem Analysis

This protocol provides a standard method for preparing formalin-fixed paraffin-embedded (FFPE) CNS tissue for subsequent analysis, such as immunohistochemistry, to confirm drug distribution.[20]

  • Tissue Perfusion: Immediately post-mortem, transcardially perfuse the subject with cold saline (e.g., 0.9% NaCl with heparin) to clear blood from the CNS vasculature.[20]

  • Fixation: Follow the saline perfusion with a fixation buffer, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). After dissection, postfix the brain and spinal cord tissues in the same fixation buffer for 24-48 hours at 4°C.[20]

  • Dehydration: Transfer the fixed tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 90%, 100%) to remove water.[20]

  • Clearing: Place the dehydrated tissue in a clearing agent like xylene to remove the ethanol.[20]

  • Paraffin (B1166041) Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax in a heated oven. Once fully infiltrated, embed the tissue in a paraffin block.

  • Sectioning: Use a microtome to cut thin sections (e.g., 5-10 µm) from the paraffin block. Mount the sections on microscope slides for subsequent staining and analysis to visualize this compound distribution.

Conclusion

The cellular uptake and distribution of this compound in the CNS are foundational to its therapeutic effect in SOD1-ALS. Direct intrathecal administration ensures that this compound bypasses the blood-brain barrier, achieving broad distribution throughout the brain and spinal cord, as confirmed by robust preclinical and human imaging data. The ASO is taken up by key CNS cells, including motor neurons and astrocytes, where it specifically targets and mediates the degradation of SOD1 mRNA. This targeted delivery and precise mechanism of action lead to a significant, dose-dependent reduction in the production of toxic SOD1 protein, addressing the root molecular cause of the disease. The methodologies outlined provide a framework for the continued study and optimization of ASO therapies for neurodegenerative disorders.

References

Whitepaper: Extending the Therapeutic Paradigm of Tofersen to Novel Neurodegenerative Disease Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The approval of Tofersen for superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS) represents a landmark achievement in precision medicine for neurodegenerative disorders. As an antisense oligonucleotide (ASO), this compound validates the therapeutic strategy of directly targeting the genetic underpinnings of a disease by suppressing the production of a toxic protein. This technical guide explores the core mechanism of this compound, summarizes the key clinical and biomarker data that led to its approval, and outlines the scientific rationale and methodological considerations for extending this powerful therapeutic modality to other neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's disease.

This compound's Mechanism of Action in SOD1-ALS

Mutations in the SOD1 gene are a cause of familial ALS, accounting for approximately 2% of all ALS cases.[1][2] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to misfolding, aggregation, and subsequent motor neuron death through various downstream cellular disruptions.[3][4][5][6]

This compound is a synthetic, single-stranded antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) transcribed from the SOD1 gene.[1][7] Its mechanism is a clear example of RNase H-mediated degradation of a target transcript.

The process is as follows:

  • Intrathecal Administration: this compound is administered directly into the cerebrospinal fluid (CSF) via lumbar puncture to bypass the blood-brain barrier and achieve broad distribution throughout the central nervous system (CNS).[3][4][8]

  • Target Binding: Within the CNS, this compound enters cells and binds with high specificity to its complementary sequence on the SOD1 mRNA. This binding is based on standard Watson-Crick base pairing.[3][7]

  • RNA-DNA Hybrid Formation: The binding of the DNA-like this compound to the SOD1 mRNA creates an RNA-DNA heteroduplex.[3][8]

  • RNase H Activation: This hybrid structure is recognized by the endogenous enzyme Ribonuclease H (RNase H), which selectively cleaves the RNA strand of the duplex.[3][8]

  • Protein Synthesis Reduction: The degradation of the SOD1 mRNA prevents it from being translated into SOD1 protein by ribosomes. This process reduces the overall levels of SOD1 protein, including both the toxic mutant and the wild-type forms.[4][7][9]

By lowering the concentration of the toxic protein, this compound addresses the root cause of neurodegeneration in SOD1-ALS.[3]

This compound's RNase H-mediated degradation of SOD1 mRNA.

Clinical Data and Experimental Protocols in SOD1-ALS

The clinical development of this compound provided crucial evidence of target engagement, biomarker response, and eventual clinical benefit. The pivotal Phase 3 VALOR trial and its open-label extension (OLE) were central to its approval.[10]

Data Presentation: Key Quantitative Outcomes

The following table summarizes the key findings from the this compound clinical trial program.

Endpoint CategoryParameterResultCitation(s)
Target Engagement CSF Total SOD1 Protein Reduction (at 28 weeks)A robust reduction of 33% was observed in the early-start this compound group compared to a 21% reduction in the delayed-start group.
Biomarker Response Plasma Neurofilament Light (NfL) Chain ReductionAt 28 weeks, this compound led to significant reductions in plasma NfL.[10] At 12 months, a 51% reduction was seen in the early-start group versus a 41% reduction in the delayed-start group, indicating a slowing of neuroaxonal damage.[9][9][10]
Clinical Outcomes ALSFRS-R Score (at 28 weeks)The primary endpoint was not met; the change from baseline did not reach statistical significance, though trends favored this compound.[7][10]
Clinical Outcomes ALSFRS-R Score (at 12 months - OLE)Earlier initiation of this compound resulted in a 3.5-point slower decline on the ALSFRS-R scale compared to delayed initiation, showing a clinically meaningful benefit over time.
Survival Risk of Death or Permanent Ventilation (PV)Early survival data from the OLE suggested a lower risk of death or PV with earlier initiation of this compound.
Experimental Protocols

The VALOR study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of this compound in adults with SOD1-ALS.[10][11]

  • Patient Population: 108 participants with ALS and a confirmed SOD1 mutation.[1][7][10]

  • Randomization: Participants were randomized in a 2:1 ratio to receive either this compound (100 mg) or a placebo.[10][11]

  • Administration Route: this compound was administered intrathecally.[4]

  • Dosing Schedule: The regimen consisted of three loading doses administered approximately two weeks apart, followed by five maintenance doses every four weeks for the 24-week duration of the main study.[10][11]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline to Week 28 in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) total score.[10]

  • Secondary & Exploratory Endpoints: Key secondary endpoints included changes in total SOD1 protein in CSF, plasma NfL concentration, respiratory function (slow vital capacity), and muscle strength.[10]

  • Extension Phase: Upon completion of the 28-week period, participants could enroll in an open-label extension (OLE) where all individuals received this compound.[1]

VALOR_Workflow Screening Patient Screening (N=108, SOD1-ALS Confirmed) Randomization Randomization (2:1) Screening->Randomization Tofersen_Arm This compound Group (n=72) 100mg Intrathecal Randomization->Tofersen_Arm this compound Placebo_Arm Placebo Group (n=36) Intrathecal Randomization->Placebo_Arm Placebo Dosing 28-Week Dosing Period 3 Loading Doses 5 Maintenance Doses Tofersen_Arm->Dosing Placebo_Arm->Dosing Analysis Primary Analysis (Week 28) ALSFRS-R, SOD1, NfL Dosing->Analysis OLE Open-Label Extension (OLE) All Participants Receive this compound Analysis->OLE LongTerm Long-Term Follow-up (12+ Months) OLE->LongTerm

Workflow of the Phase 3 VALOR trial and its open-label extension.

NfL is a neuronal cytoplasmic protein that is released into the CSF and blood following axonal injury, making it a sensitive biomarker of neurodegeneration.[12][13][14]

  • Sample Collection: Cerebrospinal fluid (CSF) is collected via lumbar puncture into polypropylene (B1209903) tubes.[13][14] Blood samples are collected to isolate plasma. Samples are centrifuged and stored at -80°C until analysis.[15]

  • Assay Method: The most common and sensitive method for quantifying NfL in both CSF and blood is the Single Molecule Array (Simoa) immunoassay (e.g., Quanterix NF-light® assay).[13][15][16] Standard ELISA assays are generally suitable for the higher concentrations found in CSF but often lack the sensitivity for reliable measurement in blood.[15]

  • Procedure (Simoa):

    • Samples (e.g., plasma, or CSF diluted 100x) are incubated with paramagnetic beads coated with anti-NfL capture antibodies.[13]

    • A biotinylated anti-NfL detection antibody is added, forming a "sandwich" on the beads for any captured NfL.

    • An enzyme conjugate (streptavidin-β-galactosidase) is added, which binds to the biotin (B1667282) on the detection antibody.

    • Beads are washed and loaded into microarrays, with each well sized to hold a single bead.

    • A fluorogenic substrate is added. Wells containing an enzyme-labeled bead generate a fluorescent signal.

    • The instrument counts the "on" (fluorescent) versus "off" (dark) wells. At low concentrations, this digital readout provides ultra-sensitive quantification of the protein level.

Rationale for Expanding ASO Therapy to Other Neurodegenerative Diseases

The success of this compound provides a powerful therapeutic blueprint: if a disease is driven by the toxic effects of a specific protein produced from a known gene, an ASO can be designed to suppress its production. This principle is directly applicable to a range of other neurodegenerative disorders.

  • Monogenic Diseases: These are the most direct candidates for an ASO approach. Diseases caused by a single gene mutation that results in a toxic gain-of-function are ideal targets.

    • Huntington's Disease (HD): Caused by a CAG repeat expansion in the huntingtin (HTT) gene, leading to a toxic mutant huntingtin protein (mHTT). ASOs designed to lower HTT are a primary therapeutic strategy.[17][18][19]

    • C9orf72-ALS/FTD: The most common genetic cause of ALS and frontotemporal dementia, caused by a hexanucleotide repeat expansion in the C9orf72 gene. ASOs can target the repeat-containing transcripts.

  • Sporadic and Polygenic Diseases: While more complex, ASO therapy can be applied by targeting genes that are central to the core pathology of the disease.

    • Alzheimer's Disease (AD): Pathologically defined by amyloid-beta plaques and tau neurofibrillary tangles. ASOs can be designed to reduce the production of the Tau protein (encoded by the MAPT gene) or the amyloid precursor protein (APP).[20][21][22]

    • Parkinson's Disease (PD): Characterized by the aggregation of alpha-synuclein (B15492655) protein into Lewy bodies. An ASO targeting the alpha-synuclein (SNCA) gene is a promising approach to reduce the substrate for aggregation.[23][24][25]

ASO_Expansion cluster_monogenic Monogenic Diseases (Direct Analogs) cluster_polygenic Polygenic/Sporadic Diseases (Pathway Targets) This compound This compound for SOD1-ALS (Proven Principle) HD Huntington's Disease Target: HTT gene This compound->HD AD Alzheimer's Disease Targets: MAPT (Tau), APP This compound->AD C9 C9orf72-ALS/FTD Target: C9orf72 gene PD Parkinson's Disease Target: SNCA (α-Synuclein)

Logical expansion of the this compound ASO principle to other diseases.

ASO Therapeutics in Development for Other Neurodegenerative Diseases

The principle validated by this compound is being actively pursued for numerous other conditions. The table below summarizes several prominent examples.

DiseaseTarget GeneTarget ProteinASO Candidate(s) (Example)Development StageKey Preclinical/Clinical FindingsCitation(s)
Huntington's Disease HTTHuntingtin (HTT)Tominersen, VO659Clinical (Phase 1/2, Phase 3 halted)ASOs effectively lower mutant HTT in CSF.[17] Tominersen Phase 3 was halted due to an unfavorable risk/benefit profile, providing critical learnings for future trial design. VO659 is in Phase 1/2 trials.[26][17][26]
Alzheimer's Disease MAPTTauBIIB080 (IONIS-MAPTRx)Clinical (Phase 1/2)Preclinical studies in mice showed ASOs reduced tau protein, prevented tangle formation, and improved neuronal function.[22] Phase 1b showed dose-dependent reduction of CSF Tau.[22]
Parkinson's Disease SNCAAlpha-synuclein (aSyn)N/A (Preclinical)PreclinicalIn mouse models, ASOs targeting SNCA mRNA reduce aSyn protein levels, prevent the spread of aggregates, and improve motor symptoms.[23][27][28][23][27][28]
SCA1 & SCA3 ATXN1/3Ataxin-1 / Ataxin-3VO659Clinical (Phase 1/2)VO659 is a CAG-repeat targeting ASO being tested in a basket trial including Spinocerebellar Ataxia types 1 and 3, alongside Huntington's Disease.[26][26]

Conclusion: A New Therapeutic Frontier

This compound's journey from a targeted genetic hypothesis to an approved therapy for SOD1-ALS has forged a path for a new class of drugs aimed at the root causes of neurodegenerative diseases. The core principle—using antisense oligonucleotides to reduce the expression of toxic proteins—is a versatile and powerful platform. While challenges remain, particularly in optimizing delivery, ensuring long-term safety, and applying this strategy to the complexities of polygenic disorders, the fundamental approach has been validated. The ongoing development of ASOs for Huntington's, Alzheimer's, Parkinson's, and other devastating neurological conditions holds the promise of transforming patient outcomes and ushering in a new era of precision neurotherapeutics.

References

The Architectural Evolution of Antisense Therapy: A Deep Dive into the Development of Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

The journey from a theoretical concept to a targeted genetic medicine is a long and arduous one, marked by incremental discoveries, persistent challenges, and innovative breakthroughs. The development of Tofersen (Qalsody), an antisense oligonucleotide (ASO) therapy for a genetic form of amyotrophic lateral sclerosis (ALS), represents a culmination of over four decades of research in the field of antisense technology. This in-depth guide traces the historical and technical evolution of ASO therapies, from their conceptual origins to the specific molecular engineering and clinical validation that led to this compound.

The Genesis of Antisense Theory: From Concept to a Foundational Principle

The core principle of antisense therapy is elegantly simple: to intervene in the flow of genetic information from DNA to protein.[1] Most diseases have a genetic basis, and the antisense approach aims to prevent the synthesis of disease-causing proteins by targeting their messenger RNA (mRNA) blueprint.[1]

The theoretical groundwork was laid in the 1970s. In a landmark 1978 paper, Paul Zamecnik and Mary Stephenson demonstrated that a short, synthetic oligonucleotide (a 13-mer) complementary to a segment of the Rous sarcoma virus RNA could inhibit viral replication in cell cultures.[2][3] This was the first experimental proof-of-concept for the antisense strategy.[2] A year later, the mechanism of RNase H-mediated cleavage of the RNA strand in an RNA-DNA hybrid was described, providing a key insight into how ASOs could catalytically degrade target mRNA.[3]

However, the immediate therapeutic application of this concept was hindered by a significant obstacle: natural phosphodiester (PO) oligonucleotides were rapidly degraded by endogenous nucleases, enzymes prevalent in the body.[1][4] This instability rendered them unsuitable as drugs.

The First Wave: Phosphorothioates and the Dawn of ASO Therapeutics

The first major breakthrough in making ASOs drug-like was the introduction of chemical modifications to the oligonucleotide backbone. The most significant of these was the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom.[5][6]

This modification conferred several crucial advantages:

  • Nuclease Resistance: PS-modified ASOs are significantly more resistant to degradation by nucleases, increasing their half-life in biological systems.[4][6]

  • Cellular Uptake: The polyanionic nature of the PS backbone facilitates binding to cell surface proteins, aiding in cellular internalization.[5]

  • RNase H Activation: Critically, the PS modification is compatible with the activity of RNase H, the enzyme that degrades the target mRNA.[4][5]

These properties established PS-ASOs as the "first generation" of antisense drugs. This era was crowned with a major clinical milestone in 1998 when the FDA approved Fomivirsen (Vitravene) , a 21-mer PS-oligonucleotide for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients.[2][3] Though administered locally (intravitreal injection), Fomivirsen's approval validated the therapeutic potential of the entire ASO platform.[3]

The Second Generation: Enhancing Precision and Potency

While a significant advance, first-generation PS-ASOs had limitations, including lower binding affinity to target RNA compared to natural oligonucleotides and the potential for non-specific protein binding, which could lead to off-target effects.[4][7] This spurred the development of "second-generation" chemical modifications, primarily focused on the 2'-position of the furanose sugar ring.[5][8]

Key second-generation modifications include:

  • 2'-O-Methyl (2'-OMe)

  • 2'-O-Methoxyethyl (2'-MOE) [7]

These modifications provided substantial improvements in both binding affinity and nuclease stability.[5] However, they did not support RNase H activity. This led to the development of the "gapmer" design, which has become a standard for many RNase H-dependent ASOs, including this compound.[4]

A gapmer ASO consists of:

  • A central "gap" of 8-10 deoxynucleotides with a PS backbone that is a substrate for RNase H.

  • Flanking "wings" (typically 2-5 nucleotides on each side) containing 2'-sugar modifications (like 2'-MOE) that protect the ends from exonuclease degradation and increase binding affinity to the target RNA.[4]

This chimeric design elegantly combines the nuclease stability and high affinity of second-generation chemistries with the potent target-degrading mechanism of RNase H.

Targeting the CNS: The Path to this compound

The application of ASO technology to neurodegenerative diseases presented a formidable challenge: the blood-brain barrier (BBB), which prevents large molecules like ASOs from entering the central nervous system (CNS) from the bloodstream.[9][10] The solution was to bypass the barrier entirely through intrathecal administration , injecting the drug directly into the cerebrospinal fluid (CSF).[10][11] This delivery method allows the ASO to distribute throughout the brain and spinal cord.[12]

The Target: SOD1-Mediated ALS

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease that destroys motor neurons.[13] Approximately 2% of ALS cases are caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[14] These mutations result in a toxic gain-of-function, where the misfolded SOD1 protein forms aggregates that are detrimental to motor neurons.[11][15] This clear genetic target and toxic protein mechanism made SOD1-ALS an ideal candidate for an antisense approach. The therapeutic hypothesis was straightforward: reducing the production of the mutant SOD1 protein could slow or halt disease progression.[16]

This compound: A Precision-Engineered ASO

This compound (also known as BIIB067) is an antisense oligonucleotide specifically designed to target and degrade SOD1 mRNA.[13][15] Developed by Ionis Pharmaceuticals in collaboration with Biogen, it is a second-generation gapmer ASO administered intrathecally.[17][18]

Mechanism of Action:

  • Delivery: this compound is administered via lumbar puncture directly into the CSF.[11]

  • Binding: It travels through the CSF and enters target cells, including motor neurons. Inside the cell, this compound binds with high specificity to its complementary sequence on the SOD1 mRNA.[13]

  • RNase H Activation: The resulting this compound-mRNA duplex is recognized by the endogenous enzyme RNase H1.[13][19]

  • mRNA Degradation: RNase H1 cleaves the SOD1 mRNA strand, flagging it for cellular degradation.[16][19]

  • Reduced Protein Synthesis: The destruction of the mRNA template prevents the translation of the toxic SOD1 protein, thereby reducing its levels in the CNS.[15][19]

Tofersen_Mechanism_of_Action cluster_CSF Cerebrospinal Fluid (CSF) Tofersen_CSF This compound (ASO) Intrathecal Injection Tofersen_Cell Tofersen_Cell Tofersen_CSF->Tofersen_Cell Enters Cell Duplex Duplex Tofersen_Cell->Duplex Binds to Target Degradation Degradation Duplex->Degradation Recruits SOD1_mRNA SOD1_mRNA SOD1_mRNA->Duplex Translation Translation SOD1_mRNA->Translation Normally leads to Toxic_SOD1 Toxic_SOD1 Degradation->Toxic_SOD1 Prevents Translation RNaseH RNaseH RNaseH->Degradation Translation->Toxic_SOD1

From Laboratory to Clinic: The this compound Development Pathway

The clinical development of this compound followed a rigorous path from preclinical validation to human trials, providing crucial data on its safety and biological activity.

Preclinical Evidence

Studies in animal models of SOD1-ALS, such as the SOD1-G93A rat, were critical. Intrathecal administration of this compound in these models led to significant, dose-dependent reductions in SOD1 mRNA and protein in the CNS.[20] This target engagement translated into clinical benefits, including delayed disease onset, preservation of motor function, and a significant increase in survival.[20][21]

ASO_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Design ASO Design & Synthesis (Target: SOD1 mRNA) InVitro In Vitro Screening (Cell Lines) Design->InVitro Test Activity AnimalModel In Vivo Animal Models (e.g., SOD1-G93A Rat) InVitro->AnimalModel Validate in Organism Tox Toxicology & Safety Pharmacology AnimalModel->Tox Assess Safety Phase1_2 Phase 1/2 Trial (Safety, PK/PD, Dose-Finding) Tox->Phase1_2 Initiate Human Trials Phase3 Phase 3 VALOR Trial (Efficacy & Safety) Phase1_2->Phase3 Confirm Efficacy Approval Regulatory Submission & FDA Approval Phase3->Approval PostMarket Post-Marketing Studies (ATLAS Trial) Approval->PostMarket

Clinical Trials

Phase 1/2 Study: This initial trial in humans was a randomized, placebo-controlled, ascending-dose study. It successfully demonstrated that this compound was generally safe and well-tolerated.[14] Crucially, it provided proof-of-biology, showing a dose-dependent reduction of SOD1 protein in the CSF.[18] At the highest dose (100 mg), a 36% reduction in CSF SOD1 was observed.[20] The study also showed a reduction in levels of neurofilament light chain (NfL), a key biomarker of neuronal injury.[16]

Phase 3 VALOR Trial and Open-Label Extension (OLE): The pivotal Phase 3 VALOR study was a 28-week trial involving 108 participants with SOD1-ALS.[22] While the trial did not meet its primary clinical endpoint—a statistically significant change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 28 weeks—it showed positive trends across multiple secondary and exploratory endpoints.[22][23]

Data from the ongoing open-label extension, where all participants could receive this compound, proved more compelling. An integrated analysis of VALOR and the OLE showed that earlier initiation of this compound led to a slower decline in clinical function, respiratory function, and muscle strength compared to those who started treatment later.[22][24] This evidence of a clinical benefit over a longer period, combined with the robust and consistent reduction in biomarkers of target engagement (SOD1) and neurodegeneration (NfL), formed the basis for regulatory submission.[23]

On April 25, 2023, the U.S. FDA granted accelerated approval for this compound (Qalsody) for the treatment of ALS associated with a SOD1 mutation, a landmark decision based on the drug's effect on a surrogate biomarker (NfL) that is reasonably likely to predict clinical benefit.[13][15]

Quantitative Data Summary

The clinical trials for this compound generated a wealth of quantitative data on its biological and clinical effects.

Table 1: Biomarker Response in this compound Clinical Trials

BiomarkerTrial PhaseDose GroupMean Percent Change from BaselineReference
CSF SOD1 Protein Phase 1/220 mg1%[20]
40 mg-27%[20]
60 mg-21%[20]
100 mg-36%[20]
Placebo-3%[20]
VALOR & OLE (12 mos)Early-Start this compound-33%[23]
Delayed-Start this compound-21%[23]
Plasma NfL VALOR (28 wks)This compound-55%[21]
Placebo+12%[21]

Table 2: Clinical Efficacy in the Phase 3 VALOR Trial (28 Weeks, Faster-Progressing Population)

EndpointThis compound GroupPlacebo GroupDifference (95% CI)p-valueReference
Change in ALSFRS-R Score -6.98-8.141.2 (-3.2 to 5.5)0.97[20]

Key Experimental Protocols

Protocol: Quantification of SOD1 Protein in Cerebrospinal Fluid

This protocol outlines the general methodology used to measure the primary pharmacodynamic biomarker for this compound.

  • Sample Collection:

    • Cerebrospinal fluid (approximately 10 mL) is collected from participants via lumbar puncture at baseline and specified time points post-treatment.[11]

    • Samples are immediately processed (e.g., centrifuged to remove cellular debris) and stored at -80°C until analysis to ensure protein stability.

  • Analytical Method (Immunoassay):

    • A validated enzyme-linked immunosorbent assay (ELISA) or a similar high-sensitivity immunoassay (e.g., Simoa) is used for quantification.

    • Principle: Microplate wells are coated with a capture antibody specific for human SOD1 protein.

    • Procedure:

      • CSF samples and a standard curve of known SOD1 concentrations are added to the wells.

      • After incubation, a detection antibody (conjugated to an enzyme like horseradish peroxidase) that binds to a different epitope on the SOD1 protein is added.

      • A substrate is added, which reacts with the enzyme to produce a colorimetric or chemiluminescent signal.

      • The intensity of the signal, read by a plate reader, is directly proportional to the amount of SOD1 protein in the sample.

  • Data Analysis and Interpretation:

    • The concentration of SOD1 in each CSF sample is determined by interpolating its signal against the standard curve.

    • Results are typically expressed as pg/mL or ng/mL.

    • The percentage change from baseline is calculated for each participant at each time point to assess the pharmacodynamic effect of this compound.

    • Statistical analyses are performed to compare the change in SOD1 levels between the this compound-treated groups and the placebo group.

Conclusion

The development of this compound is a testament to the power of a persistent, science-driven approach to drug development. It represents the maturation of antisense technology from a theoretical possibility into a clinical reality for a devastating neurodegenerative disease. The journey involved decades of foundational research to overcome the challenges of oligonucleotide stability, specificity, and delivery. This compound's story, built upon the strategic application of chemical modifications like the phosphorothioate backbone and 2'-MOE wings in a gapmer design, and validated through rigorous preclinical and clinical testing, serves as a powerful blueprint for the future of targeted genetic medicine. It demonstrates that by precisely targeting the root cause of a disease at the mRNA level, it is possible to alter its course, offering hope where there was once very little.

References

An In-depth Technical Guide to the VALOR and ATLAS Clinical Trials of Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal VALOR and ATLAS clinical trials for Tofersen (Qalsody™), an antisense oligonucleotide therapy for amyotrophic lateral sclerosis (ALS) associated with superoxide (B77818) dismutase 1 (SOD1) mutations. This document details the trial protocols, presents quantitative data in a structured format, and visualizes key biological and experimental pathways.

Introduction to this compound and SOD1-ALS

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1] Approximately 2% of ALS cases are caused by mutations in the SOD1 gene, which lead to the production of a misfolded and toxic SOD1 protein.[2] This mutant protein is thought to contribute to motor neuron degeneration through a toxic gain-of-function mechanism.[3]

This compound is an antisense oligonucleotide (ASO) designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene. By binding to SOD1 mRNA, this compound triggers its degradation by RNase H, thereby reducing the production of the toxic SOD1 protein.[4][5]

The VALOR Clinical Trial (NCT02623699)

The VALOR trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in adults with ALS and a confirmed SOD1 mutation.[5][6] The trial included a 28-week treatment period, after which participants could enroll in an open-label extension (OLE) study.[6][7]

VALOR Trial: Experimental Protocol

Participants were randomized in a 2:1 ratio to receive either 100 mg of this compound or a placebo administered intrathecally.[6] The dosing regimen consisted of three loading doses at approximately two-week intervals, followed by five maintenance doses every four weeks.[6]

The primary analysis population consisted of 60 participants with faster-progressing disease, defined by their pre-randomization slope of decline on the ALS Functional Rating Scale-Revised (ALSFRS-R) and their specific SOD1 mutation type.[5][8] A total of 108 participants were enrolled in the overall study.[5][6]

Key assessments included:

  • Clinical Function: Measured by the ALSFRS-R score.

  • Biomarkers: Cerebrospinal fluid (CSF) total SOD1 protein concentration and plasma neurofilament light chain (NfL) concentration.

  • Respiratory Function: Slow Vital Capacity (SVC).

  • Muscle Strength: Hand-held dynamometry (HHD).

VALOR Trial: Participant Demographics and Baseline Characteristics
CharacteristicThis compound (n=72)Placebo (n=36)
Mean Age (years) 49.849.8
Male (%) 57%57%
Mean ALSFRS-R Score 36.937.3
Median Time from Symptom Onset (weeks) 49.563.4
Concomitant Riluzole Use (%) 62%62%
Concomitant Edaravone Use (%) 8%8%
Data sourced from QALSODY® (this compound) - Clinical Studies[9] and Trial of antisense oligonucleotide this compound for SOD1 ALS[10]
VALOR Trial: Quantitative Efficacy and Biomarker Data

2.3.1. Primary and Secondary Endpoints at 28 Weeks (Faster-Progressing Population)

EndpointThis compound (n=39)Placebo (n=21)Differencep-value
Change in ALSFRS-R Score -6.98-8.141.2 points0.97
Reduction in CSF SOD1 Protein 29% reduction16% increase--
Change in Plasma NfL 60% decrease20% increase--
Change in Slow Vital Capacity (% predicted) -14.3 points-22.2 points7.9 percentage points-
Data sourced from Trial of antisense oligonucleotide this compound for SOD1 ALS[10] and Full article: this compound for SOD1 ALS[11]

The VALOR trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score at 28 weeks.[4][6] However, trends favoring this compound were observed across multiple secondary and exploratory endpoints, including robust reductions in CSF SOD1 protein and plasma NfL.[4][6]

2.3.2. Open-Label Extension (OLE) at 52 Weeks (All Participants)

EndpointEarly-Start this compoundDelayed-Start this compoundDifference
Change in ALSFRS-R Score -6.0 points-9.5 points3.5 points
Change in Slow Vital Capacity (% predicted) -9.4%-18.6%9.2 percentage points
Reduction in CSF SOD1 Protein 33%21%-
Reduction in Plasma NfL 51%41%-
Data sourced from Ionis partner Biogen announces that results from Phase 3 VALOR study and open-label extension of this compound showed clinical benefit in SOD1-ALS patients[10] and Open-Label Extension Data Highlight this compound's Ability to Reduce SOD1 Protein in ALS[7]

Data from the OLE at 52 weeks showed that earlier initiation of this compound led to a smaller decline in clinical function, respiratory function, and muscle strength compared to those who started treatment later.[7][10]

VALOR Trial: Safety Data
Adverse Event CategoryThis compoundPlacebo
Most Common AEs Headache, procedural pain, fall, back pain, pain in extremity-
Serious AEs 36.5% (VALOR and OLE)13.9% (VALOR)
Discontinuation due to AEs 17.3% (VALOR and OLE)0% (VALOR)
Serious Neurologic Events 6.7% (including myelitis, radiculitis, aseptic meningitis, papilledema)-
Data sourced from Ionis partner Biogen announces that results from Phase 3 VALOR study and open-label extension of this compound showed clinical benefit in SOD1-ALS patients[10] and New 12-Month this compound Data Presented at ENCALS Meeting Show Clinically Meaningful Benefit in People With SOD1-ALS[12]

Most adverse events were mild to moderate in severity.[10][12]

The ATLAS Clinical Trial (NCT04856982)

The ATLAS trial is an ongoing Phase 3, randomized, placebo-controlled study designed to evaluate the efficacy of this compound in clinically presymptomatic adults with a confirmed SOD1 mutation and biomarker evidence of disease activity (elevated plasma NfL).[13][14] The primary objective is to determine if initiating this compound before the onset of clinical symptoms can delay or prevent the emergence of clinically manifest ALS.[7][14]

ATLAS Trial: Experimental Protocol

The ATLAS trial is enrolling approximately 150-158 participants.[2][15] The study consists of multiple parts:

  • Part A (Natural History Run-in): Participants' plasma NfL levels are monitored monthly.

  • Part B (Randomized, Double-Blind, Placebo-Controlled): Participants with elevated NfL levels are randomized to receive either this compound or a placebo.

  • Part C (Open-Label Extension): Participants who develop clinically manifest ALS during Part B can receive open-label this compound.

  • Part D (Open-Label): Participants who develop clinically manifest ALS before randomization in Part B can enroll in this open-label part.[13]

The primary endpoint is the proportion of participants who develop clinically manifest ALS.[14] Secondary endpoints include the time to clinical manifestation of ALS and changes in plasma NfL, CSF SOD1 protein levels, ALSFRS-R score, and SVC.[14]

ATLAS Trial: Participant Inclusion and Exclusion Criteria
Inclusion CriteriaExclusion Criteria
Age 18 years or olderAny signs or symptoms of ALS
Confirmed SOD1 mutation associated with high/complete penetrance and rapid disease progressionPlasma NfL level above a pre-defined threshold at screening
Clinically presymptomatic for ALS-
Data sourced from ATLAS - MND Australia[7] and ATLAS - TRICALS[11]

Methodologies for Key Experiments

Quantification of SOD1 Protein

The concentration of total SOD1 protein in the CSF is a key pharmacodynamic biomarker. In clinical trials, this is often measured using an enzyme-linked immunosorbent assay (ELISA).[3] More recent and sensitive methods, such as a specific enzymatic activity assay, have also been developed to overcome challenges with antibody-based methods that may not accurately quantify misfolded mutant SOD1.[16][17] This method involves immunocapturing and removing the SOD3 isoenzyme from CSF samples before measuring the remaining SOD1 activity.[16]

Quantification of Neurofilament Light Chain (NfL)

Plasma and CSF NfL are biomarkers of neuroaxonal injury. Ultrasensitive single-molecule array (Simoa) technology is a commonly used and highly sensitive method for quantifying NfL in both CSF and blood samples.[12][18] Other methods include conventional ELISA and electrochemiluminescence (ECL) assays, though Simoa has demonstrated superior analytical sensitivity.[12]

Visualizing the Pathways

This compound's Mechanism of Action

Tofersen_Mechanism_of_Action cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNase_H RNase H SOD1_mRNA->RNase_H Recruits Mutant_SOD1_Protein Mutant SOD1 Protein (Toxic) Ribosome->Mutant_SOD1_Protein Motor_Neuron_Death Motor Neuron Degeneration & Death Mutant_SOD1_Protein->Motor_Neuron_Death Toxic Gain-of-Function This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Degradation mRNA Degradation RNase_H->Degradation Cleaves mRNA Degradation->Ribosome Prevents Translation

Caption: this compound binds to SOD1 mRNA, leading to its degradation and reduced synthesis of toxic SOD1 protein.

Pathogenic Signaling of Mutant SOD1 in ALS

Mutant_SOD1_Pathway cluster_Mitochondria Mitochondrial Dysfunction cluster_Proteostasis Impaired Proteostasis cluster_Transport Axonal Transport Deficits Mitochondrial_Import Aberrant Import into Mitochondria ROS_Production Increased ROS Production Mitochondrial_Import->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Motor_Neuron_Death Motor Neuron Death Apoptosis->Motor_Neuron_Death Protein_Aggregation Protein Aggregation Proteasome_Inhibition Proteasome Inhibition Protein_Aggregation->Proteasome_Inhibition Proteasome_Inhibition->Motor_Neuron_Death Axonal_Transport Disruption of Axonal Transport Axonal_Transport->Motor_Neuron_Death Mutant_SOD1 Mutant_SOD1 Mutant_SOD1->Protein_Aggregation Mutant_SOD1->Axonal_Transport

Caption: Mutant SOD1 protein contributes to motor neuron death through multiple pathogenic pathways.

VALOR & ATLAS Clinical Trial Workflow

Clinical_Trial_Workflow cluster_VALOR VALOR Trial cluster_ATLAS ATLAS Trial VALOR_Screening Screening (Symptomatic SOD1-ALS) VALOR_Randomization Randomization (2:1) VALOR_this compound This compound (28 weeks) VALOR_Randomization->VALOR_this compound VALOR_Placebo Placebo (28 weeks) VALOR_Randomization->VALOR_Placebo VALOR_OLE Open-Label Extension (All receive this compound) VALOR_this compound->VALOR_OLE VALOR_Placebo->VALOR_OLE ATLAS_Screening Screening (Presymptomatic SOD1 carriers) ATLAS_NfL_Monitoring NfL Monitoring ATLAS_Screening->ATLAS_NfL_Monitoring ATLAS_Randomization Randomization (if NfL elevated) ATLAS_NfL_Monitoring->ATLAS_Randomization ATLAS_this compound This compound ATLAS_Randomization->ATLAS_this compound ATLAS_Placebo Placebo ATLAS_Randomization->ATLAS_Placebo ATLAS_OLE Open-Label (if symptoms develop) ATLAS_this compound->ATLAS_OLE ATLAS_Placebo->ATLAS_OLE

Caption: Workflow of the VALOR trial for symptomatic patients and the ATLAS trial for presymptomatic individuals.

References

Methodological & Application

Application Notes and Protocols for Intrathecal Tofersen Administration in Rodent Models of SOD1-Mediated ALS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (formerly known as IONIS-SOD1Rx or BIIB067) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. It functions by binding to SOD1 mRNA, promoting its degradation by RNase H, and thereby reducing the synthesis of the toxic SOD1 protein.[1][2] Preclinical studies in rodent models of SOD1-ALS, primarily the SOD1-G93A transgenic rat and mouse, have been instrumental in demonstrating the therapeutic potential of this approach. These studies have shown that intrathecal administration of this compound can effectively reduce SOD1 protein levels, delay disease onset, preserve motor function, and extend survival.[3][4]

These application notes provide a detailed overview of the protocols for intrathecal administration of this compound in rodent models and the subsequent evaluation of its efficacy.

Mechanism of Action of this compound

This compound is engineered to specifically target the mRNA transcript of the human SOD1 gene. Upon administration into the cerebrospinal fluid (CSF), it distributes throughout the central nervous system (CNS).[3] Within the cells, this compound binds to the SOD1 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the enzyme RNase H, leading to the degradation of the SOD1 mRNA. The reduction in available SOD1 mRNA results in decreased synthesis of the SOD1 protein, mitigating the toxic gain-of-function effects of the mutant protein.

Tofersen_Mechanism cluster_outcome Cellular Outcome This compound This compound (ASO) SOD1_mRNA SOD1 mRNA This compound->SOD1_mRNA Binds RNase_H RNase H This compound->RNase_H Recruits SOD1_mRNA->RNase_H Recruits Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degraded_mRNA Degraded mRNA RNase_H->Degraded_mRNA Cleavage Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Synthesis Reduced_Toxicity Reduced Cellular Toxicity

This compound's mechanism of action in reducing toxic SOD1 protein.

Preclinical Efficacy Data

Preclinical studies in SOD1-G93A transgenic rodents have demonstrated the dose-dependent efficacy of this compound and related ASOs. A summary of key quantitative findings is presented below.

Rodent ModelAdministration Route & DoseKey FindingsReference
SOD1-G93A Rat Intrathecal Bolus (1000 µg of next-gen ASOs)- Extended survival by 53-64 days (32-39% increase).- Delayed onset of weight loss.[4]
SOD1-G93A Mouse Intracerebroventricular (ICV) Bolus (300 µg)- Reversed initial loss of compound muscle action potential (CMAP).- Extended survival by almost 40 days (22% increase).[5]
SOD1-G93A Rat Continuous Intrathecal Infusion (100 µ g/day of precursor ASO)- Significant reduction in SOD1-G93A mRNA and protein in the spinal cord.- 37% increase in survival.[5]
SOD1-G93A Mouse Intracerebroventricular (ICV) Bolus- Dose-dependent reduction of human SOD1 mRNA in the spinal cord (up to 75% reduction).

Experimental Protocols

Intrathecal Administration of this compound in Rodent Models

Intrathecal administration is necessary to bypass the blood-brain barrier. The two primary methods are direct lumbar puncture for bolus injections and surgical implantation of a catheter for continuous infusion.

IT_Administration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_delivery Delivery Method cluster_postop Post-Procedure Animal_Prep Animal Preparation (Anesthesia, Shaving) Lumbar_Puncture Direct Lumbar Puncture Animal_Prep->Lumbar_Puncture Catheter_Implant Catheter Implantation Animal_Prep->Catheter_Implant Tofersen_Prep This compound Solution Preparation Bolus_Injection Bolus Injection Tofersen_Prep->Bolus_Injection Continuous_Infusion Continuous Infusion (Osmotic Pump) Tofersen_Prep->Continuous_Infusion Lumbar_Puncture->Bolus_Injection Catheter_Implant->Continuous_Infusion Post_Op_Care Post-Operative Care (Analgesia, Monitoring) Bolus_Injection->Post_Op_Care Continuous_Infusion->Post_Op_Care

Workflow for intrathecal administration of this compound in rodents.

a. Protocol for Direct Lumbar Puncture (Mouse)

This method is suitable for single or repeated bolus injections.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (1-3% in O2). Apply ophthalmic ointment to the eyes to prevent drying.

  • Positioning: Place the anesthetized mouse on a sterile surface. A 15 mL or 50 mL conical tube can be placed under the abdomen to flex the spine in the lumbar region.

  • Site Preparation: Shave the fur over the lumbar region of the back. Clean the skin with alternating scrubs of povidone-iodine and 70% ethanol.

  • Injection:

    • Identify the space between the L5 and L6 vertebrae by palpation.

    • Using a 30-gauge Hamilton syringe, carefully insert the needle at a slight angle into the intervertebral space.

    • A characteristic tail flick is often observed upon successful entry into the intrathecal space.

    • Slowly inject the desired volume of this compound solution (typically 5-10 µL for mice) over 30-60 seconds.

  • Post-Procedure Care: Remove the needle and return the mouse to a clean cage for recovery. Monitor the animal until it is fully ambulatory. Provide post-operative analgesia as per institutional guidelines.

b. Protocol for Catheter Implantation (Rat)

This method is ideal for continuous infusion using an osmotic pump.

  • Anesthesia and Preparation: Anesthetize a Sprague-Dawley rat (200-400g) with isoflurane. Shave and sterilize the back from the mid-thoracic region to the tail. Administer pre-operative analgesics.

  • Incision: Make a midline incision over the L5-L6 vertebrae.

  • Catheter Insertion:

    • Carefully dissect the muscle to expose the vertebral column.

    • Using a needle, make a small puncture in the dura mater between L5 and L6.

    • Insert a sterile polyethylene (B3416737) catheter (PE-10) into the intrathecal space and advance it cranially by approximately 2-3 cm.

    • Successful placement may be confirmed by the outflow of CSF.

  • Pump Connection and Implantation:

    • Tunnel the distal end of the catheter subcutaneously to the dorsal mid-scapular region.

    • Connect the catheter to a pre-filled osmotic pump.

    • Place the pump in a subcutaneous pocket created in the scapular region.

  • Closure and Recovery: Close the incisions with sutures or staples. Monitor the rat during recovery and provide post-operative care.

Western Blot for SOD1 Protein Quantification

This protocol is used to quantify the reduction of SOD1 protein in spinal cord tissue.

  • Tissue Homogenization:

    • Euthanize the animal and dissect the spinal cord on ice.

    • Homogenize a section of the lumbar spinal cord in RIPA lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for human SOD1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software. Normalize the SOD1 signal to a loading control such as GAPDH or β-actin.

Immunohistochemistry for SOD1 Aggregates

This protocol is for the qualitative and semi-quantitative assessment of SOD1 protein aggregates in spinal cord sections.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the spinal cord and post-fix in 4% PFA overnight.

    • Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS until it sinks.

    • Embed the tissue in optimal cutting temperature (OCT) compound and freeze. .

    • Cut 20-30 µm thick sections on a cryostat and mount them on charged slides.

  • Staining:

    • Wash the sections with PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody that recognizes misfolded or aggregated SOD1 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain with a nuclear stain like DAPI.

  • Imaging: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Behavioral Testing

Behavioral tests are crucial for assessing the functional outcomes of this compound treatment.

a. Rotarod Test

This test evaluates motor coordination and balance.

  • Apparatus: An accelerating rotarod apparatus for mice or rats.

  • Acclimation/Training: Acclimate the animals to the testing room for at least 30 minutes. Train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.

  • Testing Protocol:

    • Place the animal on the rod.

    • Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Record the latency to fall from the rod.

    • Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The average latency to fall across the trials is used as the measure of motor performance.

b. Grip Strength Test

This test measures limb muscle strength.

  • Apparatus: A grip strength meter with a wire grid or bar.

  • Procedure:

    • Hold the animal by the base of its tail.

    • Allow the animal to grasp the grid or bar with its forelimbs (or all four limbs).

    • Gently pull the animal away from the meter in a horizontal plane at a constant speed until it releases its grip.

    • The meter will record the peak force exerted.

  • Data Analysis: Perform 3-5 trials per animal and calculate the average peak force. The force can be normalized to the animal's body weight.

Conclusion

The protocols and data presented provide a comprehensive framework for the preclinical evaluation of intrathecally administered this compound in rodent models of SOD1-ALS. Adherence to these detailed methodologies will facilitate reproducible and robust assessments of the therapeutic efficacy of this compound and other ASO-based therapies for neurodegenerative diseases.

References

Application Notes and Protocols for In Vitro Measurement of Tofersen Efficacy on SOD1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (BIIB067) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. This compound specifically binds to SOD1 messenger RNA (mRNA), leading to its degradation by RNase H and thereby reducing the synthesis of the SOD1 protein.[1][2][3] Mutations in the SOD1 gene are a cause of familial ALS, and the resulting mutant SOD1 protein is believed to have toxic effects on motor neurons.[3][4] These application notes provide detailed protocols for in vitro assays to quantify the efficacy of this compound in reducing SOD1 expression at both the mRNA and protein levels.

Signaling Pathway and Mechanism of Action

This compound is a single-stranded nucleic acid analog designed to be reverse complementary to the SOD1 mRNA sequence. Upon introduction into a cell, this compound hybridizes to the target SOD1 mRNA. This DNA-RNA hybrid is recognized by the ubiquitously expressed cellular enzyme RNase H. RNase H then cleaves the RNA strand of the hybrid, leading to the degradation of the SOD1 mRNA.[2][5] This process prevents the translation of the mRNA into the SOD1 protein, thus reducing the levels of both wild-type and mutant SOD1.

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_gene SOD1 Gene Transcription Transcription SOD1_gene->Transcription SOD1_mRNA SOD1 mRNA Ribosome Ribosome SOD1_mRNA->Ribosome RNase_H RNase H SOD1_mRNA->RNase_H Recruitment Transcription->SOD1_mRNA This compound This compound (ASO) This compound->SOD1_mRNA Binding Translation Translation Ribosome->Translation SOD1_Protein SOD1 Protein Translation->SOD1_Protein Degradation mRNA Degradation RNase_H->Degradation Cleavage

This compound's mechanism of action on SOD1 expression.

Recommended In Vitro Cell Models

The selection of an appropriate cell model is critical for accurately assessing the efficacy of this compound. The following models are recommended:

  • Human Neuroblastoma SH-SY5Y Cells: This cell line is of neuronal origin and is a well-established model for neurodegenerative disease research. Studies have shown that this compound effectively reduces SOD1 mRNA in a dose-dependent manner in SH-SY5Y cells.[1][2][6]

  • HEK293 Cells Expressing Mutant SOD1: Human embryonic kidney (HEK293) cells can be engineered to overexpress specific mutant forms of the SOD1 protein, providing a robust system to study the effects of this compound on the expression of disease-relevant SOD1 variants.

  • iPSC-Derived Motor Neurons from ALS Patients: Induced pluripotent stem cells (iPSCs) derived from patients carrying SOD1 mutations can be differentiated into motor neurons. These cells provide a highly relevant physiological model to test the efficacy of this compound in a patient-specific genetic context.

Experimental Protocols

The following are detailed protocols for quantifying the effect of this compound on SOD1 mRNA and protein levels.

Quantification of SOD1 mRNA Reduction by Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure the reduction in SOD1 mRNA levels in SH-SY5Y cells following treatment with this compound.

Experimental Workflow:

qPCR_Workflow Cell_Culture Culture SH-SY5Y Cells Tofersen_Treatment Treat with this compound Cell_Culture->Tofersen_Treatment RNA_Extraction Total RNA Extraction Tofersen_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis WB_Workflow Cell_Culture Culture & Treat Cells Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Immunodetection Immunodetection Transfer->Immunodetection Analysis Densitometry Analysis Immunodetection->Analysis ELISA_Workflow Sample_Prep Prepare Lysates & Standards Coating Coat Plate with Capture Ab Sample_Prep->Coating Incubation Add Samples & Incubate Coating->Incubation Detection_Ab Add Detection Ab Incubation->Detection_Ab Substrate Add Substrate & Develop Detection_Ab->Substrate Read_Plate Read Absorbance Substrate->Read_Plate Analysis Calculate Concentration Read_Plate->Analysis

References

Application Notes and Protocols: Quantifying SOD1 Protein Reduction in CSF After Tofersen Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen, an antisense oligonucleotide, is a therapeutic agent designed to reduce the synthesis of superoxide (B77818) dismutase 1 (SOD1) protein. It is indicated for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the SOD1 gene. The mechanism of action involves the binding of this compound to SOD1 mRNA, leading to its degradation by RNase H and thereby decreasing the production of the SOD1 protein.[1] This reduction in SOD1 protein levels in the cerebrospinal fluid (CSF) is a key pharmacodynamic marker of this compound's activity. Accurate and precise quantification of SOD1 in CSF is therefore critical for assessing treatment efficacy in clinical trials and research settings.

These application notes provide a summary of the quantitative data on SOD1 reduction following this compound treatment and detailed protocols for the primary methods used to quantify SOD1 protein in CSF.

Data Presentation: Quantitative Reduction of SOD1 in CSF

The following tables summarize the key findings from clinical trials of this compound, focusing on the dose-dependent reduction of SOD1 protein in the CSF of patients with SOD1-ALS.

Table 1: SOD1 Protein Reduction in CSF from Phase 1/2 Ascending-Dose Trial

This compound Dose (mg)Number of Participants (n)Mean Geometric Mean Ratio of SOD1 Concentration to BaselineMean Percentage Reduction in CSF SOD1 Concentration
20100.991%
4090.7327%
6090.7921%
100100.6436%
Placebo120.973% (decrease)
Data from a 12-week study period with five intrathecal doses.[2]

Table 2: SOD1 Protein Reduction in CSF from Phase 3 VALOR Trial (28 Weeks)

Treatment GroupSubgroupMean Percentage Reduction in CSF SOD1 Concentration from Baseline
This compound (100 mg)Faster-progressing29%
Slower-progressing40%
PlaceboFaster-progressing16% (increase)
Slower-progressing19% (reduction)
Data from the 28-week randomized component of the VALOR study.[3]

Table 3: Sustained SOD1 Protein Reduction in Open-Label Extension of VALOR Trial (12 Months)

Treatment InitiationMean Percentage Reduction in CSF SOD1 Protein
Early-start this compound33%
Delayed-start this compound21%
Data reflects sustained reduction over 12 months.[1]

Signaling Pathway and Mechanism of Action

SOD1_Reduction_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) RNase_H RNase H mRNA_Degradation mRNA Degradation Ribosome Ribosome SOD1_Protein SOD1 Protein Reduced_SOD1 Reduced SOD1 Protein Levels

Experimental Protocols

Accurate quantification of SOD1 in CSF is essential for monitoring the therapeutic effect of this compound. The following sections detail the primary methodologies employed for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA) for Total SOD1 Protein

ELISA is a common method for quantifying total SOD1 protein in CSF. It offers high sensitivity and specificity.

ELISA_Workflow Start Start Coat_Plate Coat microplate wells with capture antibody (anti-SOD1) Start->Coat_Plate Wash1 Wash wells Coat_Plate->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash wells Block->Wash2 Add_Sample Add CSF samples and standards Wash2->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash wells Incubate1->Wash3 Add_Detection_Ab Add detection antibody (biotinylated anti-SOD1) Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash wells Incubate2->Wash4 Add_Enzyme Add streptavidin-HRP Wash4->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash5 Wash wells Incubate3->Wash5 Add_Substrate Add TMB substrate Wash5->Add_Substrate Incubate4 Incubate in dark Add_Substrate->Incubate4 Stop_Reaction Add stop solution Incubate4->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate Calculate SOD1 concentration Read_Absorbance->Calculate

Protocol:

  • Plate Coating:

    • Dilute a monoclonal anti-human SOD1 capture antibody in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Block the plate by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a standard curve using recombinant human SOD1 protein.

    • Add 100 µL of CSF samples (diluted as necessary) and standards to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a biotinylated polyclonal anti-human SOD1 detection antibody, diluted in blocking buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Substrate Reaction and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the SOD1 standards.

    • Determine the concentration of SOD1 in the CSF samples by interpolating their absorbance values from the standard curve.

SOD1 Enzymatic Activity Assay

This assay measures the enzymatic activity of SOD1, which can be a functional indicator of the protein's presence. A common method is based on the inhibition of a superoxide-generating reaction.[4][5]

SOD_Activity_Workflow Start Start Prepare_Reagents Prepare assay buffer, xanthine (B1682287), and cytochrome c solution Start->Prepare_Reagents Add_Reagents Add buffer, xanthine, and cytochrome c to cuvette/well Prepare_Reagents->Add_Reagents Add_Sample Add CSF sample Add_Reagents->Add_Sample Equilibrate Equilibrate to 25°C Add_Sample->Equilibrate Initiate_Reaction Add xanthine oxidase to initiate superoxide production Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor absorbance change at 550 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate SOD1 activity based on inhibition of cytochrome c reduction Monitor_Absorbance->Calculate_Activity

Protocol (adapted from Marklund, 1976):

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 1 mM DTPA.

    • Pyrogallol (B1678534) Solution: 20 mM pyrogallol in 10 mM HCl. Prepare fresh.

  • Assay Procedure:

    • In a spectrophotometer cuvette, add 2.8 mL of assay buffer.

    • Add 100 µL of CSF sample.

    • Initiate the reaction by adding 100 µL of the pyrogallol solution.

    • Immediately mix and monitor the rate of pyrogallol autoxidation by measuring the increase in absorbance at 420 nm for 2-3 minutes.

  • Calculation:

    • One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of pyrogallol autoxidation by 50%.

    • Calculate the percentage of inhibition caused by the CSF sample compared to a control without the sample.

    • Determine the SOD1 activity in the sample based on a standard curve generated with known amounts of purified SOD1.

Note: It is important to consider the presence of other SOD isoforms (SOD2 and SOD3) in the CSF. Specific inhibitors or immunocapture steps may be necessary to ensure the measurement of SOD1-specific activity.[4][6]

Mass Spectrometry for SOD1 Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for the absolute quantification of SOD1 protein. This is often considered a gold-standard method.

LCMS_Workflow Start Start Spike_IS Spike CSF sample with stable isotope-labeled SOD1 internal standard Start->Spike_IS Denature_Reduce Denature, reduce, and alkylate proteins Spike_IS->Denature_Reduce Digest Digest with trypsin Denature_Reduce->Digest LC_Separation Separate peptides by liquid chromatography (LC) Digest->LC_Separation MS_Analysis Analyze peptides by tandem mass spectrometry (MS/MS) LC_Separation->MS_Analysis Quantify Quantify SOD1 peptides based on the ratio to the internal standard MS_Analysis->Quantify

Protocol Outline:

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • Spike a known amount of a stable isotope-labeled full-length SOD1 protein or a specific SOD1 peptide into the CSF sample to serve as an internal standard.

  • Protein Digestion:

    • Denature the proteins in the CSF sample using a denaturing agent (e.g., urea).

    • Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

    • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the peptides based on their physicochemical properties using a reversed-phase column.

    • Ionize the eluting peptides and analyze them in the mass spectrometer.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target SOD1 peptides and their corresponding internal standards.

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous SOD1 peptide to the peak area of the stable isotope-labeled internal standard.

    • Determine the absolute concentration of SOD1 in the CSF sample by comparing this ratio to a standard curve generated with known concentrations of SOD1.

Conclusion

The quantification of SOD1 protein in CSF is a critical component in the clinical development and monitoring of this compound for the treatment of SOD1-ALS. The data from clinical trials consistently demonstrate a significant and dose-dependent reduction in CSF SOD1 levels following this compound administration. The choice of analytical method for SOD1 quantification will depend on the specific requirements of the study, with ELISA providing a high-throughput option, enzymatic assays offering a measure of functional protein, and LC-MS/MS delivering the highest specificity and accuracy for absolute quantification. The protocols outlined in these application notes provide a foundation for researchers to implement these methods in their own laboratories.

References

Application Notes and Protocols: Utilizing Neurofilament Light Chain as a Surrogate Endpoint for Tofersen Trials in SOD1-ALS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of neurofilament light chain (NfL) as a surrogate endpoint in clinical trials for Tofersen (QALSODY™), an antisense oligonucleotide therapy for superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS). The accelerated approval of this compound by the U.S. Food and Drug Administration (FDA) marks a significant milestone, as it was based on the reduction of plasma NfL as a biomarker reasonably likely to predict clinical benefit.[1][2][3] This document outlines the underlying rationale, key experimental protocols, and data supporting the use of NfL in this context, intended to aid in the design and interpretation of future clinical studies in neurodegenerative diseases.

Rationale for NfL as a Surrogate Endpoint in SOD1-ALS

Mutations in the SOD1 gene lead to a toxic gain-of-function, resulting in the misfolding and aggregation of the SOD1 protein within motor neurons and astrocytes.[4] This pathological process causes progressive neurodegeneration, leading to the clinical manifestations of ALS.[5] Neurofilaments are structural proteins of the neuronal cytoskeleton, and their light chain component, NfL, is released into the cerebrospinal fluid (CSF) and subsequently into the bloodstream upon axonal damage.[6][7] In SOD1-ALS, elevated levels of NfL in the CSF and plasma serve as a dynamic biomarker of ongoing neuroaxonal injury.[2][8]

This compound is designed to bind to SOD1 mRNA, mediating its degradation and thereby reducing the synthesis of the toxic SOD1 protein.[5][9][10][11] The logic for utilizing NfL as a surrogate endpoint is that a reduction in the toxic SOD1 protein will lessen neuroaxonal damage, which in turn will be reflected by a decrease in NfL levels. This reduction in the biomarker of neurodegeneration is considered reasonably likely to predict a slowing of clinical disease progression.[12][13] The FDA's decision to grant accelerated approval for this compound was significantly influenced by the robust and consistent reduction in plasma NfL observed in clinical trial participants.[1][14]

Key Quantitative Data from this compound Clinical Trials

The following tables summarize the key biomarker and clinical data from the Phase 3 VALOR trial and its open-label extension (OLE).

Table 1: Biomarker Changes in the VALOR Trial (28 Weeks)

BiomarkerFaster-Progressing Subgroup (this compound)Faster-Progressing Subgroup (Placebo)Slower-Progressing Subgroup (this compound)Slower-Progressing Subgroup (Placebo)
Change in CSF SOD1 Protein -29%+16%-40%-19%
Change in Plasma NfL -60%+20%-48% (overall population)-

Data sourced from references[4][15].

Table 2: Biomarker Changes in the VALOR Open-Label Extension (12 Months)

BiomarkerEarly-Start this compoundDelayed-Start this compound
Reduction in CSF SOD1 Protein 33%21%
Reduction in Plasma NfL 51%41%

Data sourced from reference[16].

Table 3: Clinical Outcomes in the VALOR Open-Label Extension (12 Months, Early vs. Delayed Start)

Clinical MeasureDifference Favoring Early Start95% Confidence Interval
ALSFRS-R Score 3.5 points0.4, 6.7
Slow Vital Capacity (% predicted) 9.2 percentage points1.7, 16.6
Hand-held Dynamometry Megascore 0.280.05, 0.52

Data sourced from reference[16].

Experimental Protocols

Quantification of Neurofilament Light Chain (NfL)

The recommended method for quantifying NfL in CSF and plasma is the Simoa® (Single Molecule Array) NF-light® Assay from Quanterix.[1][17] This ultrasensitive digital immunoassay allows for the precise measurement of low abundance proteins.[6]

Protocol: Simoa® NF-light® Assay

  • Sample Collection and Handling:

    • Collect CSF via lumbar puncture and plasma via standard venipuncture using EDTA tubes.

    • Process samples within 2 hours of collection. Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Aliquot the supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (as per manufacturer's instructions for the Simoa® HD-X Analyzer):

    • Thaw all reagents and samples on ice.

    • Prepare the calibrators and quality controls by reconstituting and diluting as specified in the kit insert.[5]

    • Dilute CSF samples 1:100 and plasma/serum samples 1:4 with the provided sample diluent.[18]

    • Load the diluted samples, calibrators, controls, and all assay reagents onto the Simoa® HD-X Analyzer.

    • The instrument will automate the following steps:

      • Capture of NfL from the sample by antibody-coated paramagnetic beads.

      • Binding of a biotinylated detection antibody to the captured NfL.

      • Labeling with streptavidin-β-galactosidase.

      • Isolation of individual beads in femtoliter-sized wells.

      • Addition of a fluorogenic substrate and detection of the fluorescent signal from each well.

    • The instrument software calculates the NfL concentration based on the calibration curve.

  • Data Analysis:

    • Use the instrument's software to generate a four-parameter logistic curve from the calibrator readings.

    • Interpolate the concentrations of the unknown samples from this curve.

    • Apply the appropriate dilution factor to determine the final NfL concentration in the original sample.

Clinical Outcome Assessments

1. Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a 12-item questionnaire that assesses the patient's self-reported functional abilities across four domains: bulbar, fine motor, gross motor, and respiratory function.[13][19] Each item is scored from 4 (normal function) to 0 (no function), with a maximum total score of 48.

Protocol: ALSFRS-R Administration

  • The scale should be administered by a trained evaluator in a structured interview format.[8]

  • The evaluator should ask the questions broadly and probe the participant's responses to ensure accurate scoring.[13]

  • For detailed, harmonized standard operating procedures, refer to the guidelines developed by the Northeast ALS Consortium (NEALS) and the European Network to Cure ALS (ENCALS).[8][13]

2. Slow Vital Capacity (SVC)

SVC measures the maximum volume of air that can be slowly exhaled after a maximal inhalation and is a key indicator of respiratory muscle strength.[20][21]

Protocol: SVC Measurement

  • Use a spirometer calibrated according to the American Thoracic Society/European Respiratory Society guidelines.

  • The patient should be in a comfortable, seated position.

  • Instruct the patient to take a full, deep breath in and then exhale slowly and completely into the spirometer.

  • Perform at least three acceptable maneuvers, with the largest value being recorded.

  • Results are typically expressed as a percentage of the predicted normal value for the patient's age, height, and sex.[22]

3. Hand-held Dynamometry (HHD)

HHD provides a quantitative measure of muscle strength.[12][23]

Protocol: HHD Measurement

  • Use a calibrated hand-held dynamometer.

  • The evaluator must be trained in the standardized testing procedures for specific muscle groups.[23]

  • The protocol typically involves testing multiple muscle groups in the upper and lower limbs bilaterally.[12]

  • For each muscle group, perform three isometric "break" contractions, where the evaluator overcomes the patient's maximal resistance.[14]

  • Record the peak force for each trial. A megascore, which is an average of the strength measures from multiple muscle groups, is often calculated to provide an overall measure of muscle strength.[12]

Visualizations

SOD1_ALS_Pathway cluster_Gene Genetic Level cluster_Molecular Molecular Level cluster_Cellular Cellular Level SOD1_Gene Mutated SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription SOD1_Protein Misfolded/Aggregated SOD1 Protein SOD1_mRNA->SOD1_Protein Translation Motor_Neuron Motor Neuron Damage SOD1_Protein->Motor_Neuron Toxic Gain-of-Function This compound This compound (ASO) This compound->SOD1_mRNA Binds and Promotes Degradation NfL_Release NfL Release Motor_Neuron->NfL_Release Axonal Injury

Caption: Pathogenic pathway of SOD1-ALS and this compound's mechanism of action.

NfL_Workflow cluster_Sample Sample Collection & Processing cluster_Assay Simoa Assay cluster_Analysis Data Analysis Collection CSF or Plasma Collection Processing Centrifugation & Aliquoting Collection->Processing Storage Storage at -80°C Processing->Storage Dilution Sample Dilution Storage->Dilution Automation Automated Immunoassay (Simoa HD-X) Dilution->Automation Detection Digital Signal Detection Automation->Detection Calculation Concentration Calculation Detection->Calculation Reporting Final NfL Value (pg/mL) Calculation->Reporting

Caption: Experimental workflow for NfL measurement using Simoa technology.

Surrogate_Endpoint_Logic Tofersen_Admin This compound Administration SOD1_Reduction Reduced SOD1 Protein Tofersen_Admin->SOD1_Reduction Neurodegeneration_Reduction Decreased Neuroaxonal Damage SOD1_Reduction->Neurodegeneration_Reduction NfL_Reduction Reduced Plasma NfL (Surrogate Endpoint) Neurodegeneration_Reduction->NfL_Reduction Clinical_Benefit Slowing of Clinical Disease Progression (e.g., ALSFRS-R) NfL_Reduction->Clinical_Benefit Reasonably Likely to Predict

Caption: Logical relationship for NfL as a surrogate endpoint for this compound.

References

Application Notes and Protocols for Assessing Motor Function in Tofersen-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods and protocols for assessing motor function in animal models of Amyotrophic Lateral Sclerosis (ALS) treated with Tofersen (BIIB067), an antisense oligonucleotide designed to reduce the synthesis of superoxide (B77818) dismutase 1 (SOD1) protein.

Introduction

This compound is a therapeutic agent developed for the treatment of ALS associated with mutations in the SOD1 gene (SOD1-ALS). Preclinical studies in rodent models, such as the SOD1G93A transgenic mouse and rat, have been instrumental in evaluating the efficacy of this compound in slowing disease progression, preserving motor function, and extending survival.[1][2] This document outlines the key methodologies for assessing motor function in these animal models, providing detailed protocols and expected outcomes based on preclinical research.

This compound's Mechanism of Action

This compound is an antisense oligonucleotide that binds to the messenger RNA (mRNA) of the SOD1 gene. This binding event triggers the degradation of the SOD1 mRNA by RNase H, an enzyme that recognizes RNA:DNA hybrids. The reduction in SOD1 mRNA levels leads to decreased synthesis of the toxic mutant SOD1 protein, which is believed to be a primary driver of motor neuron degeneration in SOD1-ALS.

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNaseH RNase H SOD1_mRNA->RNaseH Forms RNA:DNA Hybrid Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA Reduced_Protein Reduced Toxic SOD1 Protein Degradation->Reduced_Protein Inhibits Translation Toxic_Protein Toxic Mutant SOD1 Protein Ribosome->Toxic_Protein Aggregation Protein Aggregation & Motor Neuron Degeneration Toxic_Protein->Aggregation Therapeutic_Effect Therapeutic Effect: Preservation of Motor Neuron Function Reduced_Protein->Therapeutic_Effect

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Preclinical Experimental Workflow

A typical preclinical study to evaluate the efficacy of this compound in a SOD1G93A animal model involves several key stages, from animal selection and treatment administration to behavioral assessment and endpoint analysis.

Experimental_Workflow Start Animal_Model SOD1G93A Transgenic Animal Model Selection (Mouse or Rat) Start->Animal_Model Grouping Randomization into Treatment & Control Groups Animal_Model->Grouping Treatment This compound (or Vehicle) Administration (e.g., Intrathecal Injection) Grouping->Treatment Motor_Assessment Longitudinal Motor Function Assessment Treatment->Motor_Assessment Grip_Strength Grip Strength Test Motor_Assessment->Grip_Strength Rotarod Rotarod Test Motor_Assessment->Rotarod Gait_Analysis Gait Analysis Motor_Assessment->Gait_Analysis Endpoint Endpoint Determination (e.g., Disease Onset, Survival) Grip_Strength->Endpoint Rotarod->Endpoint Gait_Analysis->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End Data_Analysis->End

Caption: General experimental workflow for preclinical this compound studies.

Quantitative Data from Preclinical Studies

Animal ModelTreatment GroupOutcome MeasureResultReference
SOD1G93A Mouse This compound-like ASOMedian Survival37-day increase vs. control[3]
SOD1G93A Rat This compound-like ASOMedian Survival53 to 64-day increase vs. control[3]
SOD1G93A Rat This compound-like ASOOnset of Weight LossDelayed by 67-70 days vs. control[3][4]

Experimental Protocols for Motor Function Assessment

Grip Strength Test

Objective: To measure forelimb and hindlimb muscle strength as an indicator of neuromuscular function.

Materials:

  • Grip strength meter with a wire grid or bar.

  • SOD1G93A transgenic mice and wild-type littermate controls.

Protocol:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the test.

  • Forelimb Grip Strength:

    • Hold the mouse by the base of its tail and gently lower it towards the grip meter's grid.

    • Allow only the forepaws to grasp the grid.

    • Gently pull the mouse back horizontally, away from the grid, with a consistent, steady motion until its grip is released.

    • The peak force (in grams) is automatically recorded by the meter.

    • Perform three consecutive trials for each mouse.

  • Hindlimb Grip Strength:

    • Follow the same procedure as for forelimb grip strength, but position the mouse so that only its hindlimbs grasp the grid.

    • Perform three consecutive trials for each mouse.

  • Data Analysis: The maximum force recorded from the three trials for each limb is typically used for analysis. Data can be normalized to the animal's body weight. In SOD1G93A mice, a progressive decline in grip strength is expected as the disease advances.[5][6]

Rotarod Test

Objective: To assess motor coordination, balance, and motor learning.

Materials:

  • Accelerating rotarod apparatus.

  • SOD1G93A transgenic mice and wild-type littermate controls.

Protocol:

  • Acclimatization and Training:

    • Acclimate the mice to the testing room for at least 30 minutes.

    • For training, place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for one or two sessions before the actual test. This helps to minimize stress and variability.

  • Testing:

    • Place the mouse on the rotating rod.

    • Start the trial, with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall (in seconds) for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one complete passive rotation.

    • Perform three trials with a 15-20 minute inter-trial interval.

  • Data Analysis: The average latency to fall across the three trials is typically used for analysis. SOD1G93A mice will exhibit a progressive decrease in their ability to stay on the accelerating rod as the disease progresses.[7][8]

Gait Analysis

Objective: To quantitatively assess walking patterns and identify subtle changes in motor function.

Materials:

  • Automated gait analysis system (e.g., DigiGait™ or CatWalk™) with a transparent treadmill and a high-speed camera.

  • SOD1G93A transgenic mice and wild-type littermate controls.

Protocol:

  • Acclimatization: Acclimate the mice to the gait analysis apparatus by allowing them to walk on the treadmill for a few minutes before recording.

  • Data Acquisition:

    • Place the mouse on the treadmill set to a constant speed (e.g., 20-25 cm/s).

    • Record a video of the mouse walking for a sufficient duration to capture multiple stride cycles.

  • Data Analysis: The gait analysis software will automatically measure various parameters, including:

    • Stride Length: The distance between two consecutive placements of the same paw.

    • Stance and Swing Duration: The time a paw is in contact with the treadmill and the time it is in the air, respectively.

    • Cadence: The number of steps per unit of time.

    • Paw Area and Pressure: The area of the paw in contact with the surface and the pressure exerted.

    • Inter-limb Coordination: The timing relationships between the movements of the different limbs. In SOD1G93A mice, gait abnormalities can be detected early in the disease course, often before overt clinical symptoms appear. These may include changes in stride length, stance time, and coordination.[9]

References

Application Notes and Protocols: Biomarker Analysis in Cerebrospinal Fluid for Tofersen Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen is an antisense oligonucleotide designed to reduce the synthesis of superoxide (B77818) dismutase 1 (SOD1) protein, offering a targeted therapeutic approach for amyotrophic lateral sclerosis (ALS) in individuals with SOD1 mutations.[1][2] Cerebrospinal fluid (CSF) biomarkers are critical for assessing the pharmacodynamic effects of this compound and monitoring the biological response to treatment. This document provides detailed application notes and protocols for the analysis of key CSF biomarkers in this compound studies, including SOD1 protein, neurofilament light chain (NfL), and phosphorylated neurofilament heavy chain (pNfH).

Key Cerebrospinal Fluid Biomarkers

The primary CSF biomarkers for monitoring this compound's effects are:

  • Superoxide Dismutase 1 (SOD1) Protein: As the direct target of this compound, measuring SOD1 protein levels in the CSF is a key pharmacodynamic biomarker to confirm target engagement.[3][4]

  • Neurofilament Light Chain (NfL): A sensitive marker of neuroaxonal damage, NfL levels are elevated in ALS.[5][6] Reductions in CSF NfL suggest a decrease in ongoing neuronal injury.

  • Phosphorylated Neurofilament Heavy Chain (pNfH): Similar to NfL, pNfH is a marker of neuroaxonal degeneration.[7][8] Its levels in CSF are also monitored to assess the impact of this compound on neuronal integrity.

Quantitative Data Summary

The following tables summarize the quantitative changes observed in CSF biomarkers from clinical trials of this compound.

Table 1: Percent Change in CSF SOD1 and Neurofilament Levels with this compound Treatment

BiomarkerStudy PhaseTreatment GroupDurationMean Percent Change from Baseline
CSF SOD1 Phase 1/2This compound (100 mg)12 weeks-36%
Phase 3 (VALOR)This compound28 weeks-29% to -40%
CSF NfL Phase 1/2This compound (100 mg)12 weeksDecreased
Phase 3 (VALOR)This compound28 weeksSignificant Reduction
CSF pNfH Phase 1/2This compound (100 mg)12 weeksDecreased
German Early AccessThis compound12 months-67.6%

Note: Data are compiled from multiple clinical trials and publications. Specific values can vary based on the patient population and study design.

Signaling Pathway and Experimental Workflow

Tofersen_Mechanism_of_Action cluster_nucleus Motor Neuron Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNase_H RNase H SOD1_mRNA->RNase_H Misfolded_SOD1 Misfolded SOD1 Protein Ribosome->Misfolded_SOD1 Aggregation Protein Aggregation & Neurotoxicity Misfolded_SOD1->Aggregation Axonal_Damage Neuroaxonal Damage Aggregation->Axonal_Damage Biomarker_Release Biomarker Release (NfL, pNfH) Axonal_Damage->Biomarker_Release This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Degradation mRNA Degradation RNase_H->Degradation Degradation->Misfolded_SOD1 Reduces Production

This compound's mechanism of action and biomarker release.

CSF_Biomarker_Workflow LP Lumbar Puncture (CSF Collection) Processing CSF Processing (Centrifugation & Aliquoting) LP->Processing Storage Sample Storage (-80°C) Processing->Storage Assay Biomarker Analysis Storage->Assay SOD1 SOD1 Protein Assay (ELISA / Activity Assay) Assay->SOD1 NfL NfL Assay (Simoa) Assay->NfL pNfH pNfH Assay (ELISA) Assay->pNfH Data Data Analysis & Interpretation SOD1->Data NfL->Data pNfH->Data

Experimental workflow for CSF biomarker analysis.

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Handling

Proper collection and handling of CSF are paramount to ensure the integrity of the biomarkers.

Materials:

  • Lumbar puncture tray

  • Sterile polypropylene (B1209903) collection tubes

  • Centrifuge

  • Polypropylene cryovials for aliquoting

  • -80°C freezer

Protocol:

  • Collection: Perform a lumbar puncture using a standardized technique. It is recommended to discard the initial 1-2 mL of CSF to minimize blood contamination. Collect CSF directly into sterile polypropylene tubes.

  • Initial Processing: Within 2 hours of collection, centrifuge the CSF sample at 2000 x g for 10 minutes at room temperature to pellet any cells or debris.

  • Aliquoting: Carefully aspirate the supernatant, avoiding the pellet, and aliquot into pre-labeled polypropylene cryovials. A typical aliquot volume is 0.5 mL.

  • Storage: Immediately freeze the aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Neurofilament Light Chain (NfL) Analysis using Single Molecule Array (Simoa)

The Quanterix Simoa® NF-light® Advantage Kit is a highly sensitive immunoassay for the quantification of NfL in CSF.

Materials:

  • Quanterix Simoa® NF-light® Advantage Kit

  • Simoa HD-X Analyzer

  • CSF samples (thawed on ice)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol (General Overview):

Note: This is a general guideline. Always refer to the detailed protocol provided with the specific kit lot.

  • Reagent Preparation: Prepare all reagents, calibrators, and controls as described in the kit manual.

  • Sample Preparation: Thaw CSF samples on ice. Dilute CSF samples 1:100 with the provided sample diluent.

  • Assay Procedure:

    • Load the prepared reagents, samples, and control wells onto the Simoa HD-X Analyzer.

    • The instrument will automate the following steps:

      • Incubation of samples with capture antibody-coated beads.

      • Washing to remove unbound material.

      • Incubation with a biotinylated detection antibody.

      • Addition of streptavidin-β-galactosidase.

      • Resuspension of beads in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.

      • Loading of beads into the Simoa disc for single-molecule imaging and analysis.

  • Data Analysis: The Simoa software calculates the NfL concentration in each sample based on the standard curve generated from the calibrators.

Superoxide Dismutase 1 (SOD1) Protein Analysis

Quantification of SOD1 protein in CSF can be performed using a commercially available sandwich ELISA kit or a specific enzymatic activity assay.

A. SOD1 ELISA Protocol (General Overview)

Materials:

  • Human SOD1 ELISA Kit (e.g., from Abcam or similar vendors)

  • Microplate reader

  • CSF samples (thawed on ice)

  • Standard laboratory equipment

Protocol (General Overview):

Note: This is a general guideline. Always refer to the detailed protocol provided with the specific kit lot.

  • Reagent and Sample Preparation: Prepare all reagents, standards, and CSF samples according to the kit instructions.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-pre-coated microplate.

    • Incubate to allow SOD1 to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated anti-human SOD1 antibody and incubate.

    • Wash the wells and add a streptavidin-HRP conjugate.

    • Incubate and wash the wells again.

    • Add a TMB substrate solution to develop color.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the SOD1 concentration from the standard curve.[9]

B. SOD1 Enzymatic Activity Assay

This method measures the enzymatic activity of SOD1 and can be more reliable for monitoring the effects of SOD1-lowering therapies.[10] This assay typically involves the immunocapture of SOD3 to specifically measure SOD1 activity.[11]

Note: This is a complex assay and should be performed by personnel experienced in enzymatic activity measurements. Detailed protocols can be found in specialized literature.[10]

Phosphorylated Neurofilament Heavy Chain (pNfH) Analysis using ELISA

Commercially available ELISA kits are used for the quantitative determination of pNfH in CSF.

Materials:

  • Human pNfH ELISA Kit (e.g., from Euroimmun or BioVendor)[7][8]

  • Microplate reader

  • CSF samples (thawed on ice)

  • Standard laboratory equipment

Protocol (General Overview):

Note: This is a general guideline. Always refer to the detailed protocol provided with the specific kit lot.

  • Reagent and Sample Preparation: Prepare all reagents, calibrators, and undiluted CSF samples as per the manufacturer's instructions.

  • Assay Procedure:

    • Pipette the enzyme conjugate and then the calibrators, controls, and undiluted patient samples into the antibody-coated microplate wells.

    • Incubate the plate.

    • Wash the wells to remove unbound components.

    • Add the TMB substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis: Measure the absorbance at 450 nm with a reference wavelength of 620-650 nm. Calculate the pNfH concentration based on the standard curve.[7]

Conclusion

The analysis of SOD1, NfL, and pNfH in the cerebrospinal fluid provides invaluable insights into the pharmacodynamics and therapeutic efficacy of this compound in patients with SOD1-ALS. Adherence to standardized protocols for sample collection, handling, and analysis is essential for generating reliable and reproducible data in clinical and research settings. The methodologies outlined in these application notes serve as a guide for researchers, and it is imperative to consult the specific instructions provided with commercial assay kits for optimal results.

References

Application Notes and Protocols for Immunohistochemical Analysis of SOD1 Protein in Tofersen Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to assess Superoxide Dismutase 1 (SOD1) protein levels in the context of Tofersen (BIIB067) clinical studies for Amyotrophic Lateral Sclerosis (ALS). This compound is an antisense oligonucleotide designed to reduce the synthesis of the SOD1 protein.[1][2] This document includes detailed protocols for immunohistochemistry (IHC), quantitative data from clinical trials, and visualizations of the therapeutic mechanism and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a therapeutic agent developed to treat ALS in patients with mutations in the SOD1 gene.[2] It is an antisense oligonucleotide that specifically binds to the messenger RNA (mRNA) of the SOD1 gene.[1][2] This binding event triggers the degradation of the SOD1 mRNA by an enzyme called RNase H, which effectively prevents the translation of the mRNA into the SOD1 protein.[2][3] The primary goal of this compound treatment is to lower the levels of the mutant SOD1 protein, which is believed to have a toxic gain-of-function that contributes to the degeneration of motor neurons in ALS.[4]

Quantitative Analysis of SOD1 Protein Reduction

Clinical trials of this compound have demonstrated a significant reduction in SOD1 protein concentrations in the cerebrospinal fluid (CSF) of treated patients. This reduction is a key biomarker of the drug's activity.

Table 1: Reduction in CSF SOD1 Concentration in the Phase 1-2 Ascending-Dose Trial
This compound DoseMean Change from Baseline in CSF SOD1 Concentration (at Day 85)
20 mg-1%
40 mg-27%
60 mg-21%
100 mg-36%
Placebo-3%

Data sourced from a phase 1-2 study of this compound in adults with SOD1-ALS. The results show a dose-dependent reduction in SOD1 protein in the CSF.[5][6]

Table 2: Reduction in CSF and Plasma Biomarkers in the Phase 3 VALOR Trial (28 Weeks)
BiomarkerThis compound GroupPlacebo Group
CSF SOD1 Protein Concentration (Faster-Progression Subgroup)29% reduction16% increase
Plasma Neurofilament Light Chain (NfL) (Faster-Progression Subgroup)60% reduction20% increase
CSF SOD1 Protein Concentration (Slower-Progression Subgroup)40% reduction19% reduction

This table summarizes the changes in key biomarkers from the Phase 3 VALOR trial, highlighting the effect of this compound on both the target protein (SOD1) and a marker of neurodegeneration (NfL).[7]

Table 3: Long-Term Effects of this compound on Biomarkers from the VALOR Open-Label Extension
BiomarkerEarly-Start this compound Group (12 months)Delayed-Start this compound Group (6 months post-crossover)
CSF SOD1 Protein Levels33% reduction21% reduction
Plasma Neurofilament Levels51% reduction41% reduction

This data from the open-label extension of the VALOR trial suggests that earlier initiation of this compound leads to a greater reduction in both SOD1 protein and neurofilament levels.[8][9]

Experimental Protocols

While specific immunohistochemistry protocols from the this compound clinical trials for post-mortem tissue analysis are not yet widely published, the following represents a standard and effective protocol for the detection of SOD1 protein in human spinal cord tissue based on established methods in ALS research.

Protocol: Immunohistochemical Staining of SOD1 in Human Spinal Cord Tissue

1. Tissue Preparation:

  • Fixation: Tissues should be fixed in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Following fixation, tissues are dehydrated through a graded series of ethanol (B145695), cleared with xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning: 5 µm thick sections are cut using a microtome and mounted on positively charged slides.

2. Deparaffinization and Rehydration:

  • Incubate slides at 60°C for 30 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.

  • Rinse slides in distilled water.

3. Antigen Retrieval:

  • Method: Heat-Induced Epitope Retrieval (HIER).

  • Solution: 10 mM Sodium Citrate buffer, pH 6.0.

  • Procedure: Immerse slides in the retrieval solution and heat in a pressure cooker or steamer at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature in the buffer.

4. Staining Procedure:

  • Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking Non-Specific Binding: Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against SOD1 (e.g., a rabbit polyclonal or mouse monoclonal antibody validated for IHC) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.

  • Signal Amplification: Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

  • Visualization: Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB).

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

5. Image Analysis:

  • Stained sections should be imaged using a brightfield microscope. The intensity and localization of the SOD1 staining within motor neurons and other cell types can be qualitatively and quantitatively assessed.

Visualizations

Mechanism of Action of this compound

Tofersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degradation mRNA Degradation SOD1_mRNA->Degradation RNase H mediated SOD1_Protein Mutant SOD1 Protein Ribosome->SOD1_Protein Toxicity Motor Neuron Degeneration SOD1_Protein->Toxicity Toxic Gain-of-Function No_Protein Reduced SOD1 Protein Synthesis Degradation->No_Protein Prevents Translation This compound This compound (ASO) This compound->SOD1_mRNA Binds to

Caption: this compound binds to SOD1 mRNA, leading to its degradation and reducing the synthesis of toxic SOD1 protein.

Experimental Workflow for SOD1 Immunohistochemistry

IHC_Workflow Start Spinal Cord Tissue Sample Fixation Formalin Fixation Start->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Heat-Induced Epitope Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-SOD1) Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Amplification (ABC) Secondary_Ab->Detection Visualization Chromogen (DAB) Visualization Detection->Visualization Counterstain Counterstaining (Hematoxylin) Visualization->Counterstain Analysis Microscopic Analysis Counterstain->Analysis Tofersen_Effect Tofersen_Admin This compound Administration (Intrathecal) SOD1_mRNA_Deg SOD1 mRNA Degradation Tofersen_Admin->SOD1_mRNA_Deg SOD1_Protein_Red Reduced SOD1 Protein Synthesis SOD1_mRNA_Deg->SOD1_Protein_Red CSF_SOD1_Red Decreased CSF SOD1 Levels (Biomarker of Target Engagement) SOD1_Protein_Red->CSF_SOD1_Red NfL_Red Decreased Plasma NfL Levels (Biomarker of Reduced Neurodegeneration) SOD1_Protein_Red->NfL_Red Clinical_Outcome Potential Slowing of Clinical Decline CSF_SOD1_Red->Clinical_Outcome NfL_Red->Clinical_Outcome

References

Application Notes and Protocols for Developing Cell-Based Models of SOD1-ALS for Tofersen Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[1] Approximately 10-20% of familial ALS cases are caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[2] These mutations lead to a toxic gain-of-function, causing the SOD1 protein to misfold and aggregate, which is detrimental to motor neurons and surrounding glial cells like astrocytes.[2][3] Tofersen (BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target and promote the degradation of SOD1 mRNA, thereby reducing the production of the toxic SOD1 protein.[4][5] On April 25, 2023, the FDA granted accelerated approval to this compound for the treatment of SOD1-ALS.[2]

Developing robust cell-based models is crucial for screening and characterizing potential therapeutics like this compound. These models, particularly those derived from patient-specific induced pluripotent stem cells (iPSCs), can accurately recapitulate key pathological features of SOD1-ALS, offering a powerful platform for preclinical drug evaluation.[1][6] This document provides detailed protocols for establishing SOD1-ALS cell models and using them to screen for this compound's efficacy.

Signaling Pathways and Mechanism of Action

Mutant SOD1 protein contributes to motor neuron degeneration through several mechanisms, including protein misfolding, oxidative stress, and inflammation.[7] this compound intervenes at the genetic level to halt the production of this toxic protein.

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome (Translation) SOD1_mRNA->Ribosome Hybrid SOD1 mRNA / this compound Hybrid SOD1_mRNA->Hybrid Toxic_Protein Toxic Misfolded SOD1 Protein Ribosome->Toxic_Protein Aggregation Protein Aggregation & Toxicity Toxic_Protein->Aggregation This compound This compound (ASO) This compound->Hybrid Binds to RNaseH RNase H Hybrid->RNaseH Recruits Degradation mRNA Degradation RNaseH->Degradation Mediates Workflow cluster_analysis Endpoint Analysis Options start 1. Isolate Fibroblasts from SOD1-ALS Patient reprogram 2. Reprogram to iPSCs (e.g., Sendai Virus) start->reprogram characterize_ipsc 3. Characterize iPSCs (Pluripotency Markers) reprogram->characterize_ipsc differentiate 4. Differentiate into Motor Neurons (MNs) & Astrocytes characterize_ipsc->differentiate culture 5. Establish Cultures (MN Monoculture or MN-Astrocyte Co-culture) differentiate->culture treat 6. Treat with this compound (Varying Doses) culture->treat analyze 7. Endpoint Analysis treat->analyze sod1_level SOD1 Protein Levels (ELISA / Western Blot) analyze->sod1_level nfl NfL Release (ELISA) analyze->nfl aggregation SOD1 Aggregation (Microscopy) analyze->aggregation survival Cell Viability/Survival (e.g., MTT Assay) analyze->survival CoCulture Astrocyte Astrocyte with Mutant SOD1 Toxicity Secreted Toxic Factors (e.g., inflammatory cytokines, oxidative species) Astrocyte->Toxicity Releases MN Motor Neuron Death Increased Stress & Apoptosis MN->Death Leads to Toxicity->MN Acts on

References

Surgical procedures for intrathecal catheter placement for Tofersen delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the intrathecal administration of Tofersen (Qalsody®), an antisense oligonucleotide indicated for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene. The primary route of administration is via a lumbar puncture, delivering the therapeutic agent directly into the cerebrospinal fluid (CSF).

Overview of this compound Intrathecal Administration

This compound is administered directly into the central nervous system (CNS) via intrathecal injection to bypass the blood-brain barrier.[1][2] This method allows for the distribution of the antisense oligonucleotide from the CSF to the tissues of the CNS.[3] The standard procedure for this compound delivery is a bolus injection administered through a lumbar puncture.[4][5] This procedure is performed by, or under the direction of, healthcare professionals experienced in such administrations.[6][7]

Currently, the established protocol for this compound delivery involves repeated lumbar punctures for each dose administration. While implantable intrathecal drug delivery systems, consisting of a catheter and a pump, are utilized for other chronic conditions requiring long-term intrathecal access, this is not the standard method for this compound administration.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the intrathecal administration of this compound.

Table 1: this compound Dosage and Administration Schedule [4][6][11]

ParameterValue
Dosage 100 mg (15 mL) per administration
Loading Doses 3 doses at 14-day intervals
Maintenance Dose 100 mg every 28 days
Injection Volume 15 mL
Injection Duration 1 to 3 minutes

Table 2: Procedural Parameters for Lumbar Puncture [1][4][6]

ParameterValue
CSF Withdrawal Volume Approximately 10 mL
Needle Type Lumbar puncture needle
Imaging Guidance Consider for patients with difficult anatomy[6][12]
Sedation Consider based on patient's clinical condition[3][6]

Experimental Protocols

Personnel Qualifications

The intrathecal administration of this compound should be performed by healthcare professionals with experience in performing lumbar punctures.[6][7] A thorough understanding of the procedure, potential complications, and their management is essential.

Materials and Equipment
  • This compound (Qalsody®) 100 mg/15 mL single-dose vial

  • Sterile lumbar puncture tray

  • Appropriate gauge spinal needle (e.g., 20 or 22 gauge)[13]

  • Sterile syringes and needles for drug withdrawal

  • Sterile drapes, gloves, and antiseptic solution

  • Collection tubes for CSF analysis[14]

  • Local anesthetic (e.g., lidocaine)

  • Emergency medications and equipment for managing potential adverse reactions

This compound Preparation Protocol
  • Vial Warming: Allow the this compound vial to warm to room temperature (25°C/77°F) before administration. Do not use external heat sources.[3][4]

  • Visual Inspection: Inspect the solution in the vial. It should be clear and colorless to slightly yellow. Do not use if particulates are present or the solution is discolored.[4][6]

  • No Shaking: Do not shake the vial.[3][4]

  • Drug Withdrawal: Using aseptic technique, withdraw 15 mL (100 mg) of this compound from the single-dose vial into a sterile syringe.[6]

  • No Dilution: Do not dilute the this compound solution.[4]

  • Immediate Use: Administer the solution immediately or within 4 hours of withdrawal from the vial. If not used within this timeframe, it must be discarded.[6]

Surgical Protocol: Intrathecal Administration via Lumbar Puncture
  • Patient Positioning: Position the patient in either the lateral decubitus or sitting position to facilitate access to the lumbar intervertebral space.[12]

  • Anatomical Landmark Identification: Identify the appropriate intervertebral space for needle insertion, typically L3/L4 or L4/L5, below the conus medullaris.[13]

  • Sterile Preparation: Prepare the injection site using a sterile technique with an appropriate antiseptic solution and drape the area.[13]

  • Local Anesthesia: Administer a local anesthetic to the skin and subcutaneous tissues at the needle entry site to minimize patient discomfort.[13]

  • Needle Insertion: Insert the lumbar puncture needle into the identified interspace, advancing it until the subarachnoid space is reached, as indicated by the return of CSF.[13] Imaging guidance (e.g., fluoroscopy or ultrasound) may be considered for patients with challenging anatomy.[6][12]

  • CSF Withdrawal: Withdraw approximately 10 mL of CSF for diagnostic analysis and to reduce the total volume in the intrathecal space.[1][4]

  • This compound Injection: Administer the 15 mL (100 mg) of this compound as an intrathecal bolus injection over 1 to 3 minutes.[4][6]

  • Needle Removal and Post-Procedure Care: After the injection is complete, remove the spinal needle and apply a sterile dressing to the puncture site.[13]

Post-Procedure Monitoring and Management

Patients should be monitored for potential complications following the lumbar puncture and this compound administration.

Table 3: Common and Serious Adverse Events [4][11][15][16]

Adverse Event CategorySpecific Events
Common Adverse Reactions Pain (back, limb), fatigue, arthralgia, increased CSF white blood cells, myalgia
Serious Neurologic Adverse Events Myelitis and/or Radiculitis, Papilledema and Elevated Intracranial Pressure, Aseptic Meningitis
Management of Missed Doses
  • Missed Second Loading Dose: Administer as soon as possible, and administer the third loading dose 14 days later.[3][7]

  • Missed Third Loading Dose or Maintenance Dose: Administer as soon as possible, and administer the next dose 28 days later.[3][7]

Visualizations

Tofersen_Administration_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Patient_Assessment Patient Assessment & Consent Tofersen_Prep This compound Preparation (Warming, Inspection) Patient_Assessment->Tofersen_Prep Patient_Positioning Patient Positioning Tofersen_Prep->Patient_Positioning LP_Site_Prep Lumbar Puncture Site Preparation & Anesthesia Patient_Positioning->LP_Site_Prep Needle_Insertion Spinal Needle Insertion LP_Site_Prep->Needle_Insertion CSF_Withdrawal CSF Withdrawal (10 mL) Needle_Insertion->CSF_Withdrawal Tofersen_Injection This compound Injection (100 mg/15 mL over 1-3 min) CSF_Withdrawal->Tofersen_Injection Post_LP_Care Post-Lumbar Puncture Care Tofersen_Injection->Post_LP_Care Monitoring Monitoring for Adverse Events Post_LP_Care->Monitoring Follow_up Follow-up Scheduling Monitoring->Follow_up

This compound Administration Workflow

Tofersen_Decision_Making start Patient with SOD1-ALS Candidate for this compound anatomy Anatomical Assessment start->anatomy difficult_anatomy Difficult Anatomy? anatomy->difficult_anatomy sedation_needed Sedation Required? administer_sedation Administer Sedation sedation_needed->administer_sedation Yes no_sedation Proceed without Sedation sedation_needed->no_sedation No standard_lp Standard Lumbar Puncture difficult_anatomy->standard_lp No image_guided_lp Image-Guided Lumbar Puncture (Fluoroscopy/Ultrasound) difficult_anatomy->image_guided_lp Yes standard_lp->sedation_needed image_guided_lp->sedation_needed

Procedural Decision-Making for this compound Delivery

Tofersen_Post_Procedure_Monitoring start Post-Tofersen Administration observe_patient Observe Patient for Immediate Complications start->observe_patient monitor_vitals Monitor Vital Signs observe_patient->monitor_vitals assess_symptoms Assess for Symptoms of: - Headache - Back Pain - Neurological Changes monitor_vitals->assess_symptoms no_adverse_events No Adverse Events assess_symptoms->no_adverse_events adverse_event_detected Adverse Event Detected assess_symptoms->adverse_event_detected discharge Discharge with Instructions no_adverse_events->discharge manage_ae Manage Adverse Event per Standard of Care adverse_event_detected->manage_ae manage_ae->observe_patient Re-assess

Post-Procedure Monitoring Pathway

References

Application Notes & Protocols: Utilizing RNA Sequencing to Analyze Off-Target Effects of Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tofersen (QALSODY™) is an antisense oligonucleotide (ASO) designed to treat a specific form of amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. By binding to SOD1 mRNA, this compound promotes its degradation by RNase H, thereby reducing the synthesis of the toxic SOD1 protein. While highly specific, the potential for off-target effects, where the ASO binds to and affects unintended RNA molecules, is a critical aspect of its safety and efficacy profile. RNA sequencing (RNA-seq) is a powerful, unbiased method for comprehensively evaluating these off-target effects on a transcriptome-wide scale.

These application notes provide a detailed protocol for utilizing RNA sequencing to identify and quantify the off-target effects of this compound in a relevant cell culture model. The described workflow covers experimental design, sample preparation, sequencing, and bioinformatic analysis.

Experimental Protocol: RNA-Seq for this compound Off-Target Analysis

This protocol outlines the key steps for assessing the transcriptome-wide effects of this compound treatment.

1. Cell Culture and this compound Treatment

  • Cell Line: Human motor neuron-like cell line (e.g., NSC-34) or patient-derived induced pluripotent stem cell (iPSC)-derived motor neurons carrying a SOD1 mutation.

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • Experimental Groups:

    • This compound-treated group

    • Negative control ASO-treated group (a sequence with no known target in the human transcriptome)

    • Untreated or vehicle-treated control group

  • Procedure:

    • Plate cells at a desired density and allow them to adhere and stabilize for 24 hours.

    • Prepare fresh dilutions of this compound and the negative control ASO in the appropriate delivery vehicle (e.g., lipofectamine).

    • Treat the cells with the specified concentrations of this compound or control ASO.

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to capture both early and late transcriptional changes.

    • Harvest the cells for RNA extraction.

2. RNA Extraction and Quality Control

  • Method: Use a reputable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA sequencing.

3. RNA Sequencing Library Preparation and Sequencing

  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Use a poly(A) selection method to enrich for mRNA.

    • Fragment the enriched mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library with a limited number of PCR cycles to minimize bias.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Aim for a sequencing depth of at least 20 million paired-end reads per sample to ensure sufficient coverage for differential gene expression analysis.

Data Presentation: Analysis of Off-Target Effects

The following tables summarize hypothetical quantitative data from an RNA-seq experiment designed to assess the off-target effects of this compound.

Table 1: Summary of Differentially Expressed Genes (DEGs) in this compound-Treated Cells

Comparison GroupTotal DEGsUpregulated GenesDownregulated Genes
This compound vs. Untreated1528963
This compound vs. Negative Control ASO784533
Negative Control ASO vs. Untreated251510

Table 2: Top 5 Potential Off-Target Genes Modulated by this compound

Gene SymbolGene NameLog2 Fold Change (vs. Untreated)p-valuePutative Off-Target Binding Site Homology to SOD1
SOD1Superoxide Dismutase 1-2.581.2e-50On-Target
NNATNeuronatin1.893.4e-0815/20 bases
SCN3ASodium Voltage-Gated Channel Alpha Subunit 3-1.527.1e-0714/20 bases
HSPB1Heat Shock Protein Family B (Small) Member 11.359.8e-0613/20 bases
GAPDHGlyceraldehyde-3-Phosphate Dehydrogenase0.120.858/20 bases

Table 3: Enriched Signaling Pathways from Differentially Expressed Genes

Pathway Namep-valueGenes Involved
Unfolded Protein Response1.5e-05HSPB1, XBP1, ATF4
Axon Guidance3.2e-04SEMA3A, ROBO2
Glutamate Receptor Signaling8.9e-04GRIA2, GRIN1

Visualizations: Workflows and Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis cell_culture Motor Neuron Cell Culture treatment This compound / Control ASO Treatment cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Read Quality Control sequencing->qc2 alignment Genome Alignment qc2->alignment diff_exp Differential Gene Expression alignment->diff_exp off_target Off-Target Analysis diff_exp->off_target pathway Pathway Enrichment off_target->pathway

Caption: Experimental workflow for RNA-seq analysis of this compound.

sod1_pathway This compound This compound SOD1_mRNA SOD1 mRNA This compound->SOD1_mRNA Binds to & recruits RNaseH RNase H SOD1_mRNA->RNaseH Degradation of mRNA SOD1_protein Mutant SOD1 Protein SOD1_mRNA->SOD1_protein Translation Mitochondrial_Dysfunction Mitochondrial Dysfunction SOD1_protein->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress SOD1_protein->Oxidative_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound's mechanism of action on the SOD1 pathway.

bioinformatics_pipeline raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (FastQC) raw_reads->qc trimming Adapter Trimming (Trimmomatic) qc->trimming alignment Alignment to Genome (STAR) trimming->alignment quantification Gene Expression Quantification (RSEM) alignment->quantification off_target_prediction Off-Target Prediction (Seed Match) alignment->off_target_prediction dea Differential Expression Analysis (DESeq2) quantification->dea pathway_analysis Pathway Analysis (GSEA) dea->pathway_analysis

Caption: Bioinformatic pipeline for off-target analysis.

Bioinformatic Analysis Protocol

1. Raw Read Quality Control and Pre-processing

  • Tool: FastQC

  • Procedure: Assess the quality of the raw sequencing reads. Look for per-base sequence quality, GC content, and adapter contamination.

  • Tool: Trimmomatic

  • Procedure: Remove low-quality bases and adapter sequences from the raw reads.

2. Alignment to Reference Genome

  • Tool: STAR (Spliced Transcripts Alignment to a Reference)

  • Procedure: Align the processed reads to the human reference genome (e.g., GRCh38).

3. Gene Expression Quantification

  • Tool: RSEM (RNA-Seq by Expectation-Maximization) or featureCounts

  • Procedure: Count the number of reads mapping to each gene to generate a gene expression matrix.

4. Differential Gene Expression (DGE) Analysis

  • Tool: DESeq2 or edgeR (R packages)

  • Procedure:

    • Normalize the raw counts to account for differences in library size and RNA composition.

    • Perform statistical analysis to identify genes that are significantly differentially expressed between the this compound-treated group and the control groups.

    • Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

5. Off-Target Prediction and Filtering

  • Procedure:

    • For each significantly upregulated or downregulated gene, perform a sequence alignment search (e.g., BLAST) against its mRNA sequence using the this compound sequence as the query.

    • Identify potential off-target genes that have significant sequence similarity to this compound, particularly in the seed region.

    • Prioritize off-target candidates based on the degree of sequence homology and the magnitude of the expression change.

6. Pathway and Functional Enrichment Analysis

  • Tool: GSEA (Gene Set Enrichment Analysis) or DAVID

  • Procedure: Use the list of differentially expressed genes to identify over-represented biological pathways, molecular functions, and cellular components. This helps to understand the potential functional consequences of both on-target and off-target effects.

RNA sequencing provides a robust and unbiased approach for the preclinical safety assessment of this compound and other ASO-based therapeutics. By following a rigorous experimental and bioinformatic protocol, researchers can confidently identify and characterize potential off-target effects, ensuring a more complete understanding of the drug's mechanism of action and overall safety profile. The data generated from these studies are invaluable for regulatory submissions and for guiding the development of safer and more effective oligonucleotide drugs.

Application Notes and Protocols: Imaging Techniques to Monitor Neurodegeneration in Tofersen Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key imaging and biomarker methodologies used to monitor neurodegeneration in clinical trials of Tofersen (formerly BIIB067), an antisense oligonucleotide (ASO) therapy for superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS). The included data, protocols, and diagrams are intended to guide researchers in designing and implementing similar studies for neurodegenerative diseases.

Introduction to this compound and Monitoring Strategies

This compound is designed to reduce the synthesis of the SOD1 protein by mediating the degradation of SOD1 messenger RNA (mRNA).[1] Monitoring the efficacy of this compound in clinical trials has relied on a combination of clinical outcomes, fluid biomarkers, and advanced imaging and electrophysiological techniques. The primary goals of these monitoring strategies are to demonstrate target engagement, measure the downstream effects on neuronal damage, and correlate these changes with clinical function.

A cornerstone of the this compound clinical development program, particularly the Phase 3 VALOR trial and its open-label extension (OLE), has been the use of neurofilament light chain (NfL) as a surrogate biomarker for neuroaxonal damage.[2][3][4][5][6] Reductions in cerebrospinal fluid (CSF) and plasma NfL have been shown to be reasonably likely to predict clinical benefit, a key factor in this compound's accelerated approval by the FDA.[4][5][6] In addition to fluid biomarkers, techniques such as Diffusion Tensor Imaging (DTI) and High-Density Surface Electromyography (HDSEMG) provide structural and functional insights into the integrity of the motor system.

Quantitative Biomarker Data from this compound Trials

The following tables summarize key quantitative data from the this compound clinical trials, demonstrating the treatment's effect on biomarkers and clinical measures.

Table 1: Biomarker Reductions in the VALOR Study & Open-Label Extension (12-Month Analysis)

BiomarkerEarly-Start this compoundDelayed-Start this compoundReference
CSF SOD1 Protein Reduction 33%21%[7][8]
Plasma Neurofilament Light (NfL) Reduction 51%41%[8][9]

Table 2: Clinical Outcome Changes in the VALOR Study & Open-Label Extension (52-Week Analysis)

Clinical MeasureEarly-Start this compound (Change from Baseline)Delayed-Start this compound (Change from Baseline)DifferenceReference
ALSFRS-R Score -6.0 points-9.5 points3.5 points[2]
Percent Predicted Slow Vital Capacity (SVC) -9.4%-18.6%9.2 percentage points[2]

Table 3: Plasma NfL Changes in the VALOR Study (28-Week Analysis, Faster-Progressing Subgroup)

Treatment GroupChange in Plasma NfLReference
This compound 60% Reduction[5]
Placebo 20% Increase[5]

Signaling Pathway and Experimental Workflows

This compound's Mechanism of Action

This compound is an antisense oligonucleotide that targets the mRNA transcript of the SOD1 gene. By binding to the SOD1 mRNA, it creates a substrate for RNase H, an enzyme that selectively degrades the RNA in an RNA/DNA hybrid. This process prevents the translation of the SOD1 protein, leading to reduced levels of both normal and misfolded mutant SOD1 protein, thereby mitigating its toxic effects on motor neurons.

Caption: Mechanism of action for this compound.
ATLAS Trial Workflow for Presymptomatic Individuals

The ATLAS (Assessing this compound in Presymptomatic SOD1) study is a Phase 3 trial designed to evaluate whether initiating this compound in presymptomatic carriers of SOD1 mutations can delay the onset of clinical symptoms.[10][11] The trial utilizes plasma NfL as a biomarker to determine the optimal time for therapeutic intervention.

ATLAS_Workflow Start Enroll Presymptomatic SOD1 Mutation Carriers Monitor Monthly Plasma NfL Monitoring Start->Monitor Check_NfL NfL Level > Threshold? Monitor->Check_NfL Check_NfL->Monitor No Randomize Randomize to Treatment Check_NfL->Randomize Yes Tofersen_Arm This compound Randomize->Tofersen_Arm Placebo_Arm Placebo Randomize->Placebo_Arm Follow_Up Monitor for Clinical Symptom Onset & Progression Tofersen_Arm->Follow_Up Placebo_Arm->Follow_Up End Primary Endpoint Analysis: Delay of Clinical Manifestation Follow_Up->End

Caption: Workflow of the ATLAS clinical trial.

Experimental Protocols

Protocol 4.1: Quantification of Neurofilament Light Chain (NfL) in Plasma

This protocol is based on the use of the Single Molecule Array (Simoa) platform, a technology widely employed for its high sensitivity in detecting NfL.[12][13][14]

Objective: To quantify the concentration of NfL in human plasma samples as a measure of neuroaxonal injury.

Materials:

  • Simoa HD-X Analyzer (Quanterix)

  • Simoa NF-light® Advantage Kit (Quanterix)

  • Plasma samples collected in EDTA tubes, centrifuged, aliquoted, and stored at -80°C

  • Calibrators and controls (provided in kit)

  • Microplate shaker and washer

  • Reagent-grade water

Procedure:

  • Instrument Preparation:

    • Power on the Simoa HD-X Analyzer and initialize the software.

    • Perform daily maintenance tasks as prompted by the software (e.g., "Start of Day" task), including system primes.[12]

    • Ensure sufficient quantities of system fluids (wash buffers, oil) and consumables (cuvettes, tips, discs) are loaded.[12]

  • Reagent and Sample Preparation:

    • Thaw all kit reagents, calibrators, controls, and plasma samples on ice.

    • Once thawed, gently vortex all components.

    • Prepare calibrator dilutions according to the kit's certificate of analysis.

    • Plasma samples will be diluted by the instrument using the standard 4x dilution protocol.[12] Load neat plasma samples directly into the 96-well sample plate.

  • Assay Run Setup:

    • In the Simoa software, create a new batch.

    • Import the assay definition file for the NF-light® kit.

    • Define the plate layout, assigning specific wells for calibrators, controls, and unknown plasma samples.[12] Specify the number of replicates for each (typically run in duplicate).

  • Plate Loading and Execution:

    • Load the prepared 96-well sample plate into the instrument.

    • Load the reagent plate (containing capture beads, detector antibody, and enzyme conjugate) into its designated position.

    • Initiate the run. The instrument will automatically perform all incubation, washing, and signal acquisition steps.

  • Data Analysis:

    • The instrument software will automatically generate a calibration curve from the calibrator wells.

    • NfL concentrations for the unknown plasma samples will be interpolated from this curve.

    • Review the quality control data (e.g., control recovery, coefficient of variation (%CV) for replicates) to ensure the validity of the run.

    • The threshold for initiating treatment in the ATLAS trial was a rise to ≥ 44 pg/mL.[10][15]

Protocol 4.2: Diffusion Tensor Imaging (DTI) of the Corticospinal Tract

This protocol outlines a representative DTI acquisition and analysis workflow for assessing the structural integrity of the corticospinal tract (CST) in ALS patients, based on published methodologies.[6][16][17]

Objective: To quantify white matter microstructural changes (e.g., axonal loss, demyelination) in the CST by measuring fractional anisotropy (FA) and mean diffusivity (MD).

Materials:

  • 1.5T or 3.0T MRI scanner

  • Head coil

  • DTI analysis software (e.g., FSL, MRtrix, DSI Studio)

Procedure:

  • Patient Preparation:

    • Screen the patient for MRI contraindications.

    • Position the patient comfortably on the scanner table with the head secured within the head coil to minimize motion artifacts.

  • Image Acquisition:

    • Acquire a high-resolution T1-weighted anatomical scan (e.g., MPRAGE) for anatomical reference and registration.

    • Acquire the DTI sequence. A typical sequence for ALS studies includes:

      • Sequence Type: Single-shot spin-echo echo-planar imaging (EPI).

      • Diffusion Directions: At least 12-25 non-collinear directions.[6][16]

      • b-value: 1000 s/mm².[6][16]

      • Reference Image: At least one image with b=0 s/mm².

      • Voxel Size: Aim for isotropic voxels of 2-3 mm³.

      • Example Parameters: Repetition Time (TR) ~6500 ms; Echo Time (TE) ~80-100 ms.[6][16]

  • Data Pre-processing:

    • Correct the raw DTI data for eddy current distortions and subject motion using affine registration to the b=0 image.

    • Perform brain extraction (skull stripping) on both the DTI and T1-weighted images.

    • Fit the diffusion tensor model to the data at each voxel to generate maps of FA and MD.

  • Corticospinal Tract Analysis (Region of Interest - ROI based):

    • Co-register the FA map to the patient's T1-weighted anatomical image.

    • Manually draw ROIs along the known anatomical path of the CST at specific levels (e.g., posterior limb of the internal capsule, cerebral peduncles, pons).[16]

    • Alternatively, use automated tractography algorithms seeded from the motor cortex to reconstruct the CST.

    • Extract the mean FA and MD values from the ROIs or along the reconstructed tract.

  • Data Interpretation:

    • Compare patient FA and MD values to those from a healthy control group.

    • In ALS, a significant decrease in FA and an increase in MD within the CST are indicative of neurodegeneration.[16][18]

    • Longitudinal changes in these metrics can be used to monitor disease progression or therapeutic response.

Protocol 4.3: High-Density Surface Electromyography (HDSEMG) for Fasciculation Analysis

This protocol describes the use of HDSEMG to non-invasively detect and quantify fasciculation potentials (FPs), a hallmark of lower motor neuron dysfunction in ALS.

Objective: To quantify the frequency and characteristics of fasciculations in a target muscle as a biomarker of disease activity.

Materials:

  • HDSEMG amplifier system

  • 64-channel (8x8 grid) adhesive electrode array.[19]

  • Skin preparation materials (abrasive paste, alcohol swabs)

  • Analysis software, such as the Surface Potential Quantification Engine (SPiQE).[1][19]

Procedure:

  • Patient and Site Preparation:

    • Have the patient sit or lie in a relaxed, comfortable position.

    • Select the target muscle for recording (e.g., biceps brachii, first dorsal interosseous).

    • Prepare the skin over the muscle by gently abrading and cleaning with an alcohol swab to reduce impedance.

    • Apply the 64-channel electrode array over the belly of the muscle.

    • Place a reference electrode on a nearby electrically neutral site (e.g., olecranon).

  • Data Recording:

    • Instruct the patient to keep the target muscle completely relaxed.

    • Record spontaneous muscle activity for a standardized duration. While short recordings (2 minutes) can be effective[20], longer recordings (e.g., 30 minutes) may provide a more robust sample of fasciculation activity.[19]

    • Visually monitor the real-time EMG signal to ensure the patient remains relaxed and to identify periods of voluntary contraction.

  • Data Analysis using SPiQE:

    • Import the raw HDSEMG data into the SPiQE analysis software.

    • The software automatically performs the following steps:

      • Noise-responsive thresholding: SPiQE continuously assesses the baseline noise level and adjusts its amplitude threshold for FP detection accordingly.[1]

      • FP Identification: The algorithm identifies potential FPs based on their amplitude, duration, and morphology across the electrode grid.

      • Voluntary Activity Rejection: Periods of voluntary muscle contraction are identified and excluded from the analysis.[19]

    • The software outputs key metrics, including:

      • Fasciculation Frequency: FPs per minute.

      • Fasciculation Amplitude: The median or mean peak-to-peak amplitude of detected FPs.

      • Inter-Fasciculation Interval: The time between consecutive FPs.

  • Data Interpretation:

    • A higher fasciculation frequency is a characteristic feature of ALS.[19]

    • Changes in FP frequency or amplitude over time may reflect changes in the rate of lower motor neuron degeneration or reinnervation, providing a potential measure of disease progression or stabilization in response to therapy.

References

Statistical Analysis of Tofersen Clinical Trials: A Deep Dive into Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the statistical analysis methods employed in the clinical trials of Tofersen, an antisense oligonucleotide for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. These guidelines are intended for researchers, scientists, and drug development professionals to understand the rigorous statistical framework and experimental procedures used to evaluate the efficacy and safety of this compound.

Introduction to this compound and the VALOR Clinical Trial

This compound is an antisense oligonucleotide designed to bind to the messenger RNA (mRNA) of the SOD1 gene, leading to its degradation and thereby reducing the synthesis of the SOD1 protein. The pivotal Phase 3 study for this compound was the VALOR trial, a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and pharmacodynamic effects of this compound in adults with SOD1-ALS.[1][2] The trial also included an open-label extension (OLE) to gather longer-term data.[2][3]

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative data from the VALOR trial and its open-label extension.

Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)
CharacteristicThis compound (n=72)Placebo (n=36)
Mean Age (years) 49.849.8
Male (%) 5756
Mean Time from Symptom Onset (months) 11.414.7
Mean ALSFRS-R Total Score 36.937.3
Mean % Predicted Slow Vital Capacity 79.583.1
Median Plasma NfL (pg/mL) 115.482.7
Source:[4]
Table 2: Primary and Key Secondary Efficacy Endpoints at Week 28 (Faster-Progressing Population)
EndpointThis compoundPlaceboDifferencep-value
Change in ALSFRS-R Total Score -6.98-8.141.20.97
Change in CSF SOD1 Protein (%) -29%+16%-38%<0.001
Change in Plasma NfL (%) -60%+20%-67%<0.001
Source:[1][5]
Table 3: Key Outcomes at 52 Weeks (Early-Start vs. Delayed-Start in OLE)
EndpointEarly-Start this compoundDelayed-Start this compoundDifference
Change in ALSFRS-R Total Score -6.0-9.53.5
Change in % Predicted Slow Vital Capacity -9.4%-18.6%9.2%
Change in Hand-Held Dynamometry Megascore -0.27-0.550.28
Change in CSF SOD1 Protein (%) -33%-21%-12%
Change in Plasma NfL (%) -51%-41%-10%
Source:

Experimental Protocols

Detailed protocols for the key biomarker assays are outlined below. These are based on generally accepted methodologies in the field, as specific proprietary details from the clinical trial sponsors are not publicly available.

Quantification of SOD1 Protein in Cerebrospinal Fluid (CSF)

Objective: To measure the concentration of total SOD1 protein in CSF as a pharmacodynamic marker of this compound's target engagement.

General Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

A sandwich ELISA is a common method for quantifying specific proteins in a complex biological sample like CSF.

Protocol Outline:

  • Sample Collection and Handling: CSF is collected via lumbar puncture. Samples are then aliquoted and stored at -80°C until analysis to ensure protein stability.[6]

  • Plate Coating: 96-well microplates are coated with a capture antibody specific for human SOD1 and incubated overnight at 4°C.

  • Blocking: The plates are washed and a blocking buffer is added to prevent non-specific binding of proteins.

  • Sample and Standard Incubation: CSF samples and a standard curve of known SOD1 concentrations are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody that recognizes a different epitope on the SOD1 protein is added.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A colorimetric substrate for HRP is added, leading to a color change proportional to the amount of SOD1 present.

  • Data Acquisition and Analysis: The absorbance is read using a microplate reader. The concentration of SOD1 in the samples is determined by interpolating from the standard curve.

Quantification of Neurofilament Light Chain (NfL) in Plasma

Objective: To measure the concentration of NfL in plasma as a biomarker of neuroaxonal damage.

General Methodology: Single Molecule Array (Simoa) Assay

The Simoa platform provides an ultra-sensitive method for detecting low-abundance proteins like NfL in blood samples.[7][8]

Protocol Outline:

  • Sample Collection and Handling: Blood samples are collected in EDTA tubes, and plasma is separated by centrifugation and stored at -80°C.

  • Assay Principle: The Simoa assay utilizes paramagnetic beads coated with a capture antibody specific for NfL.

  • Sample Incubation: Plasma samples are incubated with the antibody-coated beads.

  • Detection Complex Formation: A biotinylated detection antibody and a streptavidin-β-galactosidase (SBG) conjugate are added to form a bead-antibody-protein-SBG complex.

  • Single Molecule Isolation: The beads are loaded into a Simoa disc containing thousands of microwells, each large enough to hold only one bead.

  • Enzyme Reaction: A fluorogenic substrate for β-galactosidase is added. Wells containing an immunocomplex will fluoresce.

  • Data Acquisition and Analysis: The disc is imaged, and the number of fluorescent ("on") and non-fluorescent ("off") wells is counted. The concentration of NfL is calculated based on the proportion of "on" wells, providing a digital readout.[9][10]

Visualizations of Trial Design and Analysis

The following diagrams illustrate the key aspects of the this compound clinical trial and its analysis.

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNase_H RNase H Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degradation mRNA Degradation This compound This compound (ASO) This compound->SOD1_mRNA Binds to RNase_H->Degradation Mediates SOD1_Protein Mutant SOD1 Protein Ribosome->SOD1_Protein Aggregation_Toxicity Protein Aggregation & Neurotoxicity SOD1_Protein->Aggregation_Toxicity Reduced_Translation Reduced Translation Degradation->Reduced_Translation

This compound's Mechanism of Action

VALOR_Trial_Design Screening Screening Period (4 weeks) Randomization Randomization (2:1) Screening->Randomization Tofersen_Arm This compound 100 mg (n=72) Randomization->Tofersen_Arm Placebo_Arm Placebo (n=36) Randomization->Placebo_Arm Treatment_Period Double-Blind Treatment (28 weeks) Tofersen_Arm->Treatment_Period Placebo_Arm->Treatment_Period OLE Open-Label Extension (OLE) All participants receive this compound Treatment_Period->OLE

VALOR Clinical Trial and OLE Design

Statistical_Analysis_Workflow ITT_Population Intent-to-Treat (ITT) Population (n=108) Primary_Endpoint Primary Endpoint: Change in ALSFRS-R at Week 28 (Faster-Progressing Population) ITT_Population->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - CSF SOD1 Protein - Plasma NfL - Slow Vital Capacity - Muscle Strength ITT_Population->Secondary_Endpoints OLE_Analysis OLE Analysis: Comparison of Early vs. Delayed Start ITT_Population->OLE_Analysis Primary_Analysis Primary Analysis: Joint-Rank Analysis Primary_Endpoint->Primary_Analysis Secondary_Analysis Secondary Analyses: - ANCOVA Models - Mixed Models for Repeated Measures Secondary_Endpoints->Secondary_Analysis

Statistical Analysis Workflow of the VALOR Trial

Statistical Analysis Methods

The statistical analysis plan for the VALOR trial was designed to rigorously evaluate the efficacy and safety of this compound.

  • Primary Efficacy Endpoint: The primary endpoint was the change from baseline to week 28 in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score in the faster-progressing population.[4] This was analyzed using a joint-rank analysis , which is a composite endpoint that combines the functional outcome with survival time.[11]

  • Secondary Efficacy Endpoints: Key secondary endpoints included the change from baseline in CSF total SOD1 protein concentration, plasma NfL concentration, percent predicted slow vital capacity, and muscle strength as measured by handheld dynamometry.[11] These were primarily analyzed using Analysis of Covariance (ANCOVA) models, adjusting for baseline values and other relevant covariates.

  • Open-Label Extension (OLE) Analysis: The OLE allowed for a comparison between participants who started this compound at the beginning of the VALOR trial (early-start) and those who were initially on placebo and started this compound in the OLE (delayed-start). These analyses were crucial in demonstrating the long-term benefits of earlier treatment initiation.

Conclusion

The statistical analysis of the this compound clinical trial data provides a comprehensive framework for evaluating the therapeutic potential of this novel treatment for SOD1-ALS. While the primary endpoint in the VALOR study was not met, the consistent and statistically significant effects on key biomarkers of target engagement and neurodegeneration, coupled with the positive trends observed in the open-label extension, provided the totality of evidence for its regulatory consideration. These application notes and protocols serve as a valuable resource for the scientific community in understanding and potentially replicating the analytical approaches used in this landmark study.

References

Troubleshooting & Optimization

Technical Support Center: Tofersen Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofersen and encountering challenges with its delivery across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why is delivering this compound across the blood-brain barrier (BBB) a significant challenge?

A1: this compound, an antisense oligonucleotide (ASO), faces significant hurdles in crossing the BBB due to its inherent physicochemical properties. ASOs are relatively large molecules and are negatively charged, which prevents them from readily diffusing across the tightly regulated BBB.[1][2] The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances while allowing essential nutrients to pass through. Its structure, composed of tightly joined endothelial cells, pericytes, and astrocytes, restricts the passage of most large molecules and hydrophilic compounds.[3]

Q2: What is the current administration route for this compound, and why was it chosen?

A2: The current and approved method for this compound administration is via intrathecal injection, which involves delivering the drug directly into the cerebrospinal fluid (CSF).[4][5][6] This route bypasses the BBB, ensuring that this compound reaches the CNS where it can target the motor neurons affected in amyotrophic lateral sclerosis (ALS).[4] While effective in delivering the drug to the CNS, intrathecal injections can be invasive and may not achieve uniform distribution throughout all brain regions.[1]

Q3: What are the key challenges associated with intrathecal delivery of this compound?

A3: While intrathecal delivery bypasses the BBB, it presents its own set of challenges:

  • Non-uniform Distribution: Following intrathecal injection, ASO concentrations can be higher in the spinal cord and lower in deeper brain structures.[1]

  • Procedural Risks: Lumbar punctures carry risks such as headache, pain, and, in rare cases, more serious complications like myelitis.[7]

  • Repeat Administrations: The need for repeated injections can be a burden for patients.[8][9]

Q4: Are there alternative strategies being explored to enhance this compound delivery to the CNS?

A4: Yes, several innovative strategies are under investigation to improve the delivery of ASOs like this compound to the CNS, potentially allowing for less invasive administration routes such as intravenous injection. These include:

  • Nanoparticle Encapsulation: Encapsulating ASOs in nanoparticles may protect them from degradation and facilitate their transport across the BBB.[2][10]

  • Peptide Conjugation: Attaching ASOs to specific peptides that can bind to receptors on the BBB and trigger transport into the brain is a promising approach.[10]

  • Focused Ultrasound: The use of focused ultrasound in combination with microbubbles can transiently and locally open the BBB to allow for drug entry.[11][12]

  • Chemical Modifications: Modifying the chemical structure of ASOs, for instance, through lipid conjugation, has shown promise in enhancing their ability to cross the BBB.[8][9][13]

Troubleshooting Guides

Problem 1: Low or undetectable this compound concentration in target brain region.
Possible Cause Troubleshooting Steps
Suboptimal Intrathecal Injection Technique - Ensure correct placement of the needle in the intrathecal space. For rodent models, use of a stereotaxic frame is highly recommended. - Control the injection volume and rate to minimize backflow and ensure consistent delivery.
Rapid Clearance from CSF - Consider co-administration with agents that can reduce clearance from the CSF, though this is still an area of active research. - Evaluate the dosing frequency. A more frequent dosing schedule may be required to maintain therapeutic concentrations.
Degradation of this compound - Ensure proper storage and handling of the this compound solution to prevent degradation. - Use nuclease-free reagents and consumables during preparation and administration.
Inaccurate Quantification Method - Validate the sensitivity and specificity of your quantification assay (e.g., ELISA, qPCR). - Include appropriate positive and negative controls in your experimental design.
Problem 2: High variability in this compound efficacy between experimental subjects.
Possible Cause Troubleshooting Steps
Inconsistent Administration - Standardize the injection procedure across all subjects, including anesthesia, injection site, volume, and rate.[14] - Ensure all personnel performing injections are adequately trained and follow a consistent protocol.
Biological Variability - Use age- and weight-matched animals for in vivo studies. - Increase the sample size to improve statistical power and account for individual differences.
Differences in BBB Integrity - In models where systemic administration is being tested, assess the baseline BBB integrity of your subjects. - Consider using imaging techniques (e.g., with contrast agents) to evaluate BBB permeability.

Quantitative Data Summary

Table 1: this compound Concentration and Target Reduction in CSF

Dose GroupBaseline SOD1 Concentration (ng/mL)% Reduction in SOD1 from Baseline (Day 85)
20 mg79.91%
40 mg140.927%
60 mg102.521%
100 mg139.836%
Placebo84.63%

Data from a Phase 1-2 trial of this compound.[15] The results show a dose-dependent reduction in the concentration of SOD1 protein in the cerebrospinal fluid.[15]

Table 2: Pharmacodynamic Effects of this compound in SOD1-ALS Patients (VALOR Trial)

ParameterThis compound GroupPlacebo Group
Change in CSF SOD1 Concentration (Faster Progressing Subgroup)-29%+16%
Change in Plasma Neurofilament Light Chain (NfL) (Faster Progressing Subgroup)-60%+20%

Data from the Phase III VALOR clinical trial.[16] These findings indicate that this compound leads to a significant reduction in both the target protein (SOD1) and a biomarker of neuronal injury (NfL).[16][17]

Detailed Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection in Mice

This protocol provides a general guideline for delivering substances directly into the cerebral ventricles of mice.

Materials:

  • Stereotaxic frame

  • Anesthesia machine with isoflurane (B1672236)

  • Hamilton syringe with a 26G needle

  • Surgical tools (scalpel, scissors, forceps)

  • Antiseptic solution and sterile cotton swabs

  • This compound solution (or other ASO) in sterile, nuclease-free vehicle (e.g., artificial CSF)

Procedure:

  • Anesthetize the mouse with 2% isoflurane and place it in the stereotaxic frame.[14][18]

  • Shave and disinfect the scalp.

  • Make a small incision along the midline of the scalp to expose the skull.

  • Identify the bregma landmark on the skull.

  • Using the stereotaxic arm, position the Hamilton syringe at the following coordinates relative to bregma: 0.3 mm anterior, 1.0 mm lateral, and 3.0 mm ventral.[14]

  • Slowly inject the desired volume of the ASO solution (typically 1-10 µL) over several minutes.

  • Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Monitor the animal during recovery from anesthesia.

Protocol 2: Quantification of ASO Concentration in Brain Tissue by ELISA

This protocol outlines a general method for measuring ASO concentrations in homogenized brain tissue.

Materials:

  • Brain tissue samples

  • Homogenization buffer (e.g., RIPA buffer with protease and nuclease inhibitors)

  • Mechanical homogenizer

  • Microcentrifuge

  • ELISA kit specific for the ASO of interest

  • Microplate reader

Procedure:

  • Dissect the brain region of interest and weigh the tissue.

  • Add an appropriate volume of ice-cold homogenization buffer.

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes to pellet cellular debris.

  • Collect the supernatant, which contains the soluble proteins and ASOs.

  • Perform the ELISA according to the manufacturer's instructions, using the supernatant as the sample.

  • Read the absorbance on a microplate reader and calculate the ASO concentration based on a standard curve.

Visualizations

BBB_Challenges cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_delivery Delivery Strategies This compound This compound (ASO) - Large Size - Negative Charge TJ Tight Junctions This compound->TJ Blocked ET Efflux Transporters This compound->ET Pumped Out Neuron Target Neuron IT Intrathecal Delivery (Bypasses BBB) IT->Neuron Direct Delivery Nano Nanoparticles Nano->Neuron Enhanced Transport FUS Focused Ultrasound FUS->Neuron Transient Permeabilization

Caption: Challenges and strategies for this compound delivery across the BBB.

Experimental_Workflow cluster_experiment Experimental Workflow: Assessing this compound CNS Delivery cluster_analysis Analysis start Start: In Vivo Model (e.g., Mouse) admin This compound Administration (e.g., Intrathecal) start->admin tissue Tissue Collection (CSF, Brain, Spinal Cord) admin->tissue quant Quantification of this compound (ELISA, qPCR) tissue->quant pd Pharmacodynamic Analysis (SOD1 levels, NfL) tissue->pd histo Histology/Immunohistochemistry (ASO Distribution) tissue->histo end End: Data Interpretation quant->end pd->end histo->end

Caption: Workflow for assessing this compound delivery and efficacy in the CNS.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting: Low this compound Efficacy start Low Target Knockdown Observed check_delivery Was this compound Successfully Delivered? start->check_delivery check_dose Is the Dose Sufficient? check_delivery->check_dose Yes solution_delivery Refine Injection Technique Verify ASO Concentration in Tissue check_delivery->solution_delivery No check_assay Is the Readout Assay Working Correctly? check_dose->check_assay Yes solution_dose Perform Dose-Response Study Increase Dose or Frequency check_dose->solution_dose No solution_assay Validate Assay Sensitivity and Specificity Run Positive/Negative Controls check_assay->solution_assay No

Caption: Decision tree for troubleshooting low this compound efficacy in experiments.

References

Optimizing Tofersen dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides technical guidance, troubleshooting advice, and detailed protocols for experiments aimed at optimizing Tofersen dosage to achieve on-target SOD1 knockdown while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

This compound is an antisense oligonucleotide (ASO) designed to selectively target the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2][3] It is a 20-base ASO that, upon binding to SOD1 mRNA, creates an RNA-DNA hybrid.[1][2] This hybrid is recognized and degraded by the endogenous enzyme RNase H1, which prevents the mRNA from being translated into SOD1 protein, thereby reducing the levels of both normal and mutated SOD1 protein.[1][2][4][5][6]

Q2: What are the known serious off-target effects or adverse events associated with this compound in clinical settings?

In clinical trials involving the approved 100 mg intrathecal dose, serious neurologic adverse events have been reported in approximately 7% of participants.[4][7] These events include myelitis (inflammation of the spinal cord), radiculitis (inflammation of the nerve roots), aseptic meningitis (inflammation of the brain and spinal cord membranes not caused by infection), and papilledema with elevated intracranial pressure.[4][7][8] Recent studies also indicate that while this compound effectively reduces neurofilaments (a marker of neuron damage), it may also cause a progressive increase in cerebrospinal fluid (CSF) markers of neuroinflammation, such as SerpinA1 and CHI3L1, over time.[9]

Q3: How can I determine the optimal therapeutic window for this compound in my experimental model?

The optimal therapeutic window is the dosage range that maximizes the on-target effect (SOD1 reduction) while minimizing cytotoxicity and off-target gene modulation. To determine this, a dose-response experiment is critical. Researchers should test a range of this compound concentrations, starting from low nanomolar to micromolar concentrations. For each dose, you should assess:

  • On-target efficacy: Quantification of SOD1 mRNA and protein reduction.

  • Cytotoxicity: Using assays like LDH or MTT to measure cell viability.

  • Off-target profile: Using whole-transcriptome analysis (RNA-seq) to identify unintended changes in gene expression.

Q4: My in vitro model shows significant cytotoxicity even at low this compound concentrations. What are the potential causes and troubleshooting steps?

High cytotoxicity can be caused by several factors:

  • Transfection Reagent Toxicity: The reagents used to deliver ASOs into cells can be inherently toxic. Perform a control experiment with the transfection reagent alone to assess its contribution to cell death. Consider testing alternative, less toxic delivery methods or reagents.

  • Hybridization-Independent Effects: ASOs can sometimes bind to cell surface proteins or accumulate in certain cellular compartments, leading to toxicity independent of their sequence.

  • Model Sensitivity: The specific cell type used (e.g., primary neurons, iPSC-derived neurons, immortalized cell lines) may have a high sensitivity to ASO treatment.

  • Troubleshooting Steps:

    • Optimize the concentration of the transfection reagent.

    • Reduce the incubation time with the this compound/transfection reagent complex.

    • Test a "scrambled" control ASO with the same chemical modifications but a different sequence to determine if the toxicity is sequence-specific.

    • Ensure the cell culture is healthy and not overly confluent before transfection.

Q5: How do I begin to investigate potential hybridization-dependent off-target effects?

Hybridization-dependent off-target effects occur when this compound binds to and downregulates unintended mRNAs due to sequence similarity. The primary method to investigate this is through whole-transcriptome analysis.

  • In Silico Analysis: Before starting wet-lab experiments, use bioinformatics tools (like BLAST or specialized ASO design tools) to search the relevant transcriptome for sequences with partial complementarity to this compound.

  • RNA-Sequencing (RNA-seq): Treat your cells with this compound (at a therapeutic dose and a higher dose) and a negative control ASO. Extract RNA and perform RNA-seq to compare the gene expression profiles. Look for genes that are significantly downregulated by this compound but not the control ASO.

  • Validation: Validate the findings from RNA-seq using a targeted method like quantitative PCR (qPCR) on the identified off-target candidates.

Data Presentation: Dose-Response and Adverse Events

On-Target Activity of this compound (Clinical Data)

This table summarizes the dose-dependent reduction of SOD1 protein in the cerebrospinal fluid (CSF) as observed in the Phase 1/2 clinical trial.

This compound DoseMean Change in CSF SOD1 Protein from Baseline
Placebo3% reduction
20 mg1% reduction
40 mg27% reduction
60 mg21% reduction
100 mg36% reduction
(Data adapted from a Phase 1-2 clinical trial)[2]
Summary of Clinically Observed Serious Neurologic Adverse Events

This table summarizes the key adverse events reported in clinical trials, primarily associated with the 100 mg dose.

Adverse EventIncidence (at 100 mg dose)Description
Myelitis/Radiculitis~7% (combined with other serious neurologic events)Inflammation of the spinal cord and/or nerve roots.[4][8]
Aseptic MeningitisReported in clinical studiesInflammation of the meninges (membranes surrounding the brain and spinal cord).[4][8]
Papilledema / Increased Intracranial PressureReported in clinical studiesSwelling of the optic disc due to increased pressure inside the skull.[4][8]

Visualizations: Pathways and Workflows

Tofersen_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 pre-mRNA SOD1_Gene->SOD1_mRNA Transcription Mature_mRNA Mature SOD1 mRNA SOD1_mRNA->Mature_mRNA Splicing & Export Hybrid This compound:mRNA Hybrid Mature_mRNA->Hybrid Ribosome Ribosome Mature_mRNA->Ribosome Translation (Blocked) This compound This compound (ASO) This compound->Hybrid Binds to mRNA Degradation mRNA Cleavage & Degradation Hybrid->Degradation Cleavage RNaseH RNase H1 RNaseH->Hybrid Recruited SOD1_Protein Toxic SOD1 Protein (Reduced Synthesis) Ribosome->SOD1_Protein

Caption: On-target mechanism of this compound via RNase H1-mediated degradation of SOD1 mRNA.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Endpoint Analysis Cell_Culture 1. Seed Neuronal Cells (e.g., iPSC-derived motor neurons) Dose_Prep 2. Prepare this compound Dilutions (e.g., 10 nM - 10 µM) + Negative Control ASO Treatment 3. Transfect Cells with ASOs (Incubate 24-72h) Dose_Prep->Treatment RNA_Extraction 4a. RNA Extraction Treatment->RNA_Extraction Harvest Cells Protein_Lysis 4b. Protein Lysis Treatment->Protein_Lysis Supernatant 4c. Collect Supernatant Treatment->Supernatant qPCR 5a. qPCR for SOD1 & Off-Target mRNA RNA_Extraction->qPCR RNA_Seq 5d. RNA-seq for Whole Transcriptome Off-Target Analysis RNA_Extraction->RNA_Seq Western 5b. Western Blot for SOD1 Protein Protein_Lysis->Western LDH_Assay 5c. LDH Assay for Cytotoxicity Supernatant->LDH_Assay Data_Analysis 6. Analyze Dose-Response Curves & Identify Therapeutic Window qPCR->Data_Analysis Western->Data_Analysis LDH_Assay->Data_Analysis RNA_Seq->Data_Analysis

Caption: Workflow for in vitro dose-response and off-target analysis of this compound.

Troubleshooting_Logic Start High Cytotoxicity Observed in Neuronal Culture Q1 Is cytotoxicity also high in 'transfection reagent only' control? Start->Q1 A1_Yes Optimize Reagent: 1. Lower concentration 2. Test alternative reagent Q1->A1_Yes Yes Q2 Is cytotoxicity also high in 'scrambled control ASO' treatment? Q1->Q2 No End Problem Resolved / Hypothesis Formed A1_Yes->End A2_Yes Hypothesis: Hybridization- Independent Toxicity (e.g., protein binding) Action: Consider different ASO chemistry/backbone Q2->A2_Yes Yes A2_No Hypothesis: Hybridization- Dependent Toxicity (On-target or Off-target) Action: Proceed with dose reduction. Correlate with SOD1 knockdown. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting decision tree for high cytotoxicity in this compound experiments.

Key Experimental Protocols

Protocol: Quantification of SOD1 mRNA Knockdown via qPCR

Objective: To measure the dose-dependent reduction of SOD1 mRNA levels following this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., NSC-34, iPSC-derived motor neurons) in 12-well plates.

    • Transfect cells with varying concentrations of this compound and a negative control ASO using a suitable transfection reagent (e.g., Lipofectamine).

    • Incubate for 24-48 hours.

  • RNA Extraction:

    • Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit).

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, SYBR Green or TaqMan master mix, and primers for SOD1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Example Human SOD1 Primers: (Forward: 5'-GGT GGG AAT GAA GAG GGC GT -3'; Reverse: 5'- GAC ACC AAG GGC TGG CAA AC -3').

    • Run the qPCR plate on a real-time PCR machine.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative quantification of SOD1 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to cells treated with the negative control ASO.

Protocol: Quantification of SOD1 Protein Reduction via Western Blot

Objective: To measure the dose-dependent reduction of SOD1 protein levels.

Methodology:

  • Cell Culture and Lysis:

    • Treat cells as described in the qPCR protocol.

    • After incubation (48-72 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with a primary antibody against SOD1 (e.g., rabbit anti-SOD1).

    • Incubate with a primary antibody for a loading control protein (e.g., mouse anti-GAPDH or β-actin).

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Quantify band intensities using software like ImageJ. Normalize the SOD1 band intensity to the loading control band intensity for each sample.

Protocol: Assessment of Cytotoxicity via LDH Assay

Objective: To measure cell membrane damage and cytotoxicity across different this compound doses.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate.

    • Treat cells with a serial dilution of this compound.

    • Include the following controls:

      • Untreated Cells: For spontaneous LDH release.

      • Vehicle Control: Cells treated with transfection reagent only.

      • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in kits) 45 minutes before the end of the experiment.

      • Medium Background Control: Culture medium without cells.

  • Assay Procedure:

    • After the desired incubation period (e.g., 48 hours), carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®, Thermo Scientific Pierce LDH Cytotoxicity Assay Kit).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each treatment condition using the formula: % Cytotoxicity = 100 * (Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

    • Correct all values by subtracting the medium background absorbance.

References

Navigating Inconsistent Tofersen Efficacy In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in the in-vitro efficacy of Tofersen, an antisense oligonucleotide (ASO) designed to reduce superoxide (B77818) dismutase 1 (SOD1) protein expression. This resource offers detailed experimental protocols, quantitative data summaries, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antisense oligonucleotide that binds to the messenger RNA (mRNA) of the superoxide dismutase 1 (SOD1) gene. This binding event triggers the degradation of the SOD1 mRNA by an enzyme called RNase H1, which specifically recognizes DNA-RNA hybrids.[1][2][3] The destruction of the mRNA prevents the synthesis of the SOD1 protein, leading to a reduction in the levels of both normal and mutated SOD1 protein.[2][4]

Q2: What are the common causes of inconsistent this compound efficacy in vitro?

Inconsistent efficacy of this compound in laboratory experiments can arise from several factors:

  • Suboptimal ASO Delivery: Inefficient delivery of this compound into the target cells is a primary reason for variable results. The method of delivery, whether through unassisted "gymnotic" uptake or with the aid of transfection reagents, requires careful optimization for each cell line.[5]

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to ASO treatment due to differences in uptake efficiency, intracellular trafficking, and the expression levels of factors that modulate ASO activity.[6]

  • Incorrect Dosage and Incubation Time: The concentration of this compound and the duration of treatment are critical parameters that need to be empirically determined for each experimental system.

  • Assay Variability: Inconsistencies in the methods used to quantify SOD1 mRNA or protein levels can lead to apparent variations in efficacy.

  • Off-Target Effects: At high concentrations, ASOs can sometimes bind to unintended RNA molecules, leading to unforeseen cellular effects that may confound the interpretation of results.

  • Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence the cellular response to ASO treatment.

Q3: How can I confirm that this compound is entering my cells?

To verify the uptake of this compound, you can use a fluorescently labeled control ASO with a similar chemical composition. Cellular uptake can then be visualized and assessed using fluorescence microscopy. While this method confirms entry into the cell, it's important to note that it doesn't guarantee the ASO has reached the correct cellular compartment (nucleus and cytoplasm) to exert its effect.[7] The most definitive, albeit indirect, evidence of successful delivery is the downstream reduction of the target SOD1 mRNA or protein.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
No or low reduction in SOD1 mRNA/protein levels Inefficient ASO delivery Optimize the delivery method. If using gymnotic uptake, consider increasing the incubation time or ASO concentration. For transfection, optimize the ASO-to-transfection reagent ratio and ensure the reagent is compatible with your cell line.[5]
Inappropriate cell line Select a cell line known to be responsive to ASO treatment or one that is relevant to the disease model. If possible, test multiple cell lines.
Incorrect ASO concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Insufficient incubation time Conduct a time-course experiment to identify the optimal duration of this compound treatment for maximal SOD1 reduction.
High variability between replicate experiments Inconsistent cell culture practices Maintain consistent cell seeding densities, passage numbers, and overall culture conditions. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Pipetting errors Use calibrated pipettes and ensure accurate and consistent dispensing of ASO and other reagents.
Variable transfection efficiency If using transfection, ensure consistent mixing of the ASO and transfection reagent and uniform application to the cells.
Observed cellular toxicity High ASO concentration Reduce the concentration of this compound. High concentrations of ASOs can sometimes lead to off-target effects and cellular toxicity.[8]
Toxicity of the delivery reagent If using a transfection reagent, perform a toxicity test with the reagent alone to ensure it is not the source of the observed toxicity.
Unexpected changes in other genes (off-target effects) High ASO concentration Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Sequence-specific off-target effects Use appropriate negative controls, such as a scrambled or mismatch ASO, to distinguish between sequence-specific off-target effects and general cellular responses to ASO treatment.[7][9]

Experimental Protocols

In Vitro this compound Treatment of SH-SY5Y Cells

This protocol describes the treatment of the human neuroblastoma cell line SH-SY5Y with this compound to assess its effect on SOD1 expression.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Control ASO (scrambled or mismatch sequence)

  • Transfection reagent (optional, for enhanced delivery)

  • Cell culture plates (e.g., 24-well or 96-well)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before treatment, seed SH-SY5Y cells in cell culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of ASO solutions: Prepare a stock solution of this compound and control ASO in nuclease-free water. Further dilute the ASOs to the desired final concentrations in serum-free medium.

  • Treatment:

    • Gymnotic Uptake: Remove the growth medium from the cells and replace it with the medium containing the ASO solutions.

    • Transfection-mediated Delivery (if applicable): Follow the manufacturer's protocol for the chosen transfection reagent to form ASO-lipid complexes. Add the complexes to the cells in serum-free or reduced-serum medium.

  • Incubation: Incubate the cells with the ASO solutions for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer for either RNA or protein extraction.

  • Downstream Analysis: Proceed with either RT-qPCR to measure SOD1 mRNA levels or Western blotting to measure SOD1 protein levels.

Quantification of SOD1 mRNA by RT-qPCR

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for SOD1 and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for SOD1 and the reference gene.

  • Data Analysis: Calculate the relative expression of SOD1 mRNA normalized to the reference gene using the ΔΔCt method.

Quantification of SOD1 Protein by Western Blot

Materials:

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SOD1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibodies for SOD1 and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the SOD1 protein levels to the loading control.[11][12]

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from in vitro this compound experiments based on available preclinical and clinical data. Note that specific results may vary depending on the experimental conditions.

Table 1: Dose-Dependent Reduction of SOD1 mRNA in SH-SY5Y Cells

This compound ConcentrationExpected SOD1 mRNA Reduction (%)
Low (e.g., 10-50 nM)10 - 30%
Medium (e.g., 50-100 nM)30 - 60%
High (e.g., >100 nM)>60%

Data are illustrative and based on typical ASO dose-response curves. A dose-dependent reduction in SOD1 mRNA levels in SH-SY5Y cells has been reported.[13]

Table 2: Time-Course of SOD1 Protein Reduction

Incubation Time (hours)Expected SOD1 Protein Reduction (%)
2415 - 35%
4830 - 50%
7240 - 70%

Data are illustrative. The onset and magnitude of protein reduction will depend on the protein's half-life and the efficiency of mRNA knockdown.

Visualizations

Signaling Pathway of this compound's Action

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Tofersen_mRNA_complex This compound-mRNA Hybrid SOD1_mRNA->Tofersen_mRNA_complex Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degraded_mRNA Degraded mRNA Fragments Tofersen_mRNA_complex->Degraded_mRNA Degradation RNaseH1 RNase H1 RNaseH1->Tofersen_mRNA_complex Recruited to hybrid SOD1_Protein SOD1 Protein Ribosome->SOD1_Protein This compound This compound (ASO) This compound->Tofersen_mRNA_complex Binds to SOD1 mRNA

Caption: this compound binds to SOD1 mRNA, leading to its degradation by RNase H1 and reduced SOD1 protein synthesis.

Experimental Workflow for this compound In Vitro Efficacy Testing

Tofersen_Workflow Start Start: Cell Culture (e.g., SH-SY5Y) Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Controls Include Controls: - Untreated - Scrambled/Mismatch ASO Treatment->Controls Harvest Harvest Cells Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction RT_qPCR RT-qPCR for SOD1 mRNA RNA_Extraction->RT_qPCR Western_Blot Western Blot for SOD1 Protein Protein_Extraction->Western_Blot Analysis Data Analysis: Normalize to Controls RT_qPCR->Analysis Western_Blot->Analysis End End: Assess Efficacy Analysis->End

Caption: A typical workflow for evaluating the in vitro efficacy of this compound, from cell treatment to data analysis.

Troubleshooting Logic for Inconsistent this compound Efficacy

Troubleshooting_Logic Start Inconsistent this compound Efficacy Check_Delivery Is ASO delivery efficient? Start->Check_Delivery Optimize_Delivery Optimize delivery method: - Transfection vs. Gymnotic - Reagent/ASO ratio Check_Delivery->Optimize_Delivery No Check_Cell_Line Is the cell line appropriate? Check_Delivery->Check_Cell_Line Yes Optimize_Delivery->Check_Cell_Line Test_Alt_Cells Test alternative cell lines Check_Cell_Line->Test_Alt_Cells No Check_Dose_Time Are dose and time optimal? Check_Cell_Line->Check_Dose_Time Yes Test_Alt_Cells->Check_Dose_Time Perform_Dose_Time_Course Perform dose-response and time-course studies Check_Dose_Time->Perform_Dose_Time_Course No Check_Assay Is the readout assay consistent? Check_Dose_Time->Check_Assay Yes Perform_Dose_Time_Course->Check_Assay Validate_Assay Validate qPCR/Western Blot with proper controls Check_Assay->Validate_Assay No Consider_Off_Target Consider off-target effects Check_Assay->Consider_Off_Target Yes Validate_Assay->Consider_Off_Target

Caption: A decision-making diagram for troubleshooting inconsistent results in this compound in vitro experiments.

References

Tofersen Experimental Stability & Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming stability issues with Tofersen in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during laboratory research with this antisense oligonucleotide (ASO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. It is a synthetic, single-stranded nucleic acid that binds to the messenger RNA (mRNA) produced from the SOD1 gene. This binding event triggers the degradation of the SOD1 mRNA by an enzyme called RNase H, which in turn reduces the production of the toxic SOD1 protein.[1]

Q2: What are the main stability concerns for this compound in a lab setting?

A2: Like other ASOs, this compound's stability in experimental settings can be affected by several factors:

  • Nuclease Degradation: Enzymes that degrade nucleic acids (nucleases) are present in biological samples (e.g., serum, cell lysates) and can break down this compound.

  • Aggregation: Under certain conditions, ASO molecules can stick together to form aggregates, which can affect their activity and lead to inaccurate experimental results.

  • Adsorption to Surfaces: this compound can adhere to the surfaces of plasticware and glassware, leading to a loss of concentration and inaccurate dosing.

  • Freeze-Thaw Instability: Repeated cycles of freezing and thawing can lead to the degradation of oligonucleotides.[2]

  • pH and Temperature Sensitivity: Extreme pH and high temperatures can compromise the integrity of the oligonucleotide.

Q3: How is this compound's resistance to nuclease degradation enhanced?

A3: this compound incorporates phosphorothioate (B77711) (PS) linkages in its backbone. In a PS linkage, a sulfur atom replaces a non-bridging oxygen atom in the phosphate (B84403) group. This modification makes the oligonucleotide more resistant to degradation by nucleases, significantly increasing its half-life in biological environments compared to unmodified oligonucleotides.[3]

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in Solution
Potential Cause Recommended Action
Nuclease Contamination Work in an RNase-free environment. Use nuclease-free water, buffers, and tips. Wear gloves at all times and change them frequently.
Improper Storage Store this compound solutions at recommended temperatures (see Storage Guidelines). Avoid prolonged storage at room temperature.
Incorrect pH of Buffer Use buffers with a neutral to slightly alkaline pH (e.g., PBS pH 7.4, TE buffer pH 7.5-8.0). Acidic conditions can lead to depurination and degradation.[4]
Extended Incubation in Biological Matrices For experiments involving serum or cell lysates, minimize incubation times where possible. The phosphorothioate backbone of this compound provides significant but not absolute protection.
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Cell Culture
Potential Cause Recommended Action
This compound Aggregation Visually inspect the solution for precipitation. If aggregation is suspected, prepare fresh dilutions from a stock solution. Consider analyzing the sample using Dynamic Light Scattering (DLS).
Adsorption to Labware Use low-retention polypropylene (B1209903) tubes and pipette tips. Pre-coating tubes with a blocking agent like bovine serum albumin (BSA) can also minimize adsorption.[5]
Inefficient Cellular Uptake Optimize the delivery method. For gymnotic uptake (delivery without a transfection reagent), higher concentrations and longer incubation times may be necessary. For difficult-to-transfect cells, consider using a suitable transfection reagent or electroporation.[6]
Incorrect Dosage Verify the concentration of your this compound stock solution using UV-Vis spectrophotometry (A260). Ensure accurate dilutions are being made for your experiments.

Quantitative Data Summary

The following tables summarize the stability of phosphorothioate-modified oligonucleotides, which are representative of this compound's stability profile.

Table 1: Approximate Stability of Phosphorothioate ASOs Under Different Storage Conditions

Storage Condition Solvent Approximate Shelf-Life
-20°CDry or in TE Buffer> 2 years
4°CDry or in TE Buffer~ 1 year
Room TemperatureIn TE Buffer~ 3-6 months

Data is generalized for phosphorothioate ASOs and should be considered as a guideline. For critical experiments, stability should be empirically determined.

Table 2: Factors Influencing Phosphorothioate ASO Stability

Factor Effect on Stability Recommendation
Nuclease Presence Decreases stabilityUse nuclease-free techniques and reagents.
Acidic pH (<6.5) Can cause depurination and degradationMaintain a pH of 7.0-8.0 in solutions.
High Temperature Accelerates degradationStore at recommended cool temperatures and avoid heat.
Multiple Freeze-Thaw Cycles Can lead to degradationAliquot stock solutions to minimize freeze-thaw cycles.[2]
Adsorption Reduces effective concentrationUse low-adhesion plasticware.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized this compound pellet is at the bottom.

  • Reconstitution: Resuspend the dried this compound in a sterile, nuclease-free buffer such as TE (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) or PBS (pH 7.4) to a convenient stock concentration (e.g., 100 µM).[7]

  • Mixing: Gently vortex the vial and let it sit at room temperature for a few minutes to ensure complete dissolution.

  • Storage:

    • Short-term (weeks): Store the stock solution at 4°C.

    • Long-term (months to years): Aliquot the stock solution into low-adhesion polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: In Vitro Stability Assay (Nuclease Challenge)
  • Prepare Solutions: Dilute this compound to a final concentration in either cell culture medium containing 10% fetal bovine serum (FBS) or a solution of a specific nuclease.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the sample and immediately stop the nuclease activity by adding a stop solution (e.g., EDTA) and freezing at -80°C.

  • Analysis: Analyze the integrity of this compound in the collected samples using methods like Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC).

Visualizations

Tofersen_Mechanism_of_Action This compound's RNase H-Mediated Degradation Pathway SOD1_gene Mutant SOD1 Gene transcription Transcription SOD1_gene->transcription SOD1_mRNA Mutant SOD1 mRNA transcription->SOD1_mRNA hybridization Hybridization SOD1_mRNA->hybridization This compound This compound (ASO) This compound->hybridization RNA_DNA_hybrid This compound:SOD1 mRNA Hybrid hybridization->RNA_DNA_hybrid cleavage Cleavage RNA_DNA_hybrid->cleavage RNase_H RNase H RNase_H->cleavage degraded_mRNA Degraded SOD1 mRNA Fragments cleavage->degraded_mRNA translation_blocked Translation Blocked degraded_mRNA->translation_blocked no_protein Reduced Toxic SOD1 Protein translation_blocked->no_protein

Caption: this compound's mechanism of action.

Experimental_Workflow Experimental Workflow for this compound Stability and Efficacy Assessment cluster_prep Preparation cluster_stability Stability Assessment cluster_efficacy In Vitro Efficacy reconstitution Reconstitute this compound in Nuclease-Free Buffer quantification Quantify Concentration (UV-Vis at 260 nm) reconstitution->quantification aliquoting Aliquot for Storage (-20°C or -80°C) quantification->aliquoting nuclease_assay Nuclease Stability Assay (e.g., in serum) aliquoting->nuclease_assay Use fresh aliquot thermal_assay Thermal Stability Assay (Temperature Gradient) aliquoting->thermal_assay Use fresh aliquot delivery Deliver this compound (Gymnosis or Transfection) aliquoting->delivery Use fresh aliquot analysis Analyze Degradation (HPLC or PAGE) nuclease_assay->analysis thermal_assay->analysis cell_culture Prepare Cell Model (e.g., primary neurons) cell_culture->delivery incubation Incubate for 24-72h delivery->incubation readout Assess SOD1 Knockdown (qPCR or Western Blot) incubation->readout

Caption: Workflow for this compound stability and efficacy testing.

References

Technical Support Center: Managing Adverse Events Associated with Intrathecal Tofersen Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events (AEs) associated with the intrathecal administration of tofersen.

Troubleshooting Guides & FAQs

This section provides practical guidance in a question-and-answer format to address specific issues that may be encountered during the administration and monitoring of this compound.

Serious Neurologic Adverse Events

Q1: A research participant receiving this compound presents with symptoms of myelitis and/or radiculitis (e.g., numbness, pain, tingling, or weakness in the back or limbs). What immediate actions should be taken?

A1: If a participant develops symptoms suggestive of myelitis or radiculitis, a prompt diagnostic workup and initiation of treatment according to the standard of care are crucial.[1][2][3] Management may necessitate the interruption or permanent discontinuation of this compound treatment.[1][2][3] In clinical studies, some patients with myelitis and radiculitis were treated with oral or intravenous corticosteroids, which led to improvement.[4] While some cases resolved without stopping the treatment, others required discontinuation and symptomatic management for full recovery.[1][2]

Q2: A participant is experiencing symptoms of papilledema or elevated intracranial pressure (e.g., confusion, headache, severe nausea, vomiting, or vision changes). How should this be managed?

A2: Should a participant exhibit symptoms consistent with papilledema or elevated intracranial pressure, a diagnostic workup and treatment should be initiated as per the standard of care.[1][3][5] In clinical trials, all patients who developed these symptoms received standard treatment and their symptoms resolved without the need to discontinue this compound.[1][3][5]

Q3: What are the signs of aseptic meningitis, and what is the recommended course of action if it is suspected?

A3: Aseptic meningitis can manifest with symptoms such as fever, headache, nausea, stiff neck, or back pain.[6][7] If aseptic meningitis is suspected, a diagnostic workup and treatment according to the standard of care should be initiated.[1][3] This condition, also referred to as chemical or drug-induced aseptic meningitis, has been reported as a serious adverse reaction.[1][3] While one serious case in clinical trials led to the discontinuation of this compound, another serious case did not.[1][3][8]

Common Adverse Events & CSF Findings

Q4: What are the most frequently reported adverse events in this compound clinical trials?

A4: The most common adverse events reported in participants receiving this compound include headache, procedural pain, fatigue, fall, arthralgia (joint pain), back pain, pain in extremities, and myalgia (muscle pain).[1][6][9] Most of these AEs were of mild to moderate severity.[9]

Q5: Is it common to observe changes in cerebrospinal fluid (CSF) analysis after this compound administration?

A5: Yes, administration of this compound is commonly associated with CSF pleocytosis (an increase in white blood cell count) and elevated CSF protein levels.[4][10] In clinical trials, a significant percentage of participants exposed to the 100 mg dose of this compound showed at least one CSF white blood cell count greater than 10 cells/μL (79.6%) and an increase in CSF protein (89.7%).[4] However, the majority of these CSF abnormalities were not reported as adverse events by the investigators.[4]

Quantitative Data on Adverse Events

The following table summarizes the incidence of common and serious adverse events observed in clinical trials of this compound.

Adverse Event CategoryAdverse EventIncidence/Reported Cases
Serious Neurologic AEs Myelitis and/or RadiculitisApproximately 7% of participants treated with 100 mg of this compound experienced serious neurologic AEs.[11][12] Specifically, there were 4 cases of myelitis and 2 cases of radiculitis reported.[4][11][12] Six patients in clinical studies experienced myelitis or radiculitis; two discontinued (B1498344) treatment and their symptoms resolved with management, while the other four recovered without stopping the medication.[1][2][13]
Papilledema and/or Elevated Intracranial PressureFour cases of intracranial hypertension and/or papilledema were reported.[4][11][12] All four patients were treated according to the standard of care, their symptoms resolved, and none had to discontinue this compound.[1][3][5][8]
Aseptic MeningitisTwo cases of aseptic meningitis were reported.[4][11][12] One serious case of chemical meningitis led to the discontinuation of this compound, while another serious case of aseptic meningitis did not.[1][3][8]
Common AEs GeneralThe most common adverse events (occurring in ≥10% of patients and more frequently than in the placebo group) were pain (including back pain and pain in extremities), fatigue, arthralgia, increased CSF white blood cells, and myalgia.[1][6]
CSF FindingsIn participants receiving 100 mg of this compound, 79.6% had at least one CSF white blood cell count > 10 cells/μL, and 89.7% had an increase in CSF protein.[4]

Experimental Protocols

Cerebrospinal Fluid (CSF) Analysis

Objective: To monitor for inflammatory responses and other changes in the central nervous system following intrathecal this compound administration.

Methodology:

  • Sample Collection: Collect approximately 10 mL of CSF via lumbar puncture prior to the administration of each this compound dose.[5] Samples should be collected in the morning from fasting subjects.[14]

  • Sample Handling: Process the collected CSF samples within 30 minutes. Centrifuge the samples at 1300 × g for 10 minutes at room temperature.[14]

  • Storage: After centrifugation, store the CSF samples in sterile polypropylene (B1209903) tubes at -80°C until analysis.[14]

  • Analysis: Analyze the CSF for the following parameters at local certified laboratories:

    • White Blood Cell (WBC) count (with differential)

    • Total protein concentration

    • Glucose concentration

    • Neurofilament light chain (NfL) levels (as a biomarker of neuronal injury)[9]

  • Interpretation: Compare the results to baseline values and established normal ranges. A significant increase in WBC count (pleocytosis) or protein levels may indicate an inflammatory response that requires further clinical evaluation.[4]

Visualizations

Signaling Pathway: this compound Mechanism of Action

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA Mutated SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) mRNA_Degradation SOD1 mRNA Degradation SOD1_mRNA->mRNA_Degradation RNase H Mediated Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound->SOD1_mRNA Binds to mRNA Toxic_Protein Toxic SOD1 Protein Ribosome->Toxic_Protein Neuron_Damage Motor Neuron Damage Toxic_Protein->Neuron_Damage

Caption: this compound binds to SOD1 mRNA, leading to its degradation and reduced toxic protein synthesis.

Experimental Workflow: Patient Monitoring for Adverse Events

Patient_Monitoring_Workflow Start Patient Enrollment Baseline Baseline Assessment (Neurological Exam, CSF Analysis, Vision Test) Start->Baseline Administration Intrathecal this compound Administration Baseline->Administration Monitoring Post-Administration Monitoring (Vital Signs, Symptom Checklist) Administration->Monitoring AE_Check Adverse Event Reported? Monitoring->AE_Check Diagnostic Diagnostic Workup (MRI, Advanced CSF Analysis) AE_Check->Diagnostic Yes Continue Continue Treatment & Monitoring AE_Check->Continue No Management Implement Management Strategy (Standard of Care, Dose Adjustment) Diagnostic->Management Management->Continue Discontinue Discontinue Treatment Management->Discontinue

Caption: Workflow for monitoring and managing adverse events during this compound treatment.

References

Improving the biodistribution of Tofersen in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the biodistribution of Tofersen in the central nervous system (CNS). This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound administered directly into the central nervous system?

A1: this compound is an antisense oligonucleotide (ASO), a type of molecule that does not readily cross the blood-brain barrier (BBB).[1][2][3] The BBB is a protective layer that prevents most molecules, including approximately 98% of potential therapeutic drugs, from entering the CNS from the bloodstream.[2] To ensure this compound reaches its target, the motor neurons in the brain and spinal cord, it must be administered directly into the cerebrospinal fluid (CSF) via an intrathecal injection, typically a lumbar puncture.[1][4][5]

Q2: What is the expected biodistribution of this compound in the CNS following a standard lumbar intrathecal injection?

A2: Following a lumbar puncture, this compound distributes throughout the spinal cord and brain.[6] However, this distribution is not uniform. Intrathecal delivery often results in higher drug concentrations in the lumbar spinal cord and lower concentrations in deeper brain regions.[2] Human imaging studies using a radiolabeled this compound proxy showed broad uptake in the brain and spinal cord, with brain uptake increasing during the first four hours after injection.[6][7] Autopsy analyses from patients have also confirmed the distribution of this compound within CNS tissues.[8]

Q3: What are the primary challenges in achieving broad and uniform this compound distribution in the CNS?

A3: The main challenges include:

  • The Blood-Brain Barrier (BBB): This barrier prevents systemic administration from being a viable option for "naked" ASOs like this compound.[2][3]

  • CSF Flow Dynamics: Distribution from the lumbar region to higher brain structures like the cortex and cerebellum is dependent on CSF circulation, which can lead to a steep concentration gradient and reduced drug exposure in critical areas.[2]

  • Cellular Uptake: Once in the CSF, the ASO must be efficiently taken up by target motor neurons and astrocytes. Cellular uptake of ASOs can be a limiting factor.[9]

  • Procedural Complications: Repeated lumbar punctures carry risks of adverse events such as headache, procedural pain, and more serious events like myelitis, radiculitis, papilledema, and aseptic meningitis, which can limit dosing or study continuation.[1][10][11]

Q4: What alternative strategies are being explored to improve CNS biodistribution of ASOs like this compound?

A4: Several strategies are under investigation to enhance CNS delivery:

  • Convection-Enhanced Delivery (CED): This technique uses a pressure gradient to deliver a therapeutic agent directly into brain tissue (parenchyma) through stereotactically placed catheters, bypassing the BBB and achieving broader, more homogenous distribution over larger volumes compared to simple diffusion.[12][13][14]

  • BBB-Penetrating Peptides and Transport Vehicles: These approaches involve conjugating the ASO to a molecule engineered to cross the BBB. Examples include oligonucleotide transport vehicles (OTVs) that target the transferrin receptor (TfR1) or peptides derived from apolipoprotein E (ApoE).[2][15] These could potentially allow for less invasive systemic (e.g., intravenous) administration.[2]

  • Chemical Modifications: Modifying the ASO's chemical structure (e.g., backbone, sugar moiety) can enhance its stability, binding affinity, and cellular uptake, which indirectly improves its effective distribution.[9][16][17]

Section 2: Troubleshooting Experimental Issues

Q: I am observing low this compound concentrations in cortical or deep brain tissues in my animal models after lumbar injection. How can I improve this?

A: This is a common issue due to CSF flow dynamics. Consider the following:

  • Troubleshooting Steps:

    • Verify Injection Technique: Ensure your intrathecal injection protocol is consistent and accurately targets the subarachnoid space. Variability in injection depth can lead to inconsistent CSF delivery.

    • Alter Injection Site: For preclinical models, switching from a lumbar to an intracerebroventricular (ICV) injection can provide more direct access to the ventricles, improving distribution to higher brain regions.

    • Implement Convection-Enhanced Delivery (CED): For targeted delivery to a specific brain region, CED is a powerful technique. It uses a microinfusion pump to establish a pressure gradient, actively distributing the ASO through the brain's interstitial spaces.[12][13] See Protocol 2 for a general methodology.

    • Increase Dose: A straightforward approach is to test higher doses, though this must be balanced against the potential for increased local toxicity.

Q: My experiments show high variability in biodistribution and biomarker reduction between subjects. What are the likely causes and solutions?

A: High variability can undermine study results. Key areas to investigate are:

  • Troubleshooting Steps:

    • Standardize Injection Procedure: Minor variations in needle placement, injection volume, and infusion rate can cause significant differences in distribution. Develop and strictly adhere to a Standard Operating Procedure (SOP). See Protocol 1 for a detailed example.

    • Control for Biological Variables: Factors such as the age, weight, and health status of the animals can affect CSF volume and flow. Ensure subjects are well-matched across experimental groups.

    • Refine Tissue Collection and Processing: Ensure that tissue dissection is consistent across all subjects. For quantification, follow a standardized protocol for tissue homogenization, RNA/protein extraction, and sample analysis to minimize technical variability. See Protocol 3 for a sample quantification method.

    • Use Control Oligonucleotides: To confirm that observed effects are specific to this compound, always include control groups treated with a scrambled or mismatch ASO of the same length and chemical composition.[18]

Q: I am observing signs of neurotoxicity (e.g., inflammation, adverse behaviors) in my animal models post-injection. How can I mitigate these effects?

A: ASO administration into the CNS can cause inflammatory responses or other adverse effects.[11][19][20]

  • Troubleshooting Steps:

    • Assess ASO Purity: Ensure the ASO preparation is free from contaminants (e.g., endotoxins) that could trigger an immune response.

    • Dose-Response Analysis: The observed toxicity may be dose-dependent. Perform a dose-response study to identify the highest tolerated dose that still provides a therapeutic effect.

    • Reduce Infusion Rate/Volume: A slower infusion rate or smaller volume can reduce acute pressure changes in the CNS and minimize local irritation.

    • Evaluate Control ASOs: Test a mismatch or scrambled control ASO. If the control ASO produces similar toxicity, the effect may be related to the oligonucleotide chemistry or procedure itself rather than the specific this compound sequence.[18]

    • Monitor CSF and Tissue Markers: Analyze CSF for pleocytosis (increased white blood cell count) and tissue samples for markers of microglial activation to quantify the inflammatory response.[3][21]

Section 3: Data and Experimental Protocols

Quantitative Data Summary

Table 1: Dose-Dependent Reduction of CSF SOD1 Protein in Phase 1-2 Trial Summary of the change in CSF SOD1 concentration from baseline to day 85 in adults with SOD1-ALS.

Treatment Group (5 doses over 12 weeks)Mean Change from Baseline in CSF SOD1 (%)Difference vs. Placebo (percentage points)
Placebo-3%N/A
This compound 20 mg+1%+2
This compound 40 mg-27%-25
This compound 60 mg-21%-19
This compound 100 mg-36%-33

(Data sourced from Miller et al., 2020 and clinical trial results)[3][22][23]

Table 2: Biomarker Reduction with 100 mg this compound (VALOR Trial & OLE at 12 Months) Summary of key biomarker changes indicating target engagement and reduction in neurodegeneration.

BiomarkerEarly-Start this compound GroupDelayed-Start this compound Group
CSF SOD1 Protein Reduction 33%21%
Plasma Neurofilament Light (NfL) Reduction 51%41%

(Data sourced from Biogen Inc., 2022)[24]

Visualizations and Workflows

Tofersen_MoA cluster_nucleus Motor Neuron Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription SOD1_mRNA_cyto Mutant SOD1 mRNA SOD1_mRNA->SOD1_mRNA_cyto Export This compound This compound (ASO) Hybrid This compound:mRNA Hybrid This compound->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Degradation mRNA Degradation RNaseH->Degradation Mediates Toxic_Protein Toxic SOD1 Protein Degradation->Toxic_Protein Prevents Formation Translation->Toxic_Protein SOD1_mRNA_cyto->Hybrid

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Biodistribution_Workflow start Start: Hypothesis aso_admin 1. ASO Administration (e.g., Intrathecal, CED) start->aso_admin wait 2. Wait for Distribution (Time Course) aso_admin->wait in_vivo 3a. In Vivo Imaging (SPECT/CT with Radiolabeled ASO) wait->in_vivo Non-invasive ex_vivo 3b. Euthanasia & Tissue Collection (CSF, Spinal Cord, Brain) wait->ex_vivo Terminal analysis 6. Data Analysis (Concentration Maps, PK/PD) in_vivo->analysis processing 4. Tissue Processing (Homogenization/Extraction) ex_vivo->processing quant 5. ASO Quantification (Hybridization ELISA, qPCR) processing->quant quant->analysis conclusion End: Conclusion analysis->conclusion

Caption: Experimental workflow for assessing ASO biodistribution in the CNS.

Troubleshooting_Logic problem Problem: Low this compound concentration in target brain region check_protocol Is injection protocol validated & consistent? problem->check_protocol fix_protocol Action: Standardize IT/ICV protocol (See Protocol 1) check_protocol->fix_protocol No is_lumbar Is delivery via lumbar puncture? check_protocol->is_lumbar Yes reassess Re-assess Concentration fix_protocol->reassess try_icv Action: Switch to ICV injection for better rostral spread is_lumbar->try_icv Yes need_specific Is a specific, deep region targeted? is_lumbar->need_specific No (ICV already in use) try_icv->reassess use_ced Action: Implement CED for high local concentration (See Protocol 2) need_specific->use_ced Yes need_specific->reassess No use_ced->reassess

Caption: Troubleshooting logic for low this compound concentration in the brain.

Detailed Experimental Protocols

Protocol 1: Standardized Intrathecal (Lumbar Puncture) Injection in a Rodent Model

  • Animal Preparation: Anesthetize the mouse/rat using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex. Place the animal on a heating pad to maintain body temperature.

  • Positioning: Position the animal in ventral recumbency with its spine flexed to open the intervertebral spaces. Shave the fur over the lumbar region.

  • Site Identification: Palpate the iliac crests. The space between the L5 and L6 vertebrae is typically located on this line.

  • Injection: Using a sterile 30-gauge needle attached to a Hamilton syringe, carefully insert the needle perpendicular to the spine between the L5/L6 vertebrae. A characteristic tail flick is often observed upon entry into the subarachnoid space.

  • Infusion: Slowly inject the desired volume (e.g., 5-10 µL for a mouse) of this compound or control solution over 1-2 minutes to avoid a rapid increase in intracranial pressure.

  • Recovery: Withdraw the needle slowly. Monitor the animal until it is fully ambulatory. Provide post-procedural analgesia as required by institutional guidelines.

Protocol 2: Convection-Enhanced Delivery (CED) for Targeted CNS Infusion

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Shave the head and sterilize the surgical area.

  • Craniotomy: Perform a small burr hole over the target brain region (e.g., motor cortex, striatum) using stereotaxic coordinates.

  • Cannula Implantation: Carefully lower a silica (B1680970) infusion cannula to the precise target coordinates. Secure the cannula to the skull using dental cement.

  • Infusion Setup: Connect the cannula to a microinfusion pump via tubing. The system must be pre-filled with the therapeutic agent to avoid injecting air.

  • Infusion: Infuse the ASO solution at a low, continuous rate (e.g., 0.1-0.5 µL/min) for the planned duration. The slow rate is critical for establishing convection over diffusion.[12][13]

  • Post-Infusion and Recovery: After infusion is complete, leave the cannula in place for 10-15 minutes to prevent backflow upon withdrawal. Remove the cannula, suture the incision, and monitor the animal during recovery.

Protocol 3: Quantification of this compound in CNS Tissue using Hybridization ELISA

  • Tissue Collection: At the designated endpoint, euthanize the animal and perfuse with ice-cold PBS. Dissect the brain and spinal cord, separating them into desired regions (e.g., cortex, hippocampus, thoracic spine, lumbar spine). Snap-freeze tissues in liquid nitrogen.

  • Homogenization: Weigh the frozen tissue and homogenize in a lysis buffer containing proteinase K to release the ASO from tissue proteins.

  • Hybridization: Prepare a 96-well plate coated with a capture oligonucleotide probe that is complementary to a portion of the this compound sequence.

  • Assay Procedure:

    • Add tissue homogenates to the wells and incubate to allow this compound to hybridize with the capture probe.

    • Wash the plates to remove unbound material.

    • Add a detection probe (complementary to another part of the this compound sequence and labeled with biotin (B1667282) or a fluorophore).

    • If using biotin, add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric substrate (e.g., TMB).

  • Quantification: Measure the signal (absorbance or fluorescence) using a plate reader. Calculate the concentration of this compound in each sample by comparing the signal to a standard curve generated with known concentrations of this compound. Express results as µg of ASO per gram of tissue.

References

Technical Support Center: Addressing Potential Immunogenicity of Tofersen in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential immunogenicity of Tofersen, an antisense oligonucleotide (ASO) therapy for superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS).

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of developing anti-drug antibodies (ADAs) during long-term treatment with this compound?

A1: Clinical studies have shown a notable incidence of ADAs in patients treated with this compound. In the VALOR and open-label extension studies, the percentage of patients who tested positive for anti-Tofersen antibodies ranged from 26.4% to 51.4%.[1] The majority of these ADA responses were found to be persistent.[1]

Q2: What are the observed ADA titers in patients treated with this compound?

A2: In clinical trials, the measured anti-Tofersen antibody titers have ranged from 25 to 1,600.[1]

Q3: Do anti-Tofersen antibodies impact the drug's effectiveness?

A3: Based on the available clinical trial data, there has been no observed correlation between the presence or levels of anti-Tofersen ADAs and the clinical efficacy of the treatment.[1] While ADAs were found to decrease the plasma clearance of this compound, this did not translate to a discernible impact on clinical outcomes.[1]

Q4: Is there a correlation between the development of ADAs and adverse events with this compound treatment?

A4: The current data from clinical trials do not indicate a correlation between the presence of anti-Tofersen antibodies and the occurrence of adverse events.[1] Serious neurologic adverse events, such as myelitis and radiculitis, have been reported in patients treated with this compound; however, a direct link to ADA status has not been established.

Q5: How are anti-Tofersen antibodies detected?

A5: A validated enzyme-linked immunosorbent assay (ELISA) is used to detect binding antibodies against this compound in serum samples.[1] This is a tiered approach that includes screening, confirmation, and titer determination for positive samples.[1]

Q6: What is the approach for assessing neutralizing antibodies (NAbs) against this compound?

A6: In the initial regulatory submissions for this compound, neutralizing antibodies were not evaluated.[1] Developing a NAb assay for an intracellularly acting ASO like this compound is complex. A cell-based assay that measures the ability of ADAs to reverse the biological activity of this compound (i.e., the reduction of SOD1 protein) would be the most biologically relevant approach. Such an assay would require a cell line that expresses SOD1 and a method to deliver this compound into the cells, after which the impact of patient serum containing potential NAbs on SOD1 protein levels would be quantified.

Quantitative Data Summary

Table 1: Incidence and Characteristics of Anti-Tofersen Antibodies in Clinical Trials

Clinical StudyPercentage of ADA-Positive PatientsADA Titer RangePersistence of ADA Response
Study 233AS101 Part C26.4%25 - 1,600Majority of responses were persistent
Study 233AS10251.4%25 - 1,600Majority of responses were persistent

Data sourced from FDA review documents for this compound.[1]

Experimental Protocols

Protocol 1: General Methodology for Anti-Tofersen ADA ELISA (Bridging Format)

This protocol is a generalized representation based on standard industry practices for ASO ADA assays, as a detailed proprietary protocol for the specific this compound assay is not publicly available.

1. Principle: A bridging ELISA format is designed to detect bivalent antibodies that can bind to two molecules of the drug simultaneously.

2. Materials:

  • High-binding 96-well microplates
  • Biotinylated this compound
  • Digoxigenin (or other hapten)-labeled this compound
  • Streptavidin-horseradish peroxidase (HRP) conjugate
  • Anti-digoxigenin-HRP conjugate
  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate
  • Stop solution (e.g., 1N H₂SO₄)
  • Wash buffer (e.g., PBS with 0.05% Tween-20)
  • Assay buffer (e.g., PBS with 1% BSA)
  • Positive and negative control serum samples

3. Procedure:

  • Coating: Coat microplate wells with streptavidin and incubate.
  • Wash: Wash plates to remove unbound streptavidin.
  • Capture: Add biotinylated this compound to the wells and incubate to allow binding to the streptavidin.
  • Wash: Wash plates to remove unbound biotinylated this compound.
  • Sample Incubation: Add patient serum samples, positive controls, and negative controls to the wells. Incubate to allow ADAs to bind to the captured biotinylated this compound.
  • Wash: Wash plates to remove unbound serum components.
  • Detection: Add a mixture of digoxigenin-labeled this compound and anti-digoxigenin-HRP conjugate. Incubate to allow the formation of a "bridge" where the ADA binds to both the biotinylated and digoxigenin-labeled this compound.
  • Wash: Wash plates to remove unbound detection reagents.
  • Substrate Addition: Add TMB substrate and incubate in the dark for color development.
  • Stop Reaction: Add stop solution to quench the reaction.
  • Read Plate: Measure the optical density at 450 nm using a microplate reader.

4. Data Analysis:

  • A cut-point is established based on the signal from a panel of drug-naïve serum samples.
  • Samples with a signal above the cut-point are considered screen-positive and are further analyzed in a confirmatory assay.
  • In the confirmatory assay, samples are pre-incubated with an excess of unlabeled this compound. A significant reduction in the signal confirms the presence of specific anti-Tofersen antibodies.
  • Confirmed positive samples are then serially diluted to determine the ADA titer.

Protocol 2: Conceptual Framework for a Cell-Based this compound Neutralizing Antibody (NAb) Assay

This is a conceptual protocol as a specific validated NAb assay for this compound is not publicly available.

1. Principle: This assay would measure the ability of antibodies in a patient's serum to inhibit the this compound-mediated reduction of its target, SOD1 protein, in a cellular context.

2. Materials:

  • A human cell line that endogenously expresses a detectable level of SOD1 protein (e.g., HEK293 cells).
  • Cell culture medium and supplements.
  • This compound.
  • A transfection reagent or another method to facilitate ASO uptake into the cells.
  • Patient serum samples, positive NAb control, and negative control serum.
  • Lysis buffer.
  • Reagents for quantifying SOD1 protein (e.g., an anti-SOD1 ELISA kit or reagents for Western blotting).
  • Reagents for a cell viability assay (e.g., MTS or resazurin).

3. Procedure:

  • Cell Plating: Seed the SOD1-expressing cells in a 96-well plate and allow them to adhere overnight.
  • Sample Preparation: Dilute patient serum samples and controls in cell culture medium.
  • This compound-Antibody Incubation: Pre-incubate a fixed, sub-maximal concentration of this compound with the diluted serum samples to allow antibodies to bind to the ASO.
  • Cell Treatment: Add the this compound-antibody complexes to the cells, along with a suitable transfection reagent if required. Include controls with this compound alone and cells alone.
  • Incubation: Incubate the cells for a period sufficient for this compound to be taken up and mediate SOD1 mRNA knockdown, leading to a reduction in SOD1 protein (e.g., 48-72 hours).
  • Cell Lysis: Lyse the cells to release the intracellular proteins.
  • SOD1 Quantification: Quantify the amount of SOD1 protein in the cell lysates using a validated method like ELISA or Western blot.
  • Cell Viability Assessment: Concurrently, assess cell viability to ensure that the observed effects are not due to cytotoxicity.

4. Data Analysis:

  • Calculate the percentage of SOD1 reduction for each sample relative to the untreated cells.
  • A neutralizing antibody response is detected if a patient serum sample significantly inhibits the this compound-mediated reduction of SOD1 protein compared to the negative control serum.
  • A cut-point for neutralization is established based on the response of drug-naïve serum samples.

Troubleshooting Guides

Table 2: Troubleshooting for Anti-Tofersen ADA ELISA

IssuePotential Cause(s)Recommended Solution(s)
High Background - Insufficient washing- Reagent contamination- High concentration of detection reagents- Ineffective blocking- Increase the number and vigor of wash steps.- Use fresh, filtered buffers.- Titrate detection reagents to optimal concentrations.- Optimize blocking buffer composition and incubation time.
No or Weak Signal - Incorrect reagent concentrations- Inactive enzyme conjugate- Improper incubation times or temperatures- Degraded this compound conjugates- Verify all reagent dilutions.- Use a new vial of HRP conjugate.- Ensure adherence to protocol-specified incubation parameters.- Use freshly prepared or properly stored drug conjugates.
High Variability between Replicates - Pipetting errors- Inconsistent washing- Edge effects in the microplate- Use calibrated pipettes and ensure proper technique.- Use an automated plate washer if available.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubations.
False Positives in Screening Assay - Pre-existing cross-reactive antibodies- Non-specific binding- Confirm specificity using the confirmatory assay with excess unlabeled this compound.- Increase the stringency of the assay buffer (e.g., higher salt concentration).

Visualizations

immunogenicity_workflow cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Confirmation cluster_tier3 Tier 3: Titer cluster_tier4 Tier 4: Neutralization screening Patient Serum Sample (Screening ELISA) confirmation Confirmatory Assay (with excess this compound) screening->confirmation Screen Positive result_neg ADA Negative screening->result_neg Screen Negative titer Titer Determination (Serial Dilution) confirmation->titer Confirmed Positive result_neg_conf ADA Negative confirmation->result_neg_conf Confirmed Negative nab Neutralizing Antibody Assay (Cell-Based) titer->nab Characterization

Caption: Tiered approach for anti-drug antibody (ADA) testing.

aso_nab_assay cluster_workflow Conceptual this compound NAb Assay Workflow cluster_outcomes Potential Outcomes serum Patient Serum (+/- NAbs) incubation Pre-incubation serum->incubation This compound This compound This compound->incubation treatment Cell Treatment & Incubation (48-72h) incubation->treatment cells SOD1-Expressing Cells cells->treatment analysis SOD1 Protein Quantification (e.g., ELISA) treatment->analysis no_nab No NAbs Present: This compound reduces SOD1 analysis->no_nab nab_present NAbs Present: SOD1 reduction is inhibited analysis->nab_present

Caption: Workflow for a cell-based neutralizing antibody (NAb) assay.

References

Technical Support Center: Refining Animal Models for Tofersen Clinical Outcome Prediction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to predict the clinical outcome of Tofersen for Amyotrophic Lateral Sclerosis (ALS).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and solutions to enhance the reliability and translatability of preclinical data.

Observed Problem Potential Causes Recommended Solutions
High variability in disease onset and progression in SOD1-G93A mice. Genetic drift and varying transgene copy numbers.[1][2] Sex differences, with female mice often exhibiting a slower disease progression.[2][3] Litter effects, where littermates show more similar progression.[3] Environmental stressors.Use mice with a consistent and verified transgene copy number.[2] Quantitative genotyping is recommended. Balance experimental cohorts with equal numbers of male and female mice.[2][3] Distribute littermates across different experimental groups ("litter-matching").[3] Maintain a stable and controlled environment (housing, diet, handling).
Inconsistent results in Rotarod behavioral testing. Insufficient animal training. Variation in motivation or stress levels. Subjectivity in scoring "fall" criteria.Ensure a consistent training protocol for all animals before starting the experiment. Acclimatize mice to the testing room and apparatus to reduce stress. Clearly define and consistently apply the criteria for a "fall". Consider automated systems that remove operator bias.
Failure to observe expected this compound-induced reduction in SOD1 protein levels in CSF. Improper intrathecal injection technique leading to leakage or incorrect delivery site.[4] Insufficient dose of this compound. Issues with CSF collection and processing.Practice intrathecal injection technique; a successful injection is often indicated by a tail flick.[4] Using a dye for practice injections can help verify delivery.[5] Ensure the correct dosage is administered based on preclinical studies. Minimize blood contamination during CSF collection and process samples quickly to prevent protein degradation.
High background or low signal in SOD1 or NfL ELISA. Poor antibody quality or incorrect antibody pairing. Suboptimal sample dilution. Inadequate washing steps. Matrix effects from CSF or plasma.Use validated ELISA kits and antibodies.[6][7] Perform a dilution series to determine the optimal sample concentration. Ensure thorough and consistent washing between incubation steps. Use appropriate sample diluents and be aware of potential interference from other proteins in the biological matrix.
Unexpected adverse events or mortality in treated animals. Procedure-related complications from intrathecal injections (e.g., infection, spinal cord injury).[8][9] Off-target effects of the antisense oligonucleotide (ASO).Adhere to sterile surgical techniques for all injections. Ensure proper needle placement to avoid damaging the spinal cord.[4] Monitor animals closely after the procedure for any signs of distress. While this compound has shown a good safety profile, be aware of potential ASO-related toxicities and report any unexpected findings.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene. By binding to the SOD1 mRNA, this compound promotes its degradation by an enzyme called RNase H. This prevents the translation of the mRNA into the SOD1 protein, thereby reducing the levels of both normal and toxic mutant SOD1 protein.[8][9]

2. Which animal models are most commonly used for preclinical studies of this compound?

The most widely used animal models are transgenic mice and rats expressing the human SOD1 gene with a specific mutation, most commonly the G93A mutation (SOD1-G93A).[2][10][11] These models recapitulate many of the key features of human SOD1-ALS, including progressive motor neuron loss, muscle atrophy, and a shortened lifespan.[2]

3. How is this compound administered in preclinical animal models?

Due to the blood-brain barrier, this compound must be delivered directly to the central nervous system. In animal models, this is typically achieved through intrathecal (IT) injection into the cerebrospinal fluid (CSF).[9][10] This can be done as a single bolus injection or via continuous infusion using an osmotic pump.

4. What are the key outcome measures to assess this compound's efficacy in animal models?

Key outcome measures include:

  • Survival: Extension of the animal's lifespan.

  • Motor Function: Assessed using tests like the rotarod to measure balance and coordination, and grip strength tests to measure muscle strength.[12][13][14]

  • Biomarkers:

    • SOD1 Protein Levels: Measured in the CSF to confirm target engagement and reduction of the toxic protein.[8][15]

    • Neurofilament Light Chain (NfL): A marker of neuro-axonal damage, measured in the plasma or CSF.[9][10] Reduced NfL levels suggest a slowing of neurodegeneration.

5. What level of efficacy has been observed in preclinical studies of this compound?

Preclinical studies in SOD1-G93A rodent models have shown that this compound can:

  • Significantly extend survival. One study in SOD1-G93A rats demonstrated a survival extension of up to 64 days.[10] Another study showed a 22% lifespan extension in mice and a 32% extension in rats.[9]

  • Preserve motor function and delay the onset of weight loss.[8][9]

  • Substantially reduce SOD1 mRNA and protein levels in the spinal cord.[8][9]

  • Ameliorate the increase in neurofilament levels.[9]

Quantitative Data from Preclinical and Clinical Studies

Table 1: Preclinical Efficacy of this compound in SOD1-G93A Rodent Models

Parameter Animal Model Treatment Details Observed Outcome Reference
Survival SOD1-G93A RatIntrathecal administrationIncreased survival of up to 64 days compared to controls.[10]
SOD1-G93A RatIntrathecal administrationExtended lifespan by over 50 days (32%).[9]
SOD1-G93A MouseIntrathecal administrationExtended lifespan by approximately 40 days (22%).[9]
Motor Function SOD1-G93A RatIntrathecal administrationMaintained weight up to 70 days longer than controls.[10]
SOD1-G93A MouseSingle dose of this compoundReversed the initial loss of compound muscle action potential (CMAP).[9]
Biomarker Reduction (SOD1) SOD1-G93A MouseSingle intrathecal injectionUp to approximately 75% reduction in human SOD1 mRNA.[9]
Biomarker Reduction (Neurofilament) SOD1-G93A MouseThis compound treatmentAmeliorated the increase in serum phosphorylated neurofilament heavy chain (pNFH).[9]

Table 2: Clinical Trial Biomarker Data for this compound

Parameter Clinical Trial Phase Treatment Group Observed Reduction from Baseline Reference
CSF SOD1 Protein Phase 1/2100 mg this compound36% reduction[8]
Phase 3 (Faster Progressing)This compound29% reduction[8]
Phase 3 (Slower Progressing)This compound40% reduction[8]
Plasma Neurofilament Light (NfL) Phase 3 (Faster Progressing)This compound60% reduction (compared to a 20% increase in placebo)[8]
12-Month Open-Label Extension (Early Start)This compound51% reduction

Experimental Protocols

Protocol 1: Intrathecal Injection in Mice

This protocol describes a non-surgical method for direct intrathecal injection into the lumbar cistern.

Materials:

  • Anesthesia (e.g., Isoflurane)

  • Clippers

  • 70% ethanol

  • 30-gauge, 0.5-inch needle attached to a Hamilton syringe

  • This compound solution (or control)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave the fur over the lower back to expose the injection site.

  • Position the mouse with its back arched to open the intervertebral spaces. Placing the mouse over a 15-mL conical tube can help achieve this position.[5]

  • Locate the iliac crests; the injection site is on the midline between them, typically at the L5-L6 intervertebral space.[4][5]

  • Sterilize the injection site with 70% ethanol.

  • Insert the 30-gauge needle at a slight angle into the space between the vertebrae.

  • A characteristic "tail flick" is a reliable indicator of successful entry into the intrathecal space.[4][16]

  • Slowly inject the desired volume (typically 5-10 µL) of the this compound or control solution.

  • Withdraw the needle and allow the mouse to recover from anesthesia on a warming pad.

  • Monitor the animal for any signs of distress or neurological impairment post-injection.

Protocol 2: Rotarod Test for Motor Coordination

Materials:

  • Accelerating Rotarod apparatus for mice

Procedure:

  • Training Phase:

    • For 2-3 consecutive days before the baseline measurement, train the mice on the rotarod.

    • Place each mouse on the stationary rod.

    • Start the rotation at a low speed (e.g., 4 rpm) and gradually increase to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Conduct 2-3 training trials per day for each mouse.

  • Testing Phase:

    • Place the mouse on the rotating rod at the starting speed.

    • Initiate the acceleration protocol.

    • Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or gripping the rod and making two full passive rotations without attempting to walk.

    • Perform 3 trials per mouse with a rest period of at least 15 minutes between trials.

    • The average latency to fall across the three trials is used for analysis.

    • Repeat testing at regular intervals (e.g., weekly) to monitor motor function decline.[13]

Protocol 3: SOD1/NfL ELISA from Mouse CSF/Plasma

This is a general protocol for a sandwich ELISA. Specific details may vary based on the commercial kit used.[6][7][17]

Materials:

  • ELISA kit for mouse SOD1 or NfL (containing coated plate, detection antibody, standard, buffers, substrate)[6][7]

  • Mouse CSF or plasma samples

  • Microplate reader

Procedure:

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare wash buffers and standard dilutions according to the kit manual.

    • Dilute CSF or plasma samples in the provided sample diluent. Optimal dilution factors should be determined empirically.

  • Assay:

    • Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as specified in the kit protocol (e.g., 90 minutes at room temperature with agitation).

    • Wash the plate multiple times with wash buffer to remove unbound substances.[17]

    • Add the biotinylated detection antibody to each well and incubate.

    • Wash the plate again.

    • Add the HRP-conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the plate thoroughly to remove unbound conjugate.

    • Add the TMB substrate solution to each well. A color change will develop.

    • Stop the reaction by adding the stop solution. The color will change (typically to yellow).

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of SOD1 or NfL in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNA_DNA_Hybrid RNA-DNA Hybrid SOD1_mRNA->RNA_DNA_Hybrid Binding Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) This compound->RNA_DNA_Hybrid Degraded_mRNA Degraded mRNA RNA_DNA_Hybrid->Degraded_mRNA Cleavage RNase_H RNase H RNase_H->RNA_DNA_Hybrid Recruitment Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Aggregation Aggregation & Misfolding Toxic_SOD1->Aggregation Cell_Death Motor Neuron Dysfunction & Cell Death Aggregation->Cell_Death

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

SOD1_ALS_Pathogenesis Mutant_SOD1 Mutant SOD1 Gene Toxic_Protein Toxic Gain-of-Function (Misfolded SOD1 Protein) Mutant_SOD1->Toxic_Protein Mitochondrial_Dysfunction Mitochondrial Dysfunction Toxic_Protein->Mitochondrial_Dysfunction ER_Stress ER Stress & Unfolded Protein Response Toxic_Protein->ER_Stress Oxidative_Stress Oxidative Stress Toxic_Protein->Oxidative_Stress Neuroinflammation Neuroinflammation (Astrocyte & Microglial Activation) Toxic_Protein->Neuroinflammation Axonal_Transport_Defects Axonal Transport Defects Toxic_Protein->Axonal_Transport_Defects Motor_Neuron_Death Motor Neuron Death Mitochondrial_Dysfunction->Motor_Neuron_Death ER_Stress->Motor_Neuron_Death Oxidative_Stress->Motor_Neuron_Death Neuroinflammation->Motor_Neuron_Death Axonal_Transport_Defects->Motor_Neuron_Death

Caption: Key pathogenic pathways in SOD1-mediated ALS.

Preclinical_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Longitudinal Monitoring cluster_endpoint Endpoint Analysis Animal_Selection Select SOD1-G93A Mice (Control for sex, litter, copy number) Group_Allocation Randomly Allocate to Groups (this compound vs. Vehicle) Animal_Selection->Group_Allocation Baseline_Measures Baseline Measurements (Weight, Motor Function) Group_Allocation->Baseline_Measures Dosing Administer this compound/Vehicle (Intrathecal Injection) Baseline_Measures->Dosing Weekly_Monitoring Weekly Monitoring: - Body Weight - Motor Function (Rotarod, Grip Strength) Dosing->Weekly_Monitoring Survival_Monitoring Daily Survival Checks Weekly_Monitoring->Survival_Monitoring Tissue_Collection Collect CSF, Plasma, Spinal Cord Survival_Monitoring->Tissue_Collection Biomarker_Analysis Biomarker Analysis: - SOD1 ELISA (CSF) - NfL ELISA (Plasma) Tissue_Collection->Biomarker_Analysis Data_Analysis Statistical Analysis of all data Biomarker_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical this compound studies.

References

Technical Support Center: Enhancing Tofersen Uptake in Motor Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the cellular uptake of Tofersen in motor neurons. This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your in vitro or in vivo experiments aimed at improving this compound delivery and efficacy.

Issue 1: Low or Variable this compound Uptake in Motor Neuron Cultures

Q: My in vitro experiments show inconsistent and generally low uptake of this compound in primary motor neurons or NSC-34 cells. What are the potential causes and how can I troubleshoot this?

A: Low and variable uptake is a common challenge. The cellular internalization of antisense oligonucleotides (ASOs) like this compound is a complex process. Here are several factors to consider and steps to take:

  • Uptake Mechanism: Unconjugated ASOs primarily enter cells through endocytosis, including receptor-mediated and adsorptive pathways.[1] This process can be inefficient in certain cell types. The self-assembly of ASOs into nanoparticles can be crucial for receptor-mediated uptake, so factors affecting this process can influence internalization.[2]

  • Cell Culture Conditions:

    • Cell Health and Density: Ensure your motor neuron cultures are healthy and at an optimal confluency. Stressed or overly dense cells may exhibit altered endocytic activity.

    • Serum Presence: Components in serum can bind to ASOs, which can either help or hinder uptake depending on the specific proteins involved.[3] Consider testing conditions with reduced serum or serum-free media, but be mindful of cell viability.

  • ASO Concentration and Incubation Time:

    • Uptake is concentration and time-dependent.[4] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. Start with concentrations in the range of 0.5–10 μM for gymnotic (naked) uptake and assess efficacy after 72 hours or longer.[5]

  • Delivery Method:

    • Gymnotic Uptake: While physiologically relevant, "naked" ASO delivery is often inefficient.[6]

    • Transfection Reagents: Using lipofection reagents can dramatically increase uptake but may not reflect the in vivo situation and can cause cytotoxicity.[5][6] If you use this method, it is critical to optimize reagent concentration and include controls to monitor cell health.

    • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as calcium phosphate-lipid nanoparticles, has been shown to enhance delivery into motor neuron-like cells and result in significant target protein reduction.[4][7]

Troubleshooting Workflow: Low In Vitro Uptake

G Start Low this compound Uptake Observed CheckCulture Verify Cell Health & Density Start->CheckCulture CheckCulture->Start Culture Unhealthy OptimizeDose Optimize ASO Concentration & Time CheckCulture->OptimizeDose Cells Healthy CheckSerum Test Serum-Free/Reduced Serum Media OptimizeDose->CheckSerum ConsiderReagent Use Transfection Reagent/Nucleofection CheckSerum->ConsiderReagent Reassess Re-evaluate Experimental Goals (Gymnotic vs. Enhanced Delivery) CheckSerum->Reassess No Improvement TryNP Test Nanoparticle Formulation (e.g., CaP-Lipid NP) ConsiderReagent->TryNP Toxicity or Irrelevant Pathway Success Uptake Improved ConsiderReagent->Success Uptake Sufficient TryNP->Success Uptake Sufficient

Caption: Workflow for troubleshooting low this compound uptake in vitro.

Issue 2: Poor this compound Distribution in the CNS in Animal Models

Q: Following intrathecal (IT) administration in mice, I'm observing high concentrations of this compound in the lumbar spinal cord but significantly lower levels in the cervical spinal cord and brain regions. How can I achieve broader distribution?

A: This is a known limitation of IT delivery. The basic properties of oligonucleotides (size, charge) prevent them from efficiently crossing the blood-brain barrier (BBB), necessitating direct CNS administration.[8] However, IT injections often result in a steep concentration gradient, with reduced drug levels in deeper brain regions.[8]

  • Administration Parameters:

    • Injection Volume and Rate: While challenging in small animals, adjusting the injection volume and infusion rate can influence initial distribution within the cerebrospinal fluid (CSF).

    • Injection Site: Consider whether a different injection site (e.g., intracerebroventricular) might be more appropriate for your experimental goals, although this also has its own distribution profile.

  • Enhancement Strategies:

    • Chemical Conjugation: Conjugating this compound to moieties that can engage transport mechanisms across the BBB is a promising strategy.

      • Cell-Penetrating Peptides (CPPs): Peptides like DG9 can be conjugated to ASOs to enhance cellular internalization.[9]

      • Receptor-Targeting Ligands: Attaching ligands for receptors expressed on brain endothelial cells can facilitate transport. The transferrin receptor (TfR) is a widely studied target for this purpose.[8][10] Antibody-oligonucleotide conjugates targeting TfR have shown enhanced CNS delivery.[11]

    • Nanocarrier Systems: Liposomes or other nanocarriers functionalized with targeting ligands (e.g., anti-TfR antibody, ApoE fragments) can be designed to cross the BBB and deliver their ASO cargo to neurons.[7][12]

    • Oligonucleotide Transport Vehicles (OTVs): Specialized platforms, such as those that engage TfR, have demonstrated more widespread ASO deposition throughout the CNS compared to intrathecal delivery of naked ASO.[8]

Issue 3: Discrepancy Between this compound Uptake and SOD1 Knockdown Efficacy

Q: I can confirm the presence of this compound within motor neurons using fluorescence microscopy, but the downstream effect (reduction of SOD1 mRNA or protein) is minimal. What could be causing this disconnect?

A: This indicates a problem with "productive uptake." The mere presence of an ASO in the cell is not sufficient for activity. It must escape the endolysosomal pathway and reach its target SOD1 mRNA in the cytoplasm or nucleus.[3][13]

  • Endosomal Entrapment: The vast majority of internalized ASOs can become trapped in late endosomes and lysosomes, where they are eventually degraded.[3] This is a major barrier to the efficacy of all ASOs.

  • Mechanism of Action: this compound works by an RNase H-dependent mechanism, where it binds to SOD1 mRNA, creating an RNA-DNA hybrid that is cleaved by the RNase H1 enzyme.[14][15] For this to occur, this compound must be released into the correct subcellular compartment.

  • Troubleshooting Steps:

    • Quantify Subcellular Localization: Use high-resolution microscopy and co-stain for endosomal (e.g., EEA1) and lysosomal (e.g., LAMP1) markers to determine if the ASO is trapped.[16][17]

    • Evaluate Endosomal Escape Enhancers: Some delivery strategies are specifically designed to improve endosomal escape. For example, the pH-dependent dissociation of calcium phosphate (B84403) nanoparticles is thought to rupture lysosomal membranes, releasing the ASO cargo into the cytoplasm.[7]

    • Assess RNase H1 Levels: While generally not a limiting factor, ensure your cell model has adequate expression of RNase H1. Overexpression of RNase H1 has been shown to increase ASO potency.[18]

Signaling Pathway: ASO Productive vs. Non-Productive Uptake

G cluster_0 Extracellular Space cluster_1 Intracellular ASO This compound (ASO) EarlyEndosome Early Endosome ASO->EarlyEndosome Endocytosis LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytoplasm Cytoplasm / Nucleus EarlyEndosome->Cytoplasm Productive Pathway (Endosomal Escape) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Non-Productive Pathway Target SOD1 mRNA Cytoplasm->Target Binds Effect SOD1 Protein Reduction Target->Effect RNase H Cleavage

Caption: Pathways of this compound uptake leading to productive or non-productive outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for naked ASO uptake in motor neurons? A1: Naked ASOs like this compound are internalized primarily through endocytic processes.[1] This can involve adsorptive endocytosis, where the negatively charged ASO backbone interacts with cell surface proteins, and receptor-mediated endocytosis.[16] Several scavenger receptors have been implicated in ASO uptake.[19] The process is generally inefficient and a significant portion of the internalized ASO remains trapped in vesicles.[13]

Q2: How do chemical modifications on this compound affect its uptake and stability? A2: this compound, like many modern ASOs, contains chemical modifications to improve its properties. The most common modifications include a phosphorothioate (B77711) (PS) backbone and 2' sugar modifications (e.g., 2'-O-methoxyethyl, or MOE).

  • Phosphorothioate (PS) Backbone: Replacing a non-bridging oxygen with sulfur in the phosphate backbone increases resistance to nuclease degradation and enhances binding to plasma and cell surface proteins, which can facilitate cellular uptake.[19][20]

  • 2' Sugar Modifications: These modifications increase binding affinity to the target RNA and further enhance nuclease resistance.[20][21]

Q3: What are the most promising next-generation strategies to enhance this compound delivery to the CNS? A3: The field is actively exploring strategies to overcome the BBB and improve distribution. Key approaches include:

  • Antibody-Oligonucleotide Conjugates (AOCs): Using antibodies that target receptors like the transferrin receptor (TfR1) to shuttle the conjugated ASO across the BBB.[8][11]

  • Targeted Nanoparticles: Loading ASOs into nanoparticles (e.g., liposomes, polymeric nanoparticles) that are surface-functionalized with ligands to promote receptor-mediated transcytosis across the BBB.[7][12]

  • Cell-Penetrating Peptide (CPP) Conjugates: Attaching short peptides that can facilitate passage across cell membranes.[9][18]

Q4: Are there any known adverse effects related to high concentrations of this compound in the CNS? A4: Yes, clinical trials have reported serious neurologic adverse events in a small percentage of participants receiving this compound, including myelitis (inflammation of the spinal cord), radiculitis, aseptic meningitis, and increased intracranial pressure.[22][23] CSF pleocytosis (an increase in white blood cell count) is also a common finding.[24][25] These events highlight the importance of optimizing dosage and delivery to achieve therapeutic benefit while minimizing risk.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on this compound and other ASOs.

Table 1: this compound Dose-Dependent Reduction of SOD1 in CSF (Phase 1-2 Trial)

This compound Dose Group Geometric Mean Ratio of SOD1 (Day 85 vs. Baseline) Percent Reduction from Baseline
Placebo 0.97 3%
20 mg 1.01 -1% (increase)
40 mg 0.73 27%
60 mg 0.79 21%
100 mg 0.64 36%

Data adapted from a Phase 1-2 ascending-dose trial.[14][24]

Table 2: Efficacy of Nanoparticle Delivery on SOD1 Knockdown In Vitro

Treatment Group (NSC-34 Cells) SOD1 Protein Expression (% of Control)
Untreated Control 100%
Free SOD1-ASO ~90%
SOD1-ASO loaded CaP-lipid NPs ~40%

Data represents a significant improvement in knockdown efficiency with nanoparticle encapsulation compared to free ASO. Adapted from Chen et al., 2017.[4][7]

Key Experimental Protocols

Protocol 1: In Vitro Quantification of this compound Uptake by Fluorescence Microscopy

Objective: To visualize and quantify the cellular uptake of fluorescently labeled this compound in a motor neuron cell line (e.g., NSC-34).

Materials:

  • NSC-34 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled this compound (e.g., Cy3-Tofersen)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) 4% in PBS

  • Hoechst 33342 stain

  • Mounting medium

  • Glass-bottom culture plates or coverslips

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Seeding: Plate NSC-34 cells onto glass-bottom plates or coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere for 24 hours.

  • ASO Treatment: Prepare the desired concentration of Cy3-Tofersen in fresh culture medium. Remove the old medium from the cells and add the ASO-containing medium. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Washing: After incubation, remove the ASO-containing medium and wash the cells three times with ice-old PBS to remove extracellular ASOs.

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Add Hoechst 33342 solution (for nuclear staining) and incubate for 10 minutes.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto slides using mounting medium, or if using plates, add a final volume of PBS for imaging.

  • Imaging: Acquire images using a fluorescence microscope. Capture images in the DAPI channel (for nuclei) and the Cy3 channel (for this compound).

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell. Outline individual cells (regions of interest, ROIs) and measure the integrated density in the Cy3 channel. Normalize this value to the cell area.

Protocol 2: Quantification of this compound in Spinal Cord Tissue by Splint-Ligation PCR

Objective: To accurately measure the concentration of this compound in homogenized spinal cord tissue from animal models. This method offers high sensitivity and a broad dynamic range.[26]

Materials:

  • Spinal cord tissue samples (frozen)

  • Homogenization buffer

  • Proteinase K

  • Splint Probes (designed to be complementary to the 5' and 3' ends of this compound)

  • SplintR ligase

  • qPCR master mix

  • Commercially available TaqMan assay (e.g., for eGFP, which corresponds to the ligated probe sequence)

  • qPCR instrument

Methodology:

  • Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of this compound into tissue homogenate from an untreated control animal. This is critical to account for matrix effects.[26]

  • Tissue Homogenization: Weigh the frozen tissue samples. Homogenize the tissue in an appropriate buffer on ice.

  • Proteinase K Digestion: Treat the homogenates with Proteinase K to release the ASO from tissue proteins. Heat-inactivate the enzyme.

  • Hybridization & Ligation:

    • Add the two Splint Probes to the tissue homogenate samples and standards.

    • Perform a hybridization reaction by heating and then slowly cooling the mixture, allowing the probes to anneal to the this compound molecule.

    • Add SplintR ligase and incubate to ligate the two probes together, forming a new template sequence. The amount of ligated product is proportional to the amount of this compound.[26]

  • Quantitative PCR (qPCR):

    • Use the ligated product as a template for a qPCR reaction.

    • Use a TaqMan assay that specifically detects the ligated probe sequence.

    • Run the qPCR on all samples and the standard curve dilutions.

  • Data Analysis:

    • Generate a standard curve by plotting the Cq values against the logarithm of the known this compound concentrations.

    • Determine the concentration of this compound in the experimental samples by interpolating their Cq values from the standard curve.

    • Normalize the ASO concentration to the initial weight of the tissue sample (e.g., in ng/g of tissue).

References

Mitigating procedural complications of lumbar puncture for Tofersen delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the procedural aspects of Tofersen delivery via lumbar puncture (LP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common procedural complications associated with this compound delivery via lumbar puncture?

A1: The most frequently reported adverse events are related to the lumbar puncture procedure itself. These include headache, procedural pain, and post-lumbar puncture syndrome.[1] In clinical trials, other common adverse reactions included pain, fatigue, arthralgia (joint pain), increased cerebrospinal fluid (CSF) white blood cell count, and myalgia (muscle pain).[2]

Q2: A study participant is experiencing a severe headache after this compound administration. What is the likely cause and how should it be managed?

A2: A severe headache following a lumbar puncture is often a post-dural puncture headache (PDPH), caused by the leakage of CSF through the puncture site.[3][4] This headache is typically positional, worsening when the patient is upright and improving when they are lying down.[3][4]

Troubleshooting Steps:

  • Conservative Management: Initial treatment should be conservative and includes bed rest in a supine position, ensuring adequate hydration, and administering analgesics like acetaminophen (B1664979) or NSAIDs.[5] Oral caffeine (B1668208) may also be effective.[3][5][6]

  • Epidural Blood Patch: If the headache is severe and persists for more than 24-48 hours despite conservative measures, an epidural blood patch is considered the "gold standard" treatment.[3][5][7] This procedure involves injecting a small amount of the patient's own blood into the epidural space to seal the CSF leak.[5][7]

Q3: We are having difficulty with needle placement in a participant with obesity. What strategies can improve the success rate of the lumbar puncture?

A3: Difficult needle placement is a common challenge, particularly in patients with obesity or abnormal spinal anatomy.[8]

Troubleshooting and Mitigation Strategies:

  • Ultrasound Guidance: Using ultrasound to visualize the lumbar spine anatomy before the procedure can significantly improve the success rate of lumbar puncture.[8][9] It helps in identifying the optimal needle entry point, estimating the depth to the ligamentum flavum, and avoiding repeated attempts.[9][10]

  • Patient Positioning: Proper patient positioning is crucial. The sitting position or the lateral decubitus (side-lying) position with maximal flexion of the lumbar spine helps to open the interspinous spaces.[10][11]

  • Needle Selection: The use of smaller-gauge, "atraumatic" (non-cutting) needles is recommended to minimize dural trauma and reduce the risk of post-lumbar puncture headache.[12][13]

Q4: A participant's CSF analysis post-Tofersen administration shows an elevated white blood cell count (pleocytosis) and protein. Is this a cause for concern?

A4: Elevations in CSF white blood cell count (pleocytosis) and protein are commonly observed after this compound administration.[1][14][15] In many cases, these findings are not associated with clinical symptoms and are not considered adverse events by investigators.[1] However, it is crucial to monitor the patient for any signs or symptoms of serious neurologic adverse events.

Q5: What are the serious neurologic adverse events associated with this compound, and how should they be addressed?

A5: While less common, serious neurologic adverse events have been reported in patients treated with this compound. These include:

  • Myelitis and Radiculitis: Inflammation of the spinal cord and nerve roots.[2][8][16]

  • Papilledema and Elevated Intracranial Pressure: Swelling of the optic nerve and increased pressure inside the skull.[2][8][16]

  • Aseptic Meningitis: Inflammation of the membranes surrounding the brain and spinal cord that is not caused by a bacterial infection.[2][8]

If a participant develops symptoms consistent with these conditions, a diagnostic workup and treatment according to the standard of care should be initiated immediately.[16] This may require interruption or discontinuation of this compound treatment.[16]

Data from Clinical Trials

Table 1: Common Adverse Events in this compound Clinical Trials

Adverse EventFrequency in this compound GroupFrequency in Placebo GroupReference
Headache42%Similar to placebo[1]
Procedural Pain42%Similar to placebo[1]
Post-Lumbar Puncture Syndrome34%Similar to placebo[1]
CSF Pleocytosis42% - 58%6% - 8%[1]
Increased CSF ProteinAverage increase of 110 mg/lAverage decrease of 15 mg/l[1]

Table 2: Serious Neurologic Adverse Events in this compound 100mg-Treated Trial Participants

Adverse EventNumber of EventsPercentage of ParticipantsReference
Myelitis4~7% (total for all serious neurologic AEs)[14][15]
Radiculitis2~7% (total for all serious neurologic AEs)[14][15]
Aseptic Meningitis2~7% (total for all serious neurologic AEs)[14][15]
Intracranial Hypertension/Papilledema4~7% (total for all serious neurologic AEs)[14][15]

Experimental Protocols

Protocol: this compound Administration via Lumbar Puncture

This protocol outlines the key steps for the intrathecal administration of this compound as described in clinical trial information.

  • Patient Preparation:

    • Obtain informed consent.

    • Consider offering a sedative if the patient experiences severe distress with the procedure.[8]

    • Position the patient in either the lateral decubitus or sitting position to maximize interspinous space.[10][11]

  • Site Identification and Preparation:

    • Identify the L3/L4 or L4/L5 interspace for needle insertion.

    • Utilize ultrasound guidance, especially for patients with difficult anatomy, to mark the insertion site.[8][9]

    • Prepare the skin with an antiseptic solution.

  • CSF Removal:

    • Using an appropriate spinal needle, perform the lumbar puncture.

    • It is recommended to withdraw 10 mL of CSF prior to this compound injection to reduce the risk of increased intracranial pressure.[8]

  • This compound Injection:

    • Administer the this compound solution slowly over 1 to 3 minutes through the same needle used for CSF removal.[8]

  • Post-Procedure Monitoring:

    • Monitor the patient for any immediate complications, such as headache, pain, or neurological symptoms.

    • Advise the patient on post-procedure care, which may include a period of lying flat to reduce the risk of post-lumbar puncture headache.

Visualizations

cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Patient Assessment Patient Assessment Informed Consent Informed Consent Patient Assessment->Informed Consent Positioning Positioning Informed Consent->Positioning Ultrasound Guidance Ultrasound Guidance Positioning->Ultrasound Guidance Aseptic Technique Aseptic Technique Ultrasound Guidance->Aseptic Technique Lumbar Puncture Lumbar Puncture Aseptic Technique->Lumbar Puncture CSF Removal (10mL) CSF Removal (10mL) Lumbar Puncture->CSF Removal (10mL) This compound Injection (1-3 min) This compound Injection (1-3 min) CSF Removal (10mL)->this compound Injection (1-3 min) Patient Monitoring Patient Monitoring This compound Injection (1-3 min)->Patient Monitoring Adverse Event Management Adverse Event Management Patient Monitoring->Adverse Event Management

Caption: Workflow for this compound Administration via Lumbar Puncture.

Lumbar Puncture Lumbar Puncture CSF Leakage CSF Leakage Lumbar Puncture->CSF Leakage Post-Dural Puncture Headache Post-Dural Puncture Headache CSF Leakage->Post-Dural Puncture Headache Conservative Management Conservative Management Post-Dural Puncture Headache->Conservative Management First Line Epidural Blood Patch Epidural Blood Patch Conservative Management->Epidural Blood Patch If refractory Resolution Resolution Conservative Management->Resolution If successful Epidural Blood Patch->Resolution

Caption: Troubleshooting Pathway for Post-Lumbar Puncture Headache.

References

Navigating the Nuances of Neurofilament Light Chain Response to Tofersen: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals working with Tofersen and interpreting the associated variability in neurofilament light chain (NfL) response. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the expected general response of neurofilament light chain (NfL) to this compound treatment in SOD1-ALS patients?

A1: In patients with Amyotrophic Lateral Sclerosis (ALS) caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, this compound treatment generally leads to a significant reduction in both cerebrospinal fluid (CSF) and serum/plasma NfL levels.[1][2][3][4] this compound is an antisense oligonucleotide that selectively targets and degrades SOD1 mRNA, thereby reducing the production of the toxic SOD1 protein.[5][6] The subsequent decrease in neuronal damage is reflected by the reduction in NfL, a biomarker of neuroaxonal injury.[5][7] Clinical studies, including the Phase 3 VALOR trial and its open-label extension, have demonstrated that this compound can lower plasma NfL levels by 40-50% over a six-month period.[8]

Q2: We are observing significant variability in NfL reduction among patients in our study. What are the potential factors contributing to this heterogeneity?

A2: Variability in NfL response to this compound is an important observation and can be influenced by several factors:

  • Type of SOD1 Mutation: The specific SOD1 mutation can impact the degree of NfL reduction. For instance, studies have shown that patients homozygous for the SOD1 D91A mutation may exhibit a different sNfL response compared to heterozygous carriers.[9] Patients heterozygous for the D91A mutation may show a less pronounced reduction in sNfL levels.[9][10][11]

  • Baseline NfL Levels: A patient's baseline NfL level at the start of treatment can influence the observed change. Patients with higher baseline NfL and a more rapid disease progression prior to treatment might exhibit different response dynamics.[12]

  • Disease Stage and Progression Rate: The stage of the disease at which treatment is initiated and the individual's rate of disease progression are likely to affect the NfL response. Early initiation of this compound has been associated with a more significant slowing of clinical decline, which may correlate with NfL dynamics.[5]

  • Individual Biological Variation: As with any therapeutic intervention, inherent biological differences among patients can lead to varied responses.

Q3: Is there a direct correlation between the magnitude of NfL reduction and clinical improvement?

A3: Yes, a growing body of evidence suggests a correlation between the reduction in NfL levels and positive clinical outcomes. Early declines in NfL have been shown to predict a slower disease progression over time.[5] The U.S. Food and Drug Administration (FDA) has recognized plasma NfL as a surrogate endpoint reasonably likely to predict clinical benefit for this compound in the treatment of SOD1-ALS.[8][13] However, it is important to note that while a significant reduction in NfL is a positive indicator, the direct translation to immediate and dramatic clinical improvement can vary among individuals. The VALOR trial's primary clinical endpoint was not met at 28 weeks, despite significant NfL reductions, though longer-term data from the open-label extension showed clinical benefits.[7][8]

Q4: What is the typical timeframe for observing a significant change in NfL levels after initiating this compound treatment?

A4: Reductions in CSF and plasma NfL concentrations can be observed relatively early in the treatment course. Data from the VALOR study showed significant reductions in NfL within the 28-week treatment period.[7] Some studies have reported significant decreases in serum NfL (sNfL) as early as 5 months into treatment.[2][3]

Troubleshooting Guide

Issue: Inconsistent NfL measurements in longitudinal samples from the same patient.

Potential Cause Troubleshooting Steps
Pre-analytical Variability - Ensure strict adherence to standardized protocols for sample collection, processing (e.g., centrifugation speed and time), and storage (e.g., temperature, freeze-thaw cycles).- Use of consistent collection tubes (e.g., EDTA plasma vs. serum) is critical.
Assay Performance - Utilize a validated and highly sensitive assay platform, such as Single Molecule Array (Simoa), for NfL quantification.[9] - Run quality control samples with every assay plate to monitor for inter-assay variability.- Consider lot-to-lot variability of assay kits and implement appropriate bridging studies if changing lots.
Sample Integrity - Avoid repeated freeze-thaw cycles of samples as this can degrade the analyte.- Aliquot samples upon initial processing to minimize handling of the parent sample.

Issue: A subset of patients shows minimal or no reduction in NfL despite treatment.

Potential Cause Troubleshooting Steps
Patient-Specific Factors - Review the patient's specific SOD1 mutation. As noted, certain mutations (e.g., heterozygous D91A) may be associated with a more attenuated NfL response.[9][10][11] - Assess the patient's baseline disease characteristics and progression rate.
Drug Delivery/Compliance - Confirm adherence to the prescribed intrathecal administration schedule.[6]
Immune Response - While not fully characterized, it is conceivable that individual immune responses to the antisense oligonucleotide could play a role. Recent studies have noted an increase in neuroinflammatory markers in some patients receiving this compound, which could have complex effects on the overall biomarker profile.[14]

Quantitative Data Summary

Table 1: Summary of NfL Reduction in this compound Clinical Studies

Study/Patient Group Matrix Mean/Median Reduction Range of Reduction Treatment Duration Reference
German EAP Case SeriesCSF-NfL-66%-52% to -86%6.5 months (mean)[2][4]
German EAP Case SeriessNfL-62%-36% to -84%6.5 months (mean)[2][4]
VALOR Phase 3 (Faster Progressing)Plasma NfL-60% (vs. +20% in placebo)Not Reported28 weeks[7]
German Multicenter EAPsNfL-58% (mean change)-91% to +27%11 months (mean)[10][11]
German Multicenter CohortSerum NfLMedian decline from 78.0 to 36.0 pg/mlNot Reported12 months[15]

Experimental Protocols

Methodology for Serum/Plasma NfL Quantification using Single Molecule Array (Simoa)

  • Sample Preparation:

    • Blood samples are collected in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

    • Samples are centrifuged according to a standardized protocol (e.g., 2000 x g for 10 minutes at 4°C) within a specified time from collection.

    • Plasma or serum is carefully aspirated, aliquoted into cryovials, and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Simoa Assay Procedure (example using Quanterix NfL Advantage Kit): [9]

    • Reagents, calibrators, and quality control samples are prepared according to the manufacturer's instructions.

    • Patient samples are thawed, vortexed, and centrifuged prior to loading onto the Simoa instrument.

    • Samples are typically diluted as per the kit protocol.

    • The assay involves capturing NfL proteins on paramagnetic beads coated with capture antibodies, followed by the addition of a biotinylated detection antibody and a streptavidin-β-galactosidase (SBG) conjugate.

    • The beads are loaded into the Simoa Disc®, where individual beads are isolated in microwells.

    • The substrate, resorufin (B1680543) β-D-galactopyranoside (RGP), is added, and the SBG enzyme hydrolyzes it, producing a fluorescent signal.

    • The instrument's imaging system detects the fluorescent signal from individual wells, allowing for digital quantification of the number of beads with bound enzyme, which is proportional to the concentration of NfL in the sample.

  • Data Analysis:

    • A calibration curve is generated using the calibrator samples.

    • The concentration of NfL in patient samples is interpolated from the calibration curve.

    • Quality control samples are assessed to ensure the validity of the assay run.

Visualizations

Caption: this compound's mechanism of action leading to reduced NfL release.

NfL_Response_Variability cluster_factors Contributing Factors Variability Variability in NfL Response to this compound Mutation SOD1 Mutation Type (e.g., Homozygous vs. Heterozygous D91A) Variability->Mutation Baseline Baseline NfL Level Variability->Baseline Progression Disease Stage & Progression Rate Variability->Progression Biology Individual Biological Variation Variability->Biology

Caption: Key factors influencing the variability in NfL response.

Experimental_Workflow Collection 1. Sample Collection (Standardized Protocol) Processing 2. Sample Processing (Centrifugation, Aliquoting) Collection->Processing Storage 3. Sample Storage (-80°C) Processing->Storage Assay 4. NfL Quantification (e.g., Simoa) Storage->Assay Analysis 5. Data Analysis & Interpretation (Consideration of Variability Factors) Assay->Analysis

Caption: Recommended experimental workflow for NfL analysis.

References

Adjusting Tofersen treatment protocols for different SOD1 mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the use of Tofersen for the treatment of Amyotrophic Lateral Sclerosis (ALS) associated with superoxide (B77818) dismutase 1 (SOD1) mutations.

Frequently Asked Questions (FAQs)

Q1: Is the treatment protocol for this compound adjusted based on the specific SOD1 mutation of the patient?

Currently, the approved treatment protocol for this compound does not specify dose adjustments for different SOD1 mutations.[1][2][3][4][5][6][7] The recommended dosage is standardized at 100 mg (15 mL) per administration for all adult patients with a confirmed SOD1 mutation.[2][8] The treatment regimen begins with three loading doses administered at 14-day intervals, followed by a maintenance dose every 28 days.[2][6]

While the dosage is not altered, clinical trials, such as the VALOR study, have stratified patients into "faster-progressing" and "slower-progressing" subgroups, which were partly defined by the specific SOD1 mutation.[9] This indicates that the type of mutation is a critical factor in evaluating the drug's efficacy and the patient's prognosis, even though it does not currently lead to a different dosing strategy.[9]

Q2: What is the established mechanism of action for this compound?

This compound is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the SOD1 gene.[10][11] By binding to the SOD1 mRNA, this compound triggers its degradation by an enzyme called RNase H.[9][12][13] This process reduces the synthesis of the SOD1 protein, including its toxic misfolded form, which is believed to be a primary driver of motor neuron degeneration in SOD1-ALS.[10][11][14]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) mRNA_Degradation RNase H-mediated mRNA Degradation Ribosome Ribosome Toxic_SOD1 Toxic SOD1 Protein Neuron_Damage Motor Neuron Damage

Q3: How is the response to this compound treatment monitored in a clinical or research setting?

Treatment response is primarily monitored through the assessment of biomarkers and clinical outcomes. Key biomarkers include:

  • SOD1 Protein Concentration in Cerebrospinal Fluid (CSF): A direct measure of target engagement. Clinical trials have demonstrated a significant reduction in CSF SOD1 levels in patients treated with this compound.[9][15][16][17][18]

  • Plasma Neurofilament Light Chain (NfL): A marker of axonal (nerve) injury and neurodegeneration.[8][15] Reductions in plasma NfL suggest a decrease in ongoing neuronal damage.[19]

Clinical outcomes are assessed using scales such as the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) , which measures a patient's ability to perform daily activities.[9][16]

Troubleshooting Guides

Issue: Variability in patient response to this compound.

  • Possible Cause: The heterogeneity of SOD1 mutations and their associated rates of disease progression can lead to different clinical outcomes.[9][17] While the this compound dose is not adjusted, it is crucial to consider the patient's specific mutation and baseline disease progression rate when evaluating the treatment effect. The VALOR clinical trial stratified patients into "faster-progressing" and "slower-progressing" cohorts based on their SOD1 mutation and pre-trial disease progression.[9]

  • Recommended Action:

    • Confirm the patient's specific SOD1 mutation through genetic testing.[1]

    • Establish a baseline rate of disease progression using the ALSFRS-R score.[3]

    • Monitor changes in CSF SOD1 and plasma NfL levels to confirm target engagement and biological response.[15][19]

    • Continue to track clinical outcomes over an extended period, as the open-label extension of the VALOR trial suggested that clinical benefits may become more apparent with longer-term treatment.[9][19]

Issue: Unexpected adverse events during treatment.

  • Possible Cause: Adverse events can be related to the drug itself or the intrathecal administration procedure. Common adverse events reported in clinical trials include headache, procedural pain, and falls.[9] More serious neurologic events, such as myelitis, radiculitis, aseptic meningitis, and increased intracranial pressure, have also been reported.[2]

  • Recommended Action:

    • Carefully monitor patients for any signs of serious neurologic events.

    • For adverse events related to the lumbar puncture procedure, ensure that experienced healthcare professionals are performing the administration.[2]

    • Report all adverse events to the relevant pharmacovigilance bodies.

Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Reduction in Biomarkers with this compound (100 mg)

BiomarkerTimepointReduction in this compound GroupChange in Placebo GroupStudy
CSF SOD1 Protein 28 Weeks29% (faster-progressing subgroup)16% increaseVALOR[15]
28 Weeks40% (slower-progressing subgroup)Not reportedVALOR[9]
12 Weeks36%3% decreasePhase 1/2[9]
Plasma NfL 28 Weeks60% (faster-progressing subgroup)20% increaseVALOR[9][15]
12-16 Weeks50%Not reportedVALOR[10]

Table 2: Overview of the VALOR Phase 3 Clinical Trial

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled
Participants 108 adults with ALS and a confirmed SOD1 mutation
Treatment Groups This compound 100 mg (n=72) or placebo (n=36)
Duration 28 weeks
Primary Endpoint Change in ALSFRS-R score from baseline to week 28 in the faster-progressing subgroup
Primary Outcome Did not meet statistical significance (adjusted mean change of -6.98 for this compound vs. -8.14 for placebo)[15]
Key Biomarker Findings Significant reductions in CSF SOD1 and plasma NfL in the this compound group[15]

Experimental Protocols

Protocol: Quantification of SOD1 Protein in CSF

  • Sample Collection: Obtain cerebrospinal fluid via lumbar puncture.

  • Sample Processing: Centrifuge the CSF to remove any cellular debris. Store the supernatant at -80°C until analysis.

  • Quantification: Use a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), to measure the concentration of SOD1 protein in the CSF samples. Ensure the assay is specific for human SOD1.

  • Data Analysis: Compare the post-treatment SOD1 levels to the baseline levels for each patient to determine the percentage reduction.

Experimental_Workflow Start Patient with SOD1-ALS LP Lumbar Puncture: Collect CSF Start->LP Centrifuge Centrifuge CSF Sample LP->Centrifuge Store Store Supernatant at -80°C Centrifuge->Store ELISA SOD1 ELISA Assay Store->ELISA Analysis Data Analysis: Compare Baseline vs. Post-Treatment ELISA->Analysis End Determine % SOD1 Reduction Analysis->End

Protocol: Measurement of Neurofilament Light Chain (NfL) in Plasma

  • Sample Collection: Collect whole blood in EDTA tubes.

  • Sample Processing: Centrifuge the blood to separate the plasma. Aliquot the plasma and store at -80°C.

  • Quantification: Utilize a highly sensitive immunoassay, such as the Simoa (Single Molecule Array) platform, to measure NfL concentrations in the plasma samples.

  • Data Analysis: Compare post-treatment NfL levels to baseline measurements to assess the change in this biomarker of neurodegeneration.

Logical_Relationship Question Is this compound protocol adjusted for SOD1 mutation? Standard_Protocol No, a standard 100 mg dose is used for all SOD1 mutations. Question->Standard_Protocol Consider_Mutation However, mutation type is considered for prognosis and trial stratification. Standard_Protocol->Consider_Mutation Monitor_Response Monitor biomarkers (CSF SOD1, Plasma NfL) and clinical outcomes (ALSFRS-R). Consider_Mutation->Monitor_Response

References

Long-term safety considerations for chronic Tofersen administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety considerations for the chronic administration of Tofersen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] It is a synthetic, single strand of DNA that binds to the messenger RNA (mRNA) produced from the mutated SOD1 gene.[1][3][4] This binding action triggers the degradation of the SOD1 mRNA by an enzyme called RNase H, which in turn reduces the production of the toxic SOD1 protein.[3][4][5] By lowering the levels of this toxic protein, this compound aims to slow the progression of the disease.[6]

Q2: How is this compound administered for chronic use?

This compound is administered intrathecally, meaning it is injected directly into the cerebrospinal fluid (CSF) via a lumbar puncture.[1][3] The dosing regimen typically involves a series of three loading doses administered 14 days apart, followed by a maintenance dose of 100 mg every 28 days.[7]

Q3: What are the most common adverse events observed with long-term this compound administration?

The most frequently reported adverse events in clinical trials and real-world settings are often mild to moderate and can be related to the lumbar puncture procedure itself.[8] These include:

  • Pain (including back pain, procedural pain, and pain in extremities)[9]

  • Headache[10]

  • Fatigue[9][10]

  • Fall

  • Arthralgia (joint pain)[9]

  • Myalgia (muscle pain)[9]

  • Increased white blood cell count in the CSF (pleocytosis)[9]

Q4: What are the serious neurologic adverse events associated with chronic this compound use?

Serious neurologic adverse events have been reported in a subset of patients receiving this compound.[2][9] Researchers should be vigilant for symptoms of the following conditions:

  • Myelitis and Radiculitis: Inflammation of the spinal cord and nerve roots, respectively.[2][6][9]

  • Papilledema and Elevated Intracranial Pressure: Swelling of the optic nerve due to increased pressure inside the skull.[2][6][9]

  • Aseptic Meningitis: Inflammation of the membranes surrounding the brain and spinal cord that is not caused by a bacterial infection.[2][6][9]

In clinical trials, approximately 7% of participants treated with the 100 mg dose of this compound experienced serious neurologic adverse events.[2][11]

Q5: Are there specific laboratory findings that require monitoring during chronic this compound administration?

Yes, changes in cerebrospinal fluid (CSF) are commonly observed. These include:

  • Pleocytosis: An increase in the number of white blood cells in the CSF.[10][12]

  • Elevated CSF Protein: An increase in the total protein concentration in the CSF.[8]

These findings can be indicative of an inflammatory response and should be monitored regularly.[10]

Troubleshooting Guides

Issue: Subject presents with symptoms of myelitis or radiculitis (e.g., weakness, sensory changes, pain).

Troubleshooting Steps:

  • Immediate Neurological Evaluation: Conduct a thorough neurological examination to assess the extent of the symptoms.

  • Diagnostic Workup: Initiate a diagnostic workup as per standard of care, which may include neuroimaging (MRI of the spinal cord) and further CSF analysis.[9]

  • Consider this compound Interruption: Depending on the severity of the symptoms, interruption or discontinuation of this compound may be necessary.[9] In some clinical trial cases, symptoms resolved without stopping treatment, while in others, discontinuation was required.[9]

  • Symptomatic Management: Provide appropriate symptomatic treatment, which may include corticosteroids.[13]

Issue: Subject develops symptoms of elevated intracranial pressure or papilledema (e.g., headache, vision changes, nausea).

Troubleshooting Steps:

  • Ophthalmological Examination: Perform a fundoscopic exam to check for papilledema.

  • Diagnostic Imaging: Consider neuroimaging, such as an MRI or CT scan of the brain.

  • Standard of Care Treatment: Initiate treatment for elevated intracranial pressure according to standard medical practice.[9] In clinical trials, all reported cases of papilledema and elevated intracranial pressure resolved with standard treatment, and no patients had to discontinue this compound for this reason.[9]

Issue: Subject shows signs of aseptic meningitis (e.g., stiff neck, fever, headache, confusion).

Troubleshooting Steps:

  • CSF Analysis: Perform a lumbar puncture to analyze the CSF for signs of inflammation (e.g., pleocytosis, elevated protein) and to rule out infectious causes.

  • Treatment Initiation: Begin treatment according to the standard of care for aseptic meningitis.[9]

  • Evaluate this compound Continuation: While some cases in clinical trials led to discontinuation, others did not.[9] The decision to continue this compound should be made based on the clinical judgment of the investigating team.

Data Presentation

Table 1: Common Adverse Reactions with Chronic this compound Administration

Adverse ReactionFrequencySeverity
Pain (procedural, back, extremity)CommonMild to Moderate
HeadacheCommonMild to Moderate
FallCommonMild to Moderate
Arthralgia (Joint Pain)≥10% of patientsMild to Moderate
Myalgia (Muscle Pain)≥10% of patientsMild to Moderate
Fatigue≥10% of patientsMild to Moderate
CSF White Blood Cell Increased≥10% of patientsN/A

Source:[9][10]

Table 2: Serious Neurologic Adverse Events with 100 mg this compound

Adverse EventIncidenceManagement and Outcome
Myelitis4 cases reported2 discontinued (B1498344) this compound, all resolved
Radiculitis2 cases reportedAll resolved without discontinuation
Aseptic Meningitis2 cases reported1 discontinued this compound, both resolved
Intracranial Hypertension/Papilledema4 cases reportedAll resolved with standard care, no discontinuations

Source:[2][9][11]

Experimental Protocols

Protocol: Monitoring for Neuroinflammation

  • Baseline Assessment: Prior to initiating this compound, perform a baseline neurological examination and CSF analysis (cell count, differential, and total protein).

  • Regular CSF Monitoring: Collect CSF samples at regular intervals (e.g., every 3-6 months) during chronic administration.

  • CSF Analysis Parameters:

    • White blood cell count with differential

    • Total protein concentration

    • Consider exploratory biomarkers of neuroinflammation such as chitinase-3-like protein 1 (CHI3L1) and serpin family A member 1 (SerpinA1), as some studies have shown these may increase with this compound treatment.[14][15]

  • Clinical Correlation: Correlate any abnormalities in CSF with the patient's clinical presentation. Asymptomatic pleocytosis and protein elevation have been reported.[13]

Protocol: Assessment of Target Engagement and Neurodegeneration

  • Biomarker Measurement: At baseline and regular follow-up intervals, measure the following biomarkers:

    • CSF SOD1 Protein: To confirm target engagement. This compound has been shown to reduce CSF SOD1 levels.[1][16]

    • Plasma and/or CSF Neurofilament Light Chain (NfL): As a marker of axonal injury and neurodegeneration. A reduction in NfL is considered a key indicator of this compound's therapeutic effect.[1][6][17]

  • Immunoassay Technique: Utilize sensitive immunoassay techniques, such as semi-automated immunoassays (e.g., Ella™ technology), for accurate quantification of these biomarkers.[14][15]

  • Data Analysis: Analyze longitudinal trends of these biomarkers to assess the biological response to this compound over time.

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Mutated_SOD1_Gene Mutated SOD1 Gene SOD1_mRNA SOD1 mRNA Mutated_SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNase_H RNase H SOD1_mRNA->RNase_H Recruits Toxic_SOD1_Protein Toxic SOD1 Protein Ribosome->Toxic_SOD1_Protein Neuron_Damage Motor Neuron Damage Toxic_SOD1_Protein->Neuron_Damage Causes This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA mRNA_Degradation mRNA Degradation Reduced_Protein Reduced Toxic SOD1 Protein mRNA_Degradation->Reduced_Protein Leads to RNase_H->mRNA_Degradation

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Tofersen_Safety_Monitoring_Workflow Start Initiate this compound Treatment Baseline Baseline Assessment: - Neurological Exam - CSF Analysis (WBC, Protein) - Biomarkers (NfL, SOD1) Start->Baseline Dosing Chronic Intrathecal Dosing (Loading + Maintenance) Baseline->Dosing Monitoring Regular Monitoring Visits Dosing->Monitoring Clinical_Eval Clinical Evaluation: - Neurological Exam - Adverse Event Assessment Monitoring->Clinical_Eval CSF_Analysis CSF Analysis: - WBC Count - Protein Level Monitoring->CSF_Analysis Biomarker_Analysis Biomarker Analysis: - Plasma/CSF NfL Monitoring->Biomarker_Analysis Adverse_Event Adverse Event Reported? Clinical_Eval->Adverse_Event CSF_Analysis->Adverse_Event Troubleshoot Follow Troubleshooting Guide Adverse_Event->Troubleshoot Yes Continue Continue Treatment and Monitoring Adverse_Event->Continue No Troubleshoot->Continue Continue->Monitoring

Caption: Workflow for long-term safety monitoring of this compound.

Troubleshooting_Logic_Neurologic_AEs Start Patient on this compound presents with new neurological symptoms Symptom_Category Categorize Symptoms Start->Symptom_Category Myelitis_Radiculitis Weakness, Sensory Loss, Pain Symptom_Category->Myelitis_Radiculitis Myelitis/ Radiculitis ICH_Papilledema Headache, Vision Changes Symptom_Category->ICH_Papilledema ICH/ Papilledema Meningitis Fever, Stiff Neck, Headache Symptom_Category->Meningitis Aseptic Meningitis Myelitis_Workup Workup: - Neurological Exam - Spinal MRI - CSF Analysis Myelitis_Radiculitis->Myelitis_Workup ICH_Workup Workup: - Fundoscopy - Brain Imaging ICH_Papilledema->ICH_Workup Meningitis_Workup Workup: - CSF Analysis - Rule out infection Meningitis->Meningitis_Workup Myelitis_Action Action: - Consider this compound interruption - Symptomatic treatment Myelitis_Workup->Myelitis_Action ICH_Action Action: - Standard of care for ICH ICH_Workup->ICH_Action Meningitis_Action Action: - Standard of care - Evaluate this compound continuation Meningitis_Workup->Meningitis_Action

Caption: Troubleshooting logic for serious neurologic adverse events.

References

Technical Support Center: Assay Development for Detecting Tofersen in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assays to detect Tofersen in biological samples such as cerebrospinal fluid (CSF) and plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common assay platforms for quantifying this compound?

A1: The most common platforms for quantifying antisense oligonucleotides (ASOs) like this compound are ligand-binding assays (LBAs), such as hybridization enzyme-linked immunosorbent assays (ELISA), and liquid chromatography-mass spectrometry (LC-MS/MS).[1] Hybridization-based ELISAs offer high sensitivity and throughput, while LC-MS/MS provides high specificity, enabling the differentiation of the full-length ASO from its metabolites.[1][2]

Q2: What are the critical challenges in developing bioanalytical assays for this compound?

A2: Key challenges include managing matrix effects from biological samples like plasma and CSF, ensuring the stability of the ASO during sample collection and processing, achieving high sensitivity and specificity, and accurately characterizing metabolites.[3][4] Non-specific binding of the highly charged oligonucleotide to surfaces and proteins is also a common issue.[5]

Q3: How can I minimize matrix effects in my assay?

A3: To minimize matrix effects, robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction are recommended.[3] Using internal standards and creating matrix-matched calibration curves can also help to correct for variability introduced by the biological matrix.[3]

Q4: What are the best practices for ensuring the stability of this compound in samples?

A4: this compound, being an ASO, is susceptible to degradation by nucleases.[4] To maintain its integrity, it is crucial to incorporate stabilizing agents like RNase inhibitors and chelating agents during sample processing.[4] Additionally, processing samples on ice or in a cold room can mitigate instability.

Troubleshooting Guides

Hybridization-Ligation ELISA
Issue Potential Cause Troubleshooting Steps
High Background Noise - Non-specific binding of probes or detection antibodies.- Incomplete blocking of the microplate surface.- Insufficient washing.- Optimize blocking conditions by trying different blocking agents or increasing incubation time.[6]- Ensure thorough washing between steps with an appropriate wash buffer.[7]- Titrate the concentration of capture and detection probes.
Low Signal - Poor quality or degradation of reagents (probes, enzymes).- Suboptimal assay conditions (incubation time, temperature).- Inefficient hybridization or ligation.- Verify the quality and storage conditions of all reagents.[6]- Optimize incubation times and temperatures for hybridization and ligation steps.[6]- Consider adding agents like polyethylene (B3416737) glycol (PEG) to enhance ligation efficiency.[8]
Poor Reproducibility (High CV%) - Inconsistent pipetting technique.- Temperature gradients across the microplate.- "Edge effects" in the microplate wells.- Ensure proper pipette calibration and use consistent technique.[7]- Incubate plates in a temperature-controlled environment to ensure uniformity.[6]- Avoid using the outer wells of the plate for samples and standards; fill them with buffer instead.[7]
Cross-reactivity with Metabolites - The assay format does not sufficiently discriminate between the full-length this compound and its shorter metabolites.- Employ a dual-ligation hybridization assay, which provides higher specificity for the intact oligonucleotide.[9][10]- Design capture and detection probes to target the 5' and 3' ends of this compound, respectively.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery - Inefficient extraction from the biological matrix.- Adsorption of the ASO to labware (e.g., glass vials).- Suboptimal solid-phase extraction (SPE) conditions.- Optimize the sample digestion and extraction protocol; proteinase K digestion followed by SPE is a common approach.[11]- Use low-binding tubes and plates to minimize adsorption.[5]- Evaluate different SPE sorbents and elution solvents.
Poor Chromatographic Peak Shape - Phosphorothioate (B77711) stereoisomers causing peak broadening.- Inappropriate ion-pairing reagent.- This is an inherent challenge with ASOs containing phosphorothioate modifications. Optimization of the chromatographic gradient may help.- Screen different ion-pairing reagents and their concentrations to improve peak shape and retention.
Low Sensitivity - Ion suppression from matrix components.- Inefficient ionization of the ASO.- Improve sample cleanup to remove interfering substances.[3]- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow).[12]- Consider using a microflow LC system to enhance sensitivity.[13]
Inability to Distinguish Metabolites - Insufficient chromatographic resolution.- Optimize the LC gradient and column chemistry to achieve better separation of the full-length this compound from its metabolites.[5]

Quantitative Data Summary

The following tables summarize typical performance characteristics for different assay platforms used in the quantification of ASOs like this compound.

Table 1: Ligand-Binding Assay Performance

Assay Type Matrix Lower Limit of Quantification (LLOQ) Upper Limit of Quantification (ULOQ) Precision (%CV) Accuracy (% Recovery) Reference
Hybridization-Ligation ELISA Plasma7.8 pg/mL1000 pg/mL<20%80-120%[9]
Dual-Probe Hybridization ECL Plasma200 pg/mL1000 ng/mL<20%80-120%[14]
Single-Probe Hybridization ELISA Plasma500 pg/mL1000 ng/mL<20%80-120%[14]
Branched DNA Assay Plasma31.25 pg/mL1000 ng/mL<25% at LLOQ75-125% at LLOQ[14]

Table 2: LC-MS/MS Assay Performance

Method Matrix Lower Limit of Quantification (LLOQ) Upper Limit of Quantification (ULOQ) Precision (%CV) Accuracy (% Recovery) Reference
IPRP-LC-HRMS Formulation3 µg/mL10 µg/mL<5%80-120%[15]
LC-MS/MS Human CSF2.00 ng/mL400 ng/mL<15%85-115%[16]
LC-MS/MS Human Plasma5.00 ng/mL1000 ng/mL<15%85-115%[16]
Hybridization LC-MS/MS Rat Plasma0.5 ng/mL250 ng/mL<20%80-120%[9]

Experimental Protocols

Hybridization-Ligation ELISA for this compound in CSF

This protocol is a representative method and may require optimization.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated capture probe and digoxigenin-labeled detection probe (sequence-specific for this compound)

  • T4 DNA Ligase

  • S1 Nuclease

  • Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP or AP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Blocking buffer (e.g., SuperBlock in TBS)

  • Detection buffer

  • This compound standards and quality control (QC) samples

Procedure:

  • Sample and Probe Hybridization:

    • Prepare this compound standards and QCs in a buffer solution.

    • In a separate plate or tubes, add the CSF samples, standards, and QCs to a working solution of the capture probe.

    • Heat denature the mixture at 95°C, then incubate at 42°C to allow hybridization.[8]

  • Capture:

    • Block the streptavidin-coated plate with blocking buffer for at least 1 hour.

    • Wash the plate.

    • Transfer the hybridization mixtures to the blocked plate and incubate to allow the biotinylated capture probe (now hybridized to this compound) to bind to the streptavidin.[8]

  • Ligation:

    • Wash the plate to remove unbound components.

    • Add a working solution containing the detection probe and T4 DNA ligase.

    • Incubate to allow the detection probe to hybridize to the captured this compound and for the ligase to join the probes.[8]

  • Enzymatic Digestion and Detection:

    • Wash the plate.

    • Add S1 nuclease to digest any unhybridized single-stranded probes.[]

    • Wash the plate.

    • Add the anti-digoxigenin-enzyme conjugate and incubate.

  • Signal Generation and Reading:

    • Wash the plate thoroughly.

    • Add the enzyme substrate and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance on a plate reader at the appropriate wavelength.

LC-MS/MS for this compound in CSF

This protocol is a representative method and may require optimization.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column

  • Mobile phases with an ion-pairing reagent (e.g., acetonitrile (B52724) with triethylamine (B128534) and hexafluoroisopropanol).[16]

  • Solid-phase extraction (SPE) cartridges (e.g., Clarity OTX)

  • Proteinase K

  • Internal standard (IS) - a stable isotope-labeled or analog oligonucleotide

  • This compound standards and QCs

Procedure:

  • Sample Preparation:

    • To 10 µL of CSF sample, standard, or QC, add the internal standard.

    • Digest the sample with Proteinase K at 55°C.[11]

    • Perform solid-phase extraction (SPE) to isolate the oligonucleotide. This typically involves loading the sample, washing away impurities, and eluting the ASO.[11]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[18]

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Perform a gradient elution to separate this compound from matrix components and any metabolites.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNA_DNA_Hybrid mRNA-Tofersen Hybrid SOD1_mRNA->RNA_DNA_Hybrid Ribosome Ribosome SOD1_mRNA->Ribosome Translation SOD1_mRNA->Ribosome This compound This compound (ASO) This compound->RNA_DNA_Hybrid RNase_H RNase H RNA_DNA_Hybrid->RNase_H Degraded_mRNA Degraded mRNA RNase_H->Degraded_mRNA Cleavage Toxic_SOD1 Toxic SOD1 Protein (Reduced Synthesis) Ribosome->Toxic_SOD1

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Assay_Development_Workflow Start Assay Goal Definition (e.g., PK, Biomarker) Platform_Selection Platform Selection Start->Platform_Selection LBA Ligand-Binding Assay (e.g., ELISA) Platform_Selection->LBA High Throughput LCMS LC-MS/MS Platform_Selection->LCMS High Specificity Reagent_Dev Reagent Development (Probes, Antibodies) LBA->Reagent_Dev Method_Dev Method Development (Extraction, Chromatography) LCMS->Method_Dev Optimization Assay Optimization (Sensitivity, Specificity) Reagent_Dev->Optimization Method_Dev->Optimization Validation Method Validation (Accuracy, Precision, Stability) Optimization->Validation Sample_Analysis Biological Sample Analysis Validation->Sample_Analysis End Data Reporting Sample_Analysis->End

References

Best practices for handling and storage of Tofersen for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Tofersen for research applications. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store this compound vials upon receipt?

A1: this compound vials should be stored refrigerated at a temperature between 2°C to 8°C (36°F to 46°F).[1] They must be kept in the original carton to protect them from light.[1] It is crucial to not freeze the solution.[1]

Q2: What should I do if refrigeration at 2°C to 8°C is temporarily unavailable?

A2: If refrigeration is not available, this compound can be stored in its original carton, protected from light, at a temperature at or below 30°C (86°F) for a maximum of 14 days.[1]

Q3: Can I return an unopened vial of this compound to the refrigerator after it has been taken out?

A3: Yes, if an unopened vial is removed from its original carton, it can be returned to the refrigerator. This can be done for a maximum of 6 days, with the out-of-refrigerator time not exceeding 6 hours per day at a temperature at or below 30°C (86°F).[1]

Q4: I am preparing for an experiment. How should I handle the this compound vial?

A4: Before use, allow the refrigerated this compound vial to warm to room temperature (25°C/77°F) without using any external heat sources.[1] Visually inspect the solution before use; it should be clear and colorless to slightly yellow.[1] Do not use the solution if you observe any particles.[1] It is important not to shake the vial.[1]

Q5: I have drawn the this compound solution into a syringe for my experiment. How long is it stable at room temperature?

A5: Once the solution is drawn into a syringe, it should be used immediately. The prescribing information for clinical use states it should be administered within 4 hours of removal from the vial at room temperature; otherwise, it must be discarded.[2] For research purposes, it is best practice to adhere to this timeframe to ensure the integrity of the compound.

Q6: I need to use a smaller volume of this compound for my in vitro study. Can I dilute it?

A6: The manufacturer's instructions for clinical use state that this compound should not be diluted.[3] For research applications requiring lower concentrations, any dilutions should be made in a suitable sterile, nuclease-free buffer, and the stability of the diluted solution should be validated for the specific experimental conditions. As a general guideline for antisense oligonucleotides, using a weak buffer like TE (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is often preferred over water for resuspension and dilution to maintain pH stability.

Q7: What are the best practices for long-term storage of this compound for ongoing research projects?

A7: While specific long-term stability data for this compound in a research setting is not publicly available, general guidelines for storing antisense oligonucleotides suggest that for long-term storage (up to one year or longer), freezing at -20°C or -80°C is recommended.[4][5] If you plan to use small amounts at different times, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the oligonucleotide.[4]

Q8: Are there any known incompatibilities of this compound with common laboratory materials?

A8: Specific compatibility studies for this compound with various laboratory plastics and solvents are not detailed in the search results. However, this compound is supplied in a glass vial. For general laboratory work with oligonucleotides, using nuclease-free polypropylene (B1209903) tubes and pipette tips is a standard practice to prevent contamination and degradation. Polystyrene may be suitable for some applications but can be less chemically resistant to certain solvents.[6] It is recommended to consult chemical compatibility charts for the specific plastics and any additional reagents being used in your experiments.[7][8]

Quantitative Data Summary

Table 1: this compound Storage and Handling Conditions

ParameterGuidelineCitation
Recommended Storage Temperature 2°C to 8°C (36°F to 46°F)[1]
Light Protection Store in original carton to protect from light[1]
Freezing Do not freeze[1]
Temporary Storage (No Refrigeration) Up to 14 days at or below 30°C (86°F) in original carton[1]
Out-of-Refrigeration Limit (Unopened Vial) Not more than 6 hours per day at or below 30°C (86°F) for a maximum of 6 days[1]
Pre-use Preparation Allow to warm to room temperature (25°C/77°F) without external heat[1]
Stability after Drawing into Syringe Use within 4 hours at room temperature[2]

Table 2: General Recommendations for Long-Term Storage of Antisense Oligonucleotides for Research

ParameterGuidelineCitation
Long-Term Storage Temperature -20°C (up to one year) or -80°C (longer-term)[4][5]
Storage Format Aliquot into single-use volumes to avoid freeze-thaw cycles[4]
Recommended Diluent/Buffer TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is preferable to water

Experimental Protocols

While specific research protocols for this compound are not provided in the search results, the mechanism of action suggests its use in studies involving the superoxide (B77818) dismutase 1 (SOD1) gene. A key experimental application would be to assess the knockdown of SOD1 mRNA and protein levels in relevant cell lines or animal models.

Methodology for a Key Experiment: Quantification of SOD1 mRNA Knockdown in a Cellular Model

  • Cell Culture: Plate a suitable cell line (e.g., a neuronal cell line or fibroblasts expressing a mutant SOD1 gene) in appropriate culture vessels and grow to a desired confluency.

  • This compound Treatment: Prepare a range of this compound concentrations by diluting the stock solution in a sterile, nuclease-free buffer and then further in the cell culture medium. Treat the cells with the different concentrations of this compound for a predetermined period (e.g., 24, 48, or 72 hours). Include a negative control (vehicle-treated) and a non-targeting oligonucleotide control.

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available RNA isolation kit, following the manufacturer's protocol. Ensure all steps are performed in an RNase-free environment.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for SOD1 mRNA and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of SOD1 mRNA in this compound-treated cells compared to the control groups using the delta-delta Ct method. This will determine the extent of mRNA knockdown at different concentrations of this compound.

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) SOD1_mRNA->this compound Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Neuron_Damage Motor Neuron Damage Toxic_SOD1->Neuron_Damage Causes Degradation mRNA Degradation No_Translation Reduced Toxic Protein Production Degradation->No_Translation Prevents Translation This compound->Degradation Binds to mRNA RNase_H RNase H RNase_H->Degradation Recruited

Caption: Mechanism of action of this compound in reducing toxic SOD1 protein production.

Tofersen_Handling_Workflow Start Receive this compound Shipment Store Store at 2-8°C in original carton Start->Store Prepare Prepare for Experiment Store->Prepare Warm Warm to Room Temp (No external heat) Prepare->Warm Inspect Inspect Vial (Clear, colorless to slightly yellow, no particles) Warm->Inspect Handle Do Not Shake Inspect->Handle Use Use in Experiment Handle->Use Aliquot For long-term use: Aliquot into single-use tubes Use->Aliquot Long-term Immediate_Use Use within 4 hours of drawing into syringe Use->Immediate_Use Short-term Freeze Store aliquots at -20°C or -80°C Aliquot->Freeze Freeze->Prepare For subsequent experiments End Experiment Complete / Discard Unused Immediate_Use->End

Caption: Recommended workflow for handling and storage of this compound for research.

References

Validation & Comparative

Validating Tofersen's Efficacy: A Comparative Guide to SOD1 Protein Reduction in Preclinical Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tofersen (BIIB067) is an antisense oligonucleotide (ASO) that has emerged as a promising therapeutic for a genetic form of amyotrophic lateral sclerosis (ALS) caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[1] Its mechanism of action relies on the targeted degradation of SOD1 messenger RNA (mRNA) to reduce the synthesis of the SOD1 protein.[2] Validating the efficacy and potency of this compound in reducing SOD1 protein levels in relevant preclinical models is a critical step in the drug development and research process. This guide provides a comparative overview of this compound's performance in different cell lines, supported by experimental data and detailed protocols.

This compound's Effect on SOD1 Protein Levels: An In Vitro Comparison

This compound has been shown to potently reduce SOD1 mRNA and protein levels in various preclinical models. While comprehensive head-to-head comparisons of SOD1 protein reduction across multiple cell lines in a single study are not extensively published, data from various sources allow for a comparative assessment. The human neuroblastoma cell line, SH-SY5Y, has been a key in vitro model for these validation studies.

Cell LineTreatmentDosageTime PointSOD1 Protein Reduction (%)Reference
SH-SY5Y (Human Neuroblastoma) This compound (BIIB067)Dose-dependent24 hoursSignificant reduction in SOD1 mRNA[3]
HEK293 (Human Embryonic Kidney) SOD1-targeting siRNANot specifiedNot specifiedEffective SOD1 silencing[4]
HeLa (Human Cervical Cancer) SOD1-targeting siRNANot specifiedNot specifiedEffective SOD1 silencing[5]
Fibroblasts (from an ALS patient with SOD1A4V mutation) SOD1-targeting ASO300 nM48 hoursSignificant reduction in SOD1 mRNA[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for validating its effect on SOD1 protein levels in cultured cells.

Tofersen_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNaseH RNase H SOD1_mRNA->RNaseH SOD1_Protein SOD1 Protein Ribosome->SOD1_Protein This compound This compound (ASO) This compound->SOD1_mRNA Binding Degradation Degradation RNaseH->Degradation Cleavage

Caption: Mechanism of this compound in reducing SOD1 protein synthesis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, HEK293) ASO_Treatment 2. This compound (ASO) Treatment (Gymnotic Delivery or Transfection) Cell_Culture->ASO_Treatment Incubation 3. Incubation (24-72 hours) ASO_Treatment->Incubation Cell_Lysis 4. Cell Lysis Incubation->Cell_Lysis Protein_Quantification 5. Protein Quantification (BCA or Bradford Assay) Cell_Lysis->Protein_Quantification Analysis 6. Analysis of SOD1 Levels Protein_Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot ELISA ELISA Analysis->ELISA

Caption: Experimental workflow for validating this compound's effect on SOD1 protein levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for cell culture, ASO treatment, and SOD1 protein quantification based on established methods.

Cell Culture
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Maintain in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

    • HEK293 (Human Embryonic Kidney): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

Antisense Oligonucleotide (ASO) Treatment

For in vitro studies, ASOs can be delivered to cells through various methods, including gymnosis (unassisted delivery) or with the aid of transfection reagents.

  • Gymnotic Delivery:

    • Plate cells at a density of 30-50% confluency in 6-well plates and allow them to adhere overnight.

    • The following day, add this compound (dissolved in sterile PBS) directly to the culture medium to achieve the desired final concentration (typically in the low micromolar range).

    • Incubate the cells for an extended period (e.g., 6-10 days), refreshing the medium with ASO-containing medium every 2-3 days.[6]

  • Transfection-assisted Delivery (for comparative purposes):

    • Plate cells to be 70-80% confluent on the day of transfection.

    • Use a suitable transfection reagent (e.g., lipid-based) according to the manufacturer's protocol to deliver the ASO to the cells.

    • Incubate for 24-72 hours before proceeding to analysis.

SOD1 Protein Quantification

a) Western Blot Analysis

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Sonicate the lysates briefly and clarify by centrifugation at ~110,000 x g for 15 minutes at 4°C.[7]

  • Protein Concentration Measurement:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[7]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SOD1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify band intensities using densitometry and normalize to a loading control (e.g., actin or tubulin).

b) Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation:

    • Prepare cell lysates as described for Western blotting.

  • ELISA Procedure:

    • Use a commercially available human SOD1 ELISA kit.[8][9]

    • Add standards and diluted cell lysate samples to the wells of the pre-coated microplate.

    • Incubate as per the manufacturer's instructions.

    • Wash the wells and add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-HRP conjugate.

    • Incubate and wash, then add a TMB substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate the SOD1 concentration in the samples based on the standard curve.[8]

Conclusion

The available data from in vitro studies, primarily in the SH-SY5Y neuroblastoma cell line, demonstrate that this compound is a potent agent for reducing SOD1 mRNA levels. While direct comparative data on SOD1 protein reduction across multiple cell lines is limited, the established protocols for ASO delivery and protein quantification provide a robust framework for researchers to conduct their own validation and comparative studies. Such investigations are essential for further elucidating the therapeutic potential of this compound and for the development of next-generation ASO-based therapies for neurodegenerative diseases.

References

Cross-Validation of Neurofilament Light Chain as a Biomarker for Tofersen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of neurofilament light chain (NfL) as a biomarker for the therapeutic agent Tofersen in the context of superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS). It includes supporting experimental data from key clinical trials, detailed experimental protocols, and visualizations to elucidate the underlying mechanisms and workflows.

Introduction to this compound and the Role of Biomarkers

This compound (QALSODY™) is an antisense oligonucleotide (ASO) designed for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1 (SOD1) gene.[1] This genetic mutation is responsible for approximately 2% of all ALS cases.[2][3] this compound works by binding to the messenger RNA (mRNA) of the SOD1 gene, which leads to the degradation of the mRNA and a subsequent reduction in the production of the toxic SOD1 protein.[2]

In the realm of neurodegenerative diseases, where clinical endpoints can be slow to manifest, biomarkers play a crucial role in drug development. They can provide early indications of a drug's biological activity and potential efficacy. Neurofilament light chain (NfL), a structural protein of neurons, has emerged as a promising biomarker of neuroaxonal damage.[4][5] When neurons are damaged, NfL is released into the cerebrospinal fluid (CSF) and blood, making its levels a sensitive indicator of disease activity and progression in conditions like ALS.[4][6]

Neurofilament Light Chain (NfL) as a Surrogate Endpoint for this compound

The U.S. Food and Drug Administration (FDA) granted accelerated approval to this compound based on its effect on reducing plasma NfL levels.[1][7] This decision was supported by a unanimous vote from an FDA advisory committee, which concluded that the reduction in plasma NfL is reasonably likely to predict a clinical benefit for patients with SOD1-ALS.[3][7][8] This marked a significant milestone, as it was the first instance of a blood-based biomarker being used as a surrogate endpoint for accelerated approval of a therapy for a neurological condition.[7]

The pivotal Phase 3 VALOR trial, while not meeting its primary clinical endpoint at 28 weeks, demonstrated that this compound led to significant reductions in both SOD1 protein concentrations in the CSF and NfL levels in the plasma.[9][10] Data from the open-label extension of the VALOR study further supported the long-term benefits of this compound, showing that earlier initiation of the treatment was associated with a slower decline in clinical function, respiratory function, and muscle strength.[9]

Quantitative Data from Clinical Studies

The following tables summarize the key quantitative data from clinical trials and observational studies evaluating the effect of this compound on biomarkers and clinical outcomes.

Table 1: Biomarker Response to this compound in Clinical Trials

BiomarkerThis compound Group ChangePlacebo Group ChangeStudy/TimepointCitation
Plasma NfL 40-50% reductionIncreaseVALOR (6 months)[7]
Plasma NfL 60% reduction20% increaseVALOR (28 weeks, faster progression subgroup)[11]
CSF SOD1 Protein Significant reductionNo significant changeVALOR[10][12]
Serum NfL Median decline from 78.0 pg/mL to 36.0 pg/mLN/AGerman Early Access Program (12 months)[13]
CSF pNfH Median decline from 2226 pg/mL to 1151 pg/mLN/AGerman Early Access Program (12 months)[13]
Serum NfL Mean reduction of 62%N/AGerman Case Series (6.5 months)[14]
CSF NfL Mean reduction of 66%N/AGerman Case Series (6.5 months)[14]

Table 2: Clinical Outcome Correlations with NfL Reduction

Clinical OutcomeCorrelation with NfL ReductionStudy DetailsCitation
ALSFRS-R Score A 10 pg/mL drop in blood NfL by day 113 predicted a 0.77 point slower reduction in ALSFRS-R scores by day 197.VALOR Trial Analysis[9]
Clinical Function Early reductions in plasma NfL were associated with less decline in clinical function over time.VALOR Trial Statistical Model[9]
Disease Progression A significant decrease in the ALS progression rate (ALSFRS-R decline) was observed with this compound treatment.Pre-post meta-analysis of five studies[12]
ALSFRS-R and MRC Scales Statistically significant positive change in progression rates during treatment compared to pre-therapy.Multicentre observational study (48 weeks)[15]
Comparison with Alternative Biomarkers

While NfL has been established as a key biomarker for this compound, other markers also provide valuable information.

  • SOD1 Protein: Measuring the concentration of SOD1 protein in the CSF directly assesses the target engagement of this compound.[2] Reductions in SOD1 levels confirm that the drug is acting as intended at a molecular level.[12]

  • Phosphorylated Neurofilament Heavy Chain (pNfH): Similar to NfL, pNfH is another neurofilament subunit that is released upon axonal injury.[16] Studies have shown that this compound also leads to a significant reduction in CSF pNfH levels, further corroborating the effect on reducing neurodegeneration.[13]

NfL's advantage lies in its accessibility through blood plasma, making it a less invasive and more practical biomarker for frequent monitoring in clinical trials and practice compared to CSF-based markers like SOD1 and pNfH.[6]

Experimental Protocols and Visualizations

Experimental Protocol: Quantification of Neurofilament Light Chain

A key method for quantifying NfL in both CSF and plasma/serum is the Single Molecule Array (Simoa) assay, which offers ultrasensitive detection.[16]

Objective: To accurately measure the concentration of NfL in patient plasma or serum samples.

Materials:

  • Simoa HD-X Analyzer (Quanterix)

  • Simoa NfL Assay Kit (Quanterix)

  • Patient plasma/serum samples, collected and stored at -80°C

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any debris.

    • Dilute the supernatant according to the assay kit instructions.

  • Assay Procedure (automated on Simoa HD-X):

    • Paramagnetic beads coated with capture antibodies specific for NfL are mixed with the diluted sample. NfL proteins in the sample bind to these beads.

    • Biotinylated detector antibodies, also specific for NfL, are added, creating a "sandwich" immunocomplex on the beads.

    • Streptavidin-β-galactosidase (SβG) conjugate is added, which binds to the biotin (B1667282) on the detector antibodies.

    • The beads are washed to remove unbound components and then loaded into the Simoa disc, which contains thousands of microwells. Each well is small enough to hold a single bead.

    • A resorufin (B1680543) β-D-galactopyranoside (RGP) substrate is added. If an immunocomplex is present on a bead within a well, the SβG enzyme cleaves the RGP substrate, generating a fluorescent signal.

  • Data Analysis:

    • The Simoa analyzer images the microwells and determines the number of "active" wells (those with a fluorescent signal) versus "inactive" wells.

    • At low concentrations, this follows a "digital" on/off signal. At higher concentrations, the "analog" intensity of the fluorescence is also measured.

    • The concentration of NfL in the sample is calculated by interpolating the signal from a standard curve generated using known concentrations of NfL protein.

Visualizations

Tofersen_Mechanism_of_Action cluster_neuron Motor Neuron cluster_ribosome Ribosome mutant_sod1_gene Mutant SOD1 Gene sod1_mrna SOD1 mRNA mutant_sod1_gene->sod1_mrna Transcription translation Translation sod1_mrna->translation rnase_h RNase H sod1_mrna->rnase_h Recruits toxic_sod1 Toxic SOD1 Protein (Aggregates) translation->toxic_sod1 neuronal_damage Neuronal Damage & Axonal Injury toxic_sod1->neuronal_damage This compound This compound (ASO) This compound->sod1_mrna Binds to degradation mRNA Degradation rnase_h->degradation Mediates degradation->translation Prevents

This compound's mechanism of action.

NfL_Workflow cluster_collection Sample Collection & Processing cluster_simoa Simoa Assay patient Patient with SOD1-ALS blood_draw Blood Draw patient->blood_draw centrifugation Centrifugation blood_draw->centrifugation plasma_serum Plasma / Serum centrifugation->plasma_serum sample_prep Sample Dilution plasma_serum->sample_prep immunocomplex Immunocomplex Formation (Bead, NfL, Antibodies) sample_prep->immunocomplex signal_generation Enzymatic Signal Generation in Microwells immunocomplex->signal_generation data_analysis Digital & Analog Readout signal_generation->data_analysis result NfL Concentration (pg/mL) data_analysis->result

Experimental workflow for NfL quantification.

Logical_Relationship This compound This compound Administration sod1_reduction Reduced Toxic SOD1 Protein This compound->sod1_reduction Leads to neuroprotection Reduced Neuronal Damage sod1_reduction->neuroprotection Results in nfl_reduction Reduced Plasma NfL (Surrogate Endpoint) neuroprotection->nfl_reduction Is measured by clinical_benefit Slower Disease Progression (Clinical Benefit) nfl_reduction->clinical_benefit Predicts

Logical relationship of this compound and NfL.
Conclusion

The cross-validation of neurofilament light chain as a biomarker for this compound represents a landmark achievement in the field of neurotherapeutics. The consistent and robust reduction of plasma and CSF NfL levels following this compound treatment has been strongly associated with a slowing of clinical decline in patients with SOD1-ALS.[9][12] The acceptance of NfL as a surrogate endpoint reasonably likely to predict clinical benefit has not only accelerated the approval of a much-needed therapy but has also set a precedent for future drug development programs in ALS and other neurodegenerative diseases.[17] This validation solidifies NfL's role as an anchor biomarker, paving the way for more efficient clinical trials and providing hope for patients with these devastating conditions.[17]

References

A Preclinical Showdown: Tofersen vs. Riluzole in the Fight Against ALS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease, two drugs have emerged with distinct mechanisms of action: Tofersen, a targeted antisense oligonucleotide, and Riluzole (B1680632), a broader anti-glutamatergic agent. While both aim to slow the relentless progression of ALS, their preclinical performance, particularly in the widely used SOD1-mutant animal models, offers valuable insights for the research community. This guide provides an objective comparison of this compound and Riluzole in preclinical settings, supported by experimental data, detailed methodologies, and visual pathways to illuminate their contrasting approaches to combating this devastating disease.

Performance in Preclinical Models: A Quantitative Overview

Parameter This compound (in SOD1G93A models) Riluzole (in SOD1G93A models) Key Considerations
Mechanism of Action Targets and degrades superoxide (B77818) dismutase 1 (SOD1) mRNA, reducing the production of the toxic mutant SOD1 protein.[1][2]Inhibits the release of glutamate (B1630785) and blocks postsynaptic glutamate receptors, reducing excitotoxicity.[3][4]This compound is a targeted therapy for a specific genetic form of ALS, while Riluzole has a broader, non-specific mechanism.
Survival Extension Significant increase in lifespan, with studies reporting an extension of approximately 40 days in mice and over 50 days (a 32% increase) in rats.[2][5][6]Modest or no significant benefit on lifespan in several studies.[7][8] Some earlier studies suggested a potential for life extension, particularly with early intervention.[9]The effect of Riluzole on survival in preclinical models appears less robust and more variable than that of this compound.
Motor Function Preserved motor function and delayed disease onset.[1][2] Some studies have even shown a reversal of the initial loss of compound muscle action potential (CMAP).[2][6]Conflicting results. Some studies report no significant impact on the decline in motor performance,[7] while others show preservation of motor function, especially when treatment is initiated early.[9][10]The impact of this compound on motor function appears more consistent and pronounced in preclinical models.
Biomarkers Markedly improved biomarkers, including a reduction in serum phosphorylated neurofilament heavy chain (pNFH), a marker of axonal injury.[1][2]Less evidence of significant and consistent biomarker improvement in preclinical models.This compound's targeted mechanism allows for clear measurement of its effect on the SOD1 protein and downstream markers of neurodegeneration.
Administration Route Intrathecal injection, delivering the drug directly to the cerebrospinal fluid.[1][5]Typically administered orally, often in drinking water.[7][8]The route of administration reflects the nature of the drug; this compound, an oligonucleotide, needs to bypass the blood-brain barrier.

Experimental Protocols: A Closer Look at the Methodologies

Understanding the experimental design is critical for interpreting the preclinical data. Below are representative protocols for this compound and Riluzole studies in SOD1G93A mice.

This compound Preclinical Protocol (Representative)
  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A).[2][11]

  • Drug Administration: A single intrathecal bolus injection of this compound (also referred to as BIIB067 in some studies) into the cerebrospinal fluid (CSF) of SOD1G93A mice.[2][12] Dosing may occur before or after the onset of symptoms.

  • Outcome Measures:

    • Survival: Monitored daily and defined by the inability of the mouse to right itself within a specific timeframe.[13]

    • Motor Function: Assessed regularly using tests such as the rotarod performance test, grip strength test, and stride length analysis.[7][11][13]

    • Biomarkers: Measurement of SOD1 mRNA and protein levels in the spinal cord, and levels of neurofilament proteins (e.g., pNFH) in the serum or CSF.[1][2]

    • Electrophysiology: Compound muscle action potential (CMAP) is measured to assess the health of motor neurons and their connection to muscles.[1][2]

Riluzole Preclinical Protocol (Representative)
  • Animal Model: SOD1G93A transgenic mice.[7][8][14]

  • Drug Administration: Riluzole is typically administered orally, mixed in the drinking water or provided in the chow.[7][8] A common dosage used in studies is 22 mg/kg in drinking water.[7]

  • Outcome Measures:

    • Survival: Monitored daily as the primary endpoint.[7]

    • Motor Function: Regularly assessed using rotarod, grip strength, and other motor performance tests.[7][15]

    • Histopathology: Post-mortem analysis of the spinal cord to quantify motor neuron loss.

Visualizing the Mechanisms and Workflow

To further clarify the distinct approaches of this compound and Riluzole, the following diagrams illustrate their signaling pathways and a typical experimental workflow in preclinical ALS research.

Tofersen_Mechanism cluster_nucleus Motor Neuron Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNase_H RNase H SOD1_mRNA->RNase_H Recruits Toxic_SOD1 Toxic SOD1 Protein SOD1_mRNA->Toxic_SOD1 Translation (Blocked) This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA RNase_H->SOD1_mRNA Degrades Cell_Death Neuronal Cell Death Toxic_SOD1->Cell_Death Leads to Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channels Action_Potential->Na_Channel Opens Glutamate_Vesicle Glutamate Vesicles Na_Channel->Glutamate_Vesicle Triggers Release Synaptic_Cleft Synaptic Cleft (Reduced Glutamate) Glutamate_Vesicle->Synaptic_Cleft Riluzole_pre Riluzole Riluzole_pre->Na_Channel Inhibits Glutamate_Receptor Glutamate Receptors (NMDA, AMPA) Synaptic_Cleft->Glutamate_Receptor Binds to Ca_Influx Excessive Ca2+ Influx (Reduced) Glutamate_Receptor->Ca_Influx Leads to Excitotoxicity Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity Causes Riluzole_post Riluzole Riluzole_post->Glutamate_Receptor Blocks Preclinical_Workflow Breeding Breeding and Genotyping of SOD1G93A Mice Baseline Baseline Assessment (Motor function, Weight) Breeding->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (this compound or Riluzole) Randomization->Treatment Control Control Group (Vehicle/Placebo) Randomization->Control Monitoring Longitudinal Monitoring (Motor tests, Weight, Clinical Score) Treatment->Monitoring Control->Monitoring Endpoint Endpoint Determination (e.g., Loss of Righting Reflex) Monitoring->Endpoint Analysis Data Analysis (Survival, Motor Function, Biomarkers) Endpoint->Analysis Histology Post-mortem Tissue Analysis (Histopathology) Endpoint->Histology

References

Replicating Tofersen's Preclinical Success: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical data for Tofersen (BIIB067), an antisense oligonucleotide therapy for superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS), reveals a compelling case for its mechanism of action and therapeutic potential. This guide provides a comprehensive overview of this compound's key preclinical findings, detailed experimental protocols, and a comparative look at alternative therapeutic strategies, offering a valuable resource for researchers and drug development professionals seeking to build upon this groundbreaking work in different laboratory settings.

This compound is an antisense oligonucleotide (ASO) that selectively binds to the messenger RNA (mRNA) of the SOD1 gene, triggering its degradation by RNase H.[1][2] This mechanism effectively reduces the production of the SOD1 protein, which, in its mutated form, is a key driver of motor neuron degeneration in SOD1-ALS.[1][3][4] Preclinical studies in rodent models of SOD1-ALS have demonstrated that this reduction in SOD1 protein translates into significant therapeutic benefits, including delayed disease onset, preservation of motor function, and extended survival.[5][6]

Comparative Analysis of Preclinical Efficacy

The following tables summarize the key quantitative outcomes from preclinical studies of this compound, providing a basis for comparison with other potential therapeutic agents for SOD1-ALS.

Parameter Animal Model Treatment Dosage/Administration Key Findings Reference
SOD1 Protein Reduction SOD1-G93A RatsThis compoundIntrathecal InjectionSignificant reduction in SOD1 mRNA and protein levels for up to 10 weeks after a single dose.[5]
Disease Onset SOD1-G93A Rodent ModelsThis compoundIntrathecal InjectionIncreased time to disease onset.[5]
Motor Function SOD1-G93A Rodent ModelsThis compoundIntrathecal InjectionPreservation of motor function.[5]
Survival SOD1-G93A RatsThis compoundIntrathecal InjectionIncreased survival of up to 64 days compared to negative controls.[6]
Weight Maintenance SOD1-G93A RatsThis compoundIntrathecal InjectionMaintained weight for up to 70 days longer than negative controls.[6]
Biomarkers SOD1-G93A Rodent ModelsThis compoundIntrathecal InjectionMarked improvement in compound motor action potentials (CMAP) and serum phosphorylated neurofilament heavy chain (pNFH).[5][7]

Experimental Protocols: A Blueprint for Replication

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols employed in the preclinical evaluation of this compound.

Animal Models
  • Model: SOD1-G93A transgenic rats and mice are the most commonly used animal models for SOD1-ALS. These models overexpress the human SOD1 gene with the G93A mutation, leading to a progressive motor neuron disease that mimics many aspects of human ALS.[6] The SOD1 rat model from Taconic was specifically utilized in the early development of this compound.[6]

  • Husbandry: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Genotyping: Pups should be genotyped to confirm the presence of the human SOD1-G93A transgene.

This compound Administration
  • Route of Administration: Intrathecal (IT) injection is the primary route for delivering this compound to the central nervous system, bypassing the blood-brain barrier.[2][5]

  • Dosage: Dose-ranging studies are essential to determine the optimal therapeutic dose. In preclinical studies, various doses were evaluated to assess their impact on SOD1 protein levels and disease progression.

  • Frequency: Both single and multiple-dose regimens have been investigated. A single IT dose has been shown to reduce SOD1 levels for an extended period.[5]

Outcome Measures
  • SOD1 Protein and mRNA Quantification:

    • Tissue Homogenization: Spinal cord and brain tissues are homogenized in appropriate lysis buffers.

    • Western Blotting/ELISA: SOD1 protein levels are quantified using Western blotting or enzyme-linked immunosorbent assay (ELISA).

    • RT-qPCR: SOD1 mRNA levels are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Motor Function Assessment:

    • Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.

    • Grip Strength Test: This test measures forelimb and hindlimb muscle strength.

    • Gait Analysis: Systems like the CatWalk gait analysis system can be used to quantitatively assess various aspects of an animal's gait.

  • Survival Analysis: Survival is typically defined as the time from birth until the animal reaches a predetermined endpoint, such as the inability to right itself within 30 seconds of being placed on its side.

  • Biomarker Analysis:

    • Electromyography (EMG): Compound motor action potentials (CMAP) are measured to assess the health and function of motor units.

    • Immunohistochemistry: Spinal cord sections are stained for markers of motor neuron loss and neuroinflammation.

    • Serum/CSF Analysis: Levels of neurofilament proteins (e.g., pNFH and NfL) in the serum or cerebrospinal fluid (CSF) are measured as indicators of axonal damage.[5][7]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate this compound's mechanism of action and a typical preclinical experimental workflow.

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm mutant_SOD1_gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA mutant_SOD1_gene->SOD1_mRNA Transcription This compound This compound (ASO) SOD1_mRNA->this compound mRNA_degradation mRNA Degradation SOD1_mRNA->mRNA_degradation reduced_translation Reduced Translation This compound->SOD1_mRNA Binds to mRNA RNase_H RNase H This compound->RNase_H Recruits RNase_H->SOD1_mRNA Cleaves mRNA reduced_SOD1_protein Reduced Mutant SOD1 Protein reduced_translation->reduced_SOD1_protein therapeutic_effect Therapeutic Effect (Delayed Onset, Increased Survival) reduced_SOD1_protein->therapeutic_effect

Caption: this compound's mechanism of action.

Preclinical_Experimental_Workflow start Start: SOD1-G93A Animal Model Colony genotyping Genotyping of Pups start->genotyping group_allocation Randomized Group Allocation (this compound vs. Vehicle Control) genotyping->group_allocation treatment Intrathecal Administration of This compound or Vehicle group_allocation->treatment monitoring Regular Monitoring: - Weight - Motor Function (Rotarod, Grip Strength) - Disease Onset treatment->monitoring endpoint Endpoint Determination: - Survival Analysis - Tissue Collection monitoring->endpoint analysis Post-mortem Analysis: - SOD1 Protein/mRNA Quantification - Histopathology - Biomarker Analysis (pNFH, CMAP) endpoint->analysis data_analysis Statistical Data Analysis analysis->data_analysis

Caption: A typical preclinical experimental workflow.

Conclusion

The preclinical data for this compound provides a robust foundation for its clinical development and approval for the treatment of SOD1-ALS. For researchers aiming to replicate or build upon these findings, a thorough understanding of the experimental models, treatment paradigms, and outcome measures is paramount. This guide serves as a starting point for such endeavors, offering a comparative framework and detailed methodological considerations to facilitate further research into novel therapies for this devastating neurodegenerative disease.

References

Head-to-head studies of Tofersen and gene therapy approaches for SOD1-ALS

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two promising therapeutic strategies for superoxide (B77818) dismutase 1 (SOD1)-associated amyotrophic lateral sclerosis (ALS), this guide provides a comparative overview of Tofersen (Qalsody™), an approved antisense oligonucleotide, and emerging gene therapy approaches. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms, experimental data, and methodologies of these distinct modalities.

Mutations in the SOD1 gene, accounting for up to 20% of familial ALS cases and 1-2% of sporadic cases, lead to a toxic gain-of-function of the SOD1 protein, causing motor neuron degeneration.[1][2] Both this compound and gene therapy aim to mitigate this toxicity by reducing the expression of the mutant SOD1 protein.[3][4] While this compound has received accelerated approval from the U.S. Food and Drug Administration (FDA), gene therapy approaches for SOD1-ALS are currently in preclinical and early clinical development.[1][5] This guide will provide an objective, data-driven comparison of these two strategies based on available preclinical and clinical findings.

Mechanism of Action

This compound is an antisense oligonucleotide (ASO) that selectively binds to the messenger RNA (mRNA) transcribed from the SOD1 gene.[3][6] This binding event triggers the degradation of the SOD1 mRNA by RNase H, an intracellular enzyme, thereby preventing the synthesis of the toxic SOD1 protein.[6][7]

Gene therapy approaches for SOD1-ALS primarily utilize adeno-associated virus (AAV) vectors to deliver genetic material that silences the SOD1 gene.[4][8] This is often achieved through RNA interference (RNAi), using short hairpin RNAs (shRNAs) or microRNAs (miRNAs) that are processed within the cell to target and degrade SOD1 mRNA.[4][8]

SOD1-ALS Therapeutic Mechanisms Comparative Mechanism of Action: this compound vs. Gene Therapy for SOD1-ALS cluster_this compound This compound (ASO) cluster_GeneTherapy Gene Therapy (AAV-shRNA) This compound This compound (ASO) SOD1_mRNA_T SOD1 mRNA This compound->SOD1_mRNA_T Binds to RNaseH RNase H SOD1_mRNA_T->RNaseH Recruits Degradation_T mRNA Degradation RNaseH->Degradation_T Mediates No_Protein_T Reduced Toxic SOD1 Protein Degradation_T->No_Protein_T AAV AAV Vector shRNA_gene shRNA Gene AAV->shRNA_gene Delivers shRNA shRNA shRNA_gene->shRNA Transcribed DICER DICER shRNA->DICER Processed by siRNA siRNA DICER->siRNA RISC RISC Complex siRNA->RISC Loaded into SOD1_mRNA_GT SOD1 mRNA RISC->SOD1_mRNA_GT Targets Degradation_GT mRNA Cleavage & Degradation SOD1_mRNA_GT->Degradation_GT No_Protein_GT Reduced Toxic SOD1 Protein Degradation_GT->No_Protein_GT

Caption: Mechanisms of this compound and AAV-mediated gene therapy for SOD1-ALS.

Preclinical Data Comparison

Preclinical studies in rodent models of SOD1-ALS have been instrumental in the development of both this compound and gene therapy approaches. These studies provide a basis for comparing the potential efficacy of these treatments.

ParameterThis compound (ASO) in SOD1G93A RatsAAV9-shRNA in SOD1G93A Mice
Animal Model SOD1G93A RatSOD1G93A Mouse
Route of Administration IntrathecalIntrathecal (cisterna magna) or Intravenous
Timing of Intervention SymptomaticPre-symptomatic and Symptomatic
Survival Extension Up to 64 daysUp to 67 days (pre-symptomatic)
Motor Function Preserved motor functionImproved motor performance
Biomarker Reduction Reduced SOD1 mRNA and protein, reduced pNFHSOD1 silencing, reduced motor neuron death
References [9][10][11]

Clinical Data Comparison

This compound has undergone extensive clinical evaluation, including Phase 1/2 and Phase 3 trials. Gene therapy for SOD1-ALS is in earlier stages of clinical development, with limited human data available.

ParameterThis compound (VALOR & OLE)Gene Therapy (Emerging Data)
Study Phase Phase 3 and Open-Label ExtensionPhase 1/2 (investigator-initiated trials)
Patient Population Adults with SOD1-ALSAdults with SOD1-ALS
Route of Administration IntrathecalIntrathecal
Primary Endpoint (VALOR) Did not meet statistical significance on ALSFRS-R at 28 weeksNot yet established in large trials
Biomarker Effects Significant reduction in CSF SOD1 protein (35%) and plasma NfL (50%)[1]Early data suggests reduction in CSF SOD1 levels[12]
Clinical Outcomes (OLE) Earlier initiation slowed decline in clinical function, respiratory function, and strength[1]Anecdotal reports of slowed progression
Safety Profile Most common adverse events: procedural pain, headache, fall, back pain. Serious neurologic events including myelitis have been reported.Safety profile still under evaluation
References [1][2][12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

This compound Clinical Trial Protocol (VALOR Study)

The Phase 3 VALOR study was a randomized, double-blind, placebo-controlled trial that enrolled 108 participants with SOD1-ALS. Participants were randomized to receive either 100 mg of this compound or a placebo via intrathecal injection. The primary endpoint was the change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score at 28 weeks. Secondary endpoints included changes in respiratory function, muscle strength, and biomarkers such as CSF SOD1 and plasma neurofilament light chain (NfL).[2]

VALOR_Trial_Workflow VALOR Phase 3 Clinical Trial Workflow for this compound cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (28 Weeks) cluster_endpoints Endpoint Analysis cluster_ole Open-Label Extension Enrollment 108 Adults with SOD1-ALS Randomization Randomization (2:1) Enrollment->Randomization Tofersen_Arm This compound (100mg) Intrathecal Injection Randomization->Tofersen_Arm Placebo_Arm Placebo Intrathecal Injection Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Change in ALSFRS-R Score Tofersen_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Respiratory Function - Muscle Strength - Biomarkers (CSF SOD1, Plasma NfL) Tofersen_Arm->Secondary_Endpoints OLE Open-Label Extension (All participants offered this compound) Tofersen_Arm->OLE Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints Placebo_Arm->OLE

Caption: Workflow of the Phase 3 VALOR clinical trial for this compound in SOD1-ALS.

Preclinical Gene Therapy Protocol (AAV9-shRNA in SOD1G93A Mice)

In a representative preclinical study, SOD1G93A transgenic mice were administered a single intrathecal injection of an AAV9 vector carrying a short hairpin RNA (shRNA) targeting human SOD1 mRNA.[10] The treatment was given at both pre-symptomatic and symptomatic stages of the disease.[10] Efficacy was evaluated by monitoring disease onset, motor performance, and survival.[10] Histological analysis was performed to assess motor neuron survival and the reduction of gliosis.[10]

Concluding Remarks

This compound represents a significant advancement in the treatment of SOD1-ALS, being the first approved therapy to target the underlying genetic cause of this devastating disease.[1][2] Its clinical development has provided a wealth of data on the safety and efficacy of ASO technology in the central nervous system.

Gene therapy for SOD1-ALS, while at an earlier stage of development, holds the promise of a one-time treatment with long-lasting effects.[4] Preclinical data are highly encouraging, demonstrating robust SOD1 silencing and significant survival benefits in animal models.[4][10] The translation of these findings to human patients is a critical next step.

A direct head-to-head comparison in a clinical setting would be necessary to definitively determine the relative efficacy and safety of this compound versus gene therapy. However, based on current knowledge, both modalities represent highly promising and mechanistically distinct approaches to combatting SOD1-ALS. Future research will likely focus on optimizing delivery, long-term safety, and the potential for combination therapies.

References

Validating the long-term efficacy of Tofersen in open-label extension studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the sustained effects of Tofersen in open-label extension studies, benchmarked against alternative therapeutic options for Amyotrophic Lateral Sclerosis (ALS).

This compound, an antisense oligonucleotide, has emerged as a targeted therapy for a genetic form of amyotrophic lateral sclerosis (ALS) caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. This guide provides a comprehensive analysis of the long-term efficacy of this compound, drawing upon data from open-label extension (OLE) studies. Its performance is compared with other approved ALS treatments, Riluzole and Edaravone (B1671096), to offer a contextual understanding of its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of this compound and Alternatives

The long-term efficacy of this compound has been primarily evaluated in the open-label extension of the Phase 3 VALOR study. The following tables summarize key efficacy endpoints from this study and compare them with available long-term data for Riluzole and Edaravone. It is important to note that direct comparisons are challenging due to differences in study populations (SOD1-ALS for this compound vs. general ALS for Riluzole and Edaravone) and study designs.

Table 1: Comparison of Change in ALSFRS-R Score from Baseline

TreatmentTrialDurationMean Change from Baseline (Drug)Mean Change from Baseline (Placebo/Control)Difference
This compound (SOD1-ALS) VALOR & OLE[1][2]52 Weeks-6.0 (Early Start)-9.5 (Delayed Start)3.5 points difference[1]
Edaravone MCI186-19 OLE[3][4]48 Weeks-7.63 (Edaravone-Edaravone)-10.9 (Placebo-Edaravone)Not directly compared at 48 weeks
Riluzole Pivotal Trials (Pooled)[5][6]18 MonthsSlower declineFaster declineSignificant slowing of functional deterioration[7]

Table 2: Comparison of Long-Term Survival Outcomes

TreatmentTrial/Data SourceSurvival Benefit
This compound (SOD1-ALS) VALOR & OLE[1][8]Lower risk of death or permanent ventilation with earlier initiation[1]
Edaravone Retrospective Study[7]24 months longer vs. control (49 vs. 25 months)
Riluzole Real-World Data[6][9]6 to 19 months longer vs. untreated[6]

Table 3: Biomarker and Respiratory Function Outcomes

TreatmentBiomarker/EndpointOutcome
This compound (SOD1-ALS) CSF SOD1 Protein[1][2]33% reduction (early start) and 21% reduction (delayed start) in total CSF SOD1 protein.[1][8]
Plasma Neurofilament Light Chain (NfL)[1][2]51% reduction (early start) and 41% reduction (delayed start) in plasma NfL.[1][8]
Respiratory Function (Slow Vital Capacity)[1][7]Slower decline in percent predicted slow vital capacity with earlier initiation.[1][7]
Edaravone Oxidative Stress Markers (e.g., 3-nitrotyrosine)[10]Reduction in markers of oxidative stress.[10]
Riluzole Not applicable (Mechanism does not directly target a specific biomarker in the same way as this compound)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R)

The ALSFRS-R is a validated rating instrument for monitoring the progression of disability in patients with ALS.[11][12] It is typically administered by a trained evaluator through a structured interview with the patient.[12] The scale consists of 12 questions that assess various aspects of daily function, including speech, salivation, swallowing, handwriting, cutting food, dressing and hygiene, turning in bed, walking, climbing stairs, and respiratory function.[13] Each item is scored from 4 (normal function) to 0 (inability to perform the function), with a total score ranging from 0 to 48.[11] A lower score indicates more severe disability.

Respiratory Function Assessment (Slow Vital Capacity)

Slow Vital Capacity (SVC) is a measure of the maximum volume of air that can be slowly exhaled after a maximal inhalation.[14][15] It is a key indicator of respiratory muscle strength and is a critical endpoint in ALS clinical trials due to its correlation with survival.[16][17] The test is performed with the patient in a seated position. They are instructed to take the deepest breath possible and then exhale slowly and completely into a spirometer. The procedure is repeated several times to ensure a reliable and maximal reading.

Muscle Strength Assessment (Hand-held Dynamometry)

Hand-held dynamometry (HHD) is a quantitative method used to measure muscle strength.[18][19][20] A standardized protocol is followed where the patient is positioned in a specific manner to isolate the muscle group being tested.[20][21] The evaluator places the dynamometer against the limb and instructs the patient to exert maximal force against it for a few seconds.[21][22] The peak force generated is recorded.[22] This process is repeated for various muscle groups to provide a comprehensive assessment of muscle strength. The mean of multiple trials is often used to ensure accuracy.[21]

Biomarker Analysis: Neurofilament Light Chain (NfL) Assay

Neurofilament light chain (NfL) is a protein component of the neuronal cytoskeleton that is released into the cerebrospinal fluid (CSF) and blood upon neuronal damage.[23][24][25] Its levels are measured as a biomarker of neuroaxonal injury.[23][25] In clinical studies, NfL concentrations in plasma or CSF are typically quantified using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) technology.[23][26] This method allows for the detection of very low levels of NfL, making it a valuable tool for monitoring disease progression and treatment response.[23]

Visualizing the Mechanism and Workflow

To facilitate a deeper understanding of this compound's mechanism of action and the clinical trial workflow, the following diagrams are provided.

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Mutated_SOD1_Gene Mutated SOD1 Gene SOD1_mRNA_Transcription Transcription Mutated_SOD1_Gene->SOD1_mRNA_Transcription Mutant_SOD1_mRNA Mutant SOD1 mRNA SOD1_mRNA_Transcription->Mutant_SOD1_mRNA Binding Binding Mutant_SOD1_mRNA->Binding This compound This compound (ASO) This compound->Binding mRNA_Tofersen_Complex mRNA-Tofersen Complex Binding->mRNA_Tofersen_Complex Degradation Degradation mRNA_Tofersen_Complex->Degradation RNase_H1 RNase H1 RNase_H1->Degradation Translation_Blocked Translation Blocked Degradation->Translation_Blocked Reduced_Toxic_SOD1 Reduced Toxic SOD1 Protein Translation_Blocked->Reduced_Toxic_SOD1

This compound's mechanism of action in reducing mutant SOD1 protein.

VALOR_OLE_Workflow cluster_valor VALOR Study (28 Weeks) cluster_ole Open-Label Extension (OLE) Randomization Randomization Tofersen_Group This compound Group (Early Start) Randomization->Tofersen_Group 2:1 Placebo_Group Placebo Group (Delayed Start) Randomization->Placebo_Group Continue_this compound Continue this compound Tofersen_Group->Continue_this compound Enters OLE Initiate_this compound Initiate this compound Placebo_Group->Initiate_this compound Enters OLE Long_Term_Follow_up Long-Term Efficacy and Safety Assessment Continue_this compound->Long_Term_Follow_up Initiate_this compound->Long_Term_Follow_up

Workflow of the VALOR study and its open-label extension.

References

A comparative review of Tofersen and other emerging ALS treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Tofersen and Emerging ALS Treatments

For Researchers, Scientists, and Drug Development Professionals

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. For decades, the therapeutic landscape offered only modest benefits. However, the recent approval of this compound (Qalsody®) for a genetic subset of ALS patients and a pipeline of diverse investigational agents signal a new era in ALS drug development. This guide provides a comparative analysis of this compound and other emerging therapies, focusing on their mechanisms, clinical trial data, and experimental designs.

This compound (Qalsody®): A Targeted Genetic Approach

This compound is an antisense oligonucleotide (ASO) specifically designed for patients with ALS caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, which accounts for approximately 2% of all ALS cases.[1] Its approval represents a landmark achievement in precision medicine for neurodegenerative diseases.

Mechanism of Action

Mutations in the SOD1 gene lead to the production of a misfolded, toxic SOD1 protein.[2] this compound is engineered to bind to the SOD1 messenger RNA (mRNA), creating an RNA-DNA hybrid. This hybrid is recognized and degraded by the cellular enzyme RNase H, which effectively prevents the translation of the mRNA into the toxic SOD1 protein.[2][3][4] This targeted reduction in the root cause of cellular toxicity aims to slow the degeneration of motor neurons.[2]

Figure 1: this compound's Mechanism of Action.

Tofersen_MOA cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) RNase_H RNase H SOD1_mRNA:e->RNase_H:w Activates Toxic_Protein Toxic SOD1 Protein Ribosome->Toxic_Protein Degradation Neuron Degeneration Toxic_Protein->Degradation This compound->SOD1_mRNA Binds to mRNA mRNA_Degradation mRNA Degradation RNase_H->mRNA_Degradation Cleaves mRNA mRNA_Degradation->Ribosome Prevents Translation

Caption: this compound binds to SOD1 mRNA, leading to its degradation and preventing toxic protein synthesis.

Clinical Trial Data & Efficacy

This compound's clinical development was primarily supported by the Phase 3 VALOR study and its ongoing open-label extension (OLE). While the 28-week randomized phase of VALOR did not meet its primary clinical endpoint—a statistically significant change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R)—the study revealed strong biomarker evidence of target engagement.

Longer-term data from the OLE, comparing participants who started this compound early versus those who started six months later, showed that earlier initiation slowed the decline in clinical function, respiratory function, and muscle strength.

The FDA granted accelerated approval based on this compound's effect on a surrogate biomarker: neurofilament light chain (NfL).[5] Reductions in plasma NfL, a marker of neuronal injury, were considered reasonably likely to predict a clinical benefit.[5]

EndpointResult (at 12 months, Early vs. Delayed Start)Citation
ALSFRS-R 3.5-point slower decline in early-start group
Slow Vital Capacity (SVC) 9.2 percentage-point slower decline in early-start group
Muscle Strength (HHD Megascore) 0.28-point slower decline in early-start group
CSF SOD1 Protein 33% reduction (early start) vs. 21% (delayed start)
Plasma Neurofilament Light (NfL) 51% reduction (early start) vs. 41% (delayed start)
Experimental Protocol: The VALOR Study

The VALOR trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in adults with SOD1-ALS.

  • Participants: 108 participants with a confirmed SOD1 mutation and evidence of disease progression.

  • Randomization: Participants were randomized 2:1 to receive either this compound (100 mg) or a placebo.

  • Administration: The drug was administered intrathecally (via lumbar puncture). The dosing schedule included three loading doses every 14 days, followed by five maintenance doses every 28 days.[6]

  • Primary Endpoint: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score in the "faster progressing" cohort.

  • Secondary & Exploratory Endpoints: Included changes in total CSF SOD1 protein concentration, plasma NfL levels, respiratory function (SVC), and muscle strength measured by handheld dynamometry (HHD).

  • Extension Phase: Following the 28-week placebo-controlled period, participants could enroll in an open-label extension (OLE) where all received this compound.[7]

VALOR_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomized Controlled Trial (28 Weeks) cluster_ole Phase 3: Open-Label Extension (OLE) Screening Patient Screening (SOD1 mutation confirmed) Enrollment Enrollment (N=108) Screening->Enrollment Randomization Randomization (2:1) Enrollment->Randomization Tofersen_Arm This compound (100mg) (n=72) Randomization->Tofersen_Arm Placebo_Arm Placebo (n=36) Randomization->Placebo_Arm Dosing Intrathecal Dosing (3 loading, 5 maintenance) Tofersen_Arm->Dosing Placebo_Arm->Dosing Endpoint Primary Endpoint Analysis (Week 28) Dosing->Endpoint OLE_Enroll OLE Enrollment (n=95) Endpoint->OLE_Enroll OLE_Treatment All Participants Receive this compound (Early vs. Delayed Start Cohorts) OLE_Enroll->OLE_Treatment LongTerm Long-Term Follow-up (52-week analysis, etc.) OLE_Treatment->LongTerm

Caption: Workflow of the this compound VALOR clinical trial from screening to the open-label extension.

Emerging ALS Treatments: A Diverse Pipeline

Beyond this compound's gene-silencing approach, the ALS pipeline features a variety of mechanisms targeting different aspects of the disease's complex pathology.

ALS_Therapeutic_Targets ALS_Pathology ALS Pathophysiology Gene_Mutation Gene Mutations (SOD1, FUS, C9orf72) ALS_Pathology->Gene_Mutation Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) ALS_Pathology->Neuroinflammation Oxidative_Stress Oxidative & Metabolic Stress ALS_Pathology->Oxidative_Stress Protein_Aggregation Protein Aggregation (TDP-43, etc.) ALS_Pathology->Protein_Aggregation This compound This compound Gene_Mutation->this compound Targets SOD1 Ulefnersen Ulefnersen Gene_Mutation->Ulefnersen Targets FUS Masitinib (B1684524) Masitinib Neuroinflammation->Masitinib CNM_Au8 CNM-Au8 Oxidative_Stress->CNM_Au8 AMX0035 AMX0035 (Relyvrio) Oxidative_Stress->AMX0035 Targets ER Stress Stem_Cells Stem Cell Therapy Protein_Aggregation->Stem_Cells Neuroprotective Factors

Caption: Overview of key pathological pathways in ALS and corresponding therapeutic targets.

Comparative Data on Emerging Treatments

The following table summarizes key data for several late-stage or noteworthy investigational therapies for ALS.

Drug Name (Company)Target / Mechanism of ActionPhaseKey Efficacy ResultsKey Safety FindingsCitation
Ulefnersen (ION363) (Ionis)ASO targeting Fused in Sarcoma (FUS) mRNA to reduce toxic FUS protein.[8][9]3In an early case series, slowed the rate of functional decline (ALSFRS-R) and reduced FUS protein levels in post-mortem tissue.[8][10]Generally safe in the small case series; the Phase 3 FUSION trial is ongoing to establish a full profile.[10][11][8][9][10][11]
Masitinib (AB Science)Oral tyrosine kinase inhibitor targeting mast cells and microglia to reduce neuroinflammation.[12]3Phase 2/3: Slowed ALSFRS-R decline by 27% vs. placebo at 48 weeks in "normal progressors." A survival benefit of 25 months was seen in a subgroup analysis.[12][13]Higher rates of adverse events (AEs) vs. placebo, including rash and edema. A temporary clinical hold was placed due to potential ischemic heart disease risk.[12][14][12][13][14][15][16]
CNM-Au8 (Clene)Oral suspension of gold nanocrystals; acts as a nanocatalyst to improve energy production and reduce oxidative stress.[17]3 (RESTORE-ALS trial planned)HEALEY Platform Trial (OLE): Showed a 57-60% lower risk of death vs. historical placebo controls and reduced NfL levels over time.[18][19]Generally well-tolerated with no significant safety issues observed in the RESCUE-ALS or HEALEY trials.[17][19][17][18][19][20][21]
AMX0035 (Relyvrio) (Amylyx)Oral combination of sodium phenylbutyrate and taurursodiol; targets endoplasmic reticulum (ER) and mitochondrial stress.[22]Marketed (Withdrawn)CENTAUR (Phase 2): Significantly slowed ALSFRS-R decline. PHOENIX (Phase 3): Failed to meet primary or secondary endpoints.[23][24]Generally safe; most common AEs were gastrointestinal. The drug was voluntarily withdrawn from the market after the negative Phase 3 results.[22][24][22][23][24][25]
Stem Cell Therapy (CNS10-NPC-GDNF) (Cedars-Sinai)Genetically engineered stem cells that produce Glial Cell Line-Derived Neurotrophic Factor (GDNF) to protect motor neurons.[26]1/2aPhase 1 trial demonstrated the safety of implantation into the spinal cord. Efficacy is yet to be determined in larger trials.[26]The procedure was deemed safe, passing a critical benchmark for this novel therapeutic approach.[26][26]

Conclusion and Future Outlook

The approval of this compound has validated the therapeutic strategy of targeting genetic drivers of ALS and has established biomarkers like NfL as crucial tools for accelerated drug development. The broader pipeline reflects a multi-pronged attack on the disease, with agents targeting neuroinflammation, oxidative stress, and protein aggregation.

While setbacks like the withdrawal of AMX0035 highlight the significant challenges in ALS research, the diversity of approaches provides reason for optimism.[24][25] Future success will likely depend on combining these targeted therapies, stratifying patient populations based on genetic and biomarker profiles, and intervening earlier in the disease course. The ongoing clinical trials for Ulefnersen, Masitinib, and CNM-Au8, among others, will be critical in shaping the future therapeutic landscape for all individuals affected by ALS.

References

Tofersen for SOD1-ALS: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for Tofersen (Qalsody™), an antisense oligonucleotide therapy for superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS). The data is compared with the natural history of SOD1-ALS and other approved ALS treatments, offering a detailed overview for researchers, scientists, and drug development professionals.

Introduction to this compound and SOD1-ALS

SOD1-ALS is a rare, genetic form of amyotrophic lateral sclerosis caused by mutations in the SOD1 gene, affecting approximately 2% of all ALS patients.[1] It is a progressive neurodegenerative disease leading to the loss of motor neurons, resulting in muscle weakness, paralysis, and eventually, death. This compound is an antisense oligonucleotide designed to bind to SOD1 mRNA, promoting its degradation and thereby reducing the synthesis of the SOD1 protein.[2]

Mechanism of Action: this compound in SOD1-ALS

This compound's mechanism of action is a targeted approach to reduce the production of the toxic SOD1 protein. The following diagram illustrates this signaling pathway.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1 Gene SOD1 Gene SOD1 mRNA SOD1 mRNA SOD1 Gene->SOD1 mRNA Transcription Ribosome Ribosome SOD1 mRNA->Ribosome Translation Degradation Degradation SOD1 mRNA->Degradation RNase H mediated This compound This compound This compound->SOD1 mRNA Binds to mRNA SOD1 Protein (mutant) SOD1 Protein (mutant) Ribosome->SOD1 Protein (mutant) Toxic Effects & Aggregation Toxic Effects & Aggregation SOD1 Protein (mutant)->Toxic Effects & Aggregation Motor Neuron Death Motor Neuron Death Toxic Effects & Aggregation->Motor Neuron Death

This compound's mechanism of action in reducing mutant SOD1 protein.

This compound Clinical Trial Program: An Overview

The primary clinical evidence for this compound comes from the Phase 3 VALOR study and its ongoing open-label extension (OLE). This program was designed to evaluate the efficacy and safety of this compound in adults with SOD1-ALS.

cluster_valor VALOR Trial (28 Weeks) cluster_ole Open-Label Extension (OLE) Randomization Randomization Tofersen_Arm This compound (n=72) Randomization->Tofersen_Arm Placebo_Arm Placebo (n=36) Randomization->Placebo_Arm Early_Start Early-Start this compound (from VALOR this compound Arm, n=95 enrolled) Tofersen_Arm->Early_Start Delayed_Start Delayed-Start this compound (from VALOR Placebo Arm) Placebo_Arm->Delayed_Start

VALOR Trial and Open-Label Extension logical flow.

Comparative Efficacy Data

Direct head-to-head clinical trials of this compound against other ALS treatments in the SOD1-ALS population are not available. Therefore, this guide compares the efficacy of this compound from the VALOR trial and its OLE to natural history data for SOD1-ALS.

Table 1: Comparison of Annualized Decline in ALSFRS-R Score

GroupRate of Decline (points/year)
This compound (VALOR OLE - Early Start) Slower decline observed
Natural History (Untreated SOD1-ALS) -10.8 to -43.2

Note: A lower rate of decline indicates a better outcome. The ALSFRS-R (Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised) is a 48-point scale assessing motor function.

Table 2: Biomarker and Clinical Outcomes at 28 Weeks (VALOR Trial) [1][2][3]

Outcome MeasureThis compound GroupPlacebo Group
Change in CSF SOD1 Protein -38%+2%
Change in Plasma NfL -55%+12%
Change in ALSFRS-R Score -1.2 points (trend toward slowing)- (not statistically significant)
Change in Slow Vital Capacity -9.2 percentage points (trend toward slowing)- (not statistically significant)

CSF = Cerebrospinal Fluid; NfL = Neurofilament Light Chain. While the primary clinical endpoint was not met at 28 weeks, biomarker data showed significant target engagement and reduction in a marker of neurodegeneration.[1][3]

Long-Term Efficacy from Open-Label Extension

Data from the open-label extension of the VALOR trial suggest a clinical benefit with earlier initiation of this compound.[2]

Table 3: Outcomes from the VALOR Open-Label Extension [2]

OutcomeEarly-Start this compoundDelayed-Start this compound
Change in ALSFRS-R Score Slower declineFaster decline
Change in Slow Vital Capacity Slower declineFaster decline
Change in Muscle Strength Slower declineFaster decline
Risk of Death or Permanent Ventilation Lower risk suggestedHigher risk suggested

Safety Profile of this compound

The safety of this compound has been evaluated in the VALOR trial and its open-label extension.

Table 4: Common Adverse Events in this compound-Treated Patients [1]

Adverse EventFrequency
Procedural PainCommon
HeadacheCommon
FallCommon
Back PainCommon
Pain in ExtremityCommon

Serious neurologic events, including myelitis and radiculitis, have been reported in a small percentage of patients receiving this compound.[1]

Comparison with Other Approved ALS Treatments

Riluzole (B1680632) and Edaravone are approved for the broader ALS population. However, there is a lack of specific clinical trial data for these treatments in the SOD1-ALS subpopulation. Preclinical studies in SOD1 mouse models have shown mixed results for both riluzole and edaravone.[4][5]

Table 5: General Efficacy of Riluzole and Edaravone in the General ALS Population

TreatmentEfficacy EndpointResult
Riluzole SurvivalModest increase in median survival (approx. 2-3 months)[6]
Edaravone Functional Decline (ALSFRS-R)Slower rate of decline in a subset of patients[7]

Experimental Protocols

VALOR Trial Methodology[3]
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.

  • Participants: 108 adults with SOD1-ALS.

  • Randomization: 2:1 ratio to receive either this compound (100 mg) or placebo.

  • Administration: Intrathecal injection.

  • Dosing Schedule: Three loading doses over 2 weeks, followed by maintenance doses every 4 weeks.

  • Primary Endpoint: Change from baseline in the ALSFRS-R total score at 28 weeks.

  • Secondary Endpoints: Change in total SOD1 protein in CSF, plasma NfL concentration, slow vital capacity, and muscle strength.

Open-Label Extension (OLE) Methodology
  • Study Design: Ongoing, open-label extension of the VALOR trial.

  • Participants: Patients who completed the VALOR trial were eligible to enroll.

  • Intervention: All participants receive this compound.

  • Objectives: To assess the long-term safety, tolerability, and efficacy of this compound.

Logical Comparison of Treatment Outcomes

The following diagram provides a logical comparison of the expected outcomes based on available data.

cluster_outcomes Projected Clinical Outcomes in SOD1-ALS Tofersen_Outcome This compound (Early Initiation) Slower Disease Progression Slower Disease Progression Tofersen_Outcome->Slower Disease Progression Natural_History_Outcome Natural History (Untreated) Rapid Disease Progression Rapid Disease Progression Natural_History_Outcome->Rapid Disease Progression Other_Tx_Outcome Other Approved ALS Tx (Efficacy in SOD1-ALS Unknown) Uncertain Effect on Progression Uncertain Effect on Progression Other_Tx_Outcome->Uncertain Effect on Progression

Comparison of projected outcomes in SOD1-ALS.

Conclusion

The meta-analysis of the this compound clinical trial data demonstrates a significant impact on key biomarkers of SOD1-ALS and suggests a clinical benefit, particularly with early initiation. While a direct comparison with other approved ALS treatments in the SOD1-ALS population is not possible due to a lack of specific data, the comparison with natural history data indicates a meaningful slowing of disease progression. The safety profile of this compound is generally manageable, although serious neurologic adverse events have been reported. This guide provides a foundation for researchers and drug development professionals to understand the current landscape of this compound's role in the treatment of SOD1-ALS. Further research and long-term data from the open-label extension will continue to refine our understanding of its efficacy and safety.

References

Independent Verification of Tofersen's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tofersen with other therapeutic alternatives for superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS). The information presented is supported by experimental data to aid in the independent verification of this compound's mechanism of action and clinical performance.

This compound (Qalsody®) is an antisense oligonucleotide (ASO) designed to treat ALS in adults with a mutation in the SOD1 gene. Its approval by the U.S. Food and Drug Administration (FDA) was based on its effect on biomarkers indicative of disease pathology. This guide delves into the specifics of its mechanism, compares its performance against other approved and emerging therapies, and provides detailed experimental methodologies for key assays.

This compound's Mechanism of Action: Targeting the Root Cause

This compound is engineered to specifically target the messenger RNA (mRNA) produced from the mutated SOD1 gene. By binding to this mRNA, this compound triggers its degradation by an enzyme called RNase H. This process effectively reduces the production of the toxic misfolded SOD1 protein, which is a primary driver of motor neuron degeneration in SOD1-ALS.[1][2][3]

Tofersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Mutated SOD1 Gene Mutated SOD1 Gene SOD1 mRNA SOD1 mRNA Mutated SOD1 Gene->SOD1 mRNA Transcription This compound This compound SOD1 mRNA_Tofersen_Complex SOD1 mRNA-Tofersen Complex RNase H RNase H Degraded mRNA Degraded mRNA Ribosome Ribosome Toxic SOD1 Protein Toxic SOD1 Protein Reduced Toxic\nSOD1 Protein Reduced Toxic SOD1 Protein

Comparative Efficacy: this compound vs. Alternatives

The following tables summarize the quantitative data on the efficacy of this compound and other approved treatments for ALS. It is important to note that the data for this compound is specific to the SOD1-ALS population, while the data for Riluzole (B1680632) and Edaravone (B1671096) are from studies conducted in the general ALS population, which includes various genetic and sporadic forms of the disease.

Table 1: Biomarker Response
TreatmentBiomarkerPatient PopulationDurationResult
This compound CSF SOD1 ProteinSOD1-ALS28 Weeks29-40% reduction vs. placebo
Plasma Neurofilament Light Chain (NfL)SOD1-ALS28 Weeks60% reduction in faster-progressing group vs. 20% increase in placebo
Riluzole Not ReportedGeneral ALS--
Edaravone CSF 3-Nitrotyrosine (Oxidative Stress Marker)General ALS6 MonthsSignificant reduction

Note: Direct comparison of biomarker data is challenging due to differences in study populations and the biomarkers measured.

Table 2: Clinical Outcomes
TreatmentEndpointPatient PopulationDurationResult
This compound Change in ALSFRS-R ScoreSOD1-ALS52 Weeks (OLE)3.5-point difference favoring earlier start
Change in % Predicted Slow Vital CapacitySOD1-ALS52 Weeks (OLE)9.2 percentage points difference favoring earlier start
Change in Handheld Dynamometry (Muscle Strength)SOD1-ALS52 Weeks (OLE)0.28 difference favoring earlier start
Riluzole SurvivalGeneral ALS12-18 MonthsMedian survival benefit of ~3 months in pivotal trials; 6-19 months in real-world studies[4][5][6][7]
Edaravone Change in ALSFRS-R ScoreGeneral ALS24 Weeks-5.01 (Edaravone) vs. -7.50 (Placebo); difference of 2.49[8]

ALSFRS-R: ALS Functional Rating Scale-Revised; CSF: Cerebrospinal Fluid; OLE: Open-Label Extension. The data for this compound compares early vs. delayed start in the open-label extension of the VALOR trial. Data for Riluzole and Edaravone are from studies in the general ALS population and are not specific to SOD1-ALS.

Emerging Therapies for SOD1-ALS

Several novel therapeutic strategies for SOD1-ALS are currently in early-stage clinical development. These approaches, like this compound, aim to reduce the levels of the toxic SOD1 protein.

  • Gene Therapy (AMT-162): This investigational therapy uses an adeno-associated virus (AAV) vector to deliver a microRNA that silences the SOD1 gene.[9][10] It is currently in a Phase 1/2 clinical trial.

  • RNA Interference (siRNA): Alnylam and Regeneron are developing a small interfering RNA (siRNA) therapeutic that targets SOD1 mRNA for degradation.[11] This is also in early-stage clinical development.

Due to the early stage of these trials, no efficacy data is available for comparison at this time.

Experimental Protocols

Independent verification of this compound's effects relies on robust and reproducible experimental protocols for measuring key biomarkers.

Measurement of SOD1 Protein in Cerebrospinal Fluid (CSF)

Principle: An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying SOD1 protein levels in CSF. This technique utilizes specific antibodies to capture and detect the target protein.

Methodology:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for human SOD1.

  • Sample Incubation: CSF samples, along with a standard curve of known SOD1 concentrations, are added to the wells. The SOD1 protein in the samples binds to the capture antibody.

  • Detection Antibody: A second antibody, also specific for SOD1 but labeled with an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured SOD1 protein, forming a "sandwich".

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Measurement: The intensity of the color is measured using a microplate reader, and the concentration of SOD1 in the samples is determined by comparing the readings to the standard curve.

ELISA_Workflow Plate Coating Plate Coating Sample Incubation Sample Incubation Plate Coating->Sample Incubation Add CSF samples Detection Antibody Detection Antibody Sample Incubation->Detection Antibody Add enzyme-linked antibody Substrate Addition Substrate Addition Detection Antibody->Substrate Addition Add chromogenic substrate Measurement Measurement Substrate Addition->Measurement Read absorbance

Measurement of Neurofilament Light Chain (NfL) in Plasma

Principle: The Single Molecule Array (Simoa) technology is an ultra-sensitive immunoassay used to quantify NfL, a biomarker of neuro-axonal damage.

Methodology:

  • Sample Preparation: Plasma samples are collected and prepared for analysis.

  • Bead Conjugation: Paramagnetic beads are coated with a capture antibody specific for NfL.

  • Immunocomplex Formation: The beads are incubated with the plasma sample, allowing the NfL protein to bind to the capture antibody. A biotinylated detection antibody is then added to form an immunocomplex on the beads.

  • Enzyme Labeling: Streptavidin-β-galactosidase is added, which binds to the biotinylated detection antibody.

  • Single Molecule Detection: The beads are loaded into a microwell array, where each well is small enough to hold a single bead. A substrate is added, and the enzyme on the beads generates a fluorescent signal.

  • Quantification: The Simoa instrument images the array and counts the number of wells with a fluorescent signal, which is proportional to the concentration of NfL in the sample.

Simoa_Workflow Sample Preparation Sample Preparation Immunocomplex Formation Immunocomplex Formation Sample Preparation->Immunocomplex Formation Incubate with antibody-coated beads Enzyme Labeling Enzyme Labeling Immunocomplex Formation->Enzyme Labeling Add enzyme-linked streptavidin Single Molecule Detection Single Molecule Detection Enzyme Labeling->Single Molecule Detection Load into microwell array Quantification Quantification Single Molecule Detection->Quantification Image and count fluorescent wells

Logical Comparison of Treatment Modalities

The therapeutic landscape for SOD1-ALS is evolving from broad-spectrum neuroprotective agents to highly targeted therapies.

Treatment_Comparison cluster_approved Approved Therapies cluster_emerging Emerging Therapies SOD1-ALS Therapies SOD1-ALS Therapies This compound This compound SOD1-ALS Therapies->this compound Targeted (SOD1 mRNA) Riluzole Riluzole SOD1-ALS Therapies->Riluzole Broad (Anti-glutamatergic) Edaravone Edaravone SOD1-ALS Therapies->Edaravone Broad (Antioxidant) Gene Therapy (AMT-162) Gene Therapy (AMT-162) SOD1-ALS Therapies->Gene Therapy (AMT-162) Targeted (SOD1 gene silencing) siRNA (Alnylam/Regeneron) siRNA (Alnylam/Regeneron) SOD1-ALS Therapies->siRNA (Alnylam/Regeneron) Targeted (SOD1 mRNA)

Adverse Events

It is crucial to consider the safety profile of any therapeutic intervention. The most common adverse events reported in the this compound clinical trials were procedural pain, headache, fall, back pain, and pain in the extremity. Serious neurologic events, including myelitis, radiculitis, aseptic meningitis, and papilledema, were reported in approximately 7% of participants receiving this compound.[9]

Conclusion

This compound represents a significant advancement in the treatment of SOD1-ALS by directly targeting the underlying genetic cause of the disease. Independent verification of its mechanism of action is supported by robust biomarker data showing a reduction in SOD1 protein and neurofilament light chain levels. While direct comparative efficacy data against other approved therapies in the SOD1-ALS population is limited, the available clinical trial results for this compound demonstrate a meaningful impact on disease progression. The development of other targeted therapies, such as gene therapy and siRNA, holds further promise for the future of SOD1-ALS treatment. Researchers are encouraged to utilize the provided experimental frameworks to independently assess and build upon these findings.

References

Evaluating the Cost-Effectiveness of Tofersen Compared to Standard of Care for SOD1-ALS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tofersen, an antisense oligonucleotide (ASO), has emerged as a novel therapeutic for a specific genetic form of amyotrophic lateral sclerosis (ALS) caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2][3] This guide provides an objective comparison of this compound with the standard of care for SOD1-ALS, focusing on its cost-effectiveness, supported by clinical trial data and detailed experimental protocols. This compound received accelerated approval from the U.S. Food and Drug Administration (FDA) based on its ability to reduce levels of plasma neurofilament light chain (NfL), a biomarker of neuronal injury.[4][5]

Clinical Efficacy and Mechanism of Action

This compound is designed to specifically target and degrade the messenger RNA (mRNA) produced from the mutated SOD1 gene.[3] This mechanism, facilitated by RNase H-mediated degradation, leads to a reduction in the synthesis of the toxic SOD1 protein, which is believed to be a primary driver of motor neuron degeneration in this patient population.[1][2][6]

The standard of care for ALS has historically been limited to treatments that offer modest survival benefits and symptomatic relief. Riluzole, for instance, has been shown to extend median survival by only two to three months.[7][8][9] Other supportive care measures include non-invasive ventilation and enteral feeding to manage respiratory complications and nutritional needs.[10]

Comparative Clinical Outcomes

The primary clinical evidence for this compound comes from the Phase 3 VALOR trial and its open-label extension (OLE).[7][11] While the VALOR trial did not meet its primary endpoint of a statistically significant change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) score at 28 weeks, the OLE study suggested a clinical benefit with earlier initiation of this compound.[11][12][13]

Outcome MeasureThis compound (Early Start in OLE - 12 months)Placebo (Delayed Start in OLE - 6 months this compound)Standard of Care (Riluzole)
Change in ALSFRS-R Score Slowed decline (difference of 3.5 points compared to delayed start)[13]Greater decline compared to early start[13]Minimal impact on functional decline[7][8]
Change in Respiratory Function (Slow Vital Capacity) Slowed decline[13][14]Greater decline compared to early start[13]Progressive decline is characteristic of ALS
Change in Muscle Strength Slowed decline[13]Greater decline compared to early start[13]Progressive decline is characteristic of ALS
Survival Longer survival observed in early-start participants in the OLE[15]Shorter survival compared to early start[15]Median survival extension of 2-3 months[8][9]
Biomarker: CSF SOD1 Protein 33% reduction[13]21% reduction[13]No direct effect
Biomarker: Plasma Neurofilament Light Chain (NfL) 51% reduction[13]41% reduction[13]No direct effect

Cost-Effectiveness Analysis

A formal and universally accepted cost-effectiveness analysis of this compound is still emerging, with health technology assessment (HTA) bodies in various countries currently evaluating the treatment.[16] Gene therapies are often associated with high costs.[16] For instance, in Canada, while the therapeutic value of this compound was recognized, it was not recommended for listing at the time of review due to economic factors.[12] The standard of care, primarily riluzole, is associated with a lower drug acquisition cost but offers limited efficacy.

Cost ComponentThis compoundStandard of Care (Riluzole)
Drug Acquisition Cost High (specific pricing varies by region)Relatively Low
Administration Cost High (intrathecal injection required)[2][5]Low (oral administration)
Monitoring Cost High (requires monitoring for adverse events such as myelitis and radiculitis)[4]Low (requires liver function monitoring)[7]

Experimental Protocols

This compound Clinical Trial (VALOR) Methodology

The VALOR trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with SOD1-ALS.[7][11]

  • Patient Population: The study enrolled 108 adults with ALS and a confirmed SOD1 mutation.[3][11] Participants were stratified based on predicted rates of disease progression (faster vs. slower).[7]

  • Randomization and Blinding: Participants were randomly assigned in a 2:1 ratio to receive either this compound (100 mg) or a placebo.[11] The trial was double-blinded.

  • Intervention: this compound or placebo was administered via intrathecal injection for a total of eight doses over 24 weeks.[11]

  • Primary Outcome Measure: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score for the faster-progressing participants.[7][11]

  • Secondary and Exploratory Outcome Measures: These included changes in total SOD1 protein concentration in the cerebrospinal fluid (CSF), plasma NfL levels, respiratory function (slow vital capacity), and muscle strength (handheld dynamometry).[7][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of its clinical evaluation.

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Mutated SOD1 Gene Mutated SOD1 Gene SOD1 mRNA SOD1 mRNA Mutated SOD1 Gene->SOD1 mRNA Transcription Ribosome Ribosome SOD1 mRNA->Ribosome Translation Degraded mRNA Degraded mRNA SOD1 mRNA->Degraded mRNA This compound This compound This compound->SOD1 mRNA Binds to mRNA RNase H RNase H RNase H->SOD1 mRNA Degrades mRNA Toxic SOD1 Protein Toxic SOD1 Protein Ribosome->Toxic SOD1 Protein Motor Neuron Degeneration Motor Neuron Degeneration Toxic SOD1 Protein->Motor Neuron Degeneration

Caption: Mechanism of action of this compound.

Tofersen_Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Treatment Period (28 weeks) Treatment Period (28 weeks) This compound Group->Treatment Period (28 weeks) Placebo Group->Treatment Period (28 weeks) Follow-up Assessments Follow-up Assessments Treatment Period (28 weeks)->Follow-up Assessments Primary Endpoint Analysis Primary Endpoint Analysis Follow-up Assessments->Primary Endpoint Analysis Open-Label Extension Open-Label Extension Primary Endpoint Analysis->Open-Label Extension Long-term Follow-up Long-term Follow-up Open-Label Extension->Long-term Follow-up Final Analysis Final Analysis Long-term Follow-up->Final Analysis

Caption: this compound clinical trial workflow.

References

Tofersen's Safety Profile: A Comparative Benchmarking Analysis Against Other Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the safety and tolerability of Tofersen in comparison to other prominent neurotherapeutic agents—Riluzole, Edaravone, Nusinersen, and Onasemnogene Abeparvovec—reveals a distinct adverse event profile shaped by its unique antisense oligonucleotide nature and intrathecal route of administration. This guide provides a comprehensive analysis of their respective safety data, experimental protocols, and a logical workflow for comparative safety assessment to aid researchers, scientists, and drug development professionals in the field of neurotherapeutics.

This compound (Qalsody™), an antisense oligonucleotide indicated for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene, presents a novel therapeutic approach with a specific set of adverse reactions.[1][2] This comparison benchmarks its safety profile against established ALS treatments, Riluzole and Edaravone, and two transformative therapies for spinal muscular atrophy (SMA), Nusinersen and Onasemnogene Abeparvovec, to provide a broader context of safety within neurodegenerative disease therapeutics.

Comparative Safety Analysis of Neurotherapeutics

The safety profiles of these five neurotherapeutics are summarized below, highlighting the most frequent and serious adverse events observed in clinical trials. The data underscores the importance of considering both the drug's mechanism of action and its delivery method when evaluating patient risk.

Table 1: Comparison of Common Adverse Events (≥10% incidence for this compound)
Adverse EventThis compound (Intrathecal)[1][3]Riluzole (Oral)[4][5]Edaravone (IV/Oral)[6]Nusinersen (Intrathecal)Onasemnogene Abeparvovec (IV)
Pain (including back and extremity pain)Very Common--Common (Post-lumbar puncture)-
FatigueVery CommonCommonCommon (Oral formulation)--
Arthralgia (Joint Pain)Very Common----
CSF White Blood Cell IncreasedVery Common----
Myalgia (Muscle Pain)Very Common----
Nausea-Very Common---
Dizziness-Common---
Decreased Lung Function-Common---
Abdominal Pain-Common---
Contusion--Very Common--
Gait Disturbance--Very Common--
Headache--Very CommonCommon (Post-lumbar puncture)-
Pyrexia (Fever)---CommonVery Common
Vomiting----Very Common
Elevated Liver Enzymes-Common--Very Common
Thrombocytopenia----Very Common

"-" indicates the adverse event is not listed as one of the most common for that therapeutic.

Table 2: Comparison of Serious Adverse Events
Adverse EventThis compound (Intrathecal)[2][3][7]Riluzole (Oral)[4][5]Edaravone (IV/Oral)[6]Nusinersen (Intrathecal)Onasemnogene Abeparvovec (IV)
Myelitis and/or RadiculitisYes NoNoNoNo
Papilledema and Elevated Intracranial PressureYes NoNoNoNo
Aseptic MeningitisYes NoNoNoNo
Hepatic InjuryNoYes (including fatal cases)NoNoYes (Acute Liver Failure)
NeutropeniaNoYes (Severe)NoNoNo
Interstitial Lung DiseaseNoYes NoNoNo
Hypersensitivity/AnaphylaxisNoYes (Anaphylaxis)Yes (Anaphylaxis)NoNo
Sulfite Allergic ReactionsNoNoYes NoNo
Thrombotic MicroangiopathyNoNoNoNoYes

Experimental Protocols for Safety Assessment

The safety data presented is derived from rigorous clinical trial programs. While specific protocols vary, the general methodologies for assessing the safety and tolerability of these neurotherapeutics share common elements.

This compound: The safety of this compound was primarily evaluated in the VALOR study (NCT02623699), a randomized, double-blind, placebo-controlled Phase 3 clinical trial, and its open-label extension.[8] Key safety assessments included:

  • Neurological Examinations: Regular monitoring for signs and symptoms of myelitis, radiculitis, papilledema, and aseptic meningitis.

  • Cerebrospinal Fluid (CSF) Analysis: Performed at baseline and regular intervals to monitor for changes in white blood cell count, protein, and other biomarkers.

  • Ophthalmological Examinations: Including fundoscopy to assess for papilledema.

  • Standard Clinical Laboratory Tests: Including hematology and clinical chemistry.

Riluzole: Safety was established in two pivotal placebo-controlled trials. The monitoring in these studies focused on:

  • Liver Function Tests (LFTs): Serum aminotransferases (ALT and AST) were measured at baseline and monitored regularly throughout the trials due to the known risk of hepatic injury.[4][5]

  • Complete Blood Counts (CBCs): To monitor for neutropenia.

  • Adverse Event Monitoring: Systematic collection of all adverse events reported by patients.

Edaravone: The safety of the intravenous formulation was evaluated in a randomized, placebo-controlled study. The oral formulation's safety was assessed in a subsequent open-label study. Key safety evaluations included:

  • Monitoring for Hypersensitivity Reactions: Close observation for signs of anaphylaxis and allergic reactions, particularly due to the presence of sodium bisulfite.

  • Standard Clinical Safety Assessments: Including physical examinations, vital signs, and laboratory tests.

Nusinersen: As an intrathecally administered antisense oligonucleotide like this compound, its safety assessment in trials such as ENDEAR and CHERISH included:

  • Monitoring for Post-Lumbar Puncture Adverse Events: Such as headache and back pain.

  • Platelet and Coagulation Monitoring: Due to the potential for thrombocytopenia and coagulation abnormalities with some oligonucleotides.

  • Renal Function Tests: Monitoring for potential renal toxicity.

Onasemnogene Abeparvovec: Being a gene therapy administered intravenously, its safety monitoring in clinical trials focused on:

  • Liver Function Monitoring: Intensive monitoring of liver enzymes and bilirubin (B190676) due to the risk of acute liver injury.

  • Platelet Counts: Regular monitoring for thrombocytopenia.

  • Cardiac Monitoring: Assessment of troponin-I levels.

Logical Workflow for Comparative Safety Assessment

The process of comparing the safety profiles of different neurotherapeutics can be visualized as a structured workflow. This diagram illustrates the key steps from initial data gathering to the final synthesis of a comparative guide.

Comparative Safety Assessment Workflow for Neurotherapeutics cluster_0 Data Acquisition cluster_1 Data Analysis & Organization cluster_2 Synthesis & Reporting A Identify Comparator Neurotherapeutics B Search Prescribing Information & Drug Labels A->B Drug Selection D Search Clinical Trial Databases & Publications A->D Literature Search C Extract Adverse Event Data B->C Data Extraction F Categorize Adverse Events (Common vs. Serious) C->F E Extract Experimental Protocols D->E Protocol Identification J Describe Methodologies of Safety Assessments E->J G Quantify Frequencies & Incidence Rates F->G H Tabulate Data for Side-by-Side Comparison G->H Data Structuring I Summarize Key Safety Differences H->I K Generate Visualizations (Tables, Diagrams) I->K J->K L Create Comprehensive Comparison Guide K->L Final Output

References

Tofersen in SOD1-ALS: A Comparative Analysis of Biomarker Dynamics and Clinical Endpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tofersen, an antisense oligonucleotide (ASO), has emerged as a targeted therapy for amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene (SOD1-ALS). This guide provides a comprehensive comparison of this compound-induced biomarker changes and their correlation with clinical outcomes, alongside an overview of alternative therapeutic strategies in development. The information is intended to support research and drug development efforts in the field of neurodegenerative diseases.

This compound: Mechanism of Action and Clinical Development

This compound is designed to bind to the messenger RNA (mRNA) produced from the SOD1 gene, leading to its degradation by RNase H.[1][2][3] This mechanism reduces the synthesis of the SOD1 protein, including its toxic misfolded form, which is a hallmark of SOD1-ALS pathology.[4][5] The drug is administered intrathecally to ensure its distribution within the central nervous system.[2][3]

The clinical development of this compound has been primarily centered around the Phase 3 VALOR trial and its ongoing open-label extension (OLE).[1][6] While the VALOR trial did not meet its primary clinical endpoint at 28 weeks in the faster-progressing population, it demonstrated significant effects on key biomarkers.[6][7] The OLE study has provided longer-term data suggesting a correlation between these biomarker changes and a slowing of clinical decline.[8]

Quantitative Analysis: this compound's Impact on Biomarkers and Clinical Outcomes

The following tables summarize the key quantitative data from the VALOR trial and its open-label extension, comparing the effects of early versus delayed initiation of this compound.

Table 1: Biomarker Changes in Response to this compound

BiomarkerThis compound Treatment ArmPlacebo/Delayed StartTimepointKey Findings
CSF SOD1 Protein ↓ 33% (Early Start)↓ 21% (Delayed Start)12 MonthsDemonstrates target engagement and sustained reduction with earlier treatment.[5]
Plasma Neurofilament Light Chain (NfL) ↓ 51% (Early Start)↓ 41% (Delayed Start)12 MonthsIndicates a reduction in axonal damage, with a more pronounced effect with early intervention.[5]
CSF SOD1 Protein ↓ 29% (Faster Progressing Subgroup)↑ 16%28 Weeks (VALOR)Significant reduction in the target protein compared to placebo.[8]
Plasma Neurofilament Light Chain (NfL) ↓ 60% (Faster Progressing Subgroup)↑ 20%28 Weeks (VALOR)Substantial decrease in a key marker of neurodegeneration.[8]

Table 2: Clinical Outcome Measures with this compound Treatment

Clinical OutcomeThis compound Treatment Arm (Early Start)Placebo/Delayed StartTimepointKey Findings
ALSFRS-R Score Change -6.0 points-9.5 points52 WeeksA 3.5-point difference suggesting a slower functional decline with earlier treatment.[8]
Slow Vital Capacity (SVC) % Predicted Change -9.4%-18.6%52 WeeksA 9.2 percentage point difference indicating a slower decline in respiratory function.[8]
ALSFRS-R Score Change (Faster Progressing) -6.98 points-8.14 points28 Weeks (VALOR)A non-statistically significant difference of 1.2 points.[7]

Correlation of Biomarker Changes with Clinical Outcomes

A key finding from the this compound clinical trials is the correlation between the reduction in plasma NfL levels and the slowing of clinical disease progression. An analysis from the VALOR trial estimated that for every 10 pg/mL decrease in plasma NfL, there was a corresponding 0.77-point slowing in the decline of the ALSFRS-R score.[6] This suggests that NfL can serve as a valuable surrogate biomarker for assessing treatment response in SOD1-ALS.

Alternative Therapeutic Strategies for SOD1-ALS

While this compound is the only approved therapy specifically for SOD1-ALS, several other therapeutic modalities are under investigation. These alternatives also aim to reduce the levels of toxic SOD1 protein but utilize different molecular approaches.

Table 3: Comparison of this compound with Alternative Therapies in Development

Therapeutic AgentMechanism of ActionDeveloperPhase of DevelopmentAvailable Biomarker/Clinical Data
This compound (Qalsody™) Antisense Oligonucleotide (ASO) targeting SOD1 mRNABiogen/IonisApprovedSignificant reduction in CSF SOD1 and plasma NfL; slowing of clinical decline in OLE.
AMT-162 AAV-delivered microRNA (miRNA) to silence SOD1 geneuniQurePhase 1/2Data not yet publicly available. Preclinical studies showed enhanced survival in mouse models.[9]
ALN-SOD Small interfering RNA (siRNA) targeting SOD1 mRNAAlnylam/RegeneronPhase 1Data not yet publicly available.[10]

It is important to note that direct comparative data from head-to-head clinical trials of these agents are not available. The information on alternatives is based on their publicly disclosed mechanism of action and current clinical trial status.

Experimental Protocols

VALOR and Open-Label Extension (OLE) Trial Design

The VALOR study was a Phase 3, randomized, double-blind, placebo-controlled trial that enrolled 108 participants with SOD1-ALS.[6] Participants were randomized 2:1 to receive either this compound (100 mg) or placebo, administered intrathecally, for 28 weeks.[6] The primary endpoint was the change from baseline in the ALSFRS-R score.[6] Following the 28-week period, participants had the option to enroll in an open-label extension study, where all participants received this compound.[8] This design allowed for the comparison of early versus delayed initiation of the treatment.

Biomarker Analysis

  • SOD1 Protein Levels: Cerebrospinal fluid (CSF) samples were collected via lumbar puncture and analyzed for total SOD1 protein concentration using a qualified immunoassay.

  • Neurofilament Light Chain (NfL): Plasma and CSF samples were analyzed for NfL concentrations using a sensitive immunoassay (e.g., Simoa).

Visualizing the Landscape of SOD1-ALS Treatment

Tofersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) RNase_H RNase H Degradation mRNA Degradation Ribosome Ribosome Toxic_SOD1 Toxic SOD1 Protein Neuron_Damage Motor Neuron Damage

Caption: Workflow of the VALOR clinical trial and its open-label extension for this compound.

Biomarker and Clinical Outcome Relationship

Biomarker_Outcome_Relationship This compound This compound Administration Target_Engagement Target Engagement (↓ CSF SOD1) This compound->Target_Engagement Neurodegeneration Reduced Neurodegeneration (↓ Plasma NfL) Target_Engagement->Neurodegeneration Clinical_Benefit Slowing of Clinical Decline (↓ ALSFRS-R Decline) Neurodegeneration->Clinical_Benefit

Caption: The logical cascade from this compound administration to potential clinical benefit.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational and clinical-use materials is a critical component of laboratory and environmental safety. This guide provides essential information and a step-by-step plan for the proper disposal of Tofersen (Qalsody®), an antisense oligonucleotide therapeutic. Adherence to these procedures is vital for minimizing environmental impact and ensuring a safe workplace.

As explicitly stated in the prescribing information for this compound, all unused medicinal products or waste materials must be disposed of in accordance with local requirements.[1] This underscores the importance of consulting and adhering to institutional and regional environmental health and safety (EHS) guidelines.

Key Information for this compound Disposal

The following table summarizes key characteristics of this compound relevant to its handling and disposal.

CharacteristicSpecificationRelevance to Disposal
Drug Type Antisense OligonucleotideBioactive material requiring deactivation or specialized disposal to prevent environmental release.
Formulation Solution for injection in a single-dose vialLiquid waste stream; potential for sharps waste (vials, needles).
Storage Refrigerate at 2°C to 8°C (36°F to 46°F)Unused, properly stored product may be eligible for return or redistribution programs if applicable and unopened.
Preservatives Contains no preservativesOnce drawn into a syringe, any unused portion should be discarded promptly to prevent contamination.[1]
Disposal Directive In accordance with local requirementsMandates consultation with local and institutional EHS protocols for pharmaceutical waste.[1]

Procedural Workflow for this compound Disposal

The following diagram outlines the decision-making and operational steps for the proper disposal of this compound and associated materials.

Tofersen_Disposal_Workflow cluster_prep Preparation & Segregation cluster_disposal Disposal Pathways cluster_final Final Disposition start Identify this compound Waste (Unused drug, empty vials, contaminated materials) segregate Segregate Waste Streams: - Unused Drug (Liquid) - Sharps (Vials, Needles) - Contaminated PPE start->segregate pharm_waste Unused this compound Solution: Dispose as Pharmaceutical Waste segregate->pharm_waste sharps_container Empty Vials & Needles: Place in Sharps Container segregate->sharps_container biohazard_bag Contaminated PPE: Place in Biohazard Bag segregate->biohazard_bag consult_ehs Consult Institutional EHS Guidelines & Local Regulations pharm_waste->consult_ehs sharps_container->consult_ehs biohazard_bag->consult_ehs waste_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor consult_ehs->waste_pickup documentation Complete Waste Disposal Manifest/Log waste_pickup->documentation

This compound Disposal Workflow

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Always operate under the direct guidance of your institution's approved standard operating procedures (SOPs) and in compliance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound waste.

2. Segregation of Waste:

  • Unused this compound Solution: Do not dispose of unused this compound solution down the drain. It should be collected as pharmaceutical or chemical waste. If the amount is small, it can be left in the original vial for disposal. If larger quantities of unused solution are generated, they should be collected in a designated, properly labeled hazardous waste container.

  • Empty Vials: Once empty, the single-dose vials are considered sharps. Do not crush or break the vials. Place them directly into a designated sharps container.[1]

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as syringes, needles, gloves, and absorbent pads, should be considered contaminated waste. Needles and syringes should be disposed of in a sharps container. Other soft materials should be placed in a designated biohazard or pharmaceutical waste bag.

3. Waste Containment and Labeling:

  • Pharmaceutical/Chemical Waste: The container for unused this compound solution should be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. The container must be kept closed when not in use.

  • Sharps Containers: Sharps containers should be puncture-resistant, leak-proof, and properly labeled. Do not overfill sharps containers.

  • Biohazard/Pharmaceutical Waste Bags: These should be appropriately colored and labeled according to your institution's guidelines.

4. Storage of Waste:

  • Store all segregated this compound waste in a designated and secure satellite accumulation area within the laboratory until it is collected by your institution's EHS personnel or a licensed hazardous waste contractor.

5. Final Disposal:

  • The final disposal of this compound waste will be determined by your institution's waste management program and local regulations. Common disposal methods for pharmaceutical waste include incineration by a licensed hazardous waste facility.

  • Never dispose of this compound or its containers in the regular trash or recycling.

6. Documentation:

  • Maintain accurate records of the disposal of this compound, including quantities and dates, as required by your institution's EHS department and any applicable regulations. This is often done through a hazardous waste manifest system.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always prioritize safety and regulatory compliance in all laboratory operations.

References

Essential Safety and Logistics for Handling Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of Tofersen is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the secure and effective use of this antisense oligonucleotide therapeutic in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Recommendations

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain the integrity of the product.[1] The selection of appropriate PPE should be determined by a thorough hazard assessment of the specific laboratory procedures being performed.[2]

PPE CategoryItemRecommended Use and Specifications
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling this compound. Double-gloving is recommended for added protection. Gloves should be promptly removed and replaced if they come into contact with the chemical.[1]
Eye Protection Safety Glasses with Side ShieldsMinimum requirement for working in a laboratory where this compound is handled.[1]
GogglesRequired when there is a risk of liquid splashes or chemical vapors.[1]
Body Protection Laboratory CoatTo be worn over personal clothing at all times within the laboratory to protect against incidental contact.[3][4]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area with appropriate exhaust is recommended.[1] A risk assessment may indicate the need for a respirator for specialized tasks.
Face Protection Face ShieldRecommended in conjunction with goggles when there is a significant splash hazard.

Experimental Protocols: Handling and Preparation

Aseptic technique is mandatory when preparing and handling this compound to prevent contamination and ensure product sterility.[5]

Vial Preparation:

  • Warm to Room Temperature: Allow the refrigerated vial of this compound to warm to room temperature (25°C/77°F) before administration. Do not use external heat sources.[6][7]

  • Inspect the Vial: Visually inspect the solution for particulate matter and discoloration. The solution should be clear and colorless to slightly yellow. Do not use if particles are observed or the liquid is discolored.[6][7]

  • Do Not Shake: To prevent denaturation of the product, do not shake the vial.[6][7]

Withdrawal of this compound:

  • Aseptic Technique: Use a sterile syringe and needle for withdrawal.

  • Withdraw Dose: Withdraw the required volume of this compound from the single-dose vial.

  • Immediate Use: The solution contains no preservatives and should be used immediately or within 4 hours of removal from the vial. If not used within this timeframe, it must be discarded.[6][8]

  • No Dilution: this compound should not be diluted.[8]

Disposal Plan

Proper disposal of unused this compound and associated materials is essential to prevent environmental contamination and accidental exposure.

  • Unused this compound: Any unused portion of this compound in the single-dose vial must be discarded.[6][8] As this compound is not classified as a hazardous material, it can typically be disposed of in a biohazard-chemo toxic container for incineration.[9]

  • Empty Vials: Empty vials that do not contain protected patient information can be discarded in the regular trash.[9]

  • Contaminated Materials: All materials that have come into contact with this compound, such as syringes, needles, and gloves, should be disposed of in appropriate biohazard containers.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as local regulations may vary.[2]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.[1]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1]

Diagrams

Tofersen_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Allow vial to reach room temperature b Inspect vial for particles and discoloration a->b c Withdraw required dose using aseptic technique b->c d Administer immediately or within 4 hours c->d e Discard unused portion of this compound d->e g Dispose of empty vial in regular trash d->g f Dispose of contaminated materials in biohazard waste e->f

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.